molecular formula C55H63N5O29 B068838 Fura-PE3/AM CAS No. 172890-84-5

Fura-PE3/AM

Cat. No.: B068838
CAS No.: 172890-84-5
M. Wt: 1258.1 g/mol
InChI Key: CGAZNAYDEAJZHQ-UHFFFAOYSA-N
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Description

Fura-PE3/AM is an advanced, cell-permeable acetoxymethyl (AM) ester dye designed for high-performance rationetric measurement of intracellular free calcium concentrations ([Ca2+]i). This indicator builds upon the classic Fura-2 platform by incorporating a polyethyleneglycol linker, which significantly reduces compartmentalization into organelles like mitochondria, thereby ensuring superior cytosolic retention and more accurate, sustained measurements in live cells. Upon loading into cells, the AM ester groups are cleaved by intracellular esterases, trapping the active, negatively charged Fura-PE3 dye in the cytosol. Its mechanism of action relies on a shift in fluorescence excitation upon calcium binding; the excitation maximum shifts from ~380 nm (Ca2+-free) to ~340 nm (Ca2+-bound), while the emission at ~510 nm is monitored. This rationetric property (the ratio of emission at 510 nm with 340 nm/380 nm excitation) is independent of dye concentration, cell thickness, and photobleaching, providing a robust and quantitative measure of dynamic [Ca2+]i fluxes. This compound is particularly valued in research applications such as real-time monitoring of GPCR-mediated calcium signaling, studying neuronal activity, investigating cardiac myocyte contraction, and high-throughput screening of pharmacological agents that modulate calcium pathways. Its enhanced cytosolic localization makes it the indicator of choice for long-term experiments where signal fidelity is critical.

Properties

IUPAC Name

acetyloxymethyl 2-[5-[2-[5-[3-[4-[2-(acetyloxymethoxy)-2-oxoethyl]piperazin-1-yl]-3-oxopropyl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H63N5O29/c1-33(61)76-27-82-49(68)22-57-11-13-58(14-12-57)48(67)10-8-39-7-9-41(59(23-50(69)83-28-77-34(2)62)24-51(70)84-29-78-35(3)63)44(17-39)74-15-16-75-45-18-40-19-46(54-56-21-47(89-54)55(73)87-32-81-38(6)66)88-43(40)20-42(45)60(25-52(71)85-30-79-36(4)64)26-53(72)86-31-80-37(5)65/h7,9,17-21H,8,10-16,22-32H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAZNAYDEAJZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H63N5O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583191
Record name (Acetyloxy)methyl 2-[5-(2-{5-[3-(4-{2-[(acetyloxy)methoxy]-2-oxoethyl}piperazin-1-yl)-3-oxopropyl]-2-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)phenoxy}ethoxy)-6-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1258.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172890-84-5
Record name (Acetyloxy)methyl 2-[5-(2-{5-[3-(4-{2-[(acetyloxy)methoxy]-2-oxoethyl}piperazin-1-yl)-3-oxopropyl]-2-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)phenoxy}ethoxy)-6-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fura-PE3/AM: An In-Depth Technical Guide to a Leak-Resistant Ratiometric Calcium Indicator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Fura-PE3/AM, a second-generation ratiometric fluorescent indicator designed for the precise measurement of intracellular calcium concentrations. With a focus on scientific integrity and field-proven insights, this document will delve into the core properties, experimental best practices, and advanced applications of this compound, empowering researchers to leverage its unique advantages in their studies of cellular signaling.

Introduction: The Imperative for Precise Calcium Measurement

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to neurotransmission and muscle contraction.[1] The ability to accurately measure dynamic changes in cytosolic Ca²⁺ concentration is therefore fundamental to understanding cellular physiology and pathology.

Fluorescent indicators have become indispensable tools for these measurements. Among them, ratiometric indicators like the Fura series offer significant advantages over single-wavelength probes. By measuring the ratio of fluorescence at two different excitation wavelengths, ratiometric analysis inherently corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more robust and quantifiable data.[1][2]

Fura-2, a widely used ratiometric indicator, has been instrumental in advancing our understanding of calcium signaling. However, its utility in long-term experiments is often limited by dye leakage from the cell and sequestration into intracellular compartments. This compound, also known as Fura-2 LeakRes, was developed to address these limitations, offering enhanced intracellular retention for prolonged and more accurate monitoring of calcium dynamics.[3]

Core Properties of this compound

This compound is the acetoxymethyl (AM) ester form of the Fura-PE3 molecule. The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now hydrophilic and Ca²⁺-sensitive Fura-PE3 in the cytosol.

Spectral Properties

Fura-PE3 retains the excellent spectral properties of its predecessor, Fura-2.[4] Upon binding to Ca²⁺, it undergoes a shift in its excitation spectrum.

StateExcitation Maximum (λex)Emission Maximum (λem)
Ca²⁺-Free ~380 nm~510 nm
Ca²⁺-Bound ~340 nm~510 nm
Table 1: Spectral Properties of Fura-PE3. These values are consistent with those of Fura-2, allowing for the use of standard Fura-2 filter sets and imaging protocols.[5]

The ratiometric nature of Fura-PE3 allows for the determination of intracellular Ca²⁺ concentration by calculating the ratio of the fluorescence intensities emitted at ~510 nm when excited at 340 nm and 380 nm.

Mechanism of Ratiometric Measurement

The principle of ratiometric calcium measurement with Fura-PE3 is based on the dual-excitation properties of the dye.

Figure 1: Ratiometric Measurement Workflow. Alternating excitation at 340 nm and 380 nm produces emission at 510 nm, the ratio of which is proportional to the intracellular calcium concentration.

Key Advantages: Leakage and Compartmentalization Resistance

Furthermore, Fura-PE3 has been described as being "compartmentalization-resistant." Subcellular compartmentalization, where the dye accumulates in organelles such as mitochondria or the endoplasmic reticulum, can contaminate the cytosolic calcium signal. While all AM ester dyes are susceptible to this to some degree, the structural modifications in Fura-PE3 are designed to reduce this phenomenon, leading to a more accurate representation of cytosolic calcium levels.

Experimental Protocols and Methodologies

The successful use of this compound hinges on proper cell loading, accurate calibration, and optimized imaging parameters.

Cell Loading Protocol

This protocol provides a general guideline for loading cells with this compound. Optimization of dye concentration, incubation time, and temperature is highly recommended for each cell type and experimental condition.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Pluronic™ F-127 (20% solution in DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, without phenol red)

  • Probenecid (optional, to inhibit organic anion transporters that can extrude the dye)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store desiccated at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

    • Probenecid can be prepared as a 250 mM stock solution in a suitable buffer.

  • Prepare Loading Solution:

    • For a final loading concentration of 2-5 µM this compound, dilute the stock solution in the physiological buffer.

    • To aid in dye solubilization, add Pluronic™ F-127 to a final concentration of 0.02-0.04%.

    • If using, add probenecid to a final concentration of 1-2.5 mM.

    • Vortex the solution thoroughly to ensure the dye is fully dispersed.

  • Cell Loading:

    • Culture cells to the desired confluency on coverslips or in imaging-appropriate plates.

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and De-esterification:

    • Remove the loading solution and gently wash the cells two to three times with the physiological buffer (containing probenecid if used during loading).

    • Add fresh buffer and incubate for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.

Figure 2: this compound Cell Loading Workflow. A step-by-step visual guide to the cell loading process.

In Situ Calibration of Intracellular Calcium

To convert the measured fluorescence ratio into an absolute intracellular Ca²⁺ concentration, an in situ calibration is necessary. This involves determining the minimum ratio (Rmin) in the absence of Ca²⁺, the maximum ratio (Rmax) at saturating Ca²⁺ levels, and the dissociation constant (Kd) of the indicator in the intracellular environment.[6]

Materials:

  • Cells loaded with Fura-PE3

  • Calcium-free buffer (e.g., HBSS without Ca²⁺) supplemented with a calcium chelator like EGTA (5-10 mM)

  • Calcium-saturating buffer (e.g., HBSS with a high concentration of Ca²⁺, 5-10 mM)

  • Calcium ionophore (e.g., Ionomycin, 5-10 µM)

Procedure:

  • Determine Rmin:

    • Perfuse the cells with the calcium-free buffer containing the ionophore. This will deplete intracellular Ca²⁺, allowing for the measurement of the fluorescence ratio in a Ca²⁺-free state.

  • Determine Rmax:

    • Perfuse the cells with the calcium-saturating buffer containing the ionophore. This will saturate the intracellular Fura-PE3 with Ca²⁺, enabling the measurement of the maximum fluorescence ratio.

  • Calculate Intracellular Calcium:

    • The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:[7] [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free380 / F_bound380) Where:

      • Kd is the dissociation constant of Fura-PE3 for Ca²⁺ (typically similar to Fura-2, around 224 nM, but should be determined empirically).

      • R is the experimentally measured 340/380 nm fluorescence ratio.

      • Rmin is the ratio at zero free Ca²⁺.

      • Rmax is the ratio at saturating Ca²⁺.

      • F_free380 / F_bound380 is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.

Applications in Research and Drug Development

The enhanced intracellular retention of this compound makes it particularly well-suited for a range of applications where long-term monitoring of calcium dynamics is essential.

Neuroscience Research

In neuroscience, this compound is valuable for studying neuronal activity, synaptic plasticity, and the effects of neuroactive compounds over extended periods. For instance, it can be used to monitor calcium transients in neuronal cultures or brain slices in response to various stimuli.[4] A detailed protocol for loading acute brain slices involves preparing a 4 mM Fura-PE3 AM stock solution in DMSO with Pluronic F-127 and applying it to the tissue for 20-40 minutes.[8]

Drug Discovery and High-Throughput Screening (HTS)

In drug discovery, particularly for G-protein coupled receptor (GPCR) and ion channel targets, monitoring changes in intracellular calcium is a common readout of receptor activation or inhibition.[9][10] The stability of the this compound signal is advantageous for HTS campaigns where plates may be read over an extended period. The ratiometric nature of the dye reduces well-to-well variability, leading to more reliable hit identification.

Figure 3: GPCR Signaling Leading to Calcium Release. this compound is an excellent tool for monitoring the activation of Gq-coupled GPCRs by measuring the downstream release of intracellular calcium.

Troubleshooting

Even with an optimized protocol, challenges can arise. Here are some common issues and their potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal - Incomplete de-esterification- Poor dye loading- Dye extrusion- Increase de-esterification time.- Optimize dye concentration and incubation time/temperature.- Use probenecid to block anion transporters.
High Background Fluorescence - Incomplete washing- Autofluorescence of cells or media- Ensure thorough washing after loading.- Use phenol red-free media.- Measure and subtract autofluorescence from a control group of unloaded cells.
Signal Fades Over Time - Photobleaching- Phototoxicity- Reduce excitation light intensity and exposure time.- Use neutral density filters.- Ensure the imaging system is optimized for low-light detection.
Inconsistent Results - Uneven dye loading- Variation in cell health- Ensure even distribution of the loading solution.- Use healthy, sub-confluent cells.

Conclusion

This compound represents a significant advancement in the field of fluorescent calcium indicators. Its enhanced intracellular retention and resistance to compartmentalization make it a superior choice for long-term calcium imaging studies compared to its predecessor, Fura-2. By providing more stable and accurate measurements of intracellular calcium dynamics, this compound empowers researchers in diverse fields, from fundamental neuroscience to high-throughput drug discovery, to gain deeper insights into the intricate role of calcium signaling in health and disease. As with any powerful tool, a thorough understanding of its properties and a commitment to rigorous experimental design are paramount to unlocking its full potential.

References

  • ResearchGate. (n.d.). Fura 2-AM ester-loaded developing neocortical (A, left) and entorhinal...
  • ResearchGate. (n.d.). Fura 2-AM ester-loaded developing neocortical (A, left) and entorhinal...
  • Interchim. (n.d.). New generation of Near Membrane Calcium probes.
  • PubMed. (n.d.). An update of novel screening methods for GPCR in drug discovery.
  • Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM.
  • Martinez-Rojas, B. A., et al. (2016). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 6(14), e1887. [Link]
  • PubMed Central. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists.

Sources

A Senior Application Scientist's Guide to Intracellular Calcium Measurement: Fura-2 AM vs. Fura-PE3/AM

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Calcium and the Power of Ratiometric Imaging

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of cellular processes, from gene transcription and muscle contraction to apoptosis. The ability to accurately measure dynamic changes in cytosolic free Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to research in countless areas of biology and drug development.

Fluorescent indicators are indispensable tools for visualizing and quantifying these intricate Ca²⁺ signals. Among the most established and widely utilized are the ratiometric indicators, pioneered by Roger Tsien and his colleagues.[1] Unlike single-wavelength dyes, ratiometric indicators exhibit a shift in their excitation or emission spectrum upon binding to Ca²⁺.[2] This property allows for the calculation of a ratio of fluorescence intensities at two different wavelengths, a technique that elegantly corrects for common experimental artifacts such as uneven dye loading, cell-to-cell variability in thickness, photobleaching, and dye leakage.[1][3][4] This self-referencing capability provides a more robust and quantitative measure of [Ca²⁺]i.[2]

Fura-2, a UV-excitable dye, has long been the gold standard for ratiometric calcium imaging.[1] However, its practical application is not without challenges. In response to some of these limitations, derivatives such as Fura-PE3 have been developed. This guide provides an in-depth technical comparison of the classic Fura-2 AM and the leakage-resistant Fura-PE3 AM, offering researchers, scientists, and drug development professionals the insights needed to select the optimal tool for their specific experimental needs.

Fura-2 AM: The Established Workhorse

Fura-2 AM is the cell-permeant acetoxymethyl (AM) ester form of the Fura-2 dye. The AM ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now hydrophilic and Ca²⁺-sensitive Fura-2 molecule within the cytosol.[5]

Upon binding to free Ca²⁺, Fura-2 exhibits a pronounced shift in its excitation spectrum. The peak excitation wavelength shifts from approximately 380 nm in the Ca²⁺-free state to around 340 nm when saturated with Ca²⁺, while the emission maximum remains relatively constant at about 510 nm.[4][5] By alternately exciting the dye at 340 nm and 380 nm and measuring the resulting emission at 510 nm, a ratio of the two fluorescence intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular Ca²⁺ concentration.

Limitations of Fura-2 AM

Despite its widespread use, Fura-2 AM presents several challenges that can impact data quality and experimental design:

  • Leakage and Compartmentalization: The hydrolyzed Fura-2 anion can be actively extruded from the cell by organic anion transporters.[5] Furthermore, under certain loading conditions, the dye can accumulate in organelles such as mitochondria and the endoplasmic reticulum.[6] This sequestration leads to a decrease in the cytosolic signal and potential contamination from non-cytosolic Ca²⁺ pools.

  • Photobleaching: Like all fluorescent molecules, Fura-2 is susceptible to photobleaching, particularly with the high-intensity UV light required for excitation. While ratiometric measurements can partially compensate for this, significant photobleaching can still degrade the signal-to-noise ratio over the course of long experiments.[1]

  • Incomplete Hydrolysis: Cellular esterases may not completely cleave all the AM ester groups, resulting in Ca²⁺-insensitive, fluorescent intermediates that can interfere with accurate Ca²⁺ measurements.

Fura-PE3/AM: The Leakage-Resistant Alternative

Fura-PE3 AM, also known as Fura-2 Leakage Resistant (LR), was developed to address the primary drawbacks of Fura-2 AM, namely its propensity for leakage and compartmentalization.[6][7][8] Fura-PE3 is a zwitterionic indicator that exhibits significantly improved cytosolic retention.[8] This enhanced retention allows for more stable, long-term measurements of [Ca²⁺]i, with cells remaining brightly loaded and responsive for hours.[8]

Spectrally, Fura-PE3 is designed to be nearly identical to Fura-2. It displays a similar ratiometric shift in its excitation spectrum upon Ca²⁺ binding, with excitation maxima at approximately 364 nm (Ca²⁺-free) and 335 nm (Ca²⁺-bound), and an emission maximum around 500 nm.[7] This spectral similarity ensures that it can be used with the same instrumentation and filter sets as Fura-2.

Head-to-Head Comparison: Fura-2 AM vs. This compound

The choice between Fura-2 AM and this compound hinges on the specific demands of the experiment. The following table summarizes their key properties to facilitate this decision.

PropertyFura-2 AMThis compoundRationale & Implications
Indicator Type Ratiometric (Excitation)Ratiometric (Excitation)Both allow for quantitative [Ca²⁺]i measurements, correcting for artifacts like uneven loading and photobleaching.
Excitation (Ca²⁺-bound) ~335-340 nm[5]~335 nm[7]Compatible with standard UV light sources and Fura-2 filter sets.
Excitation (Ca²⁺-free) ~363-380 nm[5]~364 nm[7]Compatible with standard UV light sources and Fura-2 filter sets.
Emission ~505-510 nm[5]~495-502 nm[7]Green emission is readily detectable with standard fluorescence microscopes.
Dissociation Constant (Kd) for Ca²⁺ ~145 nM (in vitro)[5]~146 nM[9]Both are high-affinity indicators suitable for measuring resting and transient Ca²⁺ levels in the nanomolar range. In situ Kd values can be higher.[10]
Cellular Retention Prone to leakage and compartmentalization[5][6]Significantly improved retention; leakage-resistant[7][8]Fura-PE3 is superior for long-term imaging experiments where signal stability is critical.
Photostability Susceptible to photobleaching with UV excitation[1]Similar susceptibility to photobleaching as Fura-2Careful management of excitation light intensity is crucial for both indicators.

Experimental Workflow: A Practical Guide

The following protocol provides a general framework for loading cells with either Fura-2 AM or Fura-PE3 AM. It is essential to optimize loading concentrations, times, and temperatures for each specific cell type and experimental setup.

Diagram of the Cellular Loading and Activation Pathway

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Fura_AM Fura-2/PE3 AM (Lipophilic, Cell-Permeant) Esterases Intracellular Esterases Fura_AM->Esterases Diffusion mem Fura_Active Fura-2/PE3 (Hydrophilic, Ca²⁺-Sensitive) Esterases->Fura_Active Hydrolysis (Cleavage of AM esters) Ca Ca²⁺ Fura_Active->Ca Fura_Ca Fura-2/PE3-Ca²⁺ Complex (Fluorescent Signal) Fura_Active->Fura_Ca Ca->Fura_Ca

Caption: Conversion of the cell-permeant AM ester to the active Ca²⁺-sensitive form.

Step-by-Step Loading Protocol
  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of Fura-2 AM or Fura-PE3 AM in high-quality, anhydrous DMSO.

    • To aid in the dispersion of the AM ester in aqueous loading buffer, a 20% (w/v) solution of Pluronic® F-127 in DMSO can be prepared.

    • Prepare a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for cell loading and imaging.

  • Cell Preparation:

    • Plate cells on coverslips or in imaging dishes appropriate for fluorescence microscopy. Ensure cells are healthy and at an optimal confluency.

  • Loading Solution Preparation:

    • Dilute the Fura-2 AM or Fura-PE3 AM stock solution into the physiological buffer to a final working concentration of 1-5 µM.

    • Optional but recommended: To improve dye solubility, first mix the AM ester stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02%.[7]

    • Optional: For cell types known for high dye extrusion, the organic anion transport inhibitor probenecid can be added to the loading and imaging buffers at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Replace the cell culture medium with the prepared loading solution.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C. Lowering the incubation temperature can sometimes reduce dye compartmentalization.[11]

  • Washing and De-esterification:

    • After loading, gently wash the cells two to three times with fresh, pre-warmed physiological buffer (containing probenecid, if used) to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the intracellular AM esters.

  • Imaging:

    • Mount the coverslip or dish on a fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, and a detector for emission at ~510 nm.

    • Acquire fluorescence images by alternating excitation between 340 nm and 380 nm.

    • Calculate the 340/380 nm ratio to determine the relative changes in intracellular Ca²⁺ concentration.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Data Acquisition & Analysis A Prepare Stock Solutions (Fura AM, Pluronic F-127) C Prepare Loading Buffer A->C B Plate Cells D Incubate Cells with Loading Buffer (30-60 min) B->D C->D E Wash Cells (2-3x) D->E F De-esterification (30 min) E->F G Mount on Microscope F->G H Acquire Images (Ex: 340/380 nm, Em: 510 nm) G->H I Calculate F340/F380 Ratio H->I J Data Analysis I->J

Caption: A typical experimental workflow for calcium imaging with Fura AM esters.

Conclusion and Recommendations

Both Fura-2 AM and Fura-PE3 AM are powerful tools for the quantitative analysis of intracellular calcium dynamics.

  • Fura-2 AM remains a viable and cost-effective option for many applications, particularly for short-term experiments where its limitations can be managed. Its extensive citation history provides a wealth of established protocols for a wide variety of cell types.[1]

  • This compound is the superior choice for experiments requiring long-term imaging, where signal stability and cytosolic retention are paramount.[8] Its resistance to leakage and compartmentalization provides more reliable data over extended periods, making it ideal for studying slower calcium oscillations or for use in high-throughput screening applications where long incubation times are necessary.

Ultimately, the selection between these two indicators should be guided by a careful consideration of the experimental goals, the specific cell type being investigated, and the required duration of the imaging experiment. By understanding the distinct advantages and limitations of each, researchers can confidently choose the optimal probe to illuminate the intricate and dynamic world of intracellular calcium signaling.

References

  • Interchim. (n.d.). Fura-PE3 AM (Fura-2 LR).
  • Vorndran, C., Minta, A., & Poenie, M. (1995). New fluorescent calcium indicators designed for cytosolic retention or measuring calcium near membranes. Biophysical Journal, 68(5), A210.
  • Petr, M. J., & Wurster, R. D. (1997). Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG. Cell Calcium, 21(3), 233–240.
  • Oheim, M., et al. (2000). Use of co-loaded Fluo-3 and Fura Red fluorescent indicators for studying the cytosolic Ca(2+)concentrations distribution in living plant tissue. Journal of Plant Physiology, 156(3), 329-337.
  • Interchim. (n.d.). Fluorescent calcium indicators.
  • Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638–648.
  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging.
  • Tutdibi, O., et al. (1999). A critical evaluation of resting intracellular free calcium regulation in dystrophic mdx muscle. The Journal of Physiology, 518(Pt 3), 825–835.
  • Lin, D. D., & Gottschalk, A. (2013). Calcium imaging of cortical neurons using Fura-2 AM. Journal of visualized experiments : JoVE, (77), e1067.
  • JoVE. (2023, March 15). Calcium Imaging of Cortical Neurons using Fura-2 AM [Video]. YouTube.
  • Kettlun, C. S., et al. (1993). Fura-2 calcium signals in skeletal muscle fibres loaded with high concentrations of EGTA. Pflügers Archiv : European journal of physiology, 423(1-2), 108–116.
  • Ren, J., & Dhalla, N. S. (1997). Fura-2 fluorescent technique for the assessment of Ca2+ homeostasis in cardiomyocytes. Molecular and cellular biochemistry, 172(1-2), 11–21.

Sources

An In-depth Technical Guide to Fura-PE3/AM: The Leak-Resistant Ratiometric Calcium Indicator

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Fura-PE3/AM, a second-generation ratiometric calcium indicator. We will delve into the core principles of its function, its inherent advantages over predecessor dyes like Fura-2, and provide robust, field-proven protocols for its successful implementation in quantitative intracellular calcium ([Ca²⁺]i) measurements.

The Imperative of Accurate [Ca²⁺]i Measurement

Calcium ions (Ca²⁺) are ubiquitous and versatile second messengers, orchestrating a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis.[1] The ability to accurately quantify dynamic changes in cytosolic free calcium is therefore fundamental to understanding cellular physiology and pathophysiology. This has driven the development of sophisticated fluorescent indicators capable of reporting these fluctuations with high sensitivity and temporal resolution.[1]

The Power of Ratiometric Measurement

Fluorescent calcium indicators can be broadly categorized into single-wavelength and ratiometric dyes.[2] While single-wavelength indicators like Fluo-4 are bright and useful, they are susceptible to artifacts arising from experimental variability.[2][3]

Ratiometric indicators, such as the Fura family, offer a significant advantage by exhibiting a shift in their excitation or emission wavelength upon binding Ca²⁺.[2][4] For Fura-2 and its derivatives, the excitation maximum shifts from ~380 nm in the Ca²⁺-free state to ~340 nm when saturated with Ca²⁺, while the emission peak remains stable around 510 nm.[1][3][5]

By calculating the ratio of fluorescence intensities emitted when excited at these two wavelengths (F340/F380), a quantitative measure of [Ca²⁺]i can be obtained.[1][6] This ratiometric approach inherently corrects for common experimental variables, providing more robust and reproducible data.[2][7][8][9][10]

Key Advantages of Ratiometric Indicators:

  • Correction for Uneven Dye Loading: Variations in dye concentration between cells are normalized.[2][7][8]

  • Minimization of Photobleaching Effects: The ratio is less affected by signal loss over time compared to single-intensity measurements.[2][7][8]

  • Compensation for Cell Thickness: Path length variations within a cell or between cells in a population are accounted for.[2][7][8]

  • Reduced Impact of Dye Leakage: While not completely eliminated in all dyes, the ratio provides a more stable signal than intensity alone.[2][7][8]

This compound: Overcoming the Limitations of Fura-2

While Fura-2 revolutionized calcium imaging, its practical application is hampered by two key issues: dye leakage from the cell and compartmentalization into organelles like mitochondria.[11][12] This leads to a decreasing signal-to-noise ratio over time and potential measurement of non-cytosolic Ca²⁺ pools.

This compound (also known as Fura-2 LeakRes) was specifically engineered to address these challenges.[13] It is a derivative of Fura-2 that incorporates a special chemical appendage.[13] This modification significantly enhances its intracellular retention, allowing for stable, long-term experiments lasting well over an hour, while preserving the identical, excellent spectral properties of Fura-2.[13][14][15]

FeatureFura-2 AMThis compound (Fura-2 LeakRes)
Measurement Type Ratiometric (Excitation)Ratiometric (Excitation)
Excitation (Ca²⁺-bound) ~335-340 nm~335-340 nm[15]
Excitation (Ca²⁺-free) ~363-380 nm~380 nm[15]
Emission ~505-510 nm~505-510 nm[15][16]
Intracellular Retention Prone to leakageSignificantly improved retention[13]
Compartmentalization Prone to sequestrationReduced compartmentalization[14]

Mechanism of Action: From Loading to Trapping

The successful use of this compound relies on a two-stage process: passive loading followed by enzymatic activation.

  • Loading: The dye is supplied as an acetoxymethyl (AM) ester. The lipophilic AM groups mask the charge of the molecule, allowing it to readily permeate the cell membrane.[1][3][10][17]

  • Activation & Trapping: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][3][12] This hydrolysis reveals the carboxyl groups, transforming this compound into its active, cell-impermeant Fura-PE3 form. This charged molecule is now trapped within the cytoplasm and can bind to Ca²⁺.[3][12]

G cluster_outside Extracellular Space cluster_inside Cytoplasm Fura_AM This compound (Membrane-Permeant) Fura_Active Fura-PE3 (Trapped) (Membrane-Impermeant) Fura_AM->Fura_Active Diffusion Esterases Intracellular Esterases Fura_Active->Esterases Hydrolysis Fura_Bound Fura-PE3-Ca²⁺ Complex (Fluorescent) Fura_Active->Fura_Bound Ca²⁺ Binding Esterases->Fura_Active Calcium Ca²⁺ Calcium->Fura_Bound Membrane Cell Membrane

This compound loading and activation pathway.

Detailed Experimental Protocol

This protocol provides a robust starting point for loading adherent cells with this compound. Optimization of dye concentration and incubation times is recommended for each specific cell type and experimental condition.[18]

Reagent Preparation
  • This compound Stock Solution (1 mM):

    • Prepare a stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[15]

    • For example, dissolve 50 µg of this compound (MW ~1000 g/mol ) in 50 µL of DMSO.

    • Aliquot and store at -20°C, protected from light and moisture.

  • Pluronic® F-127 Stock Solution (20% w/v):

    • Dissolve 200 mg of Pluronic® F-127 in 1 mL of anhydrous DMSO.[15] Gentle heating may be required.

    • Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the hydrophobic AM ester in aqueous buffer, preventing precipitation and ensuring more uniform cell loading.[5][15][19][20]

  • Loading Buffer (e.g., HBSS):

    • Use a buffered physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, pH 7.2-7.4.[18] Ensure the buffer is at room temperature or 37°C before use.

Cell Loading Procedure

G A 1. Prepare Loading Solution (this compound + Pluronic F-127 in Buffer) B 2. Wash Cells (Remove culture medium) A->B C 3. Incubate with Loading Solution (e.g., 45-60 min at 37°C) B->C D 4. Wash Cells (Remove extracellular dye) C->D E 5. De-esterification (Incubate in fresh buffer, e.g., 30 min) D->E F 6. Proceed to Imaging (Acquire F340 and F380 signals) E->F

General experimental workflow for this compound loading.
  • Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy to 70-80% confluency.[21]

  • Prepare Dye Loading Solution:

    • On the day of the experiment, thaw the this compound and Pluronic® F-127 stock solutions.

    • In a microfuge tube, mix equal volumes of the 1 mM this compound stock and the 20% Pluronic® F-127 stock.[15] For example, mix 5 µL of each. Vortex thoroughly.

    • Dilute this mixture into your pre-warmed physiological buffer to achieve a final this compound concentration of 2-5 µM. For example, adding 10 µL of the mixture to 2 mL of buffer yields a final concentration of ~5 µM this compound and 0.05% Pluronic® F-127.

    • Vortex the final loading solution vigorously for at least one minute to ensure the dye is fully dispersed.[15]

  • Dye Loading:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with the pre-warmed physiological buffer.

    • Add the prepared dye loading solution to the cells.

    • Incubate for 45-60 minutes at 37°C in a cell culture incubator, protected from light.[16][18]

  • Washing and De-esterification:

    • After incubation, remove the loading solution.

    • Wash the cells 2-3 times with fresh, pre-warmed buffer to remove any extracellular dye.[17][21]

    • Add fresh buffer and incubate for an additional 30 minutes at room temperature or 37°C.[1] This crucial step allows intracellular esterases sufficient time to fully cleave the AM groups, ensuring the dye is responsive to calcium.

  • Imaging:

    • The cells are now ready for imaging. Mount the dish on the microscope stage.

    • Acquire fluorescence emission intensity at ~510 nm, alternating excitation between ~340 nm and ~380 nm.[1][21]

Calibration and Quantification of [Ca²⁺]i

To convert the measured fluorescence ratio (R) into an absolute calcium concentration, the Grynkiewicz equation is used.[22][23]

[Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (S_f2 / S_b2) [22]

Where:

  • K_d: The dissociation constant of the dye for Ca²⁺. For Fura-2/Fura-PE3, this is typically ~145-225 nM, but it can be affected by intracellular conditions.[5][22]

  • R: The experimentally measured ratio (F340/F380).

  • R_min: The ratio in the absence of calcium (zero Ca²⁺).

  • R_max: The ratio at saturating calcium concentrations.

  • S_f2 / S_b2: The ratio of fluorescence intensities at 380 nm under Ca²⁺-free (f2) and Ca²⁺-bound (b2) conditions.

Determining R_min and R_max is a critical calibration step. This is typically performed in situ at the end of an experiment by sequentially treating the cells with a calcium ionophore (e.g., ionomycin) in a calcium-free buffer (containing a chelator like EGTA) to obtain R_min, followed by a high-calcium buffer to obtain R_max.[22][24]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Fluorescence Signal Inadequate dye loading (concentration too low, incubation too short).[12] Incomplete hydrolysis of AM ester. Instrument settings incorrect (gain too low, wrong filters).[25]Optimize dye concentration and incubation time for your cell type.[12][18] Ensure a sufficient de-esterification period (e.g., 30 min).[1] Verify microscope filter sets, light source, and detector gain settings.[25]
High Background Fluorescence Incomplete removal of extracellular dye. Autofluorescence from cells or media (especially phenol red-containing media).[12]Increase the number and thoroughness of wash steps after loading. Use phenol red-free buffer for final incubation and imaging.[17] Image a control sample of unstained cells to determine background levels.[12]
Dye Compartmentalization Dye is sequestered in organelles (e.g., mitochondria), leading to punctate staining.[12]Lower the loading temperature (e.g., room temperature) or reduce dye concentration.[12][20] While Fura-PE3 is more resistant, this can still occur in some cell types.
No Response to Ca²⁺ Stimulus Dye is not properly hydrolyzed (inactive). Cells are unhealthy or unresponsive. Calcium stores are already depleted. The dye itself is buffering intracellular calcium at high concentrations.[26]Check cell viability. Ensure adequate de-esterification time. Use a positive control stimulus (e.g., ionomycin) to confirm dye responsiveness. Use the lowest effective dye concentration to minimize buffering effects.[25]
Precipitation of Dye in Buffer Poor dispersion of the hydrophobic AM ester.Ensure thorough vortexing when preparing the loading solution.[18] Confirm the use of Pluronic® F-127 to aid solubilization.[18][19][20]

References

  • Chemical Calcium Indic
  • Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells. PubMed. [Link]
  • Fluo-4,Ca2+ indic
  • A critical evaluation of resting intracellular free calcium regulation in dystrophic mdx muscle. PubMed. [Link]
  • Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading. PubMed. [Link]
  • Appendix 4 - Calibration of Calcium Levels. IonOptix. [Link]
  • Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific. [Link]
  • Fura 2-AM ester-loaded developing neocortical (A, left) and entorhinal...
  • Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells.
  • Calcium. University of Goettingen. [Link]
  • Intracellular calibration of the fluorescent calcium indic
  • Why is my fluorescence intensity excited at 340 and 380 not responding to calcium?.
  • FURA-2 AM - Instructions. ICT. (2021-05-21). [Link]
  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Pl
  • Effects of oxidants on properties of fluorescent calcium indic
  • New generation of Near Membrane Calcium probes. Interchim. [Link]
  • Fura-2 AM | Ratiometric Calcium Indic
  • Effect of fura-2 on action potential-stimulated calcium release in cut twitch fibers

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Introduction: The Evolution of Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fura-PE3/AM: Principles and Practices in Ratiometric Calcium Imaging

The precise measurement of intracellular calcium ([Ca²⁺]i) dynamics is fundamental to understanding a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. Fura-2, a ratiometric fluorescent indicator, has long been the gold standard for these measurements. However, challenges such as dye compartmentalization and leakage from the cytosol have persisted. This compound emerges as a significant advancement, engineered to overcome these specific limitations.

Fura-PE3 is an analog of Fura-2 that incorporates a phenoxy-polyether coordinating group. This structural modification increases the hydrophilicity of the de-esterified indicator, significantly improving its retention within the cytosol and reducing its sequestration into organelles. The acetoxymethyl (AM) ester form, this compound, facilitates passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive Fura-PE3 indicator inside the cell. This guide provides a comprehensive technical overview of this compound, detailing its spectral properties, experimental protocols, and data analysis for robust and reliable [Ca²⁺]i measurement.

Core Principle: Ratiometric Measurement of Intracellular Calcium

The power of Fura-PE3, like Fura-2, lies in its ratiometric properties. The dye exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺.

  • In the absence of calcium (Ca²⁺-free) , Fura-PE3 has an excitation maximum at approximately 380 nm.

  • When saturated with calcium (Ca²⁺-bound) , its excitation maximum shifts to a shorter wavelength, around 340 nm.

Crucially, the fluorescence emission is consistently observed at ~510 nm regardless of the excitation wavelength. By alternately exciting the dye at 340 nm and 380 nm and measuring the resulting emission intensity at 510 nm, a ratio of the two emission signals (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration and offers significant advantages over single-wavelength indicators:

  • Internal Self-Correction: The ratio measurement cancels out artifacts arising from variations in dye concentration, cell path length, and photobleaching, leading to more stable and reliable data.

  • Quantifiable Results: The ratio can be calibrated to provide a quantitative measurement of the absolute [Ca²⁺]i.

G cluster_0 Excitation & Emission cluster_1 Data Processing exc340 Excitation at 340nm emission Emission at ~510nm exc340->emission Ca²⁺ Bound exc380 Excitation at 380nm exc380->emission Ca²⁺ Free ratio Calculate Ratio (F340 / F380) concentration [Ca²⁺]i ratio->concentration Proportional to

Caption: Ratiometric principle of Fura-PE3 for calcium measurement.

Spectral Properties of Fura-PE3

A precise understanding of the spectral characteristics is essential for selecting the appropriate optical filters for fluorescence microscopy.

StateExcitation Wavelength (λex)Emission Wavelength (λem)Description
Ca²⁺-Bound ~340 nm~510 nmFluorescence intensity increases at this excitation wavelength as [Ca²⁺] rises.
Ca²⁺-Free ~380 nm~510 nmFluorescence intensity decreases at this excitation wavelength as [Ca²⁺] rises.
Isosbestic Point ~360 nm~510 nmExcitation at this wavelength results in fluorescence that is insensitive to [Ca²⁺].

Table 1: Summary of this compound spectral properties. Data compiled from multiple sources.

Experimental Workflow: From Cell Loading to Data Acquisition

The following protocol provides a robust methodology for loading cells with this compound and subsequent imaging.

Reagent Preparation
  • This compound Stock Solution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a 1 mM stock solution. Aliquot into small volumes (e.g., 10-20 µL) and store desiccated at -20°C, protected from light.

  • Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This non-ionic surfactant aids in the dispersion of the lipophilic AM ester in aqueous media, preventing dye aggregation.

  • Loading Buffer: Use a buffered physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, supplemented with 1-2.5 mM CaCl₂.

Cell Loading Protocol

G prep 1. Prepare Loading Solution (2-5 µM this compound + 0.02% Pluronic F-127) incubate 2. Incubate Cells (30-60 min at 37°C) prep->incubate wash 3. Wash Cells (2x) (Remove extracellular dye) incubate->wash deester 4. De-esterification (Incubate 30 min at 37°C) wash->deester image 5. Acquire Images (Excite at 340/380nm, Em at 510nm) deester->image

Caption: Standardized workflow for loading and imaging cells with this compound.

  • Preparation of Loading Solution: On the day of the experiment, prepare the final loading solution. First, mix equal volumes of the 1 mM this compound stock and the 20% Pluronic® F-127 stock. Vortex briefly. Dilute this mixture into the pre-warmed (37°C) loading buffer to a final this compound concentration of 2-5 µM. The final Pluronic® F-127 concentration should be approximately 0.02%.

    • Causality: Pre-mixing the dye with Pluronic F-127 before dilution into the aqueous buffer is critical for preventing the dye from precipitating and ensuring a uniform final concentration.

  • Cell Incubation: Replace the cell culture medium with the this compound loading solution. Incubate the cells for 30-60 minutes at 37°C. The optimal time and concentration may vary depending on the cell type and should be determined empirically.

  • Wash: After incubation, thoroughly wash the cells at least twice with fresh, pre-warmed loading buffer (without the dye) to remove any extracellular this compound.

  • De-esterification: Incubate the cells for an additional 30 minutes at 37°C.

    • Causality: This crucial step allows intracellular esterases to completely cleave the AM ester groups, trapping the active Fura-PE3 indicator inside the cell and ensuring a robust, calcium-sensitive signal. Incomplete de-esterification is a common source of experimental failure.

  • Imaging: The cells are now ready for imaging on a fluorescence microscope equipped for ratiometric analysis.

Self-Validation: To prevent dye leakage via organic anion transporters, especially in cell lines like CHO or HeLa, the loading and wash buffers can be supplemented with 1-2.5 mM probenecid.

Instrumentation for Ratiometric Imaging

Accurate Fura-PE3 measurements require a specific hardware configuration:

  • Inverted Microscope: Provides the necessary platform for live-cell imaging.

  • Light Source: A high-speed wavelength switching system is essential. Xenon arc lamps coupled with a filter wheel or, more modernly, high-power LEDs (e.g., 340 nm and 380 nm) offer precise and rapid control over excitation wavelengths.

  • Excitation Filters: Bandpass filters for 340 nm and 380 nm.

  • Dichroic Mirror: Must reflect wavelengths below ~400 nm and transmit wavelengths above ~420 nm.

  • Emission Filter: A bandpass filter centered around 510 nm (e.g., 510/40 nm).

  • Detector: A sensitive, high-speed camera (sCMOS or EMCCD) is required to capture the low-light fluorescence signals.

Data Analysis: From Ratio to Concentration

The raw fluorescence intensity data (F340 and F380) must be background-subtracted before calculating the ratio (R = F340 / F380). This ratio can then be converted into an absolute calcium concentration using the Grynkiewicz equation:

[Ca²⁺]i = K_d * (S_f2 / S_b2) * [(R - R_min) / (R_max - R)]

Where:

  • K_d: The dissociation constant of Fura-PE3 for Ca²⁺, which is approximately 224 nM. This value can be pH and temperature-dependent.

  • R: The experimentally measured ratio of F340/F380.

  • R_min: The ratio in the complete absence of calcium (zero Ca²⁺). Determined by treating cells with a Ca²⁺ chelator like EGTA in the presence of an ionophore (e.g., ionomycin).

  • R_max: The ratio at Ca²⁺ saturation. Determined by exposing cells to a high Ca²⁺ concentration buffer, again using an ionophore to equilibrate intracellular and extracellular levels.

  • S_f2 / S_b2: The ratio of fluorescence intensity at 380 nm for the Ca²⁺-free (f2) and Ca²⁺-bound (b2) forms of the dye. This is also determined during the calibration experiment.

Performing an in-situ calibration (R_min, R_max, S_f2/S_b2) for each cell type and experimental setup is critical for obtaining accurate quantitative data.

Conclusion

This compound represents a refined tool for the quantitative analysis of intracellular calcium dynamics. Its superior cytosolic retention and reduced compartmentalization address key limitations of its predecessor, Fura-2, providing researchers with a more reliable and robust indicator. By implementing the rigorous protocols for loading, imaging, and calibration detailed in this guide, scientists can achieve high-fidelity measurements, unlocking deeper insights into the intricate role of calcium signaling in cellular physiology and pathology.

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fura-PE3/AM for Live Cell Calcium Imaging

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, a high-performance ratiometric fluorescent indicator for quantitative live-cell calcium imaging. We will delve into the core principles of its mechanism, its distinct advantages, and provide a field-proven protocol for its successful implementation.

Part 1: The Foundation: Calcium as a Messenger and the Ratiometric Advantage

Calcium ions (Ca²⁺) are ubiquitous and vital second messengers, orchestrating a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis.[1][2] The ability to accurately measure transient fluctuations in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore critical to understanding cellular physiology and pathology.[2][3]

Fluorescent indicators are small molecules that chelate calcium ions, exhibiting a change in their fluorescent properties upon binding.[2][4] These indicators can be broadly categorized into single-wavelength and ratiometric types.[5] While single-wavelength dyes like Fluo-4 are useful, their signal intensity is dependent on factors like dye concentration, cell thickness, and illumination intensity.

Ratiometric indicators, such as the Fura family of dyes, overcome these limitations.[1][6] They exhibit a shift in either their excitation or emission spectrum upon binding Ca²⁺.[5][6] By capturing the fluorescence at two different wavelengths and calculating their intensity ratio, we can obtain a measurement of [Ca²⁺]i that is largely independent of the aforementioned variables.[7][8][9] This intrinsic self-calibration provides more robust, reproducible, and quantitative data, which is essential for rigorous scientific inquiry.[1][7]

Part 2: Unveiling this compound: The Leak-Resistant Calcium Indicator

This compound, also known as Fura-2 LeakRes (AM), is an advanced, cell-permeant derivative of the classic Fura-2 indicator.[10][11] It is specifically engineered for enhanced intracellular retention, addressing a common challenge in long-term imaging experiments.[12][13]

Chemical and Physical Properties
PropertyValueSource
Chemical Formula C₅₅H₆₃N₅O₂₉[14][15]
Molecular Weight ~1258.10 g/mol [14][15]
Form Acetoxymethyl (AM) Ester[10][14]
Key Feature Leak-Resistant[11][12][13]
Mechanism of Action: From Loading to Signal

The functionality of this compound relies on a multi-step process that ensures it is loaded, trapped, and activated specifically within the cytosol of living cells.

  • Passive Diffusion : The acetoxymethyl (AM) ester groups render the molecule lipophilic and uncharged, allowing it to passively diffuse across the cell membrane.[1][4][8]

  • Intracellular Hydrolysis : Once inside the cell, ubiquitous cytosolic esterases cleave the AM groups.[1][10][16]

  • Trapping : This hydrolysis reveals negatively charged carboxyl groups, transforming the molecule into its active, membrane-impermeant form, Fura-PE3. This polar molecule is now effectively trapped within the cell.[8][16]

  • Calcium Binding : The active Fura-PE3 binds to free intracellular Ca²⁺, causing a conformational change that alters its fluorescence excitation spectrum.[10][17]

G cluster_outside Extracellular Space cluster_inside Intracellular Space (Cytosol) Fura_AM This compound (Lipophilic, Cell-Permeant) Fura_Active Fura-PE3 (Active Form) (Hydrophilic, Trapped) Fura_AM->Fura_Active Hydrolysis Ca_Bound Fura-PE3-Ca²⁺ Complex (Fluorescent Signal) Fura_Active->Ca_Bound Binding Esterases Cytosolic Esterases Ca_Free Free Ca²⁺ Ca_Free->Ca_Bound Esterases->Fura_Active Cleavage of AM Esters Membrane Cell Membrane

Mechanism of this compound loading and activation.
Spectral Properties and Ratiometric Measurement

Upon binding to Ca²⁺, Fura-PE3 exhibits a pronounced shift in its excitation spectrum. The peak excitation wavelength shifts from approximately 363-380 nm in the Ca²⁺-free state to around 335-340 nm in the Ca²⁺-bound state, while the emission maximum remains constant at approximately 510 nm.[2][6][18][19] This spectral behavior is the foundation of ratiometric imaging. The ratio of the fluorescence emission intensity when excited at ~340 nm to the intensity when excited at ~380 nm (Ratio 340/380) is directly proportional to the intracellular calcium concentration.[7][19]

StateExcitation Max (λEx)Emission Max (λEm)Rationale
Ca²⁺-Free ~380 nm~510 nmExcitation at the isosbestic point or Ca²⁺-free peak provides a reference signal.
Ca²⁺-Bound ~340 nm~510 nmExcitation at the Ca²⁺-bound peak provides a signal sensitive to [Ca²⁺]i changes.

Part 3: A Validated Protocol for this compound Calcium Imaging

This protocol provides a robust framework for imaging [Ca²⁺]i dynamics. Optimization for specific cell types and experimental conditions may be required.[20]

Experimental Workflow Overview
Step-by-step experimental workflow for this compound.
Step 1: Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve 50 µg of this compound in approximately 40 µL of high-quality, anhydrous DMSO.[20][21] Store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Pluronic® F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic® F-127 in 1 mL of DMSO. This is a non-ionic surfactant that aids in dispersing the water-insoluble AM ester in aqueous media.[18][22]

  • Imaging Buffer: A physiological buffer such as Hank's Balanced Salt Solution (HBSS) or a Tyrode's solution is recommended.[5] Ensure the buffer is free of phenol red, which can increase background fluorescence.[5] For many cell types, supplementing with 0.1-1% BSA can improve cell health.

Step 2: Cell Preparation
  • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Plastic is often fluorescent at UV wavelengths and should be avoided.[5]

  • Culture cells to a desired confluency (typically 70-90%). Ensure cells are healthy and adherent before proceeding.[21]

Step 3: Dye Loading and De-esterification
  • Prepare Loading Solution: For a final concentration of 2-5 µM this compound, first mix equal volumes of the 1 mM this compound stock and the 20% Pluronic® F-127 stock. Vortex briefly. Then, dilute this mixture into pre-warmed imaging buffer to achieve the final desired concentration.

  • Loading: Remove the culture medium from the cells and wash once with pre-warmed imaging buffer. Add the loading solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[21][23] Expert Tip: For some cell types, incubation at room temperature can reduce the sequestration of the dye into organelles like the endoplasmic reticulum.[24]

  • Wash: Gently remove the loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove extracellular dye.[21]

  • De-esterification: Add fresh, pre-warmed imaging buffer and incubate for an additional 30 minutes at the same temperature.[21] This crucial step allows intracellular esterases to fully cleave the AM groups, ensuring the dye is active and responsive to calcium. Incomplete hydrolysis is a common cause of weak signals.[21][25]

Step 4: Imaging and Data Acquisition
  • Mount the coverslip or dish onto the microscope stage.

  • Using a fluorescence imaging system equipped with appropriate filters or monochromators, alternately excite the cells at ~340 nm and ~380 nm.

  • Collect the fluorescence emission at ~510 nm for each excitation wavelength.

  • Acquire images as a time-lapse series to capture the dynamics of [Ca²⁺]i in response to your experimental stimulus.

Critical Protocol Parameters Summary
ParameterRecommended RangeRationale & Key Considerations
This compound Concentration 1 - 5 µMMust be optimized for cell type. Higher concentrations can be cytotoxic or cause calcium buffering.[1][21]
Loading Temperature 37°C or Room Temp37°C is standard, but RT may reduce organelle sequestration.
Loading Time 30 - 60 minutesInsufficient time leads to weak signals; excessive time can increase cytotoxicity.[20][21]
De-esterification Time 30 minutesEssential for complete dye activation and responsiveness to calcium.[21]
Probenecid (Optional) 1 - 2.5 mMAn organic anion transporter inhibitor that can be added to the buffer to reduce dye leakage from cells.[18]

Part 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal - Poor dye loading- Incomplete de-esterification- Incorrect filter sets- Optimize dye concentration and incubation time.[21]- Ensure a 30-minute post-loading incubation.[21]- Verify excitation (340/380nm) and emission (~510nm) filters.
High Background Fluorescence - Incomplete washing of extracellular dye- Phenol red in media- Cell autofluorescence- Perform 2-3 gentle washes after loading.[21]- Use phenol red-free imaging buffer.[5]- Acquire a background image from a cell-free region and subtract it.
High Resting (Baseline) Ratio - Dye leakage and binding to extracellular Ca²⁺- Dye sequestration in high-Ca²⁺ organelles (ER, mitochondria)- Use a perfusion system to wash away leaked dye.- Add probenecid to inhibit dye extrusion.[18]- Try loading at room temperature.[24]
Signal Fades Quickly - Photobleaching- Dye leakage from cells- Reduce excitation light intensity and/or exposure time.- Use probenecid to improve dye retention.[18] this compound is designed to minimize this issue.[12]

Part 5: Conclusion

This compound represents a significant refinement in fluorescent calcium indicator technology. Its ratiometric nature provides a reliable framework for quantitative analysis, while its engineered leak-resistance ensures superior intracellular retention for the duration of extended live-cell imaging experiments. By understanding the principles behind its function and adhering to a validated protocol, researchers can effectively harness the power of this compound to investigate the intricate and dynamic world of calcium signaling, driving forward discoveries in basic science and drug development.[26]

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  • PubMed. (n.d.). Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells.
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  • ResearchGate. (n.d.). FURA-2 detection of intracellular changes and Ca 2+ binding.
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  • NIH. (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader.
  • ResearchGate. (2018). I am tracing Ca2+ in endothelial cells using Fura2 AM and a fluorospectrometer. So far I have been getting a baseline higher than normal. any ideas?.
  • PMC. (n.d.). Calcium imaging: a technique to monitor calcium dynamics in biological systems.
  • Molecular Devices. (n.d.). Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader.
  • PMC. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM.
  • NIH. (n.d.). Mammalian Esterase Activity: Implications for Peptide Prodrugs.
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  • ResearchGate. (2018). Why are my Fura-2 AM 340 and 380 baseline RFU levels so low, but BOTH wavelength RFUs skyrocket when using Ca2+ ionophore?.
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Fura-PE3/AM: A Technical Guide to High-Fidelity Intracellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Calcium and the Need for Precision

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of cellular processes, from gene transcription and muscle contraction to neurotransmission and apoptosis. The ability to accurately measure fluctuations in cytosolic free Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to research in cell biology and critical for the development of novel therapeutics.

For decades, fluorescent indicators have been the cornerstone of these measurements. Fura-2, a ratiometric indicator developed by Roger Tsien and colleagues, revolutionized the field by enabling quantitative measurements that correct for confounding variables like cell thickness and uneven dye loading.[1] However, classic indicators like Fura-2 are not without their challenges, including dye leakage from the cell and sequestration into organelles, which can corrupt the cytosolic signal.

This guide focuses on Fura-PE3/AM , a next-generation fluorescent indicator designed to overcome these limitations. As a derivative of Fura-2, this compound retains the powerful ratiometric properties of its predecessor while offering significantly improved cytosolic retention.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound's mechanism, field-proven protocols for its application, and expert insights into data interpretation and troubleshooting.

Core Principles: Ratiometric Measurement with Enhanced Fidelity

This compound is an acetoxymethyl (AM) ester derivative of the Ca²⁺ chelator Fura-PE3.[4] The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Fura-PE3 indicator in the cytosol. This process is the foundational step for enabling Ca²⁺ measurement.

The Ratiometric Advantage

The power of Fura-PE3, like Fura-2, lies in its dual-excitation ratiometric properties.[1] Upon binding to Ca²⁺, the molecule undergoes a conformational change that shifts its fluorescence excitation maximum from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound).[5] The fluorescence emission peak, however, remains constant at around 510 nm.

By alternately exciting the dye-loaded cells at 340 nm and 380 nm and measuring the intensity of the 510 nm emission at each wavelength, a ratio (F340/F380) can be calculated. This ratio is directly proportional to the [Ca²⁺]i and offers several critical advantages over single-wavelength indicators:

  • Independence from Dye Concentration: The ratio is independent of the absolute concentration of the indicator within the cell.

  • Correction for Cell Path Length: It inherently corrects for variations in cell thickness.

  • Minimization of Photobleaching Effects: The ratio method significantly reduces artifacts caused by photobleaching, as both wavelengths are typically affected proportionally.[4]

The Fura-PE3 Advantage: Superior Cytosolic Retention

The primary limitation of Fura-2 is its susceptibility to leakage from the cell and compartmentalization into organelles like mitochondria and the endoplasmic reticulum.[6][7] This sequestration not only depletes the cytosolic indicator pool, leading to signal decay, but can also report on non-cytosolic Ca²⁺ dynamics, thereby confounding the measurement of interest.

Fura-PE3 was engineered as a compartmentalization-resistant and leak-resistant derivative.[2][3] Its modified structure, which results in a higher molecular weight (1258.10 g/mol for the AM ester), hinders its transport out of the cell and its uptake into organelles.[4][8] This results in a more stable and truly cytosolic signal, which is critical for long-term experiments and for accurately studying signaling events that occur over extended periods.

Quantitative Data Summary

For accurate experimental design, the spectral and chemical properties of Fura-PE3 must be understood. As a derivative, its properties are nearly identical to the well-characterized Fura-2.

PropertyValueNotes
Excitation Maximum (Ca²⁺-bound) ~335-340 nmThe peak wavelength for excitation when the indicator is saturated with calcium.[5]
Excitation Maximum (Ca²⁺-free) ~363-380 nmThe peak wavelength for excitation in the absence of calcium. The isosbestic point (where excitation is Ca²⁺-independent) is ~360 nm.
Emission Maximum ~505-512 nmThe emission wavelength is largely unchanged by calcium binding.[9]
Dissociation Constant (Kd) ~145 nM (in vitro)The Ca²⁺ concentration at which 50% of the indicator is bound. This value can be influenced by the intracellular environment.
Molecular Formula (AM Ester) C₅₅H₆₃N₅O₂₉[4][8]
Molecular Weight (AM Ester) 1258.10 g/mol [4][8]

Mechanism of Action & Experimental Workflow

The successful application of this compound hinges on a clear understanding of its journey from a stock solution to an active intracellular Ca²⁺ sensor.

Visualizing the Mechanism

The following diagram illustrates the key steps: passive entry, intracellular activation, and ratiometric detection of Ca²⁺ binding.

Fura_PE3_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol Fura_AM This compound (Membrane Permeant) Fura_AM_inside This compound Fura_AM->Fura_AM_inside Passive Diffusion Fura_Active Fura-PE3 (Active, Ca²⁺-Sensitive) Fura_AM_inside->Fura_Active Cleavage Ca_Free Ca²⁺-Free Fura-PE3 Fura_Active->Ca_Free Ca_Bound Ca²⁺-Bound Fura-PE3 Ca_Free->Ca_Bound + Ca²⁺ Detector Detector (Ratio F340/F380) Ca_Free->Detector Ex: 380nm Em: 510nm Ca_Bound->Ca_Free - Ca²⁺ Ca_Bound->Detector Ex: 340nm Em: 510nm Esterases Intracellular Esterases Esterases->Fura_AM_inside Ca_ion Ca²⁺ Ca_ion->Ca_Free

This compound cellular uptake and activation pathway.
Detailed Experimental Protocol

This protocol provides a robust starting point for loading adherent cells. Causality-driven insight: Each step is critical for ensuring the dye is loaded efficiently into the correct compartment (the cytosol) and is fully active for measurement.

1. Reagent Preparation:

  • This compound Stock Solution (1-5 mM): Dissolve this compound powder in high-quality, anhydrous DMSO. Aliquot into single-use volumes and store desiccated at -20°C, protected from light. Rationale: The AM ester is susceptible to hydrolysis by ambient moisture, which would render it membrane-impermeant. Single-use aliquots prevent repeated freeze-thaw cycles that can degrade the compound.

  • Pluronic™ F-127 Stock Solution (20% w/v): Dissolve Pluronic™ F-127 in anhydrous DMSO. This may require gentle warming (e.g., 37°C) to fully dissolve. Store at room temperature. Rationale: Pluronic™ is a non-ionic surfactant that acts as a dispersing agent, preventing the lipophilic this compound from aggregating in aqueous buffer and facilitating its entry into cells.[10]

  • Probenecid Stock Solution (250 mM): Prepare in a suitable buffer or 1N NaOH and adjust pH if necessary. Store at 4°C. Rationale: Many cell types express organic anion transporters that actively pump the cleaved, negatively charged Fura-PE3 out of the cytosol. Probenecid is an inhibitor of these transporters, improving dye retention for longer, more stable experiments.[10]

  • Imaging Buffer (e.g., HBSS): Prepare Hanks' Balanced Salt Solution (HBSS) or another physiological saline solution buffered with HEPES to pH 7.2-7.4. Ensure it contains physiological levels of Ca²⁺ (e.g., 1-2 mM). Rationale: Maintaining physiological pH and ion concentrations is crucial for cell health and for studying Ca²⁺ dynamics under relevant conditions.

2. Cell Loading Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy 24-48 hours prior to the experiment. Aim for 70-90% confluency on the day of the assay.

  • Prepare Loading Buffer (Final Concentrations: 1-5 µM this compound, 0.02-0.04% Pluronic™, 1-2.5 mM Probenecid):

    • For each mL of imaging buffer, first add the required volume of Probenecid stock.

    • In a separate microfuge tube, mix equal volumes of the this compound stock and the 20% Pluronic™ F-127 stock (e.g., 1 µL of each). Vortex briefly.

    • Add this Fura/Pluronic mixture to the imaging buffer containing Probenecid and vortex immediately for 30-60 seconds to ensure complete dispersion.

  • Dye Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once gently with pre-warmed imaging buffer.

    • Add the final loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light. Rationale: Incubation time and temperature are critical variables. 37°C facilitates both membrane traversal and enzymatic activity. The optimal time must be determined empirically for each cell type to achieve sufficient signal without causing cytotoxicity or compartmentalization.[11]

  • Wash and De-esterification:

    • Remove the loading solution.

    • Wash the cells gently two to three times with pre-warmed imaging buffer (containing Probenecid if used for loading).

    • Add fresh imaging buffer (with Probenecid) and incubate for an additional 30 minutes at room temperature or 37°C. Rationale: This crucial de-esterification step ensures that all intracellular this compound is cleaved to its active, Ca²⁺-sensitive form. Incomplete de-esterification is a common cause of weak or unresponsive signals.[5]

3. Calcium Measurement and Data Analysis:

  • Imaging: Mount the dish on a fluorescence microscope equipped with filters for 340nm and 380nm excitation and a ~510nm emission filter. Acquire images by alternating between the two excitation wavelengths.

  • Data Quantification (Grynkiewicz Equation): The ratio of fluorescence intensities (R = F340/F380) can be converted to an absolute [Ca²⁺]i using the Grynkiewicz equation:[3][12] [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

    Where:

    • Kd: The dissociation constant of the indicator (~145 nM).

    • R: The experimentally measured 340/380 ratio.

    • Rmin: The ratio in the absence of Ca²⁺ (determined using a Ca²⁺ chelator like EGTA).

    • Rmax: The ratio at Ca²⁺ saturation (determined using a Ca²⁺ ionophore like ionomycin).

    • Sf2/Sb2: The ratio of fluorescence intensities at 380 nm under Ca²⁺-free and Ca²⁺-saturating conditions.[3]

Workflow Visualization

Fura_PE3_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solutions (this compound, Pluronic, Probenecid) C Prepare Loading Buffer A->C B Seed Cells on Glass-bottom Dish D Wash Cells & Add Loading Buffer B->D C->D E Incubate (30-60 min, 37°C) D->E F Wash & De-esterify (30 min) E->F G Acquire Images (Ex: 340/380nm, Em: 510nm) F->G I Calculate Ratio (F340/F380) G->I H Perform In Situ Calibration (Rmin, Rmax) J Calculate [Ca²⁺]i (Grynkiewicz Equation) H->J I->J

General experimental workflow for this compound.

Applications in Cell Biology and Drug Discovery

The precision and stability of Fura-PE3 make it an invaluable tool for a wide range of applications where accurate cytosolic Ca²⁺ measurements are critical.

Studying G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are the largest family of cell surface receptors and a major target class for drug development.[13] Many GPCRs, particularly those coupled to Gαq proteins, signal by activating Phospholipase C (PLC), which generates inositol trisphosphate (IP₃).[14] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

This compound is ideally suited for:

  • High-Throughput Screening (HTS): Screening compound libraries to identify agonists, antagonists, or allosteric modulators of GPCRs by measuring the resulting Ca²⁺ flux.

  • Mechanism of Action Studies: Characterizing the signaling pathways of novel ligands and understanding receptor desensitization and trafficking. The superior retention of Fura-PE3 allows for monitoring both the initial transient Ca²⁺ peak and subsequent sustained signaling phases or oscillations.

GPCR_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Agonist Agonist GPCR GPCR Agonist->GPCR Binds Gq Gαq GPCR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates IP3R IP₃ Receptor Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Cytosol ↑ [Ca²⁺]i Ca_Store->Ca_Cytosol Release IP3->IP3R Binds Fura Fura-PE3 Measurement Ca_Cytosol->Fura

GPCR signaling pathway leading to Ca²⁺ release.
Other Key Applications
  • Neuroscience: Monitoring synaptic activity, neurotransmitter release, and excitotoxicity in cultured neurons, where Ca²⁺ dynamics are central to function and pathology.

  • Cardiomyocyte Research: Studying excitation-contraction coupling and arrhythmias by measuring Ca²⁺ transients in beating heart cells.

  • Immunology: Investigating T-cell activation and signaling cascades that are initiated by a rise in intracellular Ca²⁺.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides a logical framework for resolving them.

IssuePotential CauseRecommended Solution
Low Fluorescence Signal 1. Incomplete AM ester hydrolysis.2. Insufficient dye concentration or loading time.3. Active dye extrusion by transporters.1. Ensure the 30-minute de-esterification step is performed.[5]2. Empirically optimize loading concentration (1-10 µM) and time (30-90 min) for your cell type.[8]3. Include probenecid (1-2.5 mM) in all buffers.
High Background Signal 1. Incomplete washout of extracellular dye.2. Cell autofluorescence.3. Phenol red in the imaging medium.1. Increase the number and rigor of washes after loading.[5]2. Image an unlabeled control sample and subtract this background from your measurements.3. Use a phenol red-free imaging buffer.
Signal Compartmentalized 1. Overloading of the dye (high concentration or long incubation).2. Poor cell health.1. Reduce dye concentration and/or loading time. Loading at room temperature instead of 37°C can sometimes reduce compartmentalization.2. Ensure cells are healthy and sub-confluent.
No Response to Stimulus 1. Poor cell health.2. Inactive stimulus/compound.3. Receptor of interest not expressed.4. Ca²⁺ stores are already depleted.1. Check cell viability.2. Validate the activity of your agonist.3. Confirm receptor expression (e.g., via qPCR or Western blot).4. Use a positive control like ATP or ionomycin to confirm cell responsiveness.
Phototoxicity/Bleaching 1. Excitation light intensity is too high.2. Excessive exposure time.1. Use neutral density filters to reduce illumination intensity.2. Minimize exposure time and the frequency of image acquisition to the minimum required for your experiment's temporal resolution.[3]

Conclusion

This compound represents a significant advancement in fluorescent Ca²⁺ indicator technology. By preserving the quantitative power of ratiometric imaging while overcoming the critical limitations of dye leakage and compartmentalization, it provides a more reliable and stable tool for measuring true cytosolic Ca²⁺ dynamics. For researchers investigating complex signaling networks, screening for novel therapeutics, or exploring the fundamental roles of calcium in cell physiology, mastering the application of this compound is a key step toward generating high-fidelity, reproducible, and impactful data.

References

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Getting Started with Fura-PE3/AM: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Fura-PE3/AM, a ratiometric fluorescent indicator for measuring intracellular calcium. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and step-by-step protocols.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a pivotal role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmission, and apoptosis.[1][2] The ability to accurately measure intracellular Ca²⁺ concentrations ([Ca²⁺]i) is therefore crucial for understanding these fundamental biological functions. This compound, a derivative of the well-known Fura-2 indicator, has emerged as a powerful tool for these measurements.[3][4][5] This guide will delve into the core principles of this compound, from its chemical properties and mechanism of action to detailed experimental protocols and data analysis.

One of the primary challenges in using fluorescent Ca²⁺ indicators is dye leakage from the cytoplasm, which can lead to a decreasing signal and potential artifacts. Fura-PE3 was developed to address this limitation and is noted for its improved intracellular retention compared to its predecessor, Fura-2.[3][5][6][7] This enhanced retention makes Fura-PE3 particularly well-suited for long-term experiments and for use in cell lines that are prone to dye extrusion.[8]

Section 1: The Science Behind this compound

Chemical Properties and Structure

This compound is the acetoxymethyl (AM) ester form of Fura-PE3.[9] The AM ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.[2][10][11] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting the molecule into its active, membrane-impermeant form, Fura-PE3.[2][10][11] This active form is a hydrophilic, Ca²⁺-sensitive fluorophore that becomes trapped within the cytoplasm.

The core structure of Fura-PE3 is based on Fura-2, which combines an 8-coordinate tetracarboxylate chelating site with a stilbene chromophore.[12] The key modification in Fura-PE3 is the addition of a chemical moiety that enhances its resistance to leakage from the cell.[5]

Mechanism of Action

The functionality of Fura-PE3 as a Ca²⁺ indicator lies in its ratiometric properties. This means that upon binding to Ca²⁺, the dye exhibits a shift in its optimal excitation wavelength, while the emission wavelength remains relatively constant.[11][13]

Specifically, the Ca²⁺-free form of Fura-PE3 has an excitation maximum at approximately 363 nm, whereas the Ca²⁺-bound form has an excitation maximum around 335 nm.[10][11] Both forms have an emission maximum of about 510 nm.[4][10][11] By alternately exciting the dye at these two wavelengths and measuring the ratio of the emitted fluorescence intensities, one can obtain a quantitative measure of [Ca²⁺]i that is largely independent of variations in dye concentration, cell thickness, or photobleaching.[13]

Fura_PE3_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) This compound This compound Fura-PE3_AM_inside This compound This compound->Fura-PE3_AM_inside Passive Diffusion Fura-PE3 Fura-PE3 (Active) Fura-PE3_AM_inside->Fura-PE3 Hydrolysis Ca_bound_Fura Ca²⁺-Bound Fura-PE3 Fura-PE3->Ca_bound_Fura Binds Ca²⁺ Ca_bound_Fura->Fura-PE3 Releases Ca²⁺ Esterases Esterases Esterases->Fura-PE3_AM_inside Ca_ion Ca²⁺ Ca_ion->Fura-PE3

Mechanism of this compound loading and activation.

Section 2: Experimental Protocols - A Step-by-Step Guide

Reagent Preparation and Handling
  • This compound Stock Solution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.[10] Store this stock solution in small aliquots, desiccated and protected from light at -20°C.[10][14] Avoid repeated freeze-thaw cycles.[14]

  • Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.[15][16] This may require gentle heating to fully dissolve.[15][16] Store at room temperature; do not refrigerate, as this can cause the solution to solidify.[15][16] If it solidifies, it can be re-dissolved by warming.[15][16]

  • Physiological Buffer: A common choice is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. Ensure the buffer is at the correct pH (typically 7.4) and temperature for your cells.[13]

Cell Loading Protocol

The optimal loading conditions can vary between cell types and should be empirically determined.[2][15]

  • Prepare Loading Solution:

    • Immediately before use, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 stock solution.[15][16]

    • Dilute this mixture into your physiological buffer to a final this compound concentration of 1-5 µM.[10][17] The final concentration of Pluronic® F-127 should be around 0.02%.[10]

    • If your cells are known to actively extrude the dye, consider adding probenecid to the loading buffer at a final concentration of 1-2.5 mM.[2][18] Probenecid is an inhibitor of organic anion transporters that can pump the dye out of the cell.[1][19][20][21]

  • Cell Loading:

    • For adherent cells, remove the culture medium and wash the cells with pre-warmed physiological buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at a temperature suitable for your cells (often 37°C, but room temperature can sometimes reduce dye compartmentalization).[14][15]

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed physiological buffer (containing probenecid if used in the loading step) to remove extracellular dye.[14]

    • Add fresh buffer and incubate the cells for an additional 30 minutes to allow for complete de-esterification of the intracellular this compound.[14] Incomplete hydrolysis is a common source of experimental artifacts.[22][23][24]

Cell_Loading_Workflow A Prepare Loading Solution (this compound, Pluronic F-127, Buffer) B Wash Cells with Buffer A->B C Incubate with Loading Solution (30-60 min) B->C D Wash Cells to Remove Extracellular Dye C->D E Incubate for De-esterification (30 min) D->E F Ready for Fluorescence Measurement E->F

Experimental workflow for loading cells with this compound.

Fluorescence Measurement and Data Acquisition
  • Instrumentation: Use a fluorescence microscope or plate reader capable of dual-wavelength excitation.

  • Wavelengths: Set the excitation wavelengths to ~340 nm and ~380 nm, and the emission wavelength to ~510 nm.[2]

  • Data Acquisition: Record the fluorescence intensity at each excitation wavelength over time. The temporal resolution will depend on the specific biological process you are studying.

Section 3: Data Analysis and Interpretation

The Ratiometric Calculation

The ratio (R) of the fluorescence intensities is calculated as:

R = F₃₄₀ / F₃₈₀

Where F₃₄₀ and F₃₈₀ are the background-corrected fluorescence intensities at 340 nm and 380 nm excitation, respectively. This ratio is directly proportional to the [Ca²⁺]i.

Calibration of the Fura-PE3 Signal

To convert the fluorescence ratio into an absolute [Ca²⁺]i, the following equation, developed by Grynkiewicz, Poenie, and Tsien, is used:[25][26][27]

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

ParameterDescription
[Ca²⁺]i The intracellular free calcium concentration.
Kd The dissociation constant of Fura-PE3 for Ca²⁺. For Fura-2, this is typically around 145 nM.[11]
R The experimentally measured fluorescence ratio (F₃₄₀ / F₃₈₀).
Rmin The ratio in the absence of Ca²⁺ (determined using a Ca²⁺-free buffer with a chelator like EGTA).[28][29]
Rmax The ratio at saturating Ca²⁺ concentrations (determined using a buffer with a high Ca²⁺ concentration and a Ca²⁺ ionophore like ionomycin).[28][29]
Sf2 / Sb2 The ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free (f2) and Ca²⁺-saturating (b2) conditions.[25][29]

An in situ calibration should be performed for each cell type and experimental setup to determine these parameters accurately.[28][29]

Section 4: Advanced Considerations and Troubleshooting

Problem Potential Cause Solution
Weak or No Signal Poor dye loading; Incomplete de-esterification; Issues with the dye itself (e.g., hydrolysis of the stock solution).Optimize loading concentration, time, and temperature.[14] Ensure an adequate de-esterification period.[14] Use fresh, high-quality, anhydrous DMSO for stock solutions.[14]
High Background Fluorescence Incomplete removal of extracellular dye; Autofluorescence from cells or media.Ensure thorough washing after loading.[13] Use a phenol red-free medium for imaging. Measure and subtract autofluorescence from a sample of unloaded cells.
Dye Compartmentalization Sequestration of the dye into organelles like mitochondria or the endoplasmic reticulum.Lower the loading temperature (e.g., to room temperature).[15] Reduce the loading time and/or dye concentration.[2]
Rapid Signal Loss Photobleaching; Dye leakage.Reduce the intensity and duration of excitation light.[13] Fura-PE3 is designed to be leak-resistant, but if leakage is still suspected, ensure probenecid is used if appropriate for your cell type.
Comparing Fura-PE3 with Other Calcium Indicators
Indicator Type Key Advantages Key Disadvantages
Fura-PE3 Ratiometric, UV-excitableLeak-resistant, allowing for long-term imaging.[3][5] Ratiometric nature provides quantitative data.[13]Requires UV excitation, which can cause phototoxicity and requires specialized optics.
Fura-2 Ratiometric, UV-excitableWell-established and widely used. Ratiometric for quantitative measurements.[11][13]Prone to leakage in some cell types.[30] UV excitation can be phototoxic.
Indo-1 Ratiometric, UV-excitableRatiometric by a shift in emission wavelength.UV excitation. Less commonly used than Fura-2.
Fluo-4 Single-wavelength, visible light excitableHigh fluorescence increase upon Ca²⁺ binding. Excitation in the visible range reduces phototoxicity.Not ratiometric, making quantitative measurements more challenging and susceptible to artifacts from uneven loading or photobleaching.[13]
GCaMPs Genetically EncodedCan be targeted to specific organelles or cell types. Suitable for long-term studies in vivo.Requires genetic modification of the cells. Can have slower kinetics than chemical dyes.

Section 5: Conclusion

This compound is a robust and reliable tool for the quantitative measurement of intracellular calcium. Its key advantage of improved cellular retention makes it an excellent choice for experiments where dye leakage is a concern. By understanding the principles behind its function and by carefully optimizing the experimental protocols, researchers can leverage the power of Fura-PE3 to gain valuable insights into the complex world of calcium signaling.

References

  • Miles, L. (2025, March 12). The role of probenecid in calcium ion measurement experiments.
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  • NIH. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits.
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  • American Physiological Society Journal. Excitation wavelengths for fura 2 provide a linear relationship between [Ca2+] and fluorescence ratio. Retrieved from American Physiological Society Journal. [Link]
  • NIH. Hydrolysis of Ca2+-sensitive fluorescent probes by perfused rat heart.
  • NIH. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS.
  • Tsien lab. fura-2.
  • Tutdibi, O., et al. (1999). A critical evaluation of resting intracellular free calcium regulation in dystrophic mdx muscle. Pflügers Archiv : European journal of physiology, 438(4), 513–522. [Link]
  • Highsmith, S., & Bloebaum, P. (1988). Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells. Analytical biochemistry, 169(1), 159–166. [Link]
  • Li, Q., et al. (1993). Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading. Cell Calcium, 14(9), 625-635. [Link]
  • Martínez, M., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(14), e2411. [Link]
  • FluoroFinder. Fura Red AM (Ca2+bound) Dye Profile.
  • IonOptix. Appendix 4 - Calibration of Calcium Levels.
  • ResearchGate. (2018, June 22). I am tracing Ca2+ in endothelial cells using Fura2 AM and a fluorospectrometer. So far I have been getting a baseline higher than normal. any ideas?
  • Khattak, S. F., et al. (2007). Pluronic F127 as a Cell Encapsulation Material: Utilization of Membrane-Stabilizing Agents. Tissue Engineering, 13(5), 987-997. [Link]
  • ResearchGate. (2019, September 4). Problem with Fura 2 Am in ionoptix. Help?
  • ResearchGate. (2018, March 14). Why are my Fura-2 AM 340 and 380 baseline RFU levels so low, but BOTH wavelength RFUs skyrocket when using Ca2+ ionophore?
  • Interchim. New generation of Near Membrane Calcium probes.
  • ION Biosciences. Fura-2 AM | Ratiometric Calcium Indicator.

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Introduction: The Critical Role of Calcium and the Evolution of its Measurement

Author: BenchChem Technical Support Team. Date: January 2026

<A> ## An In-Depth Technical Guide to Fura-PE3/AM for the Study of Intracellular Calcium Transients

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and neuronal excitability.[1][2][3] The ability to accurately measure transient fluctuations in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to understanding cellular physiology and pathology. For decades, fluorescent indicators have been indispensable tools for researchers, allowing for the visualization and quantification of these dynamic events in living cells.[2][3][4][5]

Among the pantheon of available Ca²⁺ indicators, ratiometric dyes such as Fura-2 have long been favored for their ability to provide quantitative measurements that are less susceptible to artifacts like variations in dye concentration, cell thickness, and photobleaching.[6][7][8][9] This guide focuses on a lesser-known but powerful analog, this compound. This compound is engineered to be more resistant to leakage from the cell and less prone to compartmentalization within organelles, addressing some of the key limitations of its predecessor, Fura-2 AM. This whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical protocols necessary to effectively employ this compound for the robust study of calcium transients.

Core Principles: The Ratiometric Advantage of Fura-PE3

Fura-PE3, like Fura-2, is a dual-excitation ratiometric indicator.[10] This means that its fluorescence emission intensity is dependent on the wavelength of light used for excitation, and this dependency changes upon binding to Ca²⁺.

  • In the absence of Ca²⁺ , Fura-PE3 exhibits a peak excitation wavelength around 380 nm.

  • When saturated with Ca²⁺ , its excitation peak shifts to approximately 340 nm.

Crucially, the emission wavelength remains constant at around 510 nm regardless of the excitation wavelength.[10] By alternately exciting the dye at 340 nm and 380 nm and measuring the corresponding emission intensities, a ratio of these two signals (F340/F380) can be calculated. This ratio is directly proportional to the intracellular Ca²⁺ concentration, providing a more reliable and quantitative measurement than single-wavelength indicators.[6][7][8][9]

The acetoxymethyl (AM) ester form, this compound, is a cell-permeant version of the dye. The lipophilic AM groups allow the molecule to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Fura-PE3 in the cytoplasm where it can report on Ca²⁺ dynamics.[6][7][11]

Caption: Step-by-step experimental workflow for this compound imaging.

III. Imaging and Data Acquisition
  • Microscope Setup: Use a fluorescence microscope equipped with a light source capable of rapidly switching between 340 nm and 380 nm excitation wavelengths, and a detector (e.g., a CCD or sCMOS camera) to capture the emission at ~510 nm.

  • Image Acquisition: Acquire pairs of images, one with 340 nm excitation and one with 380 nm excitation, in rapid succession to accurately capture the temporal dynamics of Ca²⁺ transients.

  • Data Analysis: For each time point, calculate the ratio of the fluorescence intensity from the 340 nm excitation image to the 380 nm excitation image on a pixel-by-pixel basis. This will generate a ratiometric image where the pixel intensity is proportional to the [Ca²⁺]i.

IV. In Situ Calibration

To convert the fluorescence ratio values into absolute Ca²⁺ concentrations, an in situ calibration is required. This involves determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios. [12][13]

  • Determine Rmax: At the end of the experiment, perfuse the cells with a buffer containing a high concentration of Ca²⁺ (e.g., 2 mM) and a calcium ionophore (e.g., 5-10 µM ionomycin) to saturate the intracellular dye with Ca²⁺. The resulting fluorescence ratio is Rmax.

  • Determine Rmin: Following the Rmax measurement, perfuse the cells with a Ca²⁺-free buffer containing a high concentration of a calcium chelator (e.g., 5-10 mM EGTA) and the calcium ionophore. This will chelate all free Ca²⁺, and the resulting fluorescence ratio is Rmin. [12]3. Calculate [Ca²⁺]i: The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation:

    [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min)

    Where:

    • Kd is the dissociation constant of the dye for Ca²⁺.

    • R is the experimentally measured fluorescence ratio.

    • F380max is the fluorescence intensity at 380 nm excitation in the absence of Ca²⁺.

    • F380min is the fluorescence intensity at 380 nm excitation in the presence of saturating Ca²⁺.

Quantitative Data Summary

PropertyValueNotes
Excitation Maximum (Ca²⁺-bound) ~340 nmSimilar to Fura-2. [10]
Excitation Maximum (Ca²⁺-free) ~380 nmSimilar to Fura-2. [10]
Emission Maximum ~510 nmRelatively unchanged with Ca²⁺ binding. [10]
Dissociation Constant (Kd) for Ca²⁺ ~285 nMThis value can be influenced by the intracellular environment. [10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Weak or No Signal - Incomplete de-esterification of this compound.- Poor dye loading.- Dye leakage.- Photobleaching.- Increase the de-esterification incubation time.- Optimize dye concentration and loading time.- Use an organic anion transport inhibitor like probenecid.- Reduce excitation light intensity and exposure time.
High Background Fluorescence - Incomplete removal of extracellular dye.- Autofluorescence from cells or media.- Use of phenol red-containing media.- Increase the number of washes after loading.- Measure and subtract autofluorescence from an unlabeled sample.- Use phenol red-free imaging buffer. [14]
Inconsistent or Variable Signals - Uneven dye loading.- Cell stress or death.- Fluctuation in excitation light source.- Ensure even distribution of loading solution.- Monitor cell health and viability.- Use a stable light source and monitor its output.

Applications in Research and Drug Development

The ability to accurately quantify intracellular Ca²⁺ dynamics makes this compound a valuable tool in numerous research and drug development applications:

  • High-Throughput Screening (HTS): In drug discovery, this compound can be used in plate-based assays to screen compound libraries for their effects on Ca²⁺ signaling pathways, such as those involving G-protein coupled receptors (GPCRs) and ion channels. [15][16]* Neuroscience: Studying Ca²⁺ transients in neurons is crucial for understanding synaptic transmission, plasticity, and neurodegenerative diseases. [7]* Cardiovascular Research: this compound can be used to investigate the role of Ca²⁺ in cardiac muscle contraction, arrhythmias, and heart failure.

  • Immunology: Measuring Ca²⁺ flux in immune cells is essential for understanding cell activation, cytokine release, and immune responses.

Conclusion

This compound represents a refined tool for the quantitative measurement of intracellular calcium transients. Its improved intracellular retention and resistance to compartmentalization make it a superior choice for long-term experiments and for cell types prone to dye leakage. By understanding the core principles of ratiometric imaging and by carefully optimizing the experimental protocols outlined in this guide, researchers can leverage the power of this compound to gain deeper insights into the intricate role of calcium in cellular function and disease, ultimately advancing both basic research and the development of novel therapeutics.

References

  • Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. PubMed. [Link]
  • Measurement of Intracellular Calcium. Physiological Reviews. [Link]
  • Measurement of intracellular calcium. PubMed. [Link]
  • How can I measure Intracellular calcium level?.
  • Rapid Measurements of Intracellular Calcium Using a Fluorescence Pl
  • Improving AM ester calcium dye loading efficiency. PubMed. [Link]
  • How Does Calcium Imaging Work | Calcium Indicators. Andor - Oxford Instruments. [Link]
  • Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific. [Link]
  • Fura 2-AM ester-loaded developing neocortical (A, left) and entorhinal...
  • Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets. PMC - NIH. [Link]
  • Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells. PubMed. [Link]
  • Calcium ion imaging analysis by Fura red-AM ratiometric dye. (i-iii)...
  • Live Cell Calcium Indic
  • Why is my fluorescence intensity excited at 340 and 380 not responding to calcium?.
  • Chemical Calcium Indicators. PMC - PubMed Central - NIH. [Link]
  • Loading Fura-2 into cardiomyocytes. IonOptix. [Link]
  • Types and Applications of Calcium Indicators for Calcium Imaging. SciMedia. [Link]
  • Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading. PubMed. [Link]
  • Why are our cells not responding to any stimulants using Fura-2?.
  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Pl
  • Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader. Molecular Devices. [Link]
  • Calcium Imaging of Cortical Neurons using Fura-2 AM. PMC - NIH. [Link]
  • Calcium imaging of cortical neurons using Fura-2 AM. PubMed. [Link]
  • Intracellular concentrations of fura-2 and fura-2/am in vascular smooth muscle cells following perfusion loading of fura-2/am in arterial segments. PubMed. [Link]
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  • Effects of oxidants on properties of fluorescent calcium indic

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Methodological & Application

Measuring Intracellular Calcium Dynamics: A Detailed Guide to Fura-PE3/AM Cell Loading and Ratiometric Imaging

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and theoretical background for the use of Fura-PE3/AM, a fluorescent indicator for measuring intracellular calcium concentrations. This document emphasizes the scientific principles behind the methodology to ensure robust and reproducible results.

Introduction: The Power of Ratiometric Calcium Imaging with this compound

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The ability to accurately measure dynamic changes in intracellular calcium concentration ([Ca²⁺]i) is therefore crucial for understanding cellular physiology and pathology.

This compound is a high-affinity, ratiometric fluorescent indicator for Ca²⁺. Like its well-known predecessor, Fura-2/AM, it allows for quantitative measurements of [Ca²⁺]i. The "AM" ester modification renders the molecule cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive form, Fura-PE3, in the cytoplasm.[1][2] A key advantage of this compound is its reported leak-resistant nature, which can provide more stable and prolonged measurements in certain cell types compared to other dyes.[3]

The defining feature of Fura-PE3 is its ratiometric nature. Upon binding to Ca²⁺, the excitation spectrum of Fura-PE3 shifts. It is excited at approximately 340 nm when bound to calcium and at 380 nm in its unbound state, while its emission maximum remains constant at around 510 nm.[1][4][5] By calculating the ratio of the fluorescence intensities emitted upon excitation at these two wavelengths (340/380 ratio), we can determine the intracellular calcium concentration. This ratiometric approach provides a significant advantage over single-wavelength indicators as it corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and reliable data.[1][5][6]

Core Principles and Reagents

A successful this compound experiment relies on the proper handling and understanding of several key components.

This compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder and should be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, usually at a concentration of 1-5 mM.[7]

  • Storage: The DMSO stock solution should be stored at -20°C, protected from light and moisture. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[7]

Pluronic® F-127: Aiding Dye Solubilization

This compound, like other AM ester dyes, has poor solubility in aqueous solutions. Pluronic® F-127 is a non-ionic surfactant that acts as a dispersing agent, preventing the dye from precipitating in the loading buffer and facilitating its entry into the cells.[2] It is typically used as a 20% stock solution in DMSO.

Probenecid: Preventing Dye Extrusion

Many cell types actively extrude fluorescent dyes, including the active form of Fura-PE3, via organic anion transporters. This can lead to a gradual loss of signal and an increase in background fluorescence. Probenecid is an inhibitor of these transporters and is often included in the loading and imaging buffers to improve dye retention within the cells.[2]

Detailed Cell Loading Protocol for this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve 50 µg of this compound in 40 µL of anhydrous DMSO. Vortex thoroughly.

  • Pluronic® F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic® F-127 in 1 mL of anhydrous DMSO. This may require gentle warming.

  • Probenecid Stock Solution (250 mM): Dissolve probenecid in an equal molar amount of NaOH and then bring to the final volume with your physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Gentle warming may be necessary.

  • Physiological Buffer (e.g., HBSS): Prepare a 1X solution of HBSS containing calcium, magnesium, and glucose, buffered with HEPES to a pH of 7.2-7.4.

Loading Solution Preparation (for a final volume of 1 mL)
  • Crucial Note: Prepare the loading solution immediately before use and protect it from light.

  • To 1 mL of physiological buffer, add the required volume of this compound stock solution to achieve the desired final concentration (typically 2-5 µM).

  • Add an equal volume of 20% Pluronic® F-127 stock solution to the this compound stock solution before adding to the buffer. For example, for a 5 µM final concentration of this compound, mix 5 µL of 1 mM this compound with 5 µL of 20% Pluronic® F-127.

  • Add probenecid to the loading buffer to a final concentration of 1-2.5 mM, if required for your cell type.

  • Vortex the final loading solution thoroughly to ensure the dye is well-dispersed.

Cell Loading Procedure

This procedure is for adherent cells cultured on coverslips or in multi-well plates.

  • Cell Seeding: Plate cells on a suitable substrate (e.g., glass coverslips) and allow them to adhere and reach the desired confluency (typically 70-90%).

  • Washing: Gently wash the cells twice with pre-warmed physiological buffer to remove any residual serum, as serum contains esterases that can cleave the AM ester prematurely.

  • Loading: Remove the wash buffer and add the freshly prepared this compound loading solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light. The optimal loading time and temperature should be determined empirically for each cell type. Loading at room temperature can sometimes reduce dye compartmentalization into organelles.[8]

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed physiological buffer (containing probenecid if used during loading) to remove extracellular dye.

  • De-esterification: Incubate the cells in fresh physiological buffer (with probenecid, if applicable) for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the intracellular this compound.[7]

  • Imaging: The cells are now ready for ratiometric calcium imaging.

Key Experimental Parameters
ParameterRecommended RangeRationale
This compound Concentration 2 - 10 µMHigher concentrations can lead to cytotoxicity and calcium buffering. Lower concentrations may result in a poor signal-to-noise ratio.
Pluronic® F-127 Concentration 0.02 - 0.1% (v/v)Facilitates dye loading by preventing aggregation in the aqueous loading buffer.
Probenecid Concentration 1 - 2.5 mMInhibits organic anion transporters to prevent dye leakage from the cells.
Loading Temperature Room Temperature to 37°C37°C can accelerate loading but may also increase dye compartmentalization into organelles. Room temperature loading can mitigate this.[8]
Loading Time 30 - 60 minutesShould be optimized to achieve sufficient intracellular dye concentration without causing cytotoxicity.
De-esterification Time 30 minutesAllows intracellular esterases to cleave the AM esters, activating the dye to its calcium-sensitive form.[7]

Ratiometric Imaging and Data Analysis Workflow

Imaging Setup

A fluorescence imaging system capable of rapid switching between 340 nm and 380 nm excitation wavelengths is required. This is typically a fluorescence microscope equipped with a xenon arc lamp or LED light source and appropriate filter sets. The emitted fluorescence is collected at approximately 510 nm.

Data Acquisition

Acquire pairs of images, one with 340 nm excitation and the other with 380 nm excitation, in rapid succession to minimize artifacts from cell movement or rapid calcium fluctuations.

Data Analysis

The fundamental steps for analyzing ratiometric calcium imaging data are as follows:

  • Background Subtraction: Subtract the background fluorescence from each image to correct for camera noise and autofluorescence.

  • Region of Interest (ROI) Selection: Define ROIs around individual cells or specific subcellular regions.[9][10]

  • Ratio Calculation: For each ROI at each time point, calculate the ratio of the background-subtracted fluorescence intensity from the 340 nm excitation image to that of the 380 nm excitation image (F340/F380).[6][9]

  • Data Visualization: Plot the 340/380 ratio over time to visualize the changes in intracellular calcium concentration.

Fura_PE3_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) Fura_AM This compound (Cell-Permeant) Fura_Active Fura-PE3 (Active, Cell-Impermeant) Fura_AM->Fura_Active Cell Membrane Permeation Ca_Binding Ca²⁺ Binding Fura_Active->Ca_Binding Esterase Cleavage Fluorescence Fluorescence Emission (~510 nm) Ca_Binding->Fluorescence Excitation at 340 nm / 380 nm

Caption: Workflow for ratiometric calcium imaging data analysis.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Fluorescence Signal - Inefficient dye loading- Low dye concentration- Cell death- Optimize loading time, temperature, and dye concentration.- Ensure cells are healthy and not over-confluent.- Check the quality of the this compound stock solution.
High Background Fluorescence - Incomplete washing of extracellular dye- Dye leakage from cells- Increase the number and duration of washes after loading.- Use probenecid to inhibit dye extrusion.- Ensure the imaging buffer is free of fluorescent contaminants.
Inconsistent Results - Uneven dye loading- Variation in cell health or density- Ensure a homogenous cell monolayer.- Standardize all steps of the protocol, including incubation times and temperatures.- Use cells within a consistent passage number range.
Phototoxicity or Photobleaching - Excessive excitation light intensity or exposure time- Reduce the intensity of the excitation light.- Minimize the duration of light exposure by using the shortest possible exposure times and acquiring images only when necessary.

Conclusion

This compound is a powerful tool for the quantitative measurement of intracellular calcium dynamics. By understanding the principles of ratiometric imaging and carefully optimizing the cell loading protocol, researchers can obtain high-quality, reproducible data. This guide provides a solid foundation for the successful implementation of this compound in a wide range of biological investigations.

References

  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging.
  • Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators.
  • IonOptix. (2019, September 9). Loading Fura-2 into cardiomyocytes.
  • JoVE. (2023, April 30). Video: Calcium Imaging in Neurons Using Fura-2.
  • Molecular Devices. (n.d.). Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader.
  • NIH. (n.d.). Quantitative high-throughput assay to measure MC4R-induced intracellular calcium.
  • ResearchGate. (n.d.). Fura 2-AM ester-loaded developing neocortical (A, left) and entorhinal....
  • CS229. (n.d.). Automated Analysis of Calcium Imaging Data.
  • ResearchGate. (2018, March 14). Why are my Fura-2 AM 340 and 380 baseline RFU levels so low, but BOTH wavelength RFUs skyrocket when using Ca2+ ionophore?.
  • ResearchGate. (n.d.). Standard ROI analysis of ratiometric calcium imaging data. PC12 cells....

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Quantitative Imaging of Intracellular Calcium Dynamics in Cultured Neurons Using Fura-PE3/AM

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in neurobiology, pharmacology, and cellular imaging.

This document provides a comprehensive guide to the principles, protocols, and data analysis for measuring intracellular calcium ([Ca²⁺]i) in cultured neurons using the ratiometric fluorescent indicator Fura-PE3/AM. This advanced probe offers significant advantages for quantitative and long-term imaging studies due to its enhanced cellular retention.

Introduction: The Power of Ratiometric Calcium Imaging

Intracellular calcium is a ubiquitous second messenger that governs a vast array of neuronal processes, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis.[1][2] The ability to accurately measure dynamic changes in [Ca²⁺]i is therefore fundamental to understanding neuronal function in both health and disease.

Fura-PE3 is a fluorescent indicator that, after being loaded into cells as the acetoxymethyl (AM) ester this compound, binds to free intracellular calcium.[3] A key feature of Fura-PE3 is its ratiometric nature.[1][4] Upon binding Ca²⁺, its fluorescence excitation spectrum shifts, while the emission wavelength remains constant at approximately 510 nm.[5] Specifically, the excitation maximum shifts from ~380 nm in the Ca²⁺-free form to ~340 nm when saturated with Ca²⁺.[2][6]

By alternately exciting the dye at these two wavelengths and calculating the ratio of the emitted fluorescence intensities (F340/F380), we can obtain a quantitative measure of [Ca²⁺]i. This ratiometric approach provides a robust measurement that is largely independent of confounding variables such as dye concentration, cell thickness, and photobleaching, which can affect single-wavelength indicators.[1][4]

Why Choose this compound?

While Fura-2/AM has long been a gold standard for ratiometric calcium imaging, this compound offers a significant improvement: reduced leakage from the cell . This enhanced cellular retention makes this compound particularly well-suited for longer-term experiments and for cell types that actively extrude other fluorescent dyes.[7] Fura-PE3 retains nearly identical spectral properties to Fura-2, allowing for the use of standard Fura-2 filter sets and imaging equipment.[5]

Core Principles and Workflow Overview

The successful use of this compound hinges on a series of well-controlled steps, from initial cell preparation to final data analysis. The causality behind this workflow is designed to ensure optimal dye loading, minimal cytotoxicity, and accurate ratiometric measurements.

Fura_PE3_Workflow A Prepare Cultured Neurons C Load Neurons with this compound A->C Plate on coverslips B Prepare this compound Loading Solution B->C Add to cells D Wash and De-esterification C->D Incubate E Ratiometric Fluorescence Imaging D->E Mount on microscope F Data Analysis & Calcium Calibration E->F Acquire F340 & F380

Figure 1: High-level experimental workflow for this compound calcium imaging in cultured neurons.

Materials and Reagents

Reagent Preparation
  • This compound Stock Solution (1-10 mM): Dissolve 50 µg of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 4 mM solution, dissolve 50 µg in 9 µL of DMSO.[5] This stock solution should be stored at -20°C, protected from light and moisture.

  • Pluronic F-127 (20% w/v in DMSO): This non-ionic detergent aids in the dispersion of the water-insoluble this compound in the aqueous loading buffer.[5][7]

  • Physiological Saline Solution: A buffered salt solution is required for loading, washing, and imaging. A common choice is Hanks' Balanced Salt Solution (HBSS) or a Tyrode's solution, supplemented with 10 mM HEPES, pH 7.2-7.4.[8] Ensure the solution is free of phenol red, which can increase background fluorescence.[6] For many experiments, a solution containing physiological levels of calcium (e.g., 1.25 mM CaCl₂) is used.[9]

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for your specific neuronal culture type and experimental conditions.

Step 1: Preparation of Cultured Neurons
  • Plate primary neurons or neuronal cell lines on high-quality glass coverslips suitable for high-resolution microscopy.

  • Ensure cells are healthy and sub-confluent (70-80%) on the day of the experiment to allow for clear imaging of individual cells.

Step 2: this compound Loading

The goal is to load the cells with a sufficient concentration of the dye to obtain a strong fluorescent signal, without causing significant calcium buffering or cytotoxicity.

  • Prepare the Loading Solution (Final concentration 1-5 µM this compound):

    • In a microcentrifuge tube, mix your this compound stock solution with an equal volume of 20% Pluronic F-127.[7] For example, mix 1 µL of 4 mM this compound with 1 µL of 20% Pluronic F-127.

    • Vortex this mixture thoroughly for at least 1 minute.

    • Dilute this mixture into your pre-warmed (37°C) physiological saline solution to achieve the desired final concentration (e.g., for a 2 µM final concentration in 2 mL of buffer, add 1 µL of the this compound/Pluronic mixture).

    • Vortex the final loading solution vigorously for 1 minute to ensure the dye is well-dispersed.[6]

  • Incubation:

    • Aspirate the culture medium from the coverslips.

    • Gently add the this compound loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.[8] The optimal loading time and temperature may need to be determined empirically for your specific neurons.

Step 3: Washing and De-esterification

This step is critical to remove extracellular dye and to allow intracellular esterases to cleave the AM ester, trapping the active Fura-PE3 inside the neurons.

  • After incubation, aspirate the loading solution.

  • Wash the cells gently 2-3 times with pre-warmed physiological saline solution to remove any residual extracellular dye.

  • Add fresh physiological saline solution and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • The coverslip is now ready for imaging. Mount it in a suitable imaging chamber on the microscope stage.

Ratiometric Imaging Setup and Acquisition

Instrumentation
  • An inverted fluorescence microscope equipped for epifluorescence.

  • A light source capable of rapidly switching between 340 nm and 380 nm excitation wavelengths (e.g., a xenon arc lamp with a filter wheel or a dedicated LED light source).

  • A high-sensitivity camera (e.g., sCMOS or EMCCD).

  • Appropriate filter sets:

    • Excitation filters: 340 nm and 380 nm.

    • Dichroic mirror: ~400 nm.

    • Emission filter: ~510 nm.

  • Image acquisition software capable of controlling the light source and camera to acquire pairs of images at the two excitation wavelengths.

Image Acquisition
  • Using transmitted light, locate and focus on the field of neurons.

  • Switch to fluorescence imaging. Briefly check the fluorescence at both 340 nm and 380 nm. Healthy, resting neurons should be dim at 340 nm and brighter at 380 nm.[6]

  • Set the exposure time and camera gain to obtain a good signal-to-noise ratio without saturating the camera. The intensity should be well within the dynamic range of the camera at both wavelengths.

  • Begin the time-lapse acquisition, capturing pairs of images (one at 340 nm excitation, one at 380 nm excitation) at your desired temporal resolution.

  • After establishing a stable baseline, apply your experimental stimulus (e.g., neurotransmitter, ionophore, or electrical stimulation) and continue recording the response.

Data Analysis: From Ratios to Calcium Concentrations

The raw data will consist of a time series of image pairs. The analysis involves calculating the 340/380 ratio for each cell over time and then converting this ratio to an intracellular calcium concentration.

Ratio Calculation
  • Background Subtraction: For each image in the time series, subtract the background fluorescence value. The background should be measured from a region of the image that does not contain any cells.

  • Ratioing: For each cell (or region of interest, ROI), calculate the ratio of the background-subtracted fluorescence intensity from the 340 nm excitation image to that from the 380 nm excitation image (Ratio = F340 / F380).

The Grynkiewicz Equation

The ratio values can be converted to absolute intracellular calcium concentrations using the Grynkiewicz equation:

[Ca²⁺]i = K_d * ( (R - R_min) / (R_max - R) ) * (S_f2 / S_b2)

Where:

  • [Ca²⁺]i: The intracellular free calcium concentration.

  • R: The experimentally measured F340/F380 ratio.

  • R_min: The F340/F380 ratio in the absence of Ca²⁺ (zero calcium).

  • R_max: The F340/F380 ratio at Ca²⁺ saturation.

  • S_f2 / S_b2: The ratio of fluorescence intensities at 380 nm excitation in zero calcium (f2) and saturating calcium (b2) conditions.

In Vitro Calibration for R_min, R_max, and S_f2/S_b2

To determine the calibration constants, an in vitro calibration is typically performed at the end of each experiment.

  • Determine R_max: Expose the cells to a high concentration of a calcium ionophore (e.g., 5-10 µM ionomycin) in a buffer containing a high calcium concentration (e.g., 2 mM CaCl₂). This will saturate the intracellular dye with calcium. The resulting stable F340/F380 ratio is R_max.

  • Determine R_min: Following the R_max measurement, perfuse the cells with a calcium-free buffer containing a high concentration of a calcium chelator (e.g., 5-10 mM EGTA) and the ionophore. This will remove all free calcium from the cell, and the resulting stable F340/F380 ratio is R_min.

  • The S_f2/S_b2 value is calculated from the background-subtracted fluorescence intensity at 380 nm during the R_min and R_max measurements, respectively.

Calcium_Calibration A Record Baseline Ratio (R) B Add Ionomycin + High [Ca²⁺] A->B F Calculate [Ca²⁺]i A->F Use Grynkiewicz Eq. C Measure R_max B->C D Add EGTA + Ionomycin (Ca²⁺-free) C->D C->F Use Grynkiewicz Eq. E Measure R_min D->E E->F Use Grynkiewicz Eq.

Figure 2: Workflow for the in vitro calibration of this compound fluorescence ratios.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Fluorescent Signal - Incomplete hydrolysis of AM ester.- Low dye concentration.- Cells are not healthy.- Increase de-esterification time.- Optimize loading concentration and time.- Ensure healthy, adherent cells are used.
High Background Fluorescence - Incomplete removal of extracellular dye.- Autofluorescence from media (e.g., phenol red).- Perform additional washes after loading.- Use phenol red-free imaging buffer.[6]
Dye Compartmentalization - Loading at 37°C can sometimes promote sequestration in organelles.- Try loading at a lower temperature (e.g., room temperature) for a longer duration.- Use a lower final dye concentration.
Phototoxicity or Photobleaching - Excitation light is too intense or exposure is too long.- Use neutral density filters to reduce excitation intensity.- Minimize exposure times and acquisition frequency.

Summary of Key Parameters

Parameter Value / Recommendation Reference
Excitation Wavelengths ~340 nm (Ca²⁺-bound), ~380 nm (Ca²⁺-free)[2][6]
Emission Wavelength ~510 nm[5]
Stock Solution 1-10 mM in anhydrous DMSO[7]
Loading Concentration 1-5 µM in physiological buffer[7]
Loading Time 30-60 minutes[8]
Loading Temperature 37°C (can be optimized)[8]
Pluronic F-127 ~0.02% final concentration to aid dispersion[7]
Dissociation Constant (K_d) Similar to Fura-2 (~145 nM), but should be determined empirically[10][12]

References

  • Interchim. (n.d.). Fura-PE3 AM (Fura-2 LR).
  • Dawitz, J., et al. (2011). Functional Calcium Imaging in Developing Cortical Networks. ResearchGate.
  • iGEM. (2008). Chemical calcium indicators.
  • University of Göttingen. (n.d.). Calcium.
  • Interchim. (n.d.). Fluorescent calcium indicators.
  • Barreto-Chang, O. L., & Dolmetsch, R. E. (2009). Calcium imaging of cortical neurons using Fura-2 AM. Journal of visualized experiments : JoVE, (23), 1067. [Link]
  • ResearchGate. (2016, April 29). For measurement of intracellular calcium level, which calcium indicator is proper?.
  • AnaSpec. (2021, May 21). FURA-2 AM - Instructions.
  • Molecular Devices. (n.d.). Monitoring receptor mediated changes in [Ca2+] i using single- and dual-wavelength indicators on the FlexStation 3 reader.
  • Martínez-Rojas, V. A., et al. (2018). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 8(20), e3057. [Link]
  • Barreto-Chang, O. L., & Dolmetsch, R. E. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. Journal of Visualized Experiments, (23), 1067. [Link]
  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging.

Sources

Fura-PE3/AM Staining for Ratiometric Calcium Imaging in Astrocytes: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed protocol for the use of Fura-PE3/AM, a ratiometric fluorescent calcium indicator, for robust and sensitive measurement of intracellular calcium dynamics in astrocytes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced calcium imaging techniques to unravel the complexities of astrocyte signaling.

Introduction: The Significance of Astrocyte Calcium Signaling

Astrocytes, once considered passive support cells in the central nervous system, are now recognized as active participants in neural processing. A primary mechanism through which they exert their influence is via dynamic changes in intracellular calcium concentration ([Ca²⁺]i). These calcium transients are not mere fluctuations but rather complexly encoded signals that regulate a myriad of astrocyte functions, including gliotransmitter release, synaptic modulation, and metabolic support to neurons. Consequently, the precise measurement of these signals is paramount to understanding brain function in both health and disease.

The Ratiometric Advantage of Fura-PE3

Fura-PE3 is a fluorescent indicator of [Ca²⁺]i that belongs to the same family as the widely used Fura-2. Its key advantage lies in its ratiometric nature. Upon binding to Ca²⁺, the excitation spectrum of Fura-PE3 shifts, while the emission wavelength remains relatively constant. Specifically, the peak excitation wavelength shifts from approximately 363-380 nm in the Ca²⁺-free state to around 335-340 nm when saturated with Ca²⁺, with an emission maximum consistently around 510 nm[1].

This spectral shift allows for the determination of [Ca²⁺]i by calculating the ratio of the fluorescence intensities emitted when the dye is excited at these two wavelengths (e.g., 340 nm / 380 nm). This ratiometric measurement offers significant advantages over single-wavelength indicators:

  • Independence from Dye Concentration: Variations in dye loading between cells do not affect the ratio, leading to more accurate cell-to-cell comparisons.

  • Reduced Sensitivity to Photobleaching and Dye Leakage: Changes in fluorescence intensity due to photobleaching or dye leakage affect both excitation wavelengths proportionally, thus having a minimal impact on the calculated ratio.

  • Correction for Cell Thickness: The ratio method inherently corrects for variations in cell thickness or path length.

Why Choose this compound over the More Common Fura-2/AM?

While Fura-2/AM is a well-established ratiometric indicator, this compound offers a crucial improvement: reduced intracellular compartmentalization and leakage .[2] The acetoxymethyl (AM) ester form of these dyes allows for passive diffusion across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the fluorescent indicator. However, Fura-2 has been shown to be susceptible to sequestration into organelles and active extrusion from the cell, leading to a decline in the cytosolic signal and potential artifacts in [Ca²⁺]i measurements[3][4]. Fura-PE3 is designed to be more resistant to these processes, resulting in a more stable and reliable cytosolic calcium signal over longer experimental periods.

Mechanism of this compound Staining and Measurement

The process of measuring intracellular calcium with this compound involves several key steps, from loading the dye into the cells to acquiring and analyzing the ratiometric fluorescence data.

Fura_PE3_Workflow cluster_loading Cell Loading cluster_imaging Ratiometric Imaging This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Passive Diffusion Cytosol Astrocyte Cytosol Cell_Membrane->Cytosol Enters Cytosol Esterases Cytosolic Esterases Cytosol->Esterases Hydrolysis Fura-PE3 Fura-PE3 (Trapped) Esterases->Fura-PE3 Excitation_340 Excitation ~340 nm Fura-PE3->Excitation_340 Binds Ca²⁺ Excitation_380 Excitation ~380 nm Fura-PE3->Excitation_380 Ca²⁺-free Emission_510 Emission ~510 nm Excitation_340->Emission_510 Excitation_380->Emission_510 Ratio_Calculation Ratio (F340/F380) Emission_510->Ratio_Calculation Ca_Concentration [Ca²⁺]i Ratio_Calculation->Ca_Concentration

Figure 1. Workflow of this compound staining and ratiometric calcium imaging.

Detailed Protocol for this compound Staining of Cultured Astrocytes

This protocol is optimized for primary astrocyte cultures or astrocyte cell lines grown on glass coverslips or in imaging-compatible plates.

Materials and Reagents
Reagent/MaterialRecommended SupplierCatalog Number (Example)
This compoundMedChemExpressHY-101869
Pluronic™ F-127, 20% solution in DMSOThermo Fisher ScientificP3000MP
ProbenecidSigma-AldrichP8761
Dimethyl sulfoxide (DMSO), AnhydrousSigma-Aldrich276855
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺Gibco14025092
HEPESSigma-AldrichH3375
Cultured astrocytes on glass coverslips------
Fluorescence microscope with dual-excitation capabilities------
Preparation of Solutions

It is crucial to protect all dye-containing solutions from light to prevent photobleaching.

  • This compound Stock Solution (4 mM):

    • Dissolve 50 µg of this compound in 9 µL of high-quality, anhydrous DMSO.

    • Add 1 µL of 20% Pluronic F-127 solution.

    • Vortex thoroughly for at least 10 minutes to ensure complete dissolution.

    • Note: This stock solution can be aliquoted and stored at -20°C for short-term use (up to one month), protected from light and moisture. For long-term storage, follow the manufacturer's recommendations.

  • Imaging Buffer (HBSS with HEPES):

    • Prepare HBSS according to the manufacturer's instructions.

    • Add HEPES to a final concentration of 20 mM.

    • Adjust the pH to 7.4.

    • Sterile filter the buffer and store at 4°C. Warm to the desired experimental temperature before use.

  • Loading Buffer (2-5 µM this compound):

    • Immediately before use, dilute the 4 mM this compound stock solution into pre-warmed Imaging Buffer to a final concentration of 2-5 µM. The optimal concentration should be determined empirically for your specific astrocyte culture.

    • Optional but Recommended: Add probenecid to the Loading Buffer to a final concentration of 1-2.5 mM to inhibit organic anion transporters and reduce dye leakage.

Staining Procedure
  • Cell Preparation:

    • Grow astrocytes to the desired confluency on glass coverslips or in an imaging plate.

    • Prior to loading, remove the culture medium and gently wash the cells twice with pre-warmed Imaging Buffer.

  • Dye Loading:

    • Add the freshly prepared Loading Buffer to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature may vary depending on the cell type and should be optimized.

  • De-esterification:

    • After the loading period, gently remove the Loading Buffer.

    • Wash the cells three times with pre-warmed Imaging Buffer to remove any extracellular dye.

    • Add fresh, pre-warmed Imaging Buffer (containing probenecid if used during loading) and incubate for an additional 30 minutes at the same temperature, protected from light. This allows for the complete de-esterification of the this compound by cytosolic esterases, trapping the active Fura-PE3 inside the cells.

Ratiometric Calcium Imaging
  • Microscope Setup:

    • Mount the coverslip with the stained astrocytes in an imaging chamber on the microscope stage.

    • Continuously perfuse the cells with pre-warmed Imaging Buffer.

    • Set up the fluorescence microscope for dual-excitation ratiometric imaging. Use excitation wavelengths of approximately 340 nm and 380 nm, and an emission filter centered around 510 nm.

  • Image Acquisition:

    • Acquire images alternately at 340 nm and 380 nm excitation.

    • The frequency of image acquisition will depend on the temporal resolution required to capture the calcium dynamics of interest.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity from the 340 nm excitation image to the 380 nm excitation image (F340/F380).

    • Changes in this ratio over time reflect changes in intracellular calcium concentration.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no fluorescence signal - Inadequate dye loading (concentration too low, incubation time too short).- Incomplete de-esterification.- Photobleaching during handling.- Optimize this compound concentration (try the higher end of the 2-5 µM range).- Increase incubation time.- Ensure all steps are performed in the dark.
High background fluorescence - Incomplete removal of extracellular dye.- Cell death leading to dye leakage.- Increase the number and volume of washes after loading.- Check cell viability before and after the experiment.
Uneven or compartmentalized staining - Dye precipitation.- Sequestration of the dye in organelles.- Ensure the this compound stock solution is well-dissolved.- Use a lower loading concentration and/or temperature. Fura-PE3 is designed to minimize this, but optimization may still be needed.
Rapid signal loss - Dye leakage from cells.- Include probenecid in the Loading and Imaging Buffers.[2]- Perform experiments at a lower temperature if possible.

Conclusion

This compound provides a powerful tool for the accurate and reliable measurement of intracellular calcium dynamics in astrocytes. Its ratiometric properties and enhanced intracellular retention make it a superior choice for long-term imaging experiments where signal stability is critical. By following the detailed protocol and considering the key experimental parameters outlined in this guide, researchers can obtain high-quality data to advance our understanding of the vital role of astrocytes in the central nervous system.

References

  • Bio-Techne. (2021, May 21). FURA-2 AM - Instructions.
  • Konishi, M., Olson, A., Hollingworth, S., & Baylor, S. M. (1991). Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2. Biophysical Journal, 59(5), 1047–1063.
  • Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008).
  • Reis, C., et al. (2020). Assessing Functional Activity of Astrocytes by Calcium Imaging. ReCiPP, 7(1).
  • Takahashi, A., Camacho, P., Lechleiter, J. D., & Herman, B. (1999). Measurement of intracellular calcium. Physiological Reviews, 79(4), 1089–1125.

Sources

Optimizing Intracellular Calcium Measurements: A Detailed Guide to Fura-PE3/AM Incubation Time and Temperature

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the precise measurement of intracellular calcium ([Ca²⁺]i), the choice of fluorescent indicator and the optimization of its loading protocol are paramount. Fura-PE3/AM, a leakage-resistant derivative of the widely used Fura-2 AM, offers significant advantages for long-term experiments by ensuring stable intracellular retention. This guide provides an in-depth exploration of the critical parameters of incubation time and temperature for this compound, grounded in the principles of cellular physiology and dye chemistry, to empower you with the expertise to achieve robust and reproducible results.

The Scientific Foundation: Understanding this compound and the Cell Loading Process

Fura-PE3, like its predecessor Fura-2, is a ratiometric calcium indicator. This means its fluorescence excitation maximum shifts upon binding to Ca²⁺, allowing for a quantitative measurement of [Ca²⁺]i that is largely independent of dye concentration, path length, and photobleaching. The acetoxymethyl (AM) ester modification is a chemical strategy that converts the hydrophilic, cell-impermeant Fura-PE3 into a lipophilic, membrane-permeant molecule (this compound). This allows the dye to passively diffuse across the plasma membrane into the cytoplasm.

Once inside the cell, ubiquitous intracellular esterases cleave the AM groups. This enzymatic action serves two crucial purposes:

  • Activation: The removal of the AM esters unmasks the carboxyl groups necessary for Ca²⁺ binding, rendering the dye sensitive to its target ion.

  • Trapping: The resulting Fura-PE3 is a charged molecule that is no longer membrane-permeant and is thus trapped within the cytoplasm.

Fura-PE3 is specifically engineered as a zwitterionic indicator, a key modification that significantly reduces its leakage from the cell and minimizes its sequestration into organelles compared to Fura-2.[1] This enhanced retention makes Fura-PE3 particularly valuable for experiments that require prolonged imaging or analysis.

The entire process, from initial incubation to the final measurement, can be visualized as a carefully orchestrated sequence of events, each with its own set of critical parameters.

Fura_PE3_AM_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) Fura_AM This compound (Lipophilic, Cell-Permeant) Fura_AM_inside This compound Fura_AM->Fura_AM_inside Passive Diffusion (Incubation) Fura_Active Fura-PE3 (Hydrophilic, Cell-Impermeant, Ca²⁺-Sensitive) Fura_AM_inside->Fura_Active De-esterification Esterases Intracellular Esterases Esterases->Fura_AM_inside Fura_Bound Fura-PE3-Ca²⁺ Complex (Fluorescent Signal) Fura_Active->Fura_Bound Binding Calcium Ca²⁺ Calcium->Fura_Active Fura_Bound->Fura_Active Dissociation

Caption: Workflow of this compound loading and activation.

The Core Variables: Optimizing Incubation Time and Temperature

The success of a this compound experiment hinges on achieving a delicate balance: maximizing the intracellular concentration of the active dye while minimizing cytotoxicity and undesirable side effects like compartmentalization. This balance is primarily controlled by the incubation time and temperature.

Incubation Temperature: A Balancing Act

The choice of incubation temperature directly influences the rates of several competing processes:

  • Passive Diffusion: Higher temperatures generally increase membrane fluidity and the rate of diffusion of this compound into the cell.

  • Esterase Activity: The enzymatic cleavage of the AM esters is temperature-dependent, with higher temperatures leading to faster conversion to the active, trapped form of the dye.

  • Dye Extrusion: Many cell types possess active transport mechanisms, such as organic anion transporters, that can pump the active Fura-PE3 out of the cell. These processes are also temperature-dependent and more active at physiological temperatures (37°C).

  • Compartmentalization: At higher temperatures, there is an increased likelihood of the dye being sequestered into intracellular organelles like mitochondria or the endoplasmic reticulum. This can lead to artifacts in the measurement of cytosolic Ca²⁺.

Temperature RangeAdvantagesDisadvantagesBest Suited For
37°C - Faster loading- More efficient de-esterification- Increased risk of dye extrusion- Higher potential for compartmentalization- Increased cellular stress- Short-term experiments- High-throughput screening where speed is critical
Room Temperature (20-25°C) - Reduced dye leakage- Minimized compartmentalization- Lower cellular stress- Slower loading times- Potentially incomplete de-esterification requiring a longer post-incubation period- Most standard applications- Long-term imaging- Sensitive cell types
4°C - Minimal dye extrusion and compartmentalization- Very slow loading- Inefficient de-esterification- Specific applications where minimizing all active transport is crucial

Expert Insight: For most applications involving this compound, incubation at room temperature is the recommended starting point. This provides a good compromise between efficient loading and the minimization of artifacts. While 37°C can be used for faster loading, it often necessitates the use of anion transport inhibitors like probenecid and careful validation to ensure the signal is truly cytosolic.

Incubation Time: Finding the Sweet Spot

The optimal incubation time is dependent on the chosen temperature and the specific cell type. The goal is to allow sufficient time for the dye to enter the cells and for the intracellular esterases to cleave the AM groups, without overloading the cells, which can lead to Ca²⁺ buffering and cytotoxicity.

A typical starting point for incubation time is 30 to 60 minutes . However, this should be empirically determined for each cell line and experimental setup.

Key Considerations for Optimizing Incubation Time:

  • Cell Type: Different cell types have varying membrane properties, esterase activities, and dye extrusion rates. For example, primary neurons may be more sensitive and require shorter incubation times than robust cell lines like HEK293.

  • Dye Concentration: Higher concentrations of this compound will require shorter incubation times. A typical final concentration is in the range of 1-5 µM.

  • Temperature: As discussed, lower temperatures will necessitate longer incubation times.

Step-by-Step Protocol for this compound Loading

This protocol provides a robust starting point for loading adherent cells with this compound. It is crucial to optimize the highlighted parameters for your specific experimental conditions.

Reagent Preparation
  • This compound Stock Solution (1-5 mM):

    • Dissolve the this compound solid in high-quality, anhydrous DMSO.

    • For example, to make a 1 mM stock solution, add 50 µL of DMSO to 50 µg of this compound.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Pluronic F-127 Stock Solution (20% w/v):

    • Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the lipophilic this compound in aqueous loading buffers.

    • Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This solution can be stored at room temperature.

  • Loading Buffer:

    • Use a buffered physiological saline solution appropriate for your cells, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, pH 7.2-7.4.

    • It is recommended to use a buffer that does not contain serum, as some serum components can have esterase activity.

Cell Loading Procedure
  • Cell Preparation:

    • Culture your cells to a healthy, sub-confluent state on glass coverslips or in a format suitable for your imaging system.

  • Prepare the Working Loading Solution (Final this compound concentration: 1-5 µM):

    • In a microcentrifuge tube, mix a volume of the this compound stock solution with an equal volume of the 20% Pluronic F-127 stock solution. Vortex briefly.

    • Dilute this mixture into the pre-warmed loading buffer to achieve the desired final concentration of this compound. The final concentration of Pluronic F-127 will typically be around 0.02-0.04%.

    • Optional: If dye leakage is a concern, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

  • Incubation:

    • Remove the culture medium from your cells and wash once with the loading buffer.

    • Add the working loading solution to the cells.

    • Incubate for 30-60 minutes at room temperature (20-25°C) , protected from light.

  • Washing and De-esterification:

    • After incubation, remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed loading buffer (without the dye, but containing probenecid if used during loading) to remove any extracellular this compound.

    • Add fresh buffer and incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of the intracellular AM esters. This step is critical for ensuring the dye is fully active and responsive to Ca²⁺.

  • Imaging:

    • You are now ready to perform your calcium imaging experiment.

A Self-Validating System: Troubleshooting Common Issues

A well-executed protocol should be self-validating. Here are some common issues and how to address them, ensuring the integrity of your data.

IssuePotential Cause(s)Recommended Solution(s)
Weak or No Signal - Inefficient loading (time too short, temp too low)- Low esterase activity- this compound degradation- Increase incubation time or temperature.- Increase this compound concentration.- Ensure fresh, high-quality DMSO was used for the stock solution.
High Background Fluorescence - Incomplete washing- Cell autofluorescence- Phenol red in the medium- Increase the number of wash steps.- Image an unlabeled control sample to determine background.- Use phenol red-free medium for imaging.
Uneven Cell Loading - Uneven distribution of loading solution- Cell clumping or poor health- Ensure gentle mixing when adding the loading solution.- Use healthy, evenly distributed cells.
Signal Suspected from Organelles (Compartmentalization) - Incubation temperature too high- Lower the incubation temperature to room temperature.- Reduce the this compound concentration.

This compound vs. Fura-2 AM: A Comparative Overview

The primary advantage of this compound lies in its superior intracellular retention.

Comparison cluster_pros_f2 cluster_cons_f2 cluster_pros_fpe3 cluster_cons_fpe3 Fura2 Fura-2 AM FuraPE3 This compound F2_Pro1 - Widely used and cited F2_Con1 - Prone to leakage - Potential for compartmentalization FPE3_Pro1 - Enhanced intracellular retention - Reduced compartmentalization - Ideal for long-term studies FPE3_Con1 - May require slightly longer  loading times at lower temps

Caption: Comparison of Fura-2 AM and this compound.

Conclusion: A Pathway to Precision

The successful application of this compound for intracellular calcium measurements is not merely a matter of following a rigid protocol but of understanding the interplay between the dye, the cellular environment, and the experimental parameters. By carefully optimizing incubation time and temperature, researchers can harness the superior retention properties of this compound to conduct long-term, high-fidelity studies of calcium signaling. This guide provides the foundational knowledge and a practical framework to achieve that precision, ensuring that your experimental choices are not just procedural, but are driven by a deep understanding of the underlying scientific principles.

References

  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440–3450. [Link]
  • Vorndran, C., Minta, A., & Poenie, M. (1995). New fluorescent calcium indicators designed for cytosolic retention or measuring calcium near membranes. Biophysical Journal, 69(5), 2112–2124. [Link]
  • IonOptix. (2019). Loading Fura-2 into cardiomyocytes.
  • Takahashi, A., Camacho, P., Lechleiter, J. D., & Herman, B. (1999). Measurement of intracellular calcium. Physiological reviews, 79(4), 1089–1125. [Link]

Sources

Application Note: High-Fidelity Ratiometric Intracellular Calcium Imaging Using Fura-PE3/AM with Pluronic® F-127

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Ratiometric Ca²⁺ Measurement

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for regulating a vast array of physiological processes, from gene transcription and muscle contraction to apoptosis.[1][2] Consequently, the precise measurement of cytosolic Ca²⁺ dynamics is fundamental to life sciences research. Fluorescent indicators are powerful tools for this purpose, and among them, ratiometric dyes like Fura-2 and its analogs offer significant advantages.[3][4][5] Unlike single-wavelength indicators whose signals are susceptible to variations in dye concentration, cell thickness, photobleaching, and dye leakage, ratiometric indicators exhibit a spectral shift upon binding Ca²⁺.[3][4][6] By taking a ratio of the fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm), a quantitative and reliable measurement of intracellular Ca²⁺ concentration can be achieved, effectively canceling out many experimental artifacts.[5][7]

This guide focuses on Fura-PE3/AM, a fluorescent calcium indicator dye noted for its resistance to leakage from the cell.[8] We will detail its synergistic use with Pluronic® F-127, a non-ionic surfactant essential for enabling the dye's entry into live cells.

The Core Principle: Mechanism of Loading and Detection

Successful intracellular Ca²⁺ measurement with this system relies on the distinct properties of this compound and Pluronic® F-127.

This compound: The Cell-Permeant Probe

The Fura-PE3 molecule, in its native state, is a polyanionic chelator that cannot passively cross the lipid bilayer of a cell membrane. To overcome this, it is chemically modified with acetoxymethyl (AM) ester groups.[1][9][10] This modification masks the negative charges, rendering the molecule, now this compound, lipophilic and membrane-permeant.[9][11]

Once inside the cell, ubiquitous intracellular esterase enzymes cleave the AM groups, regenerating the active, membrane-impermeant Fura-PE3.[6][9][10][12] This trapping mechanism ensures the indicator is retained within the cytoplasm.[9] The active Fura-PE3 molecule exhibits dual-excitation ratiometric properties; it is excited at ~340 nm when bound to Ca²⁺ and at ~380 nm in its Ca²⁺-free form, with both states emitting fluorescence at approximately 510 nm.[5][6][13] The ratio of the emission intensity from 340 nm excitation to that from 380 nm excitation (F340/F380) is directly proportional to the intracellular Ca²⁺ concentration.[5][7]

Pluronic® F-127: The Essential Dispersing Agent

Despite being designed for cell permeability, the hydrophobic nature of this compound causes it to readily precipitate in aqueous physiological buffers. This is where Pluronic® F-127 becomes critical. Pluronic® F-127 is a non-ionic surfactant and biocompatible copolymer that acts as a dispersing agent.[14][15] It facilitates the solubilization of hydrophobic AM esters in aqueous media, preventing their aggregation and ensuring a uniform distribution for efficient loading into cells.[14][16]

The diagram below illustrates the collaborative mechanism of this compound and Pluronic® F-127 for intracellular Ca²⁺ detection.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Fura_AM This compound (Hydrophobic) Complex This compound + Pluronic® (Dispersed in Media) Fura_AM->Complex Solubilizes Pluronic Pluronic® F-127 Pluronic->Complex Fura_AM_in This compound Complex->Fura_AM_in Passive Diffusion membrane_node Esterases Intracellular Esterases Fura_AM_in->Esterases Cleavage Fura_Active Fura-PE3 (Hydrophilic, Trapped) Esterases->Fura_Active Hydrolyzes AM esters Ca_Bound Ca²⁺-Bound Fura-PE3 (Fluorescent at Ex 340nm) Fura_Active->Ca_Bound Ca_ion Ca²⁺ Ca_ion->Ca_Bound Binds

Caption: Mechanism of this compound loading and activation.

Materials and Reagents

  • This compound

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (typically supplied as a 10% or 20% w/v solution in DMSO)[14]

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution, phenol red-free)

  • Probenecid (optional, to inhibit anion transporters and reduce dye leakage)[11][17][18]

  • Adherent or suspension cells for study

  • Fluorescence imaging system (microscope or plate reader) with 340 nm and 380 nm excitation sources and an emission filter around 510 nm.[6]

Experimental Protocols

Critical Note: Optimal loading conditions, including dye concentration, incubation time, and temperature, should be determined empirically for each cell type.[16][17]

Protocol 1: Preparation of Stock Solutions
  • This compound Stock (1-5 mM): Prepare a stock solution of this compound in high-quality anhydrous DMSO.[12][14][17] For example, dissolve 1 mg of this compound in the appropriate volume of DMSO to reach the desired concentration. Aliquot into small volumes and store at -20°C, protected from light and moisture.[11][12]

  • Pluronic® F-127 Stock (10-20% w/v): Pluronic® F-127 is typically supplied as a 20% solution in DMSO.[14] Store at room temperature.[13][14] DO NOT refrigerate, as it may solidify.[14] If it solidifies, gently warm the vial to 50-65°C and vortex until it becomes a clear liquid before use.[14]

  • Probenecid Stock (Optional, 100-250 mM): Prepare a stock solution in a suitable buffer or NaOH solution if needed.

ReagentTypical Stock Conc.SolventStorage Conditions
This compound1-5 mMAnhydrous DMSO-20°C, desiccated, protected from light[11][12]
Pluronic® F-12720% (w/v)DMSORoom Temperature[14]
Probenecid100-250 mMBuffer/NaOH4°C

Table 1: Summary of stock solution preparation and storage.

Protocol 2: Preparation of Loading Solution and Cell Loading

This protocol is a general guideline for adherent cells in a 35 mm dish. Adjust volumes accordingly for other formats.

  • Prepare Loading Buffer: Warm your chosen physiological buffer (e.g., HBSS) to the desired loading temperature (room temperature or 37°C).

  • Pre-mix Dye and Surfactant (Crucial Step): In a microcentrifuge tube, add a volume of the this compound stock solution. Then, add an equal volume of the 20% Pluronic® F-127 stock solution.[14][17] For example, mix 2 µL of 1 mM this compound with 2 µL of 20% Pluronic® F-127. Vortex briefly. This pre-mixing step is essential to prevent the dye from precipitating when added to the aqueous buffer.

  • Dilute to Final Concentration: Add the this compound/Pluronic® mixture to the pre-warmed loading buffer to achieve a final this compound concentration of 1-10 µM.[14] Vortex the final loading solution vigorously for at least one minute to ensure complete dispersion.[6]

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with the pre-warmed buffer.

    • Add the final loading solution to the cells.

    • Incubate for 15-60 minutes at either room temperature or 37°C.[14][17] Note: Loading at room temperature can sometimes reduce the compartmentalization of the dye into organelles.[14][17]

  • Wash and De-esterification:

    • Aspirate the loading solution.

    • Wash the cells two to three times with fresh, dye-free buffer to remove any extracellular dye.[12]

    • Add fresh buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[17]

  • Imaging: The cells are now ready for fluorescence imaging. Excite sequentially at 340 nm and 380 nm and collect the emission signal at ~510 nm.

G cluster_prep Preparation cluster_loading Cell Loading cluster_acq Data Acquisition A 1. Prepare this compound Stock in DMSO C 3. Mix Equal Volumes of Fura & Pluronic Stocks A->C B 2. Prepare 20% Pluronic® F-127 Stock in DMSO B->C D 4. Dilute Mixture into Physiological Buffer C->D Vortex Vigorously E 5. Replace Culture Media with Loading Solution D->E F 6. Incubate for 15-60 min E->F G 7. Wash 2-3x with Dye-Free Buffer F->G H 8. Incubate 30 min for De-esterification G->H I 9. Excite at 340nm & 380nm Collect Emission at ~510nm H->I

Caption: Experimental workflow for cell loading and imaging.

Troubleshooting and Optimization

The success of Ca²⁺ imaging experiments hinges on careful optimization. Below are common issues and evidence-based solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Low Fluorescence Signal - Incomplete de-esterification.- Poor dye loading.- Low dye concentration.- Increase the post-loading incubation time to ensure complete esterase activity.[17]- Optimize loading time and temperature for your specific cell type.[17]- Increase the this compound concentration in the loading buffer (titrate from 1-10 µM).[19]
High Background Fluorescence - Incomplete removal of extracellular dye.- Cell leakage of the activated dye.- Ensure thorough washing (2-3 times) after the loading step.[12]- Include an anion-transport inhibitor like probenecid (1-2.5 mM) in the loading and final buffers to improve intracellular retention.[11][17][18]- Check for autofluorescence of your cells or medium.
Dye Compartmentalization - Accumulation of dye in organelles (e.g., mitochondria, ER), leading to non-cytosolic signals.[19]- Lower the loading temperature to room temperature to reduce active transport into organelles.[14][17]- Decrease the dye concentration or incubation time.[19]- Use a lower concentration of Pluronic® F-127, as higher concentrations can sometimes affect membrane properties.[20]
High Initial F340/F380 Ratio - Dye has leaked from cells and is detecting high extracellular Ca²⁺ levels.[21]- Dye is sequestered in high-Ca²⁺ organelles like the ER.[21]- Implement probenecid to prevent dye leakage.[11][17]- Optimize loading conditions (lower temperature, shorter time) to favor cytosolic localization.[14][17][21]
Cell Death/Toxicity - Cytotoxicity from DMSO, Pluronic® F-127, or the dye itself.- Byproducts of AM ester hydrolysis (e.g., formaldehyde).[12]- Keep the final DMSO concentration in the loading buffer below 0.5%.[20]- Titrate Pluronic® F-127 to the lowest effective concentration (final concentration is typically 0.02-0.04%).[22][23][24]- Use the lowest possible dye concentration that provides an adequate signal-to-noise ratio.[17]

Table 2: Troubleshooting guide for common issues in Ca²⁺ imaging.

References

  • Andor - Oxford Instruments. (n.d.). How Does Calcium Imaging Work | Calcium Indicators.
  • Wikipedia. (n.d.). Fura-2.
  • Al-Haque, S., et al. (2022). Pluronic F-127 hydrogel as a promising scaffold for encapsulation of dental-derived mesenchymal stem cells. PMC - NIH.
  • Jones, D. D., et al. (2015, April 2). Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets. PMC - NIH.
  • AnaSpec. (2021, May 21). FURA-2 AM - Instructions.
  • AnaSpec. (n.d.). Fura-2, AM.
  • Chen, Y., et al. (2023, March 16). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry - ACS Publications.
  • Amadio, M., et al. (2018). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PMC - NIH.
  • Khattak, S. F., et al. (2025, August 5). Pluronic F127 as a Cell Encapsulation Material: Utilization of Membrane-Stabilizing Agents.
  • Khattak, S. F., et al. (2005). Pluronic F127 as a Cell Encapsulation Material: Utilization of Membrane-Stabilizing Agents. PubMed.
  • G-Biosciences. (n.d.). Pluronic® F-127.
  • Merck Millipore. (n.d.). Live Cell Calcium Indicators.
  • Khan, I., et al. (2023, August 9). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. PMC - PubMed Central.
  • Paredes, R. M., et al. (2008). Chemical Calcium Indicators. PMC - PubMed Central - NIH.
  • SciMedia. (n.d.). Types and Applications of Calcium Indicators for Calcium Imaging.
  • AAT Bioquest. (2014, March 31). Fura-2.
  • ResearchGate. (2018, June 22). I am tracing Ca2+ in endothelial cells using Fura2 AM and a fluorospectrometer. So far I have been getting a baseline higher than normal. any ideas?
  • Konishi, M., et al. (1995). AM-loading of fluorescent Ca2+ indicators into intact single fibers of frog muscle. PubMed.
  • Hamad, M. I., et al. (2015, January 30). Improving AM ester calcium dye loading efficiency. PubMed.

Sources

Fura-PE3/AM Imaging with Fluorescence Microscopy: A Detailed Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the use of Fura-PE3/AM in fluorescence microscopy for the ratiometric measurement of intracellular calcium. It is designed for researchers, scientists, and drug development professionals seeking to leverage this advanced fluorescent indicator for robust and quantitative analysis of cellular calcium signaling.

Introduction: The Significance of Precise Intracellular Calcium Measurement

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The ability to accurately measure dynamic changes in intracellular calcium concentration ([Ca²⁺]i) is therefore fundamental to understanding cellular physiology and pathology. Fluorescent indicators are powerful tools for visualizing and quantifying these changes in living cells.[1]

This compound emerges as a superior choice for ratiometric calcium imaging, offering key advantages over its predecessor, Fura-2 AM. As a cell-permeant acetoxymethyl (AM) ester, this compound readily crosses the plasma membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye, Fura-PE3, within the cytoplasm. This application note will delve into the principles of this compound imaging, its advantages, and provide detailed protocols for its successful implementation.

The Ratiometric Advantage of Fura-PE3

Fura-PE3 is a ratiometric indicator, meaning its fluorescence properties shift upon binding to calcium. Specifically, it exhibits a shift in its excitation spectrum. When excited at approximately 340 nm, its fluorescence emission at ~510 nm increases as [Ca²⁺]i rises. Conversely, when excited at around 380 nm, its fluorescence emission at the same wavelength decreases with increasing [Ca²⁺]i. The ratio of the fluorescence intensities at these two excitation wavelengths (340nm/380nm) provides a quantitative measure of [Ca²⁺]i that is largely independent of several experimental variables that can confound measurements with single-wavelength dyes.

The primary advantages of ratiometric imaging with Fura-PE3 include:

  • Independence from Dye Concentration: Variations in dye loading between cells or changes in cell volume do not affect the ratio.[2][3]

  • Reduced Sensitivity to Photobleaching: While photobleaching affects the overall fluorescence intensity, the ratio of intensities at the two wavelengths remains relatively stable.

  • Correction for Optical Path Length: Differences in cell thickness are accounted for by the ratiometric calculation.[2][3]

Fura-PE3 vs. Fura-2: Enhanced Intracellular Retention

Fura-PE3 is a derivative of Fura-2 specifically engineered for improved intracellular retention. A common challenge with AM ester dyes is their gradual leakage from the cell and sequestration into organelles over time. Fura-PE3 is designed to be leakage-resistant and compartmentalization-resistant , leading to more stable and prolonged measurements, a crucial feature for long-term imaging experiments.[4][5] This enhanced retention allows for more reliable and reproducible data, particularly in studies observing calcium dynamics over extended periods.

Spectral Properties and Key Parameters

A thorough understanding of the spectral properties of Fura-PE3 is essential for designing and executing successful imaging experiments. As a derivative of Fura-2, Fura-PE3 shares nearly identical spectral characteristics.

PropertyValueNotes
Excitation Maximum (Ca²⁺-bound)~340 nmEmission collected at ~510 nm.
Excitation Maximum (Ca²⁺-free)~380 nmEmission collected at ~510 nm.
Emission Maximum~510 nmRelatively unchanged with Ca²⁺ binding.
Dissociation Constant (Kd) for Ca²⁺~146 nMThis value is crucial for the Grynkiewicz equation.[6]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step guide for this compound imaging, from reagent preparation to data analysis.

Reagent Preparation

4.1.1. This compound Stock Solution (1-5 mM)

  • Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • To prepare a 1 mM stock solution, add 50 µL of anhydrous DMSO to a 50 µg vial of this compound.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

4.1.2. Pluronic™ F-127 Stock Solution (20% w/v in DMSO) Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound in the aqueous loading buffer, preventing dye aggregation and facilitating its entry into cells.

  • Dissolve 200 mg of Pluronic™ F-127 in 1 mL of anhydrous DMSO.

  • Store at room temperature. If precipitation occurs, warm to 37°C to redissolve.

4.1.3. Probenecid Stock Solution (250 mM in 1 M NaOH) Probenecid is an inhibitor of organic anion transporters and can be used to reduce the leakage of the de-esterified dye from the cells, thereby improving intracellular retention.[7]

  • Dissolve probenecid in 1 M NaOH to a final concentration of 250 mM.

  • This stock solution can be stored at 4°C for short-term use.

4.1.4. Imaging Buffer (e.g., Hanks' Balanced Salt Solution with HEPES) A physiological buffer is required for cell loading and imaging. A common choice is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. Ensure the buffer is at a physiological pH (7.2-7.4) and is warmed to the experimental temperature before use. For many experiments, a buffer without phenol red is preferred to reduce background fluorescence.

Cell Loading Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency (typically 70-90%).

  • Prepare Loading Buffer: For a final this compound concentration of 2-5 µM, dilute the this compound stock solution into the imaging buffer. To aid in dye solubilization, first mix the this compound stock with an equal volume of 20% Pluronic™ F-127 before adding to the buffer. If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm imaging buffer.

    • Add the this compound loading buffer to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading temperature and time should be determined empirically. Loading at room temperature can sometimes reduce dye compartmentalization.[8]

  • Wash and De-esterification:

    • Remove the loading buffer.

    • Wash the cells 2-3 times with warm imaging buffer (containing probenecid if used during loading) to remove extracellular dye.

    • Incubate the cells in fresh imaging buffer for an additional 30 minutes at the same temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use a fluorescence microscope equipped with a light source capable of rapidly switching between 340 nm and 380 nm excitation wavelengths (e.g., a xenon arc lamp with a filter wheel or a dedicated LED light source). The microscope should also have a suitable emission filter for Fura-PE3 (~510 nm) and a sensitive camera (e.g., sCMOS or EMCCD).

  • Image Acquisition:

    • Place the dish or coverslip on the microscope stage.

    • Acquire pairs of images by alternating the excitation wavelength between 340 nm and 380 nm.

    • Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[1] It is also advisable to acquire images only as frequently as necessary to capture the dynamics of the calcium signal of interest.

Data Analysis: Calculating Intracellular Calcium Concentration

The ratio of the fluorescence intensities (F340/F380) is used to calculate the intracellular calcium concentration using the Grynkiewicz equation:[9]

[Ca²⁺]i = Kd * β * [(R - Rmin) / (Rmax - R)]

Where:

  • [Ca²⁺]i is the intracellular free calcium concentration.

  • Kd is the dissociation constant of Fura-PE3 for Ca²⁺ (~146 nM).[6]

  • R is the experimentally measured ratio of fluorescence intensities (F340/F380).

  • Rmin is the ratio in the absence of calcium (zero Ca²⁺).

  • Rmax is the ratio at saturating Ca²⁺ concentrations.

  • β is the ratio of the fluorescence intensity at 380 nm excitation in zero Ca²⁺ to that in saturating Ca²⁺.

Calibration (Determining Rmin, Rmax, and β): To obtain accurate absolute [Ca²⁺]i values, an in situ calibration is recommended. This can be achieved by treating the loaded cells with an ionophore (e.g., ionomycin) in the presence of a calcium-free buffer (containing a chelator like EGTA) to determine Rmin, and then in a high calcium buffer to determine Rmax. β is also determined from these measurements.

Visualizing the Workflow and Principles

Ratiometric Imaging Principle

G cluster_excitation Excitation cluster_cell Cell with Fura-PE3 cluster_emission Emission cluster_analysis Data Analysis exc340 340 nm Light fura_bound Ca²⁺-Bound Fura-PE3 exc340->fura_bound High Excitation exc380 380 nm Light fura_free Ca²⁺-Free Fura-PE3 exc380->fura_free High Excitation emission ~510 nm Emission fura_bound->emission Increased Emission fura_free->emission Decreased Emission ratio Calculate Ratio (F340/F380) emission->ratio calcium Calculate [Ca²⁺]i ratio->calcium

Caption: Principle of ratiometric Fura-PE3 imaging.

Experimental Workflow

G prep 1. Reagent Preparation (this compound, Pluronic, Buffer) plate 2. Cell Plating prep->plate load 3. Cell Loading with this compound plate->load wash 4. Wash & De-esterification load->wash image 5. Image Acquisition (Ex: 340/380 nm, Em: ~510 nm) wash->image analyze 6. Data Analysis (Ratio Calculation & Grynkiewicz Eq.) image->analyze

Sources

Application Note: A Comprehensive Guide to Microscope Setup and Ratiometric Imaging with Fura-PE3/AM for Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for regulating a vast array of cellular processes, from neurotransmission to muscle contraction.[1][2] Accurately measuring dynamic changes in cytosolic Ca²⁺ concentration is therefore fundamental to many areas of biological research and drug development. This guide provides a comprehensive overview of the principles and a detailed protocol for setting up a fluorescence microscope for ratiometric imaging using Fura-PE3/AM, a leak-resistant chemical indicator. We will delve into the causality behind experimental choices, from optical hardware configuration to cell loading procedures, to ensure the acquisition of robust, quantitative, and reproducible data.

Part 1: Foundational Principles & System Requirements

The Advantage of Ratiometric Imaging with this compound

Chemical indicators are small molecules that chelate calcium ions, altering their fluorescent properties in the process.[3] While many such indicators exist, they fall into two main categories: single-wavelength and ratiometric.

  • Single-Wavelength Indicators (e.g., Fluo-4): These dyes exhibit an increase in fluorescence intensity upon binding Ca²⁺. While simple to use, the measured intensity is dependent not only on the Ca²⁺ concentration but also on the dye concentration within the cell, the cell's thickness (path length), and the stability of the illumination source.[1] This can introduce significant artifacts.

  • Ratiometric Indicators (e.g., Fura-2, Fura-PE3): These indicators exhibit a shift in their excitation or emission spectrum upon binding Ca²⁺.[4][5] Fura-2 and its derivatives are dual-excitation dyes. When they bind to Ca²⁺, their peak excitation shifts from ~380 nm to ~340 nm, while the emission wavelength remains constant at approximately 510 nm.[1][2][6] By calculating the ratio of the fluorescence emission when excited at these two wavelengths (F340/F380), we can determine the Ca²⁺ concentration in a way that corrects for variables like dye loading, photobleaching, and cell thickness.[1][7][8] This ratiometric approach provides a more accurate and quantitative measurement of intracellular Ca²⁺.[7]

This compound , the focus of this guide, is an advanced derivative of the widely used Fura-2 AM. It incorporates a chemical modification that significantly improves its retention within the cell, making it "leak-resistant".[9][10] This is a critical feature for longer-term experiments where dye extrusion from the cell can lead to signal loss and increased background fluorescence.[11] Fura-PE3 retains nearly identical spectral properties to Fura-2, allowing for the use of established Fura-2 filter sets and protocols.[12]

Mechanism of this compound Action

The utility of this compound relies on a two-step intracellular activation process.


}

This compound activation and calcium binding pathway.

  • Cell Loading: The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.[1][13]

  • Activation: Once inside the cytosol, ubiquitous intracellular esterases cleave the AM groups. This hydrolysis traps the now hydrophilic and active Fura-PE3 indicator inside the cell.[1][8]

  • Calcium Binding: The active Fura-PE3 binds to free cytosolic Ca²⁺, causing the conformational change that results in the shift of its excitation spectrum.

Essential Microscope Components for Ratiometric Imaging

A standard fluorescence microscope must be equipped with specific hardware to perform Fura-PE3 imaging. The critical requirement is the ability to rapidly alternate excitation wavelengths and detect the resulting emission.[7]

ComponentKey Specifications & Rationale
Light Source Required: Xenon Arc Lamp or a dedicated LED light source capable of outputting at 340 nm and 380 nm.[4][14] Rationale: Must provide high-intensity UV illumination. A fast-switching source (e.g., LEDs or a filter wheel) is essential to accurately capture rapid Ca²⁺ transients.[7]
Filter Cube/Sets Required: • Two Excitation Filters: 340 nm and 380 nm • One Dichroic Mirror: Reflects <400 nm, Transmits >450 nm • One Emission Filter: Centered at ~510 nm (e.g., 510/80 nm bandpass)[14][15] Rationale: These filters ensure that only the specific excitation wavelengths reach the sample and only the desired emission light reaches the detector.
Objective Lens Recommended: High numerical aperture (NA) oil- or water-immersion objective (e.g., 20x, 40x, 60x).[15] UV-compatible optics are ideal. Rationale: High NA objectives are crucial for collecting as much emitted light as possible, improving the signal-to-noise ratio.
Detector Required: High-sensitivity, low-noise monochrome camera. Examples: Cooled Charge-Coupled Device (CCD) or Electron-Multiplying CCD (EMCCD) camera.[14][16] Rationale: Ca²⁺ signals can be fast and faint. A sensitive monochrome camera is needed to detect subtle changes in fluorescence intensity with high temporal resolution.
Control Software Required: Imaging software capable of synchronizing the light source/filter wheel with camera acquisition and performing real-time or post-acquisition ratiometric calculations.[7][15] Rationale: The software orchestrates the entire experiment, from capturing the F340 and F380 image pairs to dividing them pixel-by-pixel to generate the final ratio data.

Part 2: Experimental Protocols

These protocols provide a robust starting point. Always optimize dye concentration, loading time, and temperature for your specific cell type. [15][17]

Protocol 1: Preparation of Reagents
  • This compound Stock Solution (1-5 mM):

    • This compound is typically supplied as a lyophilized powder.[15]

    • Reconstitute the entire vial in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 1-5 mM.[5][18]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store desiccated at -20°C, protected from light. The DMSO stock should be stable for several months.[18]

  • Loading Buffer (e.g., HBSS):

    • Use a buffered physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a Tyrode's solution.[19]

    • Crucially, use a formulation that is free of phenol red. Phenol red is fluorescent and will significantly increase background noise.[5][19]

    • Ensure the buffer is at a physiological pH (e.g., 7.2-7.4) and warmed to the desired loading temperature (Room Temperature or 37°C) before use.

  • Pluronic™ F-127 Solution (20% w/v in DMSO):

    • Pluronic F-127 is a non-ionic detergent that aids in the dispersion of the water-insoluble AM ester in the aqueous loading buffer, preventing dye aggregation and ensuring more uniform cell loading.[6][18]

    • Prepare a 20% stock solution in anhydrous DMSO. This may require gentle warming to fully dissolve. Store at room temperature.

Protocol 2: Cell Loading with this compound

This workflow outlines the steps for loading adherent cells grown on glass coverslips.


}

Workflow for loading adherent cells with this compound.

  • Prepare Loading Solution: For a final concentration of 2 µM this compound and 0.02% Pluronic F-127:

    • In a microfuge tube, first mix your 1 mM this compound stock solution with an equal volume of 20% Pluronic F-127 stock solution. For example, mix 1 µL of this compound stock with 1 µL of Pluronic F-127 stock. Vortex briefly.[18]

    • Dilute this mixture into your pre-warmed, phenol red-free loading buffer to the final desired concentration. For the example above, add the 2 µL mixture to 1 mL of buffer. Vortex immediately and vigorously.

  • Cell Washing: Aspirate the culture medium from your cells. Gently wash the cells once with the pre-warmed loading buffer.[15]

  • Incubation: Aspirate the wash buffer and add the freshly prepared dye loading solution to the cells, ensuring the cell monolayer is fully covered.

  • Incubate for 30-60 minutes at room temperature or 37°C. The entire incubation should be performed in the dark (e.g., in an incubator or covered with aluminum foil) to prevent photobleaching of the dye.[5][19]

  • Final Wash: After incubation, aspirate the loading solution and gently wash the cells two to three times with fresh, pre-warmed loading buffer to remove all extracellular dye.[19]

  • De-esterification: Add fresh loading buffer to the cells and incubate for an additional 30 minutes at the same temperature. This crucial step allows intracellular esterases to fully cleave the AM groups, activating the dye.[2][19] The cells are now ready for imaging.

Protocol 3: Microscope Setup and Ratiometric Image Acquisition
  • System Power-Up: Turn on all microscope components, including the camera, controller, and importantly, the light source. Note: Arc lamps often require a 15-30 minute warm-up period to achieve stable light output.

  • Mount Sample: Place the coverslip in a suitable imaging chamber on the microscope stage. Add buffer to keep the cells healthy during the experiment.

  • Find and Focus: Using transmitted light (brightfield or DIC), locate the cells and bring them into sharp focus.

  • Switch to Fluorescence:

    • Engage the fluorescence light path.

    • Select the 380 nm excitation filter. In resting cells, the Ca²⁺ concentration is low, so the fluorescence signal at 380 nm excitation will be significantly brighter than at 340 nm.[5] This makes it easier to find focus and set initial camera parameters.

  • Set Camera Parameters:

    • Adjust the exposure time and gain to achieve a bright, clear image at 380 nm excitation without saturating any pixels on the camera. A good target is to use about 50-75% of the camera's dynamic range.[5]

    • Switch to 340 nm excitation. The image will be much dimmer. Confirm that you can see a signal.

    • Crucially, once set, do not change the camera exposure or gain settings for the duration of the experiment. The ratiometric calculation depends on the consistent acquisition of both wavelengths.

  • Configure Ratiometric Acquisition:

    • In your imaging software, set up a time-lapse experiment.

    • Configure the software to rapidly alternate between the 340 nm and 380 nm excitation channels for each time point.

    • Set the desired time interval between image pairs (e.g., every 1-10 seconds).[15]

    • Enable the ratiometric calculation feature (typically F340 / F380).

  • Acquire Data: Start the time-lapse acquisition to record a stable baseline. After a baseline period, apply your experimental stimulus (e.g., via perfusion) and continue recording to capture the cellular response.


}

The core loop of ratiometric image acquisition.

Part 3: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal 1. Incomplete hydrolysis of AM ester. 2. Suboptimal dye concentration or incubation time.[19] 3. Incorrect filter set or light path.1. Ensure the 30-minute de-esterification step is performed. 2. Optimize loading conditions: try increasing dye concentration (up to 5-10 µM) or incubation time.[15] 3. Double-check that the correct filters are in place and the fluorescence shutter is open.
High Background Fluorescence 1. Incomplete removal of extracellular dye. 2. Autofluorescence from cells or medium.[19] 3. Phenol red in the imaging buffer.1. Ensure thorough washing (2-3 times) after dye loading. 2. Image a sample of unlabeled cells under identical conditions to determine the baseline autofluorescence.[19] 3. ALWAYS use phenol red-free medium for imaging.[5][19]
Dye Compartmentalization The dye has been sequestered into organelles (e.g., mitochondria, ER), leading to a punctate appearance and inaccurate cytosolic readings.[20][21]1. Lower the loading temperature (e.g., load at room temperature instead of 37°C). 2. Reduce the dye concentration or incubation time.[20]
Rapid Signal Loss (Photobleaching/Toxicity) 1. Excitation light intensity is too high. 2. Exposure times are too long.1. Use a neutral density (ND) filter to reduce the illumination intensity.[5][16] 2. Use the shortest possible exposure time that still provides a good signal-to-noise ratio. Avoid continuous illumination.

References

  • Andor - Oxford Instruments. (n.d.). How Does Calcium Imaging Work | Calcium Indicators.
  • Wikipedia. (2023). Calcium imaging.
  • brainvta. (n.d.). Calcium imaging protocol.
  • JoVE. (2023). Video: Calcium Imaging in Neurons Using Fura-2.
  • PubMed Central. (2025). Ratiometric Imaging for Quantification of Elevated Ca2+ in Neurons Using Synthetic Low-Affinity Fluorescent Probe.
  • Interchim. (n.d.). Fura-PE3 AM (Fura-2 LR).
  • PMC - NIH. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM.
  • YouTube. (2023). Calcium Imaging of Cortical Neurons using Fura-2 AM.
  • JoVE. (2021). Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca 2+ Indicators.
  • PMC - NIH. (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader.
  • Protocols.io. (2022). Calcium Imaging in mDA neurons.
  • ResearchGate. (n.d.). Fura 2-AM ester-loaded developing neocortical (A, left) and entorhinal....
  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging.
  • PMC - PubMed Central - NIH. (n.d.). Chemical Calcium Indicators.
  • ResearchGate. (2018). I am tracing Ca2+ in endothelial cells using Fura2 AM and a fluorospectrometer....
  • Interchim. (n.d.). New generation of Near Membrane Calcium probes.
  • ResearchGate. (2018). Why are my Fura-2 AM 340 and 380 baseline RFU levels so low....

Sources

Fura-PE3/AM Ratiometric Calcium Imaging: An Application Guide and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Rationale for Ratiometric Calcium Imaging with Fura-PE3/AM

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and neuronal excitability. The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to understanding cellular physiology and pathology. This compound emerges as a sophisticated tool for these investigations, offering a ratiometric approach to quantify [Ca²⁺]i with high precision.

Unlike single-wavelength indicators that are susceptible to artifacts from uneven dye loading, photobleaching, and changes in cell volume, ratiometric dyes like Fura-PE3 provide a more robust and reliable measurement.[1][2] Fura-PE3, a derivative of the widely used Fura-2, exhibits a spectral shift upon binding to Ca²⁺.[3] When excited at 340 nm, its fluorescence emission at ~510 nm increases as [Ca²⁺]i rises. Conversely, when excited at a Ca²⁺-insensitive wavelength, 380 nm (the isosbestic point), its fluorescence remains relatively constant. The ratio of the fluorescence intensities emitted upon excitation at 340 nm and 380 nm is directly proportional to the [Ca²⁺]i, allowing for quantitative analysis that corrects for the aforementioned artifacts.[1][4]

The acetoxymethyl (AM) ester moiety of this compound renders the molecule lipophilic, facilitating its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now hydrophilic and Ca²⁺-sensitive Fura-PE3 within the cytosol.[5] A key advantage of Fura-PE3 over its predecessor, Fura-2, is its enhanced resistance to intracellular compartmentalization and leakage from the cell, providing more stable and prolonged measurements.[6][7]

This guide provides a comprehensive overview of the principles, protocols, and data analysis techniques for utilizing this compound in ratiometric calcium imaging, designed for researchers, scientists, and drug development professionals.

Core Principles and Experimental Workflow

The experimental workflow for this compound ratiometric calcium imaging can be broken down into several key stages, each critical for acquiring high-quality, quantifiable data. The following diagram illustrates the logical progression of the experiment.

Fura_PE3_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis ReagentPrep Reagent Preparation (this compound Stock, Buffers) Loading Cell Loading with This compound ReagentPrep->Loading CellCulture Cell Culture & Plating CellCulture->Loading Wash Washing to Remove Extracellular Dye Loading->Wash DeEster De-esterification (Incubation) Wash->DeEster Setup Microscope Setup & Calibration DeEster->Setup Acquisition Image Acquisition (Ex: 340nm & 380nm, Em: ~510nm) Setup->Acquisition ROI Region of Interest (ROI) Selection Acquisition->ROI RatioCalc 340/380 Ratio Calculation ROI->RatioCalc CaCalc [Ca²⁺]i Calculation RatioCalc->CaCalc Interpretation Data Interpretation CaCalc->Interpretation

Figure 1. Experimental workflow for this compound ratiometric calcium imaging.

Detailed Protocols

This section provides a step-by-step methodology for preparing reagents, loading cells with this compound, and acquiring ratiometric fluorescence images.

Protocol 1: Reagent Preparation

1.1 this compound Stock Solution (1 mM):

  • Rationale: A concentrated stock solution in anhydrous DMSO is prepared to facilitate accurate dilution into aqueous buffers. DMSO aids in solubilizing the lipophilic AM ester form of the dye.

  • Prepare a 1 mM stock solution of this compound by dissolving 50 µg of the lyophilized powder in the appropriate volume of high-quality, anhydrous DMSO. For example, if the molecular weight is ~1000 g/mol , dissolve 50 µg in 50 µL of DMSO.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) to avoid repeated freeze-thaw cycles, which can degrade the AM ester.

  • Store aliquots at -20°C, protected from light and moisture.

1.2 Pluronic F-127 Stock Solution (10% w/v):

  • Rationale: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound in aqueous loading buffers, preventing dye aggregation and promoting more uniform cell loading.[8]

  • Dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water.

  • Gently heat to 40-50°C for approximately 30 minutes to facilitate dissolution.

  • Store at 4°C.

1.3 Probenecid Stock Solution (250 mM):

  • Rationale: Probenecid is an inhibitor of organic anion transporters in the cell membrane. Its inclusion in the loading and imaging buffers can reduce the leakage of the de-esterified, negatively charged Fura-PE3 from the cytoplasm, thereby improving signal stability over time.[8]

  • Prepare a 250 mM stock solution of Probenecid in 1 M NaOH.

  • Store at 4°C.

1.4 Imaging Buffer (e.g., Hanks' Balanced Salt Solution with HEPES):

  • Rationale: A physiological salt solution is required to maintain cell viability during the experiment. The buffer should be bicarbonate-free if the experiment is conducted outside of a CO₂ incubator, with pH maintained by a buffer like HEPES.

  • Prepare a 1X imaging buffer (e.g., HBSS) containing (in mM): 137 NaCl, 5.4 KCl, 0.25 Na₂HPO₄, 0.44 KH₂PO₄, 1.3 CaCl₂, 1.0 MgSO₄, 4.2 NaHCO₃ (or replace with 20 mM HEPES for CO₂-independent buffering), and 5.6 glucose.

  • Adjust the pH to 7.4 and filter-sterilize.

Protocol 2: Cell Loading with this compound

2.1 Cell Preparation:

  • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy 24-48 hours prior to the experiment.[9] Aim for 70-90% confluency on the day of imaging.

2.2 Preparation of Loading Buffer:

  • For each 1 mL of imaging buffer, add the following components in order, vortexing between each addition:

    • 2-5 µL of 1 mM this compound stock solution (final concentration 2-5 µM).

    • 2-4 µL of 10% Pluronic F-127 (final concentration 0.02-0.04%).

    • (Optional) 4 µL of 250 mM Probenecid (final concentration 1 mM).

  • Vortex the final loading buffer thoroughly for at least 1 minute to ensure complete dispersion of the dye.

2.3 Cell Loading:

  • Aspirate the culture medium from the cells and wash once with pre-warmed (37°C) imaging buffer.

  • Add the freshly prepared loading buffer to the cells.

  • Incubate for 30-60 minutes at 37°C, protected from light. The optimal loading time and dye concentration may need to be determined empirically for each cell type.[10]

2.4 Washing and De-esterification:

  • Aspirate the loading buffer and wash the cells 2-3 times with pre-warmed imaging buffer (containing Probenecid if used during loading) to remove extracellular this compound.

  • Add fresh imaging buffer and incubate for an additional 30 minutes at 37°C (or room temperature) to allow for complete de-esterification of the dye by intracellular esterases.[11]

Image Acquisition and System Setup

3.1 Microscope Configuration:

  • Use an inverted fluorescence microscope equipped with a high numerical aperture objective, a light source capable of providing excitation light at 340 nm and 380 nm (e.g., xenon arc lamp with filter wheel or LED light source), and a sensitive camera (e.g., sCMOS or EMCCD).

  • Ensure the appropriate filter cubes are in place for Fura-PE3 (Excitation: 340 nm and 380 nm; Emission: ~510 nm).

3.2 Image Acquisition Parameters:

  • Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure times that provide an adequate signal-to-noise ratio.[12][13] Neutral density filters can be used to attenuate the excitation light.

  • Acquire image pairs by rapidly alternating the excitation wavelength between 340 nm and 380 nm, capturing the emission at ~510 nm for each.

  • Set the camera gain and exposure to ensure that the fluorescence intensity at both wavelengths is within the dynamic range of the camera and does not saturate. Typically, resting cells will be brighter at 380 nm excitation than at 340 nm.[14]

Data Analysis and Interpretation

The quantitative power of ratiometric imaging lies in the conversion of fluorescence intensity ratios to intracellular calcium concentrations.

Ratio Calculation:

For each time point, the ratio (R) of the fluorescence intensities is calculated on a pixel-by-pixel basis after background subtraction:

R = (F₃₄₀ - B₃₄₀) / (F₃₈₀ - B₃₈₀)

Where:

  • F₃₄₀ is the fluorescence intensity with 340 nm excitation.

  • F₃₈₀ is the fluorescence intensity with 380 nm excitation.

  • B₃₄₀ and B₃₈₀ are the background fluorescence intensities at each respective wavelength, measured from a region of interest (ROI) devoid of cells.[15]

Grynkiewicz Equation for [Ca²⁺]i Calculation:

The calculated ratio can be converted to [Ca²⁺]i using the Grynkiewicz equation:

[Ca²⁺]i = Kₑ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)]

Where:

  • Kₑ is the effective dissociation constant of Fura-PE3 for Ca²⁺ under the specific experimental conditions. While a precise in situ Kₑ for Fura-PE3 is not widely published, it is expected to be similar to that of Fura-2, which is approximately 224 nM, but can vary depending on the intracellular environment.[16][17] It is crucial to determine this value empirically through calibration.

  • Rₘᵢₙ is the ratio in the absence of Ca²⁺ (determined by treating cells with a Ca²⁺ chelator like EGTA in a Ca²⁺-free medium with a Ca²⁺ ionophore like ionomycin).

  • Rₘₐₓ is the ratio at saturating Ca²⁺ concentrations (determined by treating cells with a Ca²⁺ ionophore in a high Ca²⁺ medium).

The following diagram illustrates the relationship between the 340/380 nm ratio and intracellular calcium concentration.

Grynkiewicz_Concept cluster_inputs Experimental Measurements cluster_calibration Calibration Parameters R Measured Ratio (R) (F340/F380) Grynkiewicz Grynkiewicz Equation [Ca²⁺]i = Kₑ * [(R - Rmin) / (Rmax - R)] R->Grynkiewicz Rmin Rmin (Zero Ca²⁺) Rmin->Grynkiewicz Rmax Rmax (Saturating Ca²⁺) Rmax->Grynkiewicz Ke Effective Kd (Kₑ) Ke->Grynkiewicz Result Calculated [Ca²⁺]i Grynkiewicz->Result

Figure 2. Conceptual diagram of the Grynkiewicz equation for [Ca²⁺]i calculation.

Key Experimental Parameters

ParameterValue/RangeRationale/Notes
Excitation Wavelengths 340 nm (Ca²⁺-sensitive) & 380 nm (Ca²⁺-insensitive)Dual excitation is the basis of ratiometric measurement with Fura dyes.[18]
Emission Wavelength ~510 nmThe emission peak is stable regardless of Ca²⁺ binding.
Effective Kₑ ~224 nM (in vitro for Fura-2)The affinity of the dye for Ca²⁺. This value should be determined in situ for accurate quantification as it is influenced by the cellular environment.[17][19]
This compound Loading Conc. 2 - 5 µMShould be optimized to achieve sufficient signal without causing significant Ca²⁺ buffering.[11]
Loading Temperature 37°CFacilitates both membrane permeation and enzymatic de-esterification.
Loading Time 30 - 60 minutesVaries between cell types and should be empirically determined.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Fluorescence Signal - Incomplete de-esterification.- Poor dye loading.- Photobleaching.- Increase the de-esterification time.- Optimize loading concentration and time. Ensure Pluronic F-127 is used.- Reduce excitation light intensity and/or exposure time.[10]
High Background Fluorescence - Incomplete removal of extracellular dye.- Autofluorescence from media or cells.- Ensure thorough washing after loading.- Use phenol red-free imaging medium. Measure and subtract background from a cell-free region.
Dye Compartmentalization - Accumulation in organelles (e.g., mitochondria).- Fura-PE3 is designed to minimize this, but if suspected, try lowering the loading temperature or concentration.[6][10]
Inaccurate [Ca²⁺]i Values - Incorrect calibration parameters (Rₘᵢₙ, Rₘₐₓ, Kₑ).- pH sensitivity of the dye.- Perform an in situ calibration for your specific cell type and experimental setup.- Ensure the pH of the imaging buffer is stable.

References

  • Laser induced calcium oscillations in fluorescent calcium imaging.PubMed. (2018-03-28) [Link]
  • How Does Calcium Imaging Work | Calcium Indic
  • Calcium imaging analysis – how far have we come?PMC - PubMed Central.[Link]
  • Calcium compartments in vascular smooth muscle cells as detected by aequorin signal.PubMed.[Link]
  • A biologist's checklist for calcium imaging and optogenetic analysis.FocalPlane. (2021-04-12) [Link]
  • Automated Analysis of Calcium Imaging D
  • Standard ROI analysis of ratiometric calcium imaging data. PC12 cells...
  • Video: Calcium Imaging in Neurons Using Fura-2.JoVE. (2023-04-30) [Link]
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  • Ratiometric Imaging for Quantification of Elevated Ca2+ in Neurons Using Synthetic Low-Affinity Fluorescent Probe.PubMed Central. (2025-01-31) [Link]
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  • Chemical Calcium Indic
  • Dissociation constant (Kd)
  • Determination of Fura-2 dissociation constants following adjustment of the apparent Ca-EGTA association constant for temper
  • A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells.PubMed.[Link]
  • A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells.The Parker Lab.[Link]
  • Spectral Studies on the Calcium-Binding Properties of Mts1 Protein and Its Interaction With Target Protein.PubMed.[Link]
  • Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG.PubMed.[Link]
  • Determination of apparent cellular kd values for Fluo-4 and Fura Red in...
  • Spectra of intracellular Fura-2.PubMed.[Link]
  • FURA-2 detection of intracellular changes and Ca 2+ binding. A....
  • Calcium Sensitive Fluorescent Dyes Fluo-4 and Fura Red under Pressure.CRIS - Friedrich-Alexander-Universität Erlangen-Nürnberg.[Link]

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Fura-PE3/AM for Quantitative Intracellular Calcium Imaging: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise Calcium Measurement

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger orchestrating a vast array of physiological processes, from gene transcription and cellular proliferation to neurotransmission and muscle contraction. The ability to accurately quantify dynamic changes in cytosolic free Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to research in countless areas of cell biology and drug discovery.

Fura-PE3, a derivative of the renowned ratiometric fluorescent indicator Fura-2, represents a significant advancement in the precise measurement of [Ca²⁺]i. This guide provides a comprehensive overview of Fura-PE3/AM, detailing its mechanism of action, experimental protocols for its use, and a framework for robust data analysis. As a Senior Application Scientist, this note is designed to impart not just the "how," but the critical "why" behind each step, ensuring both technical proficiency and scientific rigor.

The Ratiometric Advantage of Fura-PE3

Like its predecessor, Fura-2, Fura-PE3 is a dual-excitation ratiometric indicator. Upon binding to Ca²⁺, its fluorescence excitation maximum undergoes a blue shift from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while its emission maximum remains stable at around 510 nm.[1][2][3] The ratio of the fluorescence intensities emitted upon excitation at 340 nm and 380 nm is directly proportional to the [Ca²⁺]i.

This ratiometric approach is inherently superior to single-wavelength indicators (like Fluo-4) for quantitative measurements as it internally corrects for variations in:

  • Dye concentration: Uneven loading between cells or dye leakage during the experiment.

  • Cell thickness and path length: Differences in cell morphology.

  • Photobleaching: A gradual reduction in fluorescence intensity upon prolonged excitation.[1][4]

By normalizing the signal, ratiometric measurements provide a more accurate and reproducible quantification of [Ca²⁺]i.[1][4]

Fura-PE3: Engineered for Enhanced Intracellular Retention

The primary advantage of Fura-PE3 over Fura-2 lies in its improved intracellular retention. Fura-PE3 is engineered to be "leakage resistant" and "compartmentalization-resistant".[1][5][6] This is a critical improvement, as common issues with AM ester dyes include:

  • Dye Extrusion: Cells can actively extrude the dye from the cytoplasm via organic anion transporters, leading to a declining signal and increased background fluorescence from the dye in the extracellular medium.[7][8]

  • Compartmentalization: The dye can accumulate in organelles such as mitochondria or the endoplasmic reticulum.[9][10] Since the Ca²⁺ concentration in these compartments can differ significantly from the cytosol, this can lead to inaccurate measurements of cytosolic Ca²⁺.[7]

Fura-PE3's structural modifications mitigate these issues, resulting in a more stable and uniformly distributed cytosolic signal, which is paramount for long-term experiments and for obtaining accurate baseline [Ca²⁺]i measurements.

Core Principles of this compound Usage

The successful application of this compound hinges on a two-step intracellular conversion process.

  • Loading: Fura-PE3 is supplied as an acetoxymethyl (AM) ester (this compound). The lipophilic AM groups render the molecule cell-permeant, allowing it to passively diffuse across the plasma membrane.[11] To facilitate this process, a non-ionic surfactant, Pluronic® F-127, is often used to disperse the dye in the aqueous loading buffer.[8]

  • Activation: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis traps the now hydrophilic and Ca²⁺-sensitive form of Fura-PE3 within the cytosol.[11]

The following diagram illustrates the workflow from dye loading to data acquisition:

Fura_PE3_Workflow cluster_loading Cell Loading & Activation cluster_acquisition Data Acquisition cluster_analysis Data Analysis start Prepare this compound Loading Solution (with Pluronic® F-127) load Incubate Cells with Loading Solution (e.g., 30-60 min at 37°C) start->load wash Wash Cells to Remove Extracellular Dye load->wash deester Allow for Complete De-esterification (e.g., 30 min at 37°C) wash->deester ex340 Excite at 340 nm deester->ex340 em510 Measure Emission at ~510 nm ex340->em510 ex380 Excite at 380 nm ex380->em510 ratio Calculate 340/380 Fluorescence Ratio em510->ratio grynkiewicz Apply Grynkiewicz Equation for [Ca²⁺]i Calculation ratio->grynkiewicz

Caption: Experimental workflow for this compound data acquisition and analysis.

Detailed Experimental Protocols

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve 50 µg of this compound in 44 µL of high-quality, anhydrous DMSO. Vortex thoroughly. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Pluronic® F-127 Stock Solution (20% w/v in DMSO): Dissolve 2 g of Pluronic® F-127 in 10 mL of anhydrous DMSO. This may require gentle warming and vortexing. Store at room temperature.

  • Probenecid Stock Solution (250 mM): Probenecid is an inhibitor of organic anion transporters and can further improve dye retention.[8] Dissolve 713 mg of probenecid in 10 mL of a 1:1 solution of 1 M NaOH and Hanks' Balanced Salt Solution (HBSS). Store at 4°C.

  • Physiological Saline Buffer: A Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer (pH 7.2-7.4) containing calcium and magnesium is typically used for loading and imaging.

Protocol 1: Loading this compound into Adherent Cells

This protocol is optimized for adherent cells cultured on glass coverslips or in multi-well plates.

  • Cell Preparation: Culture cells to a confluence of 70-90%. Ensure cells are healthy and adherent.

  • Prepare Loading Buffer (for a final volume of 1 mL):

    • To 1 mL of physiological saline buffer, add this compound stock solution to a final concentration of 2-5 µM (e.g., 2-5 µL of a 1 mM stock).

    • Add an equal volume of 20% Pluronic® F-127 stock solution (e.g., 2-5 µL).

    • Optional: Add probenecid stock solution to a final concentration of 1-2.5 mM.

    • Vortex the loading buffer thoroughly for at least 1 minute to ensure the dye is well-dispersated.[4]

  • Dye Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm physiological saline buffer.

    • Add the prepared loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal loading time and dye concentration should be determined empirically for each cell type.

  • Washing and De-esterification:

    • Aspirate the loading buffer.

    • Wash the cells gently 2-3 times with warm physiological saline buffer (containing probenecid if used in the loading step) to remove extracellular dye.

    • Add fresh warm physiological saline buffer.

    • Incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound.[12]

  • Imaging: The cells are now ready for fluorescence imaging.

Protocol 2: Data Acquisition using Fluorescence Microscopy
  • Microscope Setup: Use a fluorescence microscope equipped with a light source capable of rapidly switching between 340 nm and 380 nm excitation wavelengths (e.g., a xenon arc lamp with a filter wheel or a dedicated LED light source). The emission filter should be centered around 510 nm.

  • Image Acquisition:

    • Acquire images alternately at 340 nm and 380 nm excitation.

    • Minimize exposure time and excitation light intensity to reduce phototoxicity and photobleaching.

    • Acquire a background image from a cell-free region of the coverslip to subtract background fluorescence from the cell images.

  • Data Recording: Record the fluorescence intensity values (F340 and F380) over time for regions of interest (ROIs) drawn around individual cells or subcellular compartments.

Data Analysis: From Fluorescence Ratios to Calcium Concentrations

The ratio of the background-subtracted fluorescence intensities (R = F340 / F380) is the primary experimental value. To convert this ratio into an absolute intracellular calcium concentration ([Ca²⁺]i), the Grynkiewicz equation is used:

[Ca²⁺]i = K_d * ( (R - R_min) / (R_max - R) ) * (S_f2 / S_b2)

Where:

  • K_d: The dissociation constant of Fura-PE3 for Ca²⁺. For Fura-PE3, this is approximately 145-146 nM.[1][2][3] However, the in situ K_d can be influenced by the intracellular environment (viscosity, protein binding) and should ideally be determined experimentally.[13][14]

  • R: The experimentally measured ratio of fluorescence intensities (F340 / F380).

  • R_min: The ratio in the absence of Ca²⁺ (zero Ca²⁺).

  • R_max: The ratio at saturating Ca²⁺ concentrations.

  • S_f2 / S_b2: The ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free (f2) and Ca²⁺-bound (b2) conditions, respectively.[15]

Calibration: The Key to Quantitative Accuracy

To obtain accurate [Ca²⁺]i values, it is crucial to determine the calibration constants (R_min, R_max, and S_f2 / S_b2) in situ (within the cells) under your specific experimental conditions.

In Situ Calibration Protocol:

  • Load cells with this compound as described above.

  • Determine R_min:

    • Perfuse the cells with a Ca²⁺-free buffer containing a Ca²⁺ chelator (e.g., 5-10 mM EGTA) and a calcium ionophore (e.g., 5-10 µM ionomycin) to deplete intracellular Ca²⁺.

    • Measure the 340/380 ratio once it has stabilized. This is R_min.

    • Measure the fluorescence intensity at 380 nm excitation. This is proportional to S_f2.

  • Determine R_max:

    • Perfuse the cells with a high Ca²⁺ buffer (e.g., 1-10 mM CaCl₂) containing the calcium ionophore to saturate the intracellular Fura-PE3 with Ca²⁺.

    • Measure the 340/380 ratio once it has stabilized. This is R_max.

    • Measure the fluorescence intensity at 380 nm excitation. This is proportional to S_b2.

  • Calculate Constants: Use the measured values to determine R_min, R_max, and the ratio S_f2 / S_b2.

The following diagram illustrates the relationship between the fluorescence ratio and Ca²⁺ concentration as described by the Grynkiewicz equation:

Grynkiewicz_Curve cluster_0 Grynkiewicz Equation Visualization R_min R_min (Zero Ca²⁺) Ratio Fluorescence Ratio (340/380) R_max R_max (Saturating Ca²⁺) Kd [Ca²⁺]i = Kd Ca_Concentration [Ca²⁺]i plot

Caption: Sigmoidal relationship between [Ca²⁺]i and the 340/380 fluorescence ratio.

Quantitative Data Summary

ParameterValueNotes
Excitation Wavelengths ~340 nm (Ca²⁺-bound) / ~380 nm (Ca²⁺-free)Ratiometric measurement is key to quantitative accuracy.[1][2][3]
Emission Wavelength ~510 nmStable emission maximum simplifies detection.[1][2][3]
Dissociation Constant (K_d) ~145-146 nMThis value is for the dye in vitro. It is highly recommended to perform an in situ calibration for your specific cell type and experimental conditions.[1][2][3][14]
Key Advantage Leakage and compartmentalization resistantProvides a more stable and uniform cytosolic signal compared to Fura-2.[1][5][6]

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
Low Fluorescence Signal - Incomplete de-esterification- Low dye concentration- Poor dye loading- Increase the de-esterification time to 30-45 minutes.[12]- Optimize this compound concentration (try a range of 1-10 µM).- Ensure Pluronic® F-127 is used and the loading buffer is well-vortexed.
High Background Fluorescence - Incomplete removal of extracellular dye- Cell autofluorescence- Phenol red in the medium- Wash cells thoroughly (3-4 times) after loading.- Acquire a background image from a cell-free area and subtract it from your data.- Use a phenol red-free imaging buffer.[12]
Dye Compartmentalization - Loading at 37°C can promote active transport into organelles.- Although Fura-PE3 is resistant, if compartmentalization is suspected, try loading at a lower temperature (e.g., room temperature) for a longer duration.[10][16]
Phototoxicity/Photobleaching - Excessive excitation light intensity or duration.- Use the lowest possible excitation intensity that provides a good signal-to-noise ratio.- Minimize exposure times and the frequency of image acquisition.- Use a neutral density filter to attenuate the excitation light.

Conclusion

This compound is a powerful tool for the quantitative analysis of intracellular calcium dynamics. Its ratiometric nature, coupled with its enhanced resistance to leakage and compartmentalization, allows for highly accurate and reproducible measurements. By understanding the principles behind its use, carefully executing the loading and imaging protocols, and performing a robust in situ calibration, researchers can unlock the full potential of this indicator to dissect the complex role of calcium signaling in health and disease.

References

  • Title: Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2. Source: PubMed URL:[Link]
  • Title: A critical evaluation of resting intracellular free calcium regulation in dystrophic mdx muscle. Source: PubMed URL:[Link]
  • Title: Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2. Source: CORE URL:[Link]
  • Title: Determination of the intracellular dissociation constant, K(D), of the fluo-3.Ca(2+) complex in mouse sperm for use in estimating intracellular Ca(2+)
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Application Notes and Protocols for Measuring Calcium Oscillations with Fura-PE3/AM

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Language of Cellular Signaling

Intracellular calcium ([Ca²⁺]i) is a ubiquitous and versatile second messenger, orchestrating a vast array of cellular processes, from gene transcription and muscle contraction to neurotransmission and apoptosis.[1] Cells encode information not just in the amplitude of a calcium signal, but also in its spatial and temporal dynamics. Calcium oscillations, characterized by repetitive spikes in [Ca²⁺]i, represent a sophisticated signaling mechanism, allowing for frequency-encoded regulation of downstream effectors.[2] Accurately measuring these dynamic events is therefore critical for researchers in basic science and drug development.

Fluorescent indicators are indispensable tools for visualizing and quantifying these signals.[3] Among these, ratiometric indicators like Fura-2 have been a gold standard for decades.[1][4] Fura-PE3/AM, also known as Fura-2 LeakRes AM, is an advanced derivative of Fura-2, engineered for superior intracellular retention.[5] This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for using this compound to measure calcium oscillations, empowering researchers to achieve robust and quantifiable results.

Core Principles: Why Ratiometric and Leak-Resistant Measurement is Superior

The power of Fura-PE3 lies in two key features: its ratiometric nature and its resistance to cellular leakage.

1. The Ratiometric Advantage: Unlike single-wavelength dyes that simply change fluorescence intensity, Fura-PE3 exhibits a spectral shift upon binding Ca²⁺.[6]

  • In low Ca²⁺ environments , the dye has a peak excitation around 380 nm.

  • When saturated with Ca²⁺ , the peak excitation shifts to ~340 nm.

  • Crucially, the fluorescence emission remains constant at ~510 nm in both states.[7]

By alternating excitation between 340 nm and 380 nm and calculating the ratio of the resulting 510 nm emission intensities (F340/F380), we can determine the [Ca²⁺]i. This ratiometric measurement intrinsically corrects for common experimental artifacts such as variations in dye loading between cells, changes in cell thickness or volume, photobleaching, and minor dye leakage, leading to more accurate and reproducible quantitative data.[4][7][8]

2. Enhanced Intracellular Retention: A common challenge with AM ester dyes is that once the dye is activated inside the cell, it can be actively removed by organic anion transporters.[9] Fura-PE3 is structurally modified to minimize this extrusion, ensuring the dye remains trapped in the cytoplasm for extended periods—often for hours—making it ideal for long-term experiments that monitor slow oscillations or track responses over time.[5]

Mechanism of Action: From Membrane Permeant to Trapped Sensor

The utility of this compound relies on a clever biochemical trick. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave off the AM groups. This hydrolysis traps the now hydrophilic and Ca²⁺-sensitive Fura-PE3 molecule within the cytoplasm, where it can report on local calcium dynamics.[10][11]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Fura_AM This compound (Lipophilic) p1 Fura_AM->p1 Passive Diffusion Esterases Intracellular Esterases Fura_Active Fura-PE3 (Hydrophilic) Ca_Binding Binding to Ca²⁺ Fura_Active->Ca_Binding Reversible Binding Esterases->Fura_Active Hydrolysis (Trapping)

Figure 1: this compound cellular loading and activation workflow.

Quantitative Data: Spectral Properties of Fura-PE3

As Fura-PE3 shares its core fluorophore with Fura-2, its spectral properties are nearly identical.[6]

PropertyValueNotes
Excitation Maximum (Ca²⁺-bound)~335-340 nmThe wavelength at which the Ca²⁺-saturated dye is maximally excited.[9][11]
Excitation Maximum (Ca²⁺-free)~363-380 nmThe wavelength at which the Ca²⁺-free dye is maximally excited.[9][11]
Emission Maximum~505-510 nmEmission wavelength is stable regardless of Ca²⁺ binding.[12]
Dissociation Constant (Kd) for Ca²⁺~145 nMThe concentration of Ca²⁺ at which 50% of the dye is bound. This value is for the hydrolyzed dye at 22°C, pH 7.2.[9]

Detailed Experimental Protocol

This protocol provides a robust starting point for loading adherent cells. Crucially, optimal conditions, particularly dye concentration and incubation time, must be determined empirically for each cell type and experimental setup. [13][14]

Part A: Reagent Preparation
  • This compound Stock Solution (1-5 mM):

    • Prepare the stock solution in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, to make a 1 mM stock from 50 µg of this compound (MW ~1000 g/mol ), add 50 µL of DMSO.

    • Aliquot into small volumes (e.g., 5-10 µL) to avoid repeated freeze-thaw cycles.

    • Store desiccated at -20°C, protected from light. The stock solution should be stable for several months under these conditions.[15]

  • Loading Buffer:

    • Use a physiological buffer such as Hank's Balanced Salt Solution (HBSS) or a HEPES-buffered saline, pH 7.2-7.4.[13]

    • Crucially, the buffer must be free of phenol red , as this compound is fluorescent and will increase background noise.[15]

  • 20% Pluronic® F-127 Stock Solution:

    • Dissolve 200 mg of Pluronic® F-127 in 1 mL of anhydrous DMSO.

    • This solution can be viscous; warming briefly to 37°C may aid dissolution.

    • Store at room temperature, protected from light.

  • Probenecid Stock Solution (250 mM):

    • Prepare a 1 M NaOH solution.

    • Dissolve probenecid powder in a small volume of 1 M NaOH, then dilute to the final concentration with your chosen loading buffer. For example, dissolve 71 mg of probenecid in 250 µL of 1 M NaOH, then bring the final volume to 1 mL with buffer.

    • This stock can be stored at 4°C for short periods.

Part B: Cell Loading and De-esterification
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence imaging. Ensure cells are healthy and sub-confluent (e.g., 70-90% confluency) on the day of the experiment.

  • Prepare Loading Solution (1X): Prepare this solution immediately before use. For a final volume of 1 mL and a final this compound concentration of 3 µM:

    • Start with 1 mL of phenol red-free Loading Buffer in a microcentrifuge tube.

    • Add 2 µL of 20% Pluronic® F-127 stock (for a final concentration of 0.04%). Vortex thoroughly. This step is critical to prevent the AM ester from precipitating in the aqueous buffer.

    • Add 10 µL of 250 mM Probenecid stock (for a final concentration of 2.5 mM).

    • Finally, add the this compound stock solution (e.g., 3 µL of a 1 mM stock for a final concentration of 3 µM). Vortex immediately and vigorously for at least 30 seconds.

  • Dye Loading:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with warm (37°C) Loading Buffer.

    • Add the 1X Loading Solution to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark (e.g., in a cell culture incubator).

  • Wash and De-esterify:

    • Aspirate the Loading Solution.

    • Wash the cells gently two to three times with warm Loading Buffer (containing probenecid, if used during loading) to remove all extracellular dye.[16]

    • Add fresh, warm Loading Buffer (with probenecid) and incubate for an additional 30 minutes at 37°C in the dark. This crucial step allows intracellular esterases to fully cleave the AM esters, activating the dye.[15]

  • Imaging: The cells are now ready for imaging. Proceed immediately to the microscope or plate reader.

cluster_prep Preparation cluster_load Loading & Activation cluster_acq Data Acquisition A Plate Cells B Prepare 1X Loading Solution (this compound, Pluronic, Probenecid) A->B C Wash Cells with Buffer B->C D Incubate with Loading Solution (30-60 min, 37°C) C->D E Wash to Remove Extracellular Dye D->E F Incubate for De-esterification (30 min, 37°C) E->F G Mount on Microscope F->G H Acquire Baseline (340/380nm) G->H I Apply Stimulus H->I J Record Oscillations I->J

Figure 2: End-to-end experimental workflow for calcium oscillation measurement.

Data Acquisition and Analysis

Imaging Setup
  • Instrumentation: A fluorescence imaging system capable of rapid wavelength switching (for excitation at 340 nm and 380 nm) is required. This is typically achieved with a filter wheel, monochromator, or dedicated LED light source.[7] Emission should be collected around 510 nm.

  • Acquisition:

    • Acquire pairs of images, one for each excitation wavelength (340 nm and 380 nm).

    • Record a stable baseline for 1-2 minutes before adding any stimulus.

    • Add your agonist or stimulus and continue recording to capture the resulting calcium oscillations.

    • Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[17]

Data Quantification: The Grynkiewicz Equation

The fluorescence ratio (R = F340/F380) is converted to absolute [Ca²⁺]i using the Grynkiewicz equation[7][18]:

[Ca²⁺]i = Kd ⋅ (Sf2/Sb2) ⋅ [(R - Rmin) / (Rmax - R)]

Where:

  • Kd: The dissociation constant of the indicator for Ca²⁺ (~145 nM for Fura-2/PE3).[9]

  • R: The experimentally measured ratio of fluorescence intensities (F340/F380).

  • Rmin: The ratio in the absence of Ca²⁺ (zero Ca²⁺).

  • Rmax: The ratio at Ca²⁺ saturation.

  • Sf2/Sb2: The ratio of fluorescence intensities at 380 nm for the Ca²⁺-free (f) and Ca²⁺-bound (b) forms of the dye.

Protocol for In Situ Calibration

To accurately quantify [Ca²⁺]i, the parameters Rmin, Rmax, and Sf2/Sb2 should be determined experimentally in your specific cells and on your imaging system.

  • Determine Rmax: At the end of an experiment, expose the Fura-PE3-loaded cells to a high concentration of a calcium ionophore (e.g., 5-10 µM Ionomycin) in a buffer containing physiological levels of extracellular Ca²⁺ (e.g., 1-2 mM CaCl₂). This will flood the cell with Ca²⁺, saturating the dye. The resulting F340/F380 ratio is Rmax .

  • Determine Rmin: Following the Rmax measurement, perfuse the same cells with a Ca²⁺-free buffer containing the ionophore and a strong Ca²⁺ chelator (e.g., 5-10 mM EGTA). This will strip all Ca²⁺ from the intracellular dye. The resulting F340/F380 ratio is Rmin . The fluorescence intensity at 380 nm during this step is Fmin,380 .

  • Determine Sf2/Sb2: The fluorescence intensity at 380 nm during the Rmax measurement is Fmax,380 . The ratio Sf2/Sb2 can then be calculated as Fmin,380 / Fmax,380 .

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal 1. Poor dye loading (suboptimal concentration/time).2. Incomplete AM ester hydrolysis.3. This compound stock has degraded (improper storage).4. Instrument settings are incorrect (wrong filters, low gain).1. Optimize loading concentration (try 2-5 µM) and incubation time (30-90 min).[15] Ensure cell health.2. Increase the de-esterification time to 30-45 minutes.[15]3. Prepare fresh dye stock in anhydrous DMSO.[15]4. Verify filter sets, gain settings, and use a positive control slide to check instrument function.
High Background Fluorescence 1. Incomplete removal of extracellular dye.2. Cell autofluorescence.3. Use of phenol red-containing medium.1. Increase the number and thoroughness of wash steps after loading.2. Image an unlabeled sample of cells under the same conditions and subtract this background value.[15]3. Always use phenol red-free buffer/media for imaging.[15]
Rapid Signal Loss 1. Photobleaching from excessive light exposure.2. Dye leakage from the cells (less common with Fura-PE3).1. Reduce excitation light intensity using neutral density filters. Decrease exposure time and/or frequency of image acquisition.[17]2. Ensure probenecid is used in the loading and imaging buffers to inhibit anion transporters.[19]
Cells Do Not Respond to Stimulus 1. Cell health is compromised.2. Receptor desensitization.3. Intracellular dye concentration is too high, buffering the Ca²⁺ signal.1. Check cell viability and morphology. Ensure cells are not over-confluent.2. Ensure cells have not been pre-exposed to agonists.3. Reduce the this compound loading concentration.[20]

Conclusion and Advanced Considerations

This compound stands as a powerful and reliable tool for the quantitative measurement of intracellular calcium oscillations. Its ratiometric properties provide a robust defense against common experimental artifacts, while its enhanced intracellular retention makes it uniquely suited for long-term imaging studies. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently capture the complex and nuanced language of calcium signaling.

It is worth noting that while Pluronic F-127 is widely used to facilitate dye loading, some studies have suggested it may alter membrane properties and affect calcium regulation in certain sensitive cell types, such as neurons.[21][22] If unexpected results are obtained, performing control experiments with and without Pluronic F-127 is a prudent step in validating the experimental system.

References

  • A New Robust Fluorescent Calcium Indicator for Ca2+ Flux Assays in Living Cells. (2025). Google Search.
  • How Does Calcium Imaging Work | Calcium Indicators. Andor - Oxford Instruments. [Link]
  • Fura 2-AM ester-loaded developing neocortical (A, left) and entorhinal...
  • Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca²⁺ indicators for imaging local Ca²⁺ signals in cultured cells. Cell Calcium, 58(6), 638–648. [Link]
  • effects of probenecid and pluronic f-127 on fura-2-am loading....
  • A Novel Ca 2+ Indicator for Long-term Tracking of Intracellular Calcium Flux.
  • Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific. [Link]
  • Ratiometric Imaging for Quantification of Elevated Ca2+ in Neurons Using Synthetic Low-Affinity Fluorescent Probe. PubMed Central. [Link]
  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450. [Link]
  • Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets. PubMed Central. [Link]
  • Live Cell Calcium Indic
  • Why is my fluorescence intensity excited at 340 and 380 not responding to calcium?
  • Henke, A., & Schmidt, H. (1996). Non-hyperbolic calcium calibration curve of Fura-2: implications for the reliability of quantitative Ca2+ measurements. Cell calcium, 20(3), 271–275. [Link]
  • Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008). Chemical calcium indicators. Methods (San Diego, Calif.), 46(3), 143–151. [Link]
  • FURA-2 AM - Instructions. ICT. [Link]
  • Types and Applications of Calcium Indicators for Calcium Imaging. SciMedia. [Link]
  • Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells. PubMed. [Link]
  • Graphical representation of the Grynkiewicz equation for l 1 = 340...
  • Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells.
  • Why are our cells not responding to any stimulants using Fura-2?
  • Cardiac function by measuring calcium oscillation or contraction p
  • Models of IP3 and Ca2+ Oscillations: Frequency Encoding and Identification of Underlying Feedbacks. PubMed Central. [Link]
  • New generation of Near Membrane Calcium probes. Interchim. [Link]
  • Fura-2 AM | Ratiometric Calcium Indic
  • Calcium. University of California, Irvine. [Link]
  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Pl
  • Calcium Imaging of Cortical Neurons using Fura-2 AM. YouTube. [Link]
  • Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader. Molecular Devices. [Link]
  • Calcium Imaging Of Cortical Neurons Using Fura-2 AM l Protocol Preview. YouTube. [Link]

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Probing the Heartbeat: A Guide to Ratiometric Calcium Imaging in Cardiac Myocytes with Fura-PE3/AM

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Calcium in Cardiac Physiology

Intracellular calcium (Ca²⁺) is the linchpin of cardiac myocyte function, acting as the fundamental messenger that translates electrical excitation into mechanical contraction—a process known as excitation-contraction coupling (ECC).[1][2] The precise spatial and temporal dynamics of Ca²⁺ transients govern the heart's rhythm and force of contraction.[1][3] Consequently, dysregulation of Ca²⁺ handling is a hallmark of many cardiovascular diseases, including heart failure and arrhythmias.[2][4] This makes the accurate measurement of intracellular Ca²⁺ concentrations ([Ca²⁺]i) an indispensable tool for researchers in cardiac physiology, pharmacology, and drug development.

Fura-PE3, a fluorescent Ca²⁺ indicator, offers a robust method for these critical measurements. As a derivative of the widely-used Fura-2, Fura-PE3 retains the advantageous ratiometric properties while exhibiting improved resistance to compartmentalization within organelles, a common challenge in long-term imaging studies.[5] This guide provides a comprehensive overview of the principles, protocols, and best practices for utilizing Fura-PE3/AM to study Ca²⁺ dynamics in isolated cardiac myocytes.

The Principle of Ratiometric Measurement with Fura-PE3

Fura-PE3, like its predecessor Fura-2, is a dual-excitation ratiometric indicator.[6][7] This means that its fluorescence excitation spectrum shifts upon binding to Ca²⁺.[8][9]

  • In low Ca²⁺ concentrations (Ca²⁺-free) , the dye is most efficiently excited at approximately 380 nm.

  • In high Ca²⁺ concentrations (Ca²⁺-bound) , the excitation peak shifts to around 340 nm.[8][10]

Crucially, the fluorescence emission for both states is consistently at ~510 nm.[8][9][11] By alternating the excitation wavelength between 340 nm and 380 nm and measuring the corresponding emission intensity at 510 nm, a ratio of the two signals (F340/F380) can be calculated. This ratio is directly proportional to the intracellular Ca²⁺ concentration.[10][12]

The primary advantage of this ratiometric approach is its inherent self-calibration.[6][7][10][13] It effectively minimizes experimental artifacts that can plague non-ratiometric dyes, such as:

  • Uneven dye loading between cells.[14]

  • Variations in cell thickness or volume.[7]

  • Photobleaching or dye leakage over time.[10][14]

  • Fluctuations in illumination intensity.[14]

This results in more stable, reliable, and quantifiable measurements of [Ca²⁺]i.[7][14]

Visualizing the Workflow: From Loading to Analysis

The following diagram outlines the complete experimental workflow for using this compound in cardiac myocyte studies.

FuraPE3_Workflow cluster_prep Phase 1: Preparation cluster_loading Phase 2: Dye Loading & De-esterification cluster_imaging Phase 3: Imaging & Data Acquisition cluster_analysis Phase 4: Data Analysis Cell_Isolation Isolate Cardiac Myocytes Prepare_Reagents Prepare Stock & Working Solutions Cell_Isolation->Prepare_Reagents Cell_Plating Plate Myocytes on Laminin-Coated Coverslips Prepare_Reagents->Cell_Plating Loading Incubate with this compound (e.g., 20-45 min at RT) Cell_Plating->Loading Wash Wash 3x to Remove Extracellular Dye Loading->Wash Deester Allow De-esterification (e.g., 20-30 min) Wash->Deester Setup_Microscope Configure Fluorescence Microscope (Excitation: 340/380nm, Emission: ~510nm) Deester->Setup_Microscope Acquire_Baseline Record Baseline F340/F380 Ratio Setup_Microscope->Acquire_Baseline Stimulate Apply Experimental Stimulus (e.g., Electrical Pacing, Agonist) Acquire_Baseline->Stimulate Record_Transient Acquire Time-Lapse Images Stimulate->Record_Transient BG_Subtract Background Subtraction Record_Transient->BG_Subtract Calc_Ratio Calculate F340/F380 Ratio BG_Subtract->Calc_Ratio Calibration Calibrate Ratio to [Ca²⁺]i (Optional but Recommended) Calc_Ratio->Calibration Analyze_Kinetics Analyze Transient Parameters (Amplitude, Decay, etc.) Calibration->Analyze_Kinetics

Caption: Experimental workflow for this compound in cardiac myocytes.

Detailed Protocols

Part 1: Reagent Preparation
  • This compound Stock Solution (1 mM):

    • Dissolve 50 µg of this compound in 40-50 µL of high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[15][16]

    • Vortex thoroughly to ensure complete dissolution.

    • Expert Tip: To aid solubilization and improve cell loading, this compound can be mixed with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before the final dilution into the loading buffer.[17][18] This non-ionic detergent helps disperse the lipophilic AM ester in the aqueous loading medium.[18]

  • Loading Buffer (e.g., Tyrode's Solution or HBSS):

    • Prepare a physiological salt solution such as Tyrode's or Hank's Balanced Salt Solution (HBSS).[8][18] A typical composition is (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 Glucose, and 5 HEPES, with the pH adjusted to 7.4.[18]

    • Causality Note: Using a buffer with physiological Ca²⁺ (1-2 mM) during loading helps maintain myocyte health and viability.

Part 2: Cardiomyocyte Loading

This protocol is optimized for freshly isolated adult ventricular myocytes but may be adapted for other cardiac cell types.

  • Cell Preparation:

    • Isolate primary cardiac myocytes using established enzymatic digestion protocols.

    • Allow cells to pellet by gravity in a conical tube.

    • For imaging, plate the myocytes on laminin-coated glass coverslips to promote attachment.[18][19]

  • Dye Loading:

    • Prepare the working loading solution by diluting the this compound stock solution into the pre-warmed (Room Temperature or 37°C) Loading Buffer. A final concentration of 1-5 µM is a good starting point.[16][17]

    • Remove the culture or storage medium from the plated myocytes.

    • Gently add the this compound loading solution to cover the cells.

    • Incubate for 20-45 minutes at room temperature, protected from light.[8][16][18]

    • Expert Insight: The optimal loading time and temperature can vary between cell types.[16] Loading at room temperature instead of 37°C can reduce dye compartmentalization into organelles.[18]

  • Wash and De-esterification:

    • After incubation, gently remove the loading solution.

    • Wash the cells three times with fresh, pre-warmed Loading Buffer to remove all extracellular dye.[8][15] Incomplete washing is a major source of high background fluorescence.

    • Add fresh Loading Buffer and incubate the cells for an additional 20-30 minutes at room temperature in the dark.[16][18]

    • Causality Note: This crucial step allows intracellular esterases to cleave the acetoxymethyl (AM) ester group from the Fura-PE3 molecule.[7][8][18] This traps the now active, Ca²⁺-sensitive Fura-PE3 salt form inside the cell. Incomplete de-esterification will result in a poor or non-existent fluorescent signal.[15]

Part 3: Ratiometric Imaging and Data Acquisition

  • Microscopy Setup:

    • Mount the coverslip with loaded myocytes onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.[20]

    • Use a system with a high-speed wavelength switcher for the excitation light (e.g., a filter wheel or monochromator) and a sensitive camera (e.g., sCMOS or EMCCD).[10][21]

    • Set the excitation wavelengths to 340 nm and 380 nm.[10]

    • Set the emission filter to collect light around 510 nm (e.g., a 510/40 nm bandpass filter).[6]

    • Use a high numerical aperture oil or water immersion objective (e.g., 40x or 63x) for single-cell resolution.[18]

  • Image Acquisition:

    • Bring a healthy, rod-shaped myocyte with clear striations into focus.

    • Acquire a time-lapse series, alternating rapidly between 340 nm and 380 nm excitation. The acquisition rate should be sufficient to resolve the Ca²⁺ transient (e.g., 100-200 Hz).

    • Record a stable baseline for several seconds before applying any stimulus.

    • Initiate cardiac Ca²⁺ transients using an appropriate stimulus, such as electrical field stimulation (e.g., 1 Hz) or application of a pharmacological agonist.[18]

    • Record the resulting changes in fluorescence intensity.

Quantitative Data and Analysis

Data Summary Table
ParameterFura-PE3 (Hydrolyzed)Justification & Notes
Excitation (Ca²⁺-bound)~335 nm[9][17]Excitation wavelength for the Ca²⁺-saturated form.
Excitation (Ca²⁺-free)~364 nm[9][17]Excitation wavelength for the Ca²⁺-free form. In practice, 380 nm is commonly used.[10]
Emission Maximum~505-512 nm[9][17]Relatively stable emission wavelength regardless of Ca²⁺ binding.
Dissociation Constant (Kd)~145 nM (similar to Fura-2)[9]The concentration of Ca²⁺ at which half the indicator is bound. Determines the optimal range for measurement.
Loading Concentration1-5 µMMust be optimized to achieve adequate signal-to-noise without causing significant Ca²⁺ buffering.[16]
Loading Time20-45 minutesVaries with cell type and temperature.[8][16]
De-esterification Time20-30 minutesEssential for activating the dye intracellularly.[18]
Calculating Intracellular Calcium Concentration

The F340/F380 ratio can be used as a direct, semi-quantitative measure of relative [Ca²⁺]i changes. For absolute quantification, a calibration procedure is required using the Grynkiewicz equation:[12]

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

  • Kd is the dissociation constant of the dye.

  • R is the experimentally measured F340/F380 ratio.

  • Rmin is the ratio in zero Ca²⁺ conditions (determined using a Ca²⁺ chelator like EGTA).

  • Rmax is the ratio in saturating Ca²⁺ conditions (determined using a Ca²⁺ ionophore like ionomycin).

  • Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation in zero and saturating Ca²⁺, respectively.

This calibration can be performed in vitro using standard solutions or in situ at the end of an experiment.[22][23]

Grynkiewicz_Equation cluster_Inputs Experimental Inputs cluster_Calculation Grynkiewicz Equation cluster_Output Result R Measured Ratio (F340/F380) formula [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2/Sb2) R->formula Rmin Rmin (Zero Ca²⁺ Ratio) Rmin->formula Rmax Rmax (Saturating Ca²⁺ Ratio) Rmax->formula Sf2Sb2 Correction Factor (Sf2/Sb2) Sf2Sb2->formula Kd Kd (Dissociation Constant) Kd->formula Ca_conc Intracellular Ca²⁺ Concentration formula->Ca_conc

Caption: Relationship of variables in the Grynkiewicz equation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No/Weak Signal 1. Incomplete de-esterification. 2. Low dye loading concentration. 3. Dye leakage from cells.1. Increase de-esterification time to 30-40 minutes.[15] 2. Increase this compound concentration in the loading solution.[15] 3. Conduct experiments at room temperature; consider adding probenecid (an anion transport inhibitor) to buffers.[15]
High Background 1. Incomplete removal of extracellular dye. 2. Autofluorescence from media or cells.1. Ensure thorough washing (at least 3x) after dye loading.[15] 2. Use a phenol red-free imaging medium. Perform background subtraction during analysis.[15]
Signal Not Ratiometric 1. Incorrect excitation/emission filters. 2. Incomplete de-esterification (AM form is not Ca²⁺ sensitive).1. Verify microscope filter set is correct for Fura dyes (Ex: 340/380, Em: ~510). 2. Ensure adequate de-esterification time has been allowed.
Cell Death/Blebbing 1. Cytotoxicity from DMSO or Pluronic F-127. 2. Phototoxicity from UV excitation. 3. Overloading of dye causing Ca²⁺ buffering.1. Keep final DMSO concentration <0.5% and Pluronic F-127 ~0.02%.[17] 2. Minimize exposure time and excitation light intensity. Use a neutral density filter. 3. Reduce dye loading concentration or incubation time.[16]

Conclusion

This compound provides a powerful and reliable tool for the quantitative analysis of intracellular Ca²⁺ dynamics in cardiac myocytes. Its ratiometric nature corrects for many common artifacts, enabling high-fidelity measurements of the Ca²⁺ transients that are fundamental to cardiac function. By carefully following the protocols outlined in this guide and understanding the causality behind each step, researchers can generate robust and reproducible data, advancing our understanding of cardiac physiology in both health and disease.

References

  • Lipp, P., & Niggli, E. (1993). Ratiometric confocal Ca(2+)-measurements with visible wavelength indicators in isolated cardiac myocytes. Cell Calcium, 14(5), 359-372.
  • Rubart, M., & Zipes, D. P. (2012). Ratiometric imaging of calcium during ischemia-reperfusion injury in isolated mouse hearts using Fura-2. Journal of visualized experiments : JoVE, (65), e4078.
  • Rubart, M., & Zipes, D. P. (2012). Ratiometric imaging of calcium during ischemia-reperfusion injury in isolated mouse hearts using Fura-2. PubMed, [Link].
  • Interchim. (n.d.). Fura-PE3 AM (Fura-2 LR). Interchim.
  • JoVE. (2018). Light-sheet Fluorescence Microscopy for the Study of the Murine Heart. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols for Fura Red AM in Cardiomyocyte Calcium Signaling. BenchChem.
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  • Cheng, H., et al. (2010). Imaging Calcium Sparks in Cardiac Myocytes. Springer Protocols.
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  • Abcam. (n.d.). Fura-2 AM calcium imaging protocol. Abcam.
  • IonOptix. (2019). Loading Fura-2 into cardiomyocytes. IonOptix.
  • IonOptix. (n.d.).
  • Collet, A., et al. (1999).
  • Louch, W. E., et al. (2018). In Vivo Calcium Imaging of Cardiomyocytes in the Beating Mouse Heart With Multiphoton Microscopy. Frontiers in Physiology.
  • Caron, A., et al. (2022). Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media. STAR Protocols.
  • ResearchGate. (2019). Problem with Fura 2 Am in ionoptix. Help?.
  • AAT Bioquest. (2025). Calibration Protocol for Fluorescent Calcium Indicators.
  • Bar-El, Y., et al. (2021). Three-Week-Old Rabbit Ventricular Cardiomyocytes as a Novel System to Study Cardiac Excitation and EC Coupling.
  • Goldspink, P. H., et al. (2001). Impaired intracellular Ca2+ dynamics in live cardiomyocytes revealed by rapid line scan confocal microscopy. PubMed.
  • Fearnley, C. J., et al. (2011). Calcium Signaling in Cardiac Myocytes. Cold Spring Harbor Perspectives in Biology.
  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific.
  • Biotium. (n.d.). Fura-2, AM Ester. Biotium.
  • Dhalla, N. S., et al. (1997). Fura-2 fluorescent technique for the assessment of Ca2+ homeostasis in cardiomyocytes. Molecular and Cellular Biochemistry.
  • Davies, M. J., et al. (1992).
  • ResearchGate. (2025). Imaging Calcium Sparks in Cardiac Myocytes.
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  • Eisner, D. A., et al. (2017). Calcium Signaling in Cardiomyocyte Function. Cold Spring Harbor Perspectives in Biology.
  • ResearchGate. (n.d.). Fura 2-AM ester-loaded developing neocortical (A, left) and entorhinal...
  • IonOptix. (n.d.). MURINE VENTRICULAR CARDIOMYOCYTE ISOLATION, CALCIUM ADAPTATION, AND FURA-2/AM DYE LOADING PROTOCOL. IonOptix.
  • ResearchGate. (2013). Which Ca2+ indicator is preferred: Fluo-4 or Fura-2?.
  • ResearchGate. (n.d.). Measurements of intracellular Ca2+ increase (Fura-PE3 Ratio) to high...
  • Ibarra, C., et al. (2014). Calcium and IP3 dynamics in cardiac myocytes: experimental and computational perspectives and approaches. Frontiers in Pharmacology.
  • Hamad, M. I., et al. (2015). Improving AM ester calcium dye loading efficiency. Journal of Neuroscience Methods.
  • Kramer, B. K., et al. (1991). Endothelin and Increased Contractility in Adult Rat Ventricular Myocytes.
  • Google Patents. (2004). Process for making de-esterified pectins, their composition and uses thereof.

Sources

Troubleshooting & Optimization

Fura-PE3/AM Technical Support Center: A Guide to Successful Intracellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fura-PE3/AM, a high-performance, ratiometric calcium indicator. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this compound and to troubleshoot common issues encountered during intracellular calcium measurements. My aim is to provide not just procedural steps, but a deeper understanding of the underlying principles to empower you to optimize your experiments for robust and reproducible results.

Introduction to this compound

This compound is an acetoxymethyl (AM) ester derivative of the ratiometric calcium indicator Fura-2. It is engineered to overcome some of the common pitfalls of its predecessor, namely dye leakage and compartmentalization within organelles.[1] These improvements lead to a more stable and reliable cytosolic calcium signal, which is critical for long-term imaging experiments and for cell types that are prone to active dye extrusion.[2][3]

Like Fura-2, Fura-PE3 is a dual-excitation indicator. When bound to calcium, its excitation maximum is at approximately 340 nm, and in its calcium-free state, the maximum shifts to around 380 nm. The fluorescence emission for both states is centered around 505-510 nm.[4][5] The ratiometric nature of Fura-PE3 allows for the accurate determination of intracellular calcium concentrations, as the ratio of fluorescence intensities at the two excitation wavelengths is largely independent of dye concentration, cell thickness, and photobleaching.[6]

This guide will walk you through the essential protocols, frequently asked questions, and advanced troubleshooting to ensure you harness the full potential of this compound in your research.

Core Principles of this compound Loading and Activation

Understanding the journey of the this compound molecule from the vial to a calcium-responsive indicator within the cytosol is fundamental to troubleshooting.

Fura_PE3_Loading cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Fura_AM This compound (Lipophilic, Non-fluorescent) Membrane Fura_AM->Membrane Diffusion Pluronic Pluronic F-127 Pluronic->Fura_AM Aids Solubilization Esterases Cytosolic Esterases Membrane->Esterases Hydrolysis Fura_Active Fura-PE3 (Hydrophilic, Ca2+ sensitive) Esterases->Fura_Active Ca Ca2+ Fura_Active->Ca Binds Organelles Organelles (e.g., Mitochondria) Fura_Active->Organelles Reduced Compartmentalization Extrusion Organic Anion Transporters Fura_Active->Extrusion Reduced Leakage Signal Fluorescent Signal (Ratio 340/380 nm) Ca->Signal

Caption: this compound loading and activation pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges in a question-and-answer format, providing both the "what to do" and the "why" for each recommendation.

Issue 1: Low or No Fluorescent Signal

Q: My cells are loaded with this compound, but the fluorescence signal is very weak or undetectable. What could be the problem?

A: A weak signal is a common issue that can stem from several factors throughout the experimental workflow.

  • Improper Dye Preparation and Storage: this compound is susceptible to hydrolysis. Ensure your stock solution is prepared in high-quality, anhydrous DMSO and stored desiccated at -20°C.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Moisture contamination will compromise the dye's ability to cross the cell membrane.[2]

  • Suboptimal Loading Conditions:

    • Concentration: The optimal concentration of this compound can vary between cell types. A typical starting range is 1-5 µM.[2] If the signal is low, consider a titration experiment to determine the optimal concentration for your specific cells.

    • Incubation Time and Temperature: Loading is an active process dependent on both diffusion and enzymatic activity. Incubation times of 30-60 minutes at 37°C are a good starting point.[2] However, some cell types may require longer incubation times or loading at room temperature to minimize compartmentalization.[7]

  • Poor Cell Health: Unhealthy or overly confluent cells will not load AM esters efficiently.[8] Ensure your cells are in a logarithmic growth phase and have good morphology before starting the experiment.

  • Incomplete AM Ester Hydrolysis: The AM ester form of Fura-PE3 is not fluorescent. Intracellular esterases must cleave the AM groups to activate the dye.[2] After the loading step, an additional 30-minute incubation in dye-free media can allow for more complete de-esterification.

  • Instrument Settings: Verify that your microscope or plate reader is configured with the correct filter sets for Fura-PE3 (Excitation: 340/380 nm, Emission: ~510 nm).[4] Also, ensure the light source is functioning correctly and the detector gain is set appropriately.

Issue 2: High Background Fluorescence

Q: I'm observing a high and noisy baseline fluorescence, which is obscuring my calcium signal. How can I reduce the background?

A: High background can originate from several sources, both extracellular and intracellular.

  • Extracellular Dye: Incomplete removal of the this compound loading solution is a primary cause of high background. After loading, wash the cells thoroughly with a physiological buffer (e.g., HBSS) at least two to three times.

  • Autofluorescence: Some cell types exhibit significant intrinsic fluorescence, especially in the UV range. To account for this, always measure the fluorescence of an unlabeled sample of cells under the same experimental conditions and subtract this from your Fura-PE3 measurements.[8]

  • Phenol Red: Many cell culture media contain phenol red, a pH indicator that fluoresces and can contribute to high background. Use a phenol red-free medium during the experiment.[8]

  • Dye Leakage: Although Fura-PE3 is designed to be "leakage-resistant," some extrusion can still occur, especially in cell lines with high expression of organic anion transporters (e.g., CHO, HeLa).[9] The extruded, de-esterified dye will encounter the high calcium concentration of the extracellular medium, leading to a high and stable background signal.[5]

    • Solution: The use of probenecid , an inhibitor of organic anion transporters, can significantly reduce dye leakage.[10] A typical working concentration is 1-2.5 mM, added to both the loading and imaging buffers. However, be aware that probenecid can have its own effects on cell physiology and may not be suitable for all experiments.[9]

Issue 3: Dye Compartmentalization

Q: The fluorescence in my cells appears punctate or localized to specific regions, rather than being evenly distributed in the cytoplasm. What is happening?

A: This phenomenon is known as dye compartmentalization, where the indicator accumulates in organelles such as mitochondria or the endoplasmic reticulum.[4] This can lead to inaccurate measurements of cytosolic calcium, as the calcium concentration in these organelles is significantly different from that in the cytoplasm. Fura-PE3 is designed to be "compartmentalization-resistant," which is a significant advantage over Fura-2.[11][12] However, under certain conditions, some sequestration can still occur.

  • Loading Temperature: Loading at 37°C can sometimes promote dye accumulation in organelles.[7] Consider loading at room temperature for a longer duration to mitigate this effect.

  • Incomplete Hydrolysis: Partially hydrolyzed forms of the dye can be more prone to sequestration.[13] Ensure sufficient time for de-esterification after loading.

  • Verification: To confirm compartmentalization, you can co-stain your cells with an organelle-specific fluorescent marker (e.g., MitoTracker for mitochondria) and assess the degree of colocalization with the Fura-PE3 signal.[4]

Issue 4: Inconsistent or Variable Results

Q: My results are not reproducible between experiments. What factors could be contributing to this variability?

A: Consistency is key in any scientific experiment. Here are some factors to control for:

  • Cell Passage Number and Density: Cell physiology, including esterase activity and transporter expression, can change with passage number. Use cells within a consistent passage range for all experiments. Cell density can also affect loading efficiency and cellular responses.

  • Reagent Preparation: Always prepare fresh working solutions of this compound for each experiment. The stability of the AM ester in aqueous solution is limited.

  • Loading and Washing Steps: Standardize your loading times, temperatures, and washing procedures to ensure consistent dye loading and background levels.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
Reagent/ParameterRecommendationRationale
Solvent for Stock Solution Anhydrous Dimethyl Sulfoxide (DMSO)This compound is hydrophobic and readily dissolves in DMSO. "Anhydrous" is critical to prevent premature hydrolysis of the AM ester.[2]
Stock Solution Concentration 1-10 mMA high concentration stock allows for small volumes to be used for preparing the working solution, minimizing the final DMSO concentration in the cell culture medium.
Storage of Stock Solution -20°C, desiccated, protected from lightProtects the AM ester from degradation by moisture, light, and temperature fluctuations. Prepare single-use aliquots to avoid freeze-thaw cycles.[2]
Pluronic F-127 20% (w/v) stock in DMSOA non-ionic detergent that aids in the solubilization of the hydrophobic this compound in aqueous loading buffer, preventing dye aggregation.[2]
Preparation of Working Solution 1. Mix equal volumes of this compound stock and 20% Pluronic F-127. 2. Dilute this mixture into physiological buffer to the final desired concentration (e.g., 1-5 µM).This two-step process ensures proper dispersion of the dye in the aqueous buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%.[2]
Protocol 2: Loading Adherent Cells with this compound
  • Cell Preparation: Plate cells on glass-bottom dishes or appropriate imaging plates to achieve 70-90% confluency on the day of the experiment.

  • Prepare Loading Buffer: Prepare a working solution of this compound in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or a HEPES-buffered saline) without phenol red. If dye leakage is a concern, add probenecid (1-2.5 mM) to the buffer.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the this compound loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C or room temperature, protected from light. The optimal conditions should be determined empirically for your cell type.

  • Washing and De-esterification:

    • Remove the loading buffer.

    • Wash the cells two to three times with fresh, pre-warmed physiological buffer (containing probenecid if used during loading) to remove extracellular dye.

    • Incubate the cells in the final wash buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester.

  • Imaging: Proceed with your calcium imaging experiment, exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm.

Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_signal Low/No Signal cluster_high_bg High Background cluster_compartmentalization Compartmentalization start Poor this compound Signal check_dye Check Dye Prep & Storage (Anhydrous DMSO, -20°C, Aliquots) start->check_dye wash_cells Thorough Washing (2-3x with buffer) start->wash_cells loading_temp Adjust Loading Temp (Try Room Temperature) start->loading_temp optimize_loading Optimize Loading (Concentration, Time, Temp) check_dye->optimize_loading check_cells Verify Cell Health (<90% Confluent, Good Morphology) optimize_loading->check_cells deesterify Ensure De-esterification (30 min post-loading incubation) check_cells->deesterify end Successful Imaging deesterify->end phenol_red Use Phenol Red-Free Media wash_cells->phenol_red autofluorescence Measure Autofluorescence (Unlabeled control) phenol_red->autofluorescence probenecid Consider Probenecid (Inhibit dye extrusion) autofluorescence->probenecid probenecid->end verify_coloc Verify with Organelle Stains loading_temp->verify_coloc verify_coloc->end

Sources

Fura-PE3/AM Technical Support Center: Optimizing Signal-to-Noise for Accurate Calcium Measurement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fura-PE3/AM, a fluorescent indicator designed for the precise measurement of intracellular calcium. This guide is intended for researchers, scientists, and drug development professionals seeking to maximize the quality of their experimental data. A high signal-to-noise ratio (SNR) is paramount for resolving subtle calcium transients and generating reliable, reproducible results.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. We will delve into the causality behind experimental choices, empowering you to not only follow protocols but also to understand and adapt them for your specific cell type and experimental setup.

Section 1: Understanding the Signal: The Journey of this compound

To effectively troubleshoot, one must first understand the mechanism of action. This compound is a high-affinity, ratiometric calcium indicator. Its acetoxymethyl (AM) ester form allows it to passively diffuse across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now active Fura-PE3 in the cytoplasm.[1][2][3] This process is the foundational step for any successful experiment.

The key advantage of Fura-PE3, like its predecessor Fura-2, is its ratiometric nature. Upon binding to calcium, the excitation maximum of Fura-PE3 shifts from approximately 363 nm (Ca²⁺-free) to 335 nm (Ca²⁺-bound), while the emission remains around 510 nm.[1][2] By calculating the ratio of fluorescence intensity from these two excitation wavelengths (340 nm/380 nm is typically used), measurements become largely independent of variables like dye concentration, cell thickness, and photobleaching, which significantly enhances data accuracy.[3][4] Fura-PE3 is specifically engineered to be more resistant to compartmentalization and leakage than Fura-2, which are common sources of signal degradation.

Fura_PE3_Workflow cluster_extracellular Extracellular Space cluster_cell Intracellular Space (Cytosol) Fura_AM This compound (Membrane Permeant, Non-fluorescent) Fura_Active Fura-PE3 Acid (Trapped, Ca²⁺ Sensitive) Ca_Binding Binding to Free Ca²⁺ Fura_Active->Ca_Binding Reversible Binding Esterases Cytosolic Esterases Esterases->Fura_Active Hydrolysis (AM group cleavage) Signal Ratiometric Signal (Ex: 340/380 nm, Em: ~510 nm) Ca_Binding->Signal Generates

Caption: Workflow of this compound from cell loading to signal generation.

Section 2: Proactive Optimization for a Robust Signal

Achieving a high signal-to-noise ratio begins with a well-optimized protocol. The following steps will help you establish a strong foundation for your experiments.

Reagent Preparation and Handling
  • Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.[1] Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store desiccated at -20°C, protected from light.[1] An old or improperly stored stock is a common cause of failed experiments.[5]

  • Working Solution: The final working concentration typically ranges from 1-5 µM, but must be optimized for your cell type.[1][6]

Optimizing Dye Loading

The goal is to achieve sufficient cytosolic concentration of the active dye without causing cytotoxicity or artifacts.

ParameterRecommendationRationale
Concentration 1-5 µM ( empirically determine)Too low leads to a weak signal. Too high can cause cytotoxicity, incomplete hydrolysis, and self-quenching.[3][7]
Incubation Time 15-60 minutesMust be sufficient for dye uptake and subsequent de-esterification. Varies significantly between cell types.[1][7]
Temperature Room Temperature to 37°C37°C facilitates enzymatic cleavage of AM esters but can also increase dye compartmentalization and extrusion.[7][8] Consider loading at a lower temperature (e.g., room temp) and then incubating briefly at 37°C for de-esterification.[8]
Cell Density 70-80% confluencyOverly confluent cells may not load evenly. Sparsely plated cells can be more sensitive to loading conditions.[9][10]

Step-by-Step Protocol: Determining Optimal Loading Conditions

  • Prepare Cells: Plate cells on glass-bottom dishes or coverslips appropriate for imaging 24-48 hours prior to the experiment.[6][9]

  • Create a Matrix: Test a matrix of conditions (e.g., 2 µM, 4 µM, and 6 µM this compound for 20 min, 40 min, and 60 min at 37°C).

  • Prepare Loading Buffer: Dilute the this compound stock into your preferred physiological buffer (e.g., HBSS). Avoid amine-containing buffers like Tris.[1]

  • Load Cells: Wash cells once with buffer, then add the loading solution and incubate, protected from light.

  • Wash and De-esterify: Remove the loading solution and wash the cells gently 2-3 times with fresh buffer. Incubate for an additional 30 minutes to allow for complete de-esterification of intracellular AM esters.[9][11][12]

  • Image and Assess: Acquire baseline fluorescence images at 340 nm and 380 nm excitation. The optimal condition is the one that provides a bright, uniform cytosolic signal with low background and no visible signs of cell stress (e.g., membrane blebbing).

The Role of Pluronic® F-127 and Probenecid

These two reagents are often included in loading buffers to significantly improve signal quality.

  • Pluronic® F-127: A non-ionic surfactant used to aid the dispersion of the hydrophobic AM ester in aqueous buffer, preventing dye aggregation and facilitating its entry into cells.[2][8][13] A final concentration of 0.01% to 0.04% is typical.[7] It is often prepared by mixing the DMSO dye stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before the final dilution in buffer.[1][9]

  • Probenecid: An inhibitor of organic anion transporters.[14] These transporters can actively pump the cleaved, fluorescent dye out of the cell, leading to signal loss over time.[2][15] Including 1-2.5 mM probenecid in both the loading and imaging buffers can dramatically improve dye retention.[7][15] Note that probenecid may have off-target effects in some systems and should be tested.[14]

Section 3: Troubleshooting Guide & FAQs

Even with an optimized protocol, issues can arise. This section addresses the most common problems in a question-and-answer format.

Troubleshooting_Flowchart Start Poor Signal-to-Noise Ratio Q_Signal Is the overall fluorescence signal weak? Start->Q_Signal A_Signal_Weak 1. Increase dye concentration/time. 2. Check reagent integrity (dye, DMSO). 3. Optimize Pluronic F-127 use. 4. Verify filter sets/light source. Q_Signal->A_Signal_Weak Yes Q_Ratio Is the 340/380 ratio change small or absent upon stimulation? Q_Signal->Q_Ratio No A_Ratio_Small 1. Confirm agonist activity. 2. Check for incomplete hydrolysis (extend de-esterification). 3. Verify buffer Ca²⁺ levels. 4. Use ionomycin as a positive control. Q_Ratio->A_Ratio_Small Yes Q_Background Is the background high or are cells unevenly loaded? Q_Ratio->Q_Background No A_Background_High 1. Wash cells thoroughly post-loading. 2. Use probenecid to prevent leakage. 3. Check for autofluorescence (image unloaded cells). 4. Lower dye concentration. Q_Background->A_Background_High Yes Q_Puncta Do you see bright puncta (dots) inside cells? Q_Background->Q_Puncta No A_Puncta This is compartmentalization. 1. Lower loading temperature/time. 2. Decrease dye concentration. 3. Ensure complete hydrolysis. Q_Puncta->A_Puncta Yes

Sources

Technical Support Center: Fura-PE3/AM Calcium Imaging

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Fura-PE3/AM. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals utilizing this compound for intracellular calcium measurements. As Senior Application Scientists, we've structured this resource to not only offer solutions but also to explain the underlying principles, ensuring your experiments are both successful and robust.

Understanding this compound

This compound, also known as Fura-2 LeakRes AM, is a ratiometric calcium indicator designed for long-term studies.[1] Its key advantage over its predecessor, Fura-2 AM, is its improved intracellular retention.[1][2] A tertiary amino group in its structure gives it a zwitterionic character once inside the cell, which significantly reduces leakage and compartmentalization.[2] Like Fura-2, Fura-PE3 is excited at two wavelengths (typically around 340 nm and 380 nm) and the ratio of the fluorescence emission at ~510 nm is used to determine the intracellular calcium concentration.[3][4] This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, providing more accurate and reliable data.[5]

Troubleshooting Guide: Reducing Background Fluorescence

High background fluorescence is a common issue in calcium imaging experiments that can significantly reduce the signal-to-noise ratio and compromise data quality.[6] This section addresses the primary causes of high background with this compound and provides detailed protocols to mitigate them.

FAQ 1: My baseline fluorescence is excessively high. What are the likely causes and how can I fix this?

High baseline fluorescence can stem from several sources, including issues with the dye itself, the cells, or the imaging medium.[7]

Potential Cause 1: Incomplete de-esterification of this compound.

  • The "Why": this compound is the cell-permeant form of the dye, containing acetoxymethyl (AM) ester groups that mask the calcium-binding sites and render the molecule fluorescent in some cases.[8] Once inside the cell, intracellular esterases cleave these AM groups, trapping the active, calcium-sensitive form of the dye (Fura-PE3) in the cytoplasm.[5][8] If this de-esterification process is incomplete, the partially hydrolyzed, calcium-insensitive forms can contribute to background fluorescence, leading to an underestimation of the true calcium concentration.[8][9] The rate of hydrolysis can vary significantly between cell types.[8][9]

  • Troubleshooting Protocol:

    • Extend the de-esterification period: After loading the cells with this compound and washing away the excess extracellular dye, incubate the cells for an additional 30 minutes in a dye-free buffer at 37°C.[10][11] This allows more time for intracellular esterases to completely cleave the AM esters.

    • Optimize loading temperature: While loading is often performed at 37°C to facilitate enzyme activity, this can sometimes lead to dye compartmentalization.[8] If you suspect incomplete hydrolysis is an issue, ensure the incubation is at an optimal temperature for your specific cell type, which may require some empirical testing.

Potential Cause 2: Autofluorescence from cells and media.

  • The "Why": Cells naturally contain fluorescent molecules like NADH, flavins, and lipofuscin, which can contribute to background noise.[12][13] Additionally, common components of cell culture media, such as phenol red and some serum proteins, are inherently fluorescent.[13] Fixatives like formaldehyde and glutaraldehyde can also induce fluorescence by reacting with cellular proteins.[12][14]

  • Troubleshooting Protocol:

    • Image unstained controls: Always image a sample of unstained cells under the same experimental conditions to quantify the level of autofluorescence.[10][15]

    • Use phenol red-free media: For the duration of the experiment, switch to a phenol red-free imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[13][16]

    • Minimize fixative-induced fluorescence: If your protocol involves cell fixation, use the lowest effective concentration of the fixative for the shortest possible time.[14][17] Alternatives to aldehyde-based fixatives, such as methanol or acetone, can also be considered, depending on your experimental needs.[12]

Potential Cause 3: Extracellular dye.

  • The "Why": Residual this compound in the extracellular medium will fluoresce and contribute to a high background signal.[8] Thorough washing is crucial to remove any unbound dye.

  • Troubleshooting Protocol:

    • Implement a rigorous washing protocol: After the loading incubation, wash the cells 2-3 times with fresh, warm physiological buffer.[10][18]

    • Consider a quenching agent: In some applications, a membrane-impermeant quenching agent like Trypan Blue or Ni2+ can be added to the extracellular medium to quench the fluorescence of any remaining extracellular dye.[2] However, this should be done with caution as it can affect cell viability and the fluorescence of intracellular dye if the cell membrane is compromised.

FAQ 2: I'm observing punctate or localized areas of high fluorescence. What does this indicate?

This pattern often suggests dye compartmentalization, where the dye is sequestered within intracellular organelles rather than being uniformly distributed in the cytoplasm.[8][10]

The "Why": this compound and its hydrolysis products can accumulate in membrane-enclosed structures like mitochondria, the endoplasmic reticulum, or lysosomes.[8][10] This is more likely to occur at higher loading temperatures and with prolonged incubation times.[8] Compartmentalization can lead to inaccurate measurements of cytosolic calcium, as the dye in these organelles may be exposed to different calcium concentrations and have altered fluorescence properties.[10]

  • Troubleshooting Protocol:

    • Lower the loading temperature: Try loading the cells at room temperature or even on ice for a longer period. This can reduce the rate of endocytosis and organellar uptake.

    • Decrease the dye concentration: Using a lower concentration of this compound can minimize the likelihood of sequestration.[10] It is important to titrate the dye concentration to find the lowest effective concentration for your cell type.[10]

    • Optimize incubation time: Shorten the incubation time to the minimum required for adequate signal.

Data Summary and Experimental Protocols

Table 1: Troubleshooting High Background Fluorescence with this compound
Potential Cause Key Indicator Primary Solution Secondary Actions
Incomplete De-esterification High, diffuse background; underestimation of Ca2+ concentration.Extend post-loading incubation in dye-free buffer for 30 min at 37°C.[10][11]Optimize loading temperature for your specific cell type.
Autofluorescence Fluorescence in unstained control cells.Use phenol red-free imaging medium.[13][16]Minimize fixative exposure; consider alternative fixatives.[12][14]
Extracellular Dye High background that decreases with washing.Wash cells 2-3 times with warm buffer after loading.[10][18]Use a membrane-impermeant quenching agent with caution.[2]
Dye Compartmentalization Punctate, non-uniform fluorescence.Lower the dye loading temperature (e.g., room temperature).Decrease this compound concentration and shorten incubation time.[10]
General Protocol for this compound Loading

This protocol provides a starting point; optimization for specific cell types is recommended.

  • Cell Preparation: Plate cells on an appropriate imaging substrate (e.g., glass-bottom dishes) and allow them to adhere.

  • Prepare Loading Solution:

    • Prepare a stock solution of this compound in high-quality, anhydrous DMSO.[5][19]

    • On the day of the experiment, dilute the stock solution in a physiological buffer (e.g., HBSS) to the desired final concentration (typically 1-5 µM).[18]

    • To aid in dye solubilization, Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.01-0.04%.[20][21]

    • To inhibit dye leakage, probenecid (1-2.5 mM) can be included in the loading and imaging buffers.[8][16]

  • Cell Loading:

    • Wash the cells once with the physiological buffer.

    • Replace the buffer with the this compound loading solution.

    • Incubate the cells for 30-60 minutes at 37°C (or an optimized temperature), protected from light.[10]

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular dye.[10][18]

    • Incubate the cells for an additional 30 minutes in the buffer to allow for complete de-esterification.[10][11]

  • Imaging:

    • Mount the cells on the microscope.

    • Acquire fluorescence images by alternating excitation at approximately 340 nm and 380 nm, and collecting the emission at ~510 nm.[3][4]

    • Calculate the ratio of the fluorescence intensities (F340/F380) to determine changes in intracellular calcium.[18]

Visualizing the Workflow

Fura_PE3_Workflow cluster_prep Preparation cluster_loading Loading & De-esterification cluster_acq Data Acquisition & Analysis prep_cells Prepare Cells load_dye Incubate with this compound prep_cells->load_dye prep_solution Prepare Loading Solution prep_solution->load_dye wash Wash Extracellular Dye load_dye->wash deester De-esterification wash->deester acquire Acquire Images (340/380nm) deester->acquire analyze Calculate Ratio & [Ca2+] acquire->analyze

Caption: Experimental workflow for this compound calcium imaging.

Troubleshooting_Logic start High Background Fluorescence? q_diffuse Is background diffuse? start->q_diffuse Yes q_punctate Is fluorescence punctate? start->q_punctate No sol_deester Extend de-esterification time q_diffuse->sol_deester Check de-esterification sol_autofluor Use phenol red-free media q_diffuse->sol_autofluor Check autofluorescence sol_wash Improve washing steps q_diffuse->sol_wash Check for extracellular dye sol_compart Lower loading temperature & concentration q_punctate->sol_compart Yes, indicates compartmentalization

Caption: Troubleshooting logic for high background fluorescence.

References

  • Highfill, C. A., & Narcisse, L. (1988). Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells. Analytical Biochemistry, 169(1), 159-166.
  • Lam, et al. (2005). Calcium imaging: a technique to monitor calcium dynamics in biological systems. Journal of Biosciences, 30(3), 347-359.
  • Highfill, C. A., & Narcisse, L. (1988). Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells. PubMed. [Link]
  • Autofluorescence: Causes and Cures. (n.d.). Queen's University. [Link]
  • Causes of Autofluorescence. (2022). Visikol. [Link]
  • How to Reduce Background Autofluorescence and Improve Confocal Microscopy Images. (n.d.). Bitesize Bio. [Link]
  • How can I correct my too high initial fluorescence (Fo) in my calcium imaging data? (2018).
  • Troubleshooting Fluorescence Intensity Plate Reader Experiments. (n.d.). Basicmedical Key. [Link]
  • Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. (2024). Visikol. [Link]
  • Troubleshooting in Fluorescent Staining. (n.d.).
  • Fluorescent microscopy troubleshooting: high background. (2019). YouTube. [Link]
  • Paredes, R. M., et al. (2008).
  • Barefield, D., et al. (2017). Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes. Journal of Molecular and Cellular Cardiology, 108, 1-10.
  • Lock, J. T., et al. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638-648.
  • Minta, A., & Poenie, M. (1995). Fluorescent calcium indicators targeted to specific intracellular environments.
  • Woodruff, M. L., et al. (2002). Measurement of cytoplasmic calcium concentration in the rods of wild-type and transducin knock-out mice. The Journal of Physiology, 542(3), 843-854.
  • New generation of Near Membrane Calcium probes. (n.d.). Interchim. [Link]
  • For measurement of intracellular calcium level, which calcium indicator is proper? (2016).
  • Calcium Imaging Protocols and Methods. (n.d.).
  • Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue. (2016).
  • How Does Calcium Imaging Work | Calcium Indic
  • Burgos, M., et al. (2017).
  • Calcium Imaging of Cortical Neurons using Fura-2 AM. (2023). YouTube. [Link]
  • Hamad, M. I., et al. (2015). Improving AM ester calcium dye loading efficiency. Journal of Neuroscience Methods, 240, 48-55.
  • Trewavas, A. J., & Malhó, R. (2000). Use of co-loaded Fluo-3 and Fura Red fluorescent indicators for studying the cytosolic Ca(2+)concentrations distribution in living plant tissue. Plant Journal, 24(4), 571-582.
  • Determination of [Ca 2+ ] i using Fura2-AM. A Typical fluorescence... (n.d.).

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Technical Support Center: Preventing Fura-PE3/AM Phototoxicity in Live Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fura-PE3/AM, your guide to achieving high-fidelity intracellular calcium measurements while maintaining optimal cell health. This resource is designed for researchers, scientists, and drug development professionals who are looking to mitigate the challenges of phototoxicity in live-cell imaging. Here, we will delve into the mechanisms of phototoxicity, provide actionable troubleshooting advice, and offer detailed protocols to ensure the integrity and reproducibility of your experiments.

Understanding this compound and the Challenge of Phototoxicity

This compound is a specialized, leakage-resistant fluorescent indicator for measuring intracellular calcium.[1][2] As an acetoxymethyl (AM) ester derivative of Fura-2, it readily permeates the cell membrane.[3] Once inside, cellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the dye within the cytoplasm.[4][5] A key advantage of this compound is its enhanced intracellular retention compared to the standard Fura-2 AM, making it ideal for long-term imaging studies where dye leakage can be a significant issue.[6][7]

However, like many fluorescent probes, particularly those excited by ultraviolet (UV) light, this compound is susceptible to inducing phototoxicity.[8] Phototoxicity arises when the excitation light interacts with the fluorescent dye and other cellular components, leading to the generation of reactive oxygen species (ROS).[9][10] These highly reactive molecules can cause a cascade of detrimental effects, including damage to DNA, proteins, and lipids, ultimately compromising cellular function and viability.[9][11] The consequences of phototoxicity can range from subtle alterations in cellular physiology to overt signs of stress like membrane blebbing and apoptosis, all of which can lead to experimental artifacts and unreliable data.[12][13]

This guide will provide you with the knowledge and tools to minimize phototoxicity and ensure the scientific integrity of your this compound experiments.

Troubleshooting Guide: Common Issues in this compound Imaging

This section addresses specific problems you may encounter during your experiments, their likely causes, and step-by-step solutions.

Problem 1: Rapid Signal Loss and Cell Blebbing During Imaging

Question: I'm observing a rapid decrease in my this compound signal, and my cells are starting to show signs of stress, like membrane blebbing, shortly after I begin imaging. What's happening and how can I fix it?

Answer: This is a classic sign of acute phototoxicity. The high-energy UV light required to excite this compound is likely generating a burst of ROS, leading to rapid photobleaching and cellular damage.

Immediate Troubleshooting Steps:

  • Reduce Excitation Light Intensity: This is the most critical first step. Decrease the power of your UV light source to the lowest level that still provides a usable signal-to-noise ratio.[4] For confocal microscopes, this may mean reducing the laser output to 0.1-0.2%.[12]

  • Increase Camera Gain and Binning: To compensate for the lower excitation intensity, you can increase the camera's gain and use binning to improve the signal.[13]

  • Minimize Exposure Time: Use the shortest possible exposure time that allows for adequate signal detection.[4] For rapid calcium dynamics, you may need to find a balance between temporal resolution and minimizing light exposure.

  • Reduce Frequency of Image Acquisition: If your experiment allows, decrease the frequency of image capture. For example, instead of imaging every second, try every 5 or 10 seconds.[14]

Long-Term Solutions:

  • Incorporate Antioxidants: Supplement your imaging medium with antioxidants to scavenge ROS. Ascorbic acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E) are commonly used and have been shown to be effective.[9][15][16]

  • Use Phenol Red-Free Medium: Phenol red in culture medium can act as a photosensitizer, contributing to ROS production. Switch to a phenol red-free imaging buffer.[5][13]

Problem 2: High Background Fluorescence and Poor Signal-to-Noise Ratio

Question: My baseline fluorescence is very high, making it difficult to detect changes in intracellular calcium. How can I improve my signal-to-noise ratio?

Answer: High background fluorescence can be caused by several factors, including incomplete de-esterification of the this compound, dye leakage, or autofluorescence from your cells or medium.

Troubleshooting Steps:

  • Ensure Complete De-esterification: After loading the cells with this compound, include a post-loading incubation step of at least 30 minutes in fresh, dye-free buffer.[5] This allows cellular esterases to fully cleave the AM groups, activating the dye and improving its calcium sensitivity.

  • Thorough Washing: Gently wash the cells 2-3 times with fresh, pre-warmed buffer after the loading and de-esterification steps to remove any extracellular dye.[5]

  • Optimize Dye Concentration: Using too high a concentration of this compound can lead to incomplete de-esterification and high background. Titrate the dye concentration to find the optimal balance between signal strength and background. A typical starting range is 1-5 µM.[6]

  • Use an Anion Transport Inhibitor: Probenecid can be added to the loading and imaging buffers to inhibit the activity of organic anion transporters, which can extrude the active form of the dye from the cells.[4]

  • Check for Autofluorescence: Image a sample of unstained cells using the same imaging settings to determine the contribution of cellular autofluorescence to your signal.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of this compound over the standard Fura-2 AM?

A1: The primary advantage of this compound is its enhanced intracellular retention.[6][7] The "PE3" modification makes the dye less prone to leakage from the cell, which is particularly beneficial for long-term experiments or in cell types that actively extrude fluorescent dyes. This results in a more stable fluorescent signal over time and reduces the risk of artifacts from extracellular dye.

Q2: What are the optimal excitation wavelengths for this compound?

A2: this compound has the same spectral properties as Fura-2. For ratiometric measurements, you will alternate between two excitation wavelengths: approximately 340 nm for calcium-bound Fura-PE3 and 380 nm for calcium-free Fura-PE3. The emission is collected at around 510 nm.[17]

Q3: Can I use antioxidants other than ascorbic acid and Trolox?

A3: Yes, other antioxidants such as sodium pyruvate and rutin have also been used to reduce phototoxicity.[9][15] However, the effectiveness of a particular antioxidant can be cell-type dependent, so it is advisable to test a few options to find what works best for your experimental system.

Q4: How can I quantitatively assess phototoxicity in my experiments?

A4: A good practice is to perform a control experiment where you expose your cells to the same illumination protocol you plan to use for your experiment but without acquiring data. Then, assess cell viability using a live/dead assay (e.g., with propidium iodide) or monitor for subtle signs of stress, such as changes in mitochondrial morphology or a decrease in cell motility.[12][18] This will help you establish a "light budget" for your cells.

Q5: Are there alternatives to UV-excitable calcium indicators to avoid phototoxicity?

A5: Yes, there are several visible light-excitable calcium indicators available, such as Fluo-4 and Rhod-4.[8] These dyes are generally less phototoxic than their UV-excitable counterparts. However, most visible light-excitable dyes are non-ratiometric, which means that changes in fluorescence intensity can be affected by variations in dye concentration and cell thickness.[17] Red-shifted indicators also offer the advantage of reduced phototoxicity and are suitable for multiplexing with other fluorescent probes.[19]

Experimental Protocols and Data

Table 1: Recommended Antioxidant Concentrations for Live-Cell Imaging
AntioxidantStock SolutionWorking ConcentrationReference
Ascorbic Acid100 mM in water100-500 µM[15]
Trolox100 mM in DMSO100-500 µM[16]
Sodium Pyruvate100 mM in water1-10 mM[15]
Rutin10 mM in DMSO10-50 µM[9]
Table 2: Recommended Illumination Settings to Minimize Phototoxicity
ParameterRecommendationRationaleReference
Excitation Intensity Use the lowest possible intensity that provides an adequate signal-to-noise ratio.Minimizes the rate of ROS generation.[4]
Exposure Time Keep exposure times as short as possible.Reduces the total light dose delivered to the cells.[4]
Acquisition Frequency Image only as often as necessary to capture the biological process of interest.Decreases the cumulative light exposure over the course of the experiment.[14]
Illumination Mode Use spinning disk confocal or light-sheet microscopy if available.These techniques reduce out-of-focus illumination and overall light dose.[9]
Protocol 1: A Step-by-Step Guide to Loading Cells with this compound
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

  • Prepare Loading Solution:

    • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • For a final loading concentration of 2 µM, dilute the stock solution in a phenol red-free physiological buffer (e.g., HBSS or Tyrode's solution).

    • To aid in dye solubilization, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02%.[6]

    • To reduce dye leakage, Probenecid can be included at a final concentration of 1-2.5 mM.[4]

  • Cell Loading:

    • Remove the culture medium and gently wash the cells once with the physiological buffer.

    • Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and De-esterification:

    • Remove the loading solution and gently wash the cells two to three times with pre-warmed physiological buffer.

    • Add fresh buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the intracellular AM esters.[5]

  • Imaging: Proceed with your calcium imaging experiment, keeping in mind the recommendations for minimizing phototoxicity.

Protocol 2: A Workflow for Assessing Phototoxicity
  • Establish a Baseline: Culture your cells under standard conditions and observe their morphology and behavior (e.g., motility, division rate) without any fluorescent labeling or illumination.

  • Label and Image: Load a separate group of cells with this compound and image them using your intended experimental parameters (light intensity, exposure time, duration of imaging).

  • Post-Imaging Assessment: After the imaging session, continue to monitor the cells for several hours. Assess for:

    • Morphological Changes: Look for signs of stress such as cell shrinkage, membrane blebbing, or vacuolization.[13]

    • Viability: Use a live/dead stain like propidium iodide to quantify cell death.[12]

    • Functional Readouts: Measure a functional parameter relevant to your cell type, such as proliferation rate or mitochondrial membrane potential.

  • Compare and Optimize: Compare the health and behavior of the imaged cells to the control group. If you observe significant differences, your imaging conditions are likely phototoxic, and you should optimize your protocol by reducing the light dose.

Visualizing the Concepts

Diagram 1: The Mechanism of this compound Phototoxicity

phototoxicity_mechanism cluster_light Light Source cluster_cell Live Cell UV_Light UV Excitation Light (340/380 nm) Fura_PE3 Fura-PE3 UV_Light->Fura_PE3 Excitation Cellular_Components Cellular Components (e.g., O2, Flavins) UV_Light->Cellular_Components Interacts with ROS Reactive Oxygen Species (ROS) Fura_PE3->ROS Generates Cellular_Components->ROS Generates Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Causes Phototoxicity Phototoxicity (Blebbing, Apoptosis) Damage->Phototoxicity Leads to

Caption: The process of phototoxicity initiated by UV excitation of this compound.

Diagram 2: Experimental Workflow to Minimize Phototoxicity

workflow Start Start Experiment Design Optimize_Dye Optimize this compound Concentration (1-5 µM) Start->Optimize_Dye Optimize_Light Minimize Excitation Light (Lowest Intensity & Shortest Exposure) Optimize_Dye->Optimize_Light Add_Antioxidants Supplement Imaging Medium with Antioxidants Optimize_Light->Add_Antioxidants Assess_Phototoxicity Assess Phototoxicity (Control Experiments) Add_Antioxidants->Assess_Phototoxicity Assess_Phototoxicity->Optimize_Light If not acceptable Acquire_Data Acquire Experimental Data Assess_Phototoxicity->Acquire_Data If acceptable Analyze Analyze Data Acquire_Data->Analyze End End Analyze->End

Caption: A systematic workflow for optimizing imaging conditions to reduce phototoxicity.

By implementing the strategies and protocols outlined in this guide, you can significantly reduce the impact of phototoxicity on your live-cell imaging experiments with this compound, leading to more reliable and reproducible data.

References

  • Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays, 39(8), 1700003. [Link]
  • Tinevez, J. Y., Dragavon, J., Baba-Aissa, L., Roux, P., & Shorte, S. L. (2012). A quantitative method for measuring phototoxicity of a live cell imaging microscope. Methods in enzymology, 506, 291–309. [Link]
  • protocols.io. (2024, January 31).
  • Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8). [Link]
  • Kiepas, A., Mubaid, F., Voorand, E., Brown, C. M., & Siegel, P. M. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(16), jcs245939. [Link]
  • JoVE. (2023, March 15). Calcium Imaging of Cortical Neurons using Fura-2 AM. YouTube. [Link]
  • Tinevez, J. Y., Dragavon, J., Baba-Aissa, L., Roux, P., & Shorte, S. L. (2012). A Quantitative Method for Measuring Phototoxicity of a Live Cell Imaging Microscope. Request PDF. [Link]
  • Interchim. (n.d.). Fura-PE3 AM (Fura-2 LR). [Link]
  • Laissue, P. P., Alghamdi, R. A., Tomancak, P., Reynaud, E. G., & Shroff, H. (2017). Assessing phototoxicity in live fluorescence imaging.
  • Gómez-de-Mariscal, E., et al. (2023). Harnessing Artificial Intelligence To Reduce Phototoxicity in Live Imaging. arXiv preprint arXiv:2308.04387. [Link]
  • Semantic Scholar. (n.d.). Phototoxicity in live fluorescence microscopy, and how to avoid it.
  • Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell calcium, 58(6), 638–648. [Link]
  • Barreto-Chang, O. L., & Dolmetsch, R. E. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. Journal of visualized experiments : JoVE, (23), 1067. [Link]
  • Ko, E., et al. (2022). An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging. bioRxiv. [Link]
  • Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM.
  • Schafer, F. Q., & Buettner, G. R. (2001). Live-cell imaging approaches for the investigation of xenobiotic-induced oxidant stress. Methods in enzymology, 331, 35-48. [Link]
  • Microscopist.co.uk. (n.d.). Live Cell Imaging Considerations.
  • Jensen, V., et al. (2015). A 340/380 nm light-emitting diode illuminator for Fura-2 AM ratiometric Ca2+ imaging of live cells with better than 5 nM precision. Journal of Microscopy, 259(1), 1-12. [Link]
  • Slaninova, I., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules, 26(12), 3567. [Link]
  • Interchim. (n.d.). New generation of Near Membrane Calcium probes. [Link]
  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging.
  • ResearchGate. (2020, March 30). I'm obtaining some variable data from an intacellellular Ca2+ influx assay using Fura-2AM and require some troubleshooting help, can anyone assist?[Link]
  • Jan, C. R., et al. (2012). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 2(17), e242. [Link]

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Fura-PE3/AM Technical Support Center: A Guide to Minimizing Photobleaching

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fura-PE3/AM. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on minimizing photobleaching during intracellular calcium imaging experiments. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to help you acquire high-quality, reliable data.

Introduction: Understanding this compound and Photobleaching

This compound is a specialized, leakage-resistant fluorescent indicator for measuring intracellular calcium.[1][2] Like its predecessor, Fura-2, it is a ratiometric dye, which offers the significant advantage of correcting for variations in dye loading, cell thickness, and to some extent, photobleaching.[3][4][5] The acetoxymethyl (AM) ester form allows the dye to be loaded into cells, where intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of Fura-PE3.[6][7][8]

This guide will provide you with actionable strategies and protocols to mitigate photobleaching and ensure the integrity of your this compound imaging experiments.

Troubleshooting & FAQs

This section addresses common issues and questions related to this compound photobleaching in a direct question-and-answer format.

Q1: My this compound signal is fading very quickly. What are the primary causes?

Rapid signal loss with this compound is a classic sign of photobleaching, often exacerbated by phototoxicity. The key contributing factors are:

  • Excessive Excitation Light Intensity: Using a light source that is too powerful is the most common cause of accelerated photobleaching.[9][14]

  • Prolonged Exposure Times: The longer your sample is illuminated, the more photobleaching will occur.[10][14] Continuous illumination, even when not acquiring images, significantly contributes to this problem.[15]

  • Suboptimal Filter Sets: Using incorrect or low-quality filters can lead to inefficient excitation and the need for higher light intensity to achieve a sufficient signal.

  • High Oxygen Levels: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) upon illumination, which chemically attack and destroy the fluorophore.[9][13][16]

  • Unhealthy Cells: Stressed or unhealthy cells may not effectively hydrolyze the AM ester and can be more susceptible to phototoxicity, which is closely linked to photobleaching.[14]

Q2: How does the ratiometric nature of this compound help with photobleaching?

This compound is a ratiometric indicator, meaning its fluorescence excitation spectrum shifts upon binding to calcium.[1][6] Typically, it is excited at two wavelengths, around 340 nm (calcium-bound) and 380 nm (calcium-free), while emission is collected around 510 nm.[17]

The ratio of the fluorescence intensities at these two excitation wavelengths is used to determine the intracellular calcium concentration. While photobleaching affects the overall signal intensity at both wavelengths, the ratio of the two signals is less affected.[5] This provides a more stable and reliable measurement compared to single-wavelength indicators, as it can partially correct for signal loss due to photobleaching.[3][4][5] However, it's important to note that severe photobleaching can still introduce artifacts and inaccuracies.[13]

Q3: What are the optimal instrument settings to minimize photobleaching?

Optimizing your microscope settings is crucial. Here’s a breakdown of key parameters:

  • Excitation Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.[9][15] Modern LED and laser light sources offer precise intensity control.[12]

  • Exposure Time: Minimize the camera exposure time.[14][18] Highly sensitive cameras, such as back-illuminated sCMOS or EMCCD cameras, can help achieve a good signal with shorter exposures.[10][18]

  • Automated Shutter: Always use a high-speed shutter to illuminate the sample only during image acquisition.[10][14] This prevents unnecessary light exposure between time points.

  • Neutral Density Filters: If your light source is too intense even at the lowest setting, use neutral density (ND) filters to attenuate the light reaching your sample.[12][15]

  • Binning: If your camera supports it, pixel binning can increase the signal-to-noise ratio, potentially allowing for lower excitation intensity or shorter exposure times.

Q4: Can I use antifade reagents with live cells for this compound imaging?

Yes, using antifade reagents is a highly effective strategy. However, it is critical to use reagents specifically designed for live-cell imaging.[15] Antifade mounting media for fixed samples are often toxic to live cells.[15]

Live-cell antifade reagents work by scavenging reactive oxygen species (ROS), which are a major contributor to photobleaching.[9][19][20] Look for commercially available reagents that are compatible with your cell type and have minimal effects on cell viability.[19]

Q5: My cells look unhealthy after imaging. Is this related to photobleaching?

Yes, the same factors that cause photobleaching also lead to phototoxicity.[10][11] High-intensity light, especially in the UV range required for this compound, can damage cellular components and compromise cell health, leading to artifacts like membrane blebbing or even cell death.[10] Minimizing light exposure as discussed in this guide will reduce both photobleaching and phototoxicity.[11][21]

Experimental Protocols & Workflows

Protocol 1: Optimizing Acquisition Parameters to Minimize Photobleaching

This protocol provides a step-by-step guide to finding the optimal balance between signal quality and minimizing photobleaching for your specific setup.

Materials:

  • This compound loaded cells on a coverslip

  • Imaging chamber with appropriate physiological buffer (e.g., HBSS, phenol red-free)

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation)

Procedure:

  • Initial Setup:

    • Place the coverslip in the imaging chamber and mount it on the microscope stage.

    • Focus on the cells using transmitted light to minimize fluorescence exposure.[12]

  • Finding the Lowest Usable Light Intensity:

    • Set the excitation wavelength to 380 nm (where resting cells should be brightest).[22]

    • Start with the lowest possible excitation light intensity.

    • Set a moderate exposure time (e.g., 100-200 ms).[22]

    • Acquire a single image. If the cells are not clearly visible, gradually increase the light intensity until you can distinguish the cells from the background.

  • Optimizing Exposure Time:

    • With the minimal light intensity determined in the previous step, acquire a series of images at different exposure times (e.g., 50 ms, 100 ms, 150 ms, 200 ms).

    • Analyze the signal-to-noise ratio for each exposure time. Choose the shortest exposure time that provides an acceptable signal quality.

  • Assessing Photobleaching Rate:

    • Using the optimized settings, acquire a time-lapse series of images (e.g., 50 frames at your desired temporal resolution).

    • Plot the fluorescence intensity over time for both the 340 nm and 380 nm channels. A significant downward trend indicates photobleaching.

    • If photobleaching is still too rapid, consider further reducing the light intensity, decreasing the exposure time, or reducing the sampling frequency.

  • Finalizing Parameters:

    • Once you have identified settings that provide a good signal with minimal photobleaching over the desired experiment duration, record these parameters for all subsequent experiments with this cell type and instrument.

Workflow for a Successful this compound Imaging Experiment

Below is a diagram illustrating the key stages and considerations for a successful imaging experiment with minimized photobleaching.

Fura_PE3_Workflow cluster_prep Preparation cluster_imaging Imaging & Acquisition cluster_analysis Data Analysis cell_prep Healthy Cell Culture dye_loading Optimal this compound Loading (Titrate concentration & time) cell_prep->dye_loading hydrolysis Complete AM Ester Hydrolysis (Allow sufficient time) dye_loading->hydrolysis settings Optimize Instrument Settings (Low light, short exposure) hydrolysis->settings Mount cells for imaging acquisition Acquire Time-Lapse Data (Use shutter, minimal frames) settings->acquisition antifade Use Live-Cell Antifade Reagent antifade->acquisition ratio Calculate 340/380 Ratio acquisition->ratio correction Background Correction ratio->correction quantify Quantify [Ca²⁺]i correction->quantify Phototoxicity_Cycle node_light High-Intensity Excitation Light node_ros Reactive Oxygen Species (ROS) Generation node_light->node_ros excites fluorophore node_bleach Photobleaching (Signal Loss) node_ros->node_bleach destroys fluorophore node_damage Cellular Damage (Phototoxicity) node_ros->node_damage damages organelles node_damage->node_bleach compromises cell integrity

Caption: The cycle of phototoxicity and photobleaching initiated by excitation light.

References

  • Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC. (n.d.).
  • Fura Red Technical Support Center: Minimizing Phototoxicity & Photobleaching - Benchchem. (n.d.).
  • ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US. (n.d.).
  • How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. (n.d.).
  • ProLong Gold Antifade Reagent #9071 - Cell Signaling Technology. (n.d.).
  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.).
  • Harnessing artificial intelligence to reduce phototoxicity in live imaging. (n.d.).
  • Phototoxicity in live fluorescence microscopy, and how to avoid it - MPI-CBG Publications. (n.d.).
  • How to minimize phototoxicity in fluorescence live cell imaging? - Line A. (2020, February 21).
  • Photobleaching in Live Cell Imaging | Biocompare: The Buyer's Guide for Life Scientists. (2018, April 26).
  • Fura-PE3 AM (Fura-2 LR) - Interchim. (n.d.).
  • Fura-2 AM calcium imaging protocol | Abcam. (n.d.).
  • Minimizing Photobleaching in Fluorescence Microscopy - News-Medical.Net. (2018, October 24).
  • Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed. (n.d.).
  • Why are my Fura-2 AM 340 and 380 baseline RFU levels so low, but BOTH wavelength RFUs skyrocket when using Ca2+ ionophore? | ResearchGate. (2018, March 14).
  • New generation of Near Membrane Calcium probes - Interchim. (n.d.).
  • Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed. (n.d.).
  • Loading and Calibration of Intracellular Ion Indicators—Note 19.1 - Thermo Fisher Scientific. (n.d.).
  • Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC. (n.d.).
  • An In-Depth Technical Guide to Fura Red AM: A Ratiometric Fluorescent Indicator for Intracellular Calcium - Benchchem. (n.d.).
  • How Does Calcium Imaging Work | Calcium Indicators - Andor - Oxford Instruments. (n.d.).
  • A critical evaluation of resting intracellular free calcium regulation in dystrophic mdx muscle - PubMed. (n.d.).
  • Chemical Calcium Indicators - PMC - PubMed Central - NIH. (n.d.).
  • Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC - NIH. (2009, January 19).

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Technical Support Center: Troubleshooting Fura-PE3/AM Compartmentalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Fura-PE3/AM for intracellular calcium measurements. This resource provides in-depth troubleshooting strategies, diagnostic protocols, and preventative measures to address the common challenge of dye compartmentalization in organelles. Our goal is to ensure the integrity and accuracy of your cytosolic calcium signaling data.

Understanding the Challenge: this compound and Organelle Sequestration

Fura-PE3 is a UV-excitable, ratiometric fluorescent indicator designed to measure intracellular calcium ([Ca²⁺]i). The acetoxymethyl (AM) ester group makes the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell. Once inside, cytosolic esterases cleave the AM ester, trapping the now membrane-impermeant Fura-PE3 indicator in the cytoplasm.[1]

The Problem: Under suboptimal conditions, the AM ester form of the dye may not be fully hydrolyzed in the cytosol. This can lead to its accumulation and subsequent hydrolysis within intracellular compartments like mitochondria, the endoplasmic reticulum (ER), and lysosomes.[2][3][4] This sequestration, or compartmentalization, results in a mixed signal from both the cytosol and organelles, confounding the accurate measurement of cytosolic [Ca²⁺]i. Red-shifted calcium indicators, in particular, have a known propensity to accumulate in mitochondria.[2][5]

Why is Compartmentalization a Critical Issue?
  • Signal Contamination: Organelles have vastly different resting [Ca²⁺] and buffering capacities compared to the cytosol. Mitochondrial [Ca²⁺] can be significantly higher, leading to an overestimation of cytosolic levels.

  • Altered Kinetics: The kinetics of calcium release and uptake in organelles differ from those in the cytosol, which can distort the temporal profile of your signal.

  • Inaccurate Calibration: Standard calibration procedures assume the dye is exclusively in the cytosol, leading to erroneous [Ca²⁺]i calculations when a significant portion is sequestered.

Diagnostic Guide: Is My Fura-PE3 Signal Reliable?

Before proceeding with extensive troubleshooting, it's crucial to confirm if compartmentalization is indeed occurring in your specific cell type and experimental conditions.

FAQ: How can I check for this compound compartmentalization?

Answer: The most direct method is to co-localize Fura-PE3 with organelle-specific fluorescent trackers. If the Fura-PE3 signal significantly overlaps with markers for mitochondria (e.g., MitoTracker Green) or lysosomes (e.g., LysoTracker Red), compartmentalization is likely.

Another powerful technique involves the selective permeabilization of the plasma membrane using a mild detergent like digitonin.[6] Digitonin, at low concentrations, creates pores in the cholesterol-rich plasma membrane while leaving organellar membranes intact.[6][7] If a substantial portion of the Fura-PE3 signal remains after digitonin treatment, it indicates the dye is trapped within organelles.

Experimental Protocol 1: Assessing Compartmentalization with Digitonin

This protocol allows for the qualitative and quantitative assessment of dye sequestration.

Materials:

  • Cells loaded with this compound

  • Imaging Buffer (e.g., HBSS or a suitable physiological saline)

  • Digitonin stock solution (e.g., 5 mM in DMSO)

  • Calcium-free imaging buffer containing a calcium chelator (e.g., 10 mM EGTA)

Procedure:

  • Baseline Recording: Acquire a stable baseline recording of the Fura-PE3 fluorescence ratio (F340/F380) from your loaded cells in normal imaging buffer.

  • Plasma Membrane Permeabilization: Perfuse the cells with imaging buffer containing a low concentration of digitonin (start with 10-25 µM and optimize for your cell type).

  • Monitor Signal Loss: Observe the fluorescence signal. The cytosolic pool of Fura-PE3 will leak out, causing a rapid drop in fluorescence.

  • Assess Residual Signal: The signal that persists after the initial drop represents the fraction of Fura-PE3 trapped within organelles.

  • Maximum Signal (Optional Control): After the cytosolic dye has leaked, perfuse with a high calcium buffer containing a calcium ionophore (e.g., 5 µM Ionomycin) to determine the maximum fluorescence of the compartmentalized dye.

  • Minimum Signal (Optional Control): Subsequently, perfuse with a calcium-free buffer containing EGTA and ionomycin to determine the minimum fluorescence.

Interpretation: A significant residual signal after digitonin application is a clear indicator of compartmentalization.

Troubleshooting and Optimization Strategies

This section provides a question-and-answer formatted guide to systematically troubleshoot and resolve compartmentalization issues.

Troubleshooting Flowchart

G start Suspected Fura-PE3 Compartmentalization q1 Is dye loading optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is compartmentalization still present? a1_yes->q2 optimize Optimize Loading Protocol: - Lower Temperature (RT) - Reduce Incubation Time - Decrease Dye Concentration a1_no->optimize optimize->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no add_inhibitors Incorporate Anion Transport Inhibitors: - Probenecid (1-2.5 mM) - Sulfinpyrazone (0.1-0.5 mM) a2_yes->add_inhibitors success Proceed with Experiment a2_no->success q3 Problem Resolved? add_inhibitors->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->success consider_alt Consider Alternatives: - Different AM Dyes - Injectable Dyes - Genetically Encoded Indicators (GECIs) a3_no->consider_alt

Caption: A step-by-step flowchart for troubleshooting Fura-PE3 compartmentalization.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect this compound loading and compartmentalization?

A: Temperature is a critical factor. While incubation at 37°C promotes faster cleavage of the AM ester by cellular esterases, it also accelerates the transport and sequestration of the dye into organelles.[2]

  • Solution: Loading cells at a lower temperature, such as room temperature (20-25°C), can significantly reduce the rate of compartmentalization.[2][8][9] It is often a trade-off between loading efficiency and localization. A common strategy is to load at room temperature for a longer duration and then incubate at 37°C for a short period (e.g., 15-30 minutes) to ensure complete de-esterification.[2]

Q2: Can the concentration of this compound and incubation time influence sequestration?

A: Yes. Using high dye concentrations or excessively long incubation times can overwhelm the cytosolic esterase capacity. This leads to an increased concentration of partially or fully uncleaved this compound in the cytosol, which can then diffuse into and become trapped in organelles.

  • Solution: Empirically determine the lowest possible dye concentration and shortest incubation time that still provides an adequate signal-to-noise ratio for your specific cell type and imaging system. Start with a concentration around 1-5 µM and an incubation time of 30-60 minutes.

Q3: I've optimized loading conditions, but still see compartmentalization. What's next?

A: If optimization is insufficient, the issue may involve active transport of the de-esterified (anionic) Fura-PE3 from the cytoplasm. Many cell types possess organic anion transporters (OATs) that can export the dye from the cell or sequester it into intracellular vesicles.[4][10]

  • Solution: Use OAT inhibitors like probenecid or sulfinpyrazone.[4] Probenecid is commonly used at a concentration of 1-2.5 mM and should be included in the dye loading buffer and the final imaging buffer to prevent both sequestration and secretion of the dye.[3][10] Sulfinpyrazone can also be effective.[4]

ParameterStandard ProtocolOptimized for Cytosolic LoadingRationale
Loading Temperature 37°CRoom Temperature (20-25°C)Reduces active transport into organelles.[8][9]
Incubation Time 60-90 min30-60 minMinimizes time for uncleaved dye to enter organelles.[9]
This compound Conc. 5-10 µM1-5 µMReduces likelihood of overwhelming cytosolic esterases.[11]
OAT Inhibitors Not UsedProbenecid (1-2.5 mM)Blocks transport of anionic dye into vesicles and out of the cell.[4][10]
De-esterification Occurs during loadingAdd a 15-30 min step at 37°C post-loadingEnsures complete cleavage of AM esters after cytosolic loading is favored.[2]

Q4: Should I use Pluronic F-127?

A: Pluronic F-127 is a non-ionic surfactant used to solubilize the water-insoluble AM esters in aqueous media, aiding their dispersion and entry into cells.[2][9] While necessary, its concentration should be optimized, as excessive amounts can affect membrane integrity. A final concentration of 0.02-0.04% is typically recommended.[9] Studies have shown that both Pluronic F-127 and an OAT inhibitor like probenecid can work synergistically to improve dye loading and retention.[12]

Experimental Protocol 2: Optimized this compound Loading with Probenecid

This protocol incorporates best practices to minimize organelle sequestration.

Materials:

  • This compound stock solution (e.g., 1 mM in high-quality, anhydrous DMSO)

  • Pluronic F-127 (e.g., 20% w/v in DMSO)

  • Probenecid stock solution (e.g., 250 mM in 1 M NaOH, adjust pH to 7.4)

  • HEPES-buffered saline solution (HBSS) or other physiological buffer

Procedure:

  • Prepare Loading Buffer: For each 1 mL of loading buffer, add the required volumes of this compound, Pluronic F-127, and Probenecid to HBSS. A typical final concentration would be 2 µM this compound, 0.04% Pluronic F-127, and 2.5 mM Probenecid. Vortex thoroughly.

  • Cell Preparation: Grow cells on coverslips to an appropriate confluency (70-90%). Wash the cells once with pre-warmed HBSS.

  • Dye Loading: Replace the HBSS with the prepared loading buffer. Incubate the cells at room temperature (20-25°C) for 45-60 minutes in the dark.

  • De-esterification: After loading, wash the cells twice with HBSS containing 2.5 mM Probenecid. Then, incubate the cells in this wash buffer for an additional 30 minutes at 37°C to ensure complete hydrolysis of the AM esters.

  • Imaging: After the de-esterification step, the cells are ready for imaging in HBSS containing 2.5 mM Probenecid.

When to Consider Alternatives

If compartmentalization remains a significant issue despite thorough optimization, it may be necessary to consider alternative calcium indicators.

  • Injectable Dyes: Directly microinjecting the salt form of Fura-PE3 bypasses the AM ester loading step entirely, ensuring the indicator is localized to the cytosol. However, this technique is low-throughput and technically demanding.

  • Genetically Encoded Calcium Indicators (GECIs): GECIs like GCaMP are proteins that can be targeted to specific cellular compartments, including the cytosol.[13] This provides highly specific measurements but requires transfection or transduction of the cells.[13]

This compound Loading and Compartmentalization Pathway

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_organelle Organelle (e.g., Mitochondria) Fura_AM_ext This compound Fura_AM_cyt This compound Fura_AM_ext->Fura_AM_cyt Passive Diffusion Esterases Cytosolic Esterases Fura_AM_cyt->Esterases Hydrolysis Fura_AM_org This compound Fura_AM_cyt->Fura_AM_org Undesired Diffusion Fura_cyt Fura-PE3 (Ca²⁺ Sensitive) Esterases->Fura_cyt Trapped OAT Organic Anion Transporter Fura_cyt->OAT Sequestration Fura_org Fura-PE3 (Compartmentalized) OAT->Fura_org Fura_AM_org->Fura_org Hydrolysis

Sources

Fura-PE3/AM Technical Support Center: Optimizing Intracellular Calcium Measurements Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Fura-PE3/AM, a high-performance, leak-resistant ratiometric calcium indicator. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing this compound for specific cell types and experimental paradigms. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the integrity and reproducibility of your intracellular calcium measurements.

Introduction to this compound: The Advantage of Intracellular Retention

This compound is an acetoxymethyl (AM) ester derivative of the ratiometric calcium indicator Fura-2.[1] Like its predecessor, this compound can be loaded into live cells, where intracellular esterases cleave the AM ester groups, trapping the indicator in the cytosol.[2][3] The de-esterified Fura-PE3 exhibits a characteristic shift in its fluorescence excitation spectrum upon binding to calcium, with an excitation maximum at approximately 340 nm in the calcium-bound state and 380 nm in the calcium-free state, while the emission remains around 510 nm.[1] This ratiometric property is a significant advantage as it allows for the accurate determination of intracellular calcium concentrations, largely independent of variations in dye concentration, cell thickness, and photobleaching.[2][3]

The key innovation of this compound lies in its enhanced intracellular retention. It is designed to be "leak-resistant" and "compartmentalization-resistant," addressing two of the most common challenges encountered with traditional AM ester dyes.[4] This improved retention makes this compound particularly well-suited for long-term calcium imaging studies where dye leakage and sequestration into organelles can compromise data accuracy.[5]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format, providing not just solutions but also the underlying rationale.

Issue 1: Low or No Fluorescence Signal

Q: I have loaded my cells with this compound according to the general protocol, but I am observing a very weak or no fluorescent signal. What are the likely causes and how can I troubleshoot this?

A: A weak or absent signal is a common issue that can stem from several factors related to dye loading and de-esterification. Here’s a systematic approach to identifying and resolving the problem:

  • Inadequate Dye Loading:

    • Suboptimal Concentration: The optimal concentration of this compound is cell-type dependent. While a starting concentration of 1-5 µM is often recommended, some cell types may require up to 10 µM.[6] It is crucial to perform a concentration titration for your specific cells.

    • Insufficient Incubation Time or Temperature: Loading is an active process that is both time and temperature-dependent. Incubate cells for 30-60 minutes at 37°C to facilitate both dye uptake and enzymatic cleavage of the AM ester.[6] For some cell lines, a longer incubation may be necessary. Conversely, for sensitive cells like primary neurons, a lower temperature (e.g., room temperature) for a longer duration might be beneficial to reduce potential cytotoxicity.[7]

    • Poor Dye Solubility: this compound, like other AM esters, is hydrophobic. To ensure proper dispersion in your loading buffer, it is essential to use a non-ionic surfactant like Pluronic® F-127 at a final concentration of 0.01% to 0.04%.[8] Always prepare the this compound stock solution in high-quality, anhydrous DMSO.[9]

  • Incomplete De-esterification:

    • Insufficient Time: After the initial loading period, a subsequent incubation of 30 minutes in dye-free medium is critical to allow for complete de-esterification of the AM groups by intracellular esterases.[10] Incomplete cleavage will result in a non-fluorescent or calcium-insensitive dye.

    • Low Esterase Activity: Some cell types may have inherently low esterase activity. In such cases, extending the de-esterification period or slightly increasing the loading temperature might be necessary.

  • Active Dye Extrusion:

    • Organic Anion Transporters: Many cell types actively pump out the de-esterified, negatively charged dye using organic anion transporters.[11] This can be mitigated by including probenecid (1-2.5 mM) in both the loading and imaging buffers.[8][12]

  • Instrument Settings:

    • Incorrect Filter Sets: Verify that your microscope or plate reader is equipped with the correct excitation (around 340 nm and 380 nm) and emission (around 510 nm) filters for Fura-2/Fura-PE3.[2]

    • Low Light Source Intensity: Ensure your excitation light source is functioning correctly and the intensity is adequate. However, be mindful of phototoxicity, which is addressed in a later section.

Issue 2: High and Noisy Background Fluorescence

Q: My signal-to-noise ratio is poor due to high background fluorescence. How can I reduce the background and improve the quality of my data?

A: High background can obscure the specific intracellular calcium signal. Here are the primary causes and their solutions:

  • Extracellular Dye:

    • Incomplete Washing: It is crucial to thoroughly wash the cells 2-3 times with fresh, pre-warmed buffer after loading to remove any extracellular this compound.[9] Residual extracellular dye will fluoresce in the calcium-rich external medium, contributing to a high background.

  • Autofluorescence:

    • Phenol Red: Many cell culture media contain phenol red, which is fluorescent and can significantly increase background.[7] Always use phenol red-free medium for your experiments.

    • Cellular Autofluorescence: Some cell types exhibit significant autofluorescence. To account for this, always image a sample of unstained cells under the same experimental conditions to determine the baseline autofluorescence.[6]

  • Suboptimal Loading Conditions:

    • Excessive Dye Concentration: While a certain concentration is necessary for a robust signal, overloading the cells can lead to increased background and potential artifacts. Titrate to find the lowest effective concentration.[6]

    • Precipitation of Dye: If the this compound is not properly solubilized with Pluronic® F-127, it can form precipitates that adhere to the coverslip or cells, leading to bright, out-of-focus fluorescence.

Issue 3: Evidence of Dye Compartmentalization

Q: I observe a punctate or non-uniform fluorescence pattern within my cells, suggesting the dye is not localized in the cytosol. What is happening and how can I prevent it?

A: This phenomenon is known as compartmentalization, where the dye accumulates in organelles such as mitochondria or the endoplasmic reticulum.[4] While this compound is designed to be resistant to this, it can still occur under certain conditions.

  • Mechanism of Compartmentalization: Incomplete hydrolysis of the AM ester can lead to partially de-esterified, lipophilic intermediates that can more readily cross organellar membranes.[13]

  • Troubleshooting Strategies:

    • Optimize Loading Temperature: Loading at 37°C can sometimes accelerate compartmentalization.[11] Try loading at room temperature for a longer duration to slow down the sequestration process.

    • Lower Dye Concentration: Using a lower concentration of this compound can reduce the likelihood of organellar accumulation.[6]

    • Ensure Complete De-esterification: A dedicated 30-minute de-esterification step at 37°C after washing is crucial to ensure the dye is fully cleaved to its hydrophilic, membrane-impermeant form, trapping it in the cytosol.[10]

Issue 4: Phototoxicity and Photobleaching

Q: I am concerned about phototoxicity and photobleaching during my long-term imaging experiments. How can I minimize these effects?

A: Phototoxicity and photobleaching are critical concerns, especially in time-lapse imaging, as they can compromise cell health and data quality.

  • Understanding the Problem:

    • Phototoxicity: Excitation light, particularly in the UV range required for Fura-PE3, can generate reactive oxygen species (ROS) that are damaging to cells.[14]

    • Photobleaching: Prolonged exposure to high-intensity excitation light can irreversibly damage the fluorophore, leading to a loss of signal.[6]

  • Mitigation Strategies:

    • Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.[7]

    • Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible exposure times and acquiring images only when necessary.[15]

    • Use a Sensitive Camera: A more sensitive camera can detect weaker signals, allowing for a reduction in both excitation intensity and exposure time.

    • Consider Visible Light-Excitable Dyes for Very Long-Term Studies: While this compound is an excellent choice for many applications, for extremely long-term or high-frequency imaging, genetically encoded calcium indicators (GECIs) that are excited by less damaging visible light may be a better alternative.[2][14]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting concentrations and loading times for this compound in different cell types?

A1: The optimal loading conditions are highly dependent on the specific cell type. The following table provides empirically derived starting points for common cell types. It is imperative to optimize these parameters for your specific experimental system.

Cell TypeThis compound Concentration (µM)Loading Time (min)Loading Temperature (°C)De-esterification Time (min)
HEK293 Cells 1 - 530 - 6037 or RT30
HeLa Cells 2 - 545 - 603730
Primary Neurons 1 - 430 - 6037 or RT30
Fibroblasts 2 - 1045 - 603730
PC12 Cells 2 - 530 - 453730

Note: This table is a general guideline. Always perform a titration of dye concentration and loading time to determine the optimal conditions for your cells.[7][16][17]

Q2: What is the role of Pluronic® F-127 and should I always use it?

A2: Pluronic® F-127 is a non-ionic surfactant that is crucial for dispersing the hydrophobic this compound in aqueous loading buffers.[8] It prevents the dye from precipitating and ensures a more uniform loading across the cell population. It is highly recommended to use Pluronic® F-127 at a final concentration of 0.01-0.04% in your loading solution.[8]

Q3: When should I use probenecid?

A3: Probenecid is an inhibitor of organic anion transporters, which are present in the plasma membrane of many cell types and are responsible for actively extruding the negatively charged, de-esterified Fura-PE3 from the cytosol.[12] If you are observing a gradual decrease in fluorescence signal over time that is not attributable to photobleaching, it is likely due to dye leakage. In such cases, the inclusion of probenecid (1-2.5 mM) in your loading and imaging buffers can significantly improve dye retention.[8]

Q4: How do I properly prepare the this compound stock and loading solutions?

A4: Proper preparation is critical for successful experiments.

  • Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[9] It is important to use dry DMSO to prevent hydrolysis of the AM ester.[7] Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Loading Solution:

    • First, mix the required volume of your this compound stock solution with an equal volume of a 10-20% Pluronic® F-127 solution in DMSO.

    • Then, dilute this mixture into your pre-warmed, phenol red-free physiological buffer (e.g., HBSS or Tyrode's solution) to achieve the final desired this compound concentration. If using probenecid, add it to the buffer at this stage.

    • Vortex the final loading solution gently before adding it to your cells.

Q5: How do I perform a calcium calibration for this compound?

A5: Ratiometric data can be converted to absolute calcium concentrations using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2).[7] This requires the determination of Rmin (the ratio in zero calcium), Rmax (the ratio at saturating calcium), and the fluorescence intensities at 380 nm excitation in zero (Sf2) and saturating (Sb2) calcium conditions. This is typically done at the end of an experiment by sequentially treating the cells with a calcium ionophore (e.g., ionomycin) in a calcium-free buffer containing a chelator like EGTA to determine Rmin, followed by a high calcium buffer to determine Rmax.[2] The dissociation constant (Kd) for Fura-PE3 is approximately 146 nM.[1]

Experimental Workflows and Diagrams

To further clarify the experimental process, the following diagrams illustrate the key workflows.

This compound Loading and De-esterification Workflow

Fura_PE3_Loading_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_deester De-esterification cluster_imaging Imaging prep_stock Prepare this compound Stock in DMSO prep_loading Prepare Loading Buffer (with Pluronic F-127 & Probenecid) prep_stock->prep_loading Dilute wash_cells Wash Cells with Buffer add_loading Incubate with Loading Buffer (30-60 min, 37°C or RT) wash_cells->add_loading wash_again Wash Cells 2-3x with Dye-Free Buffer add_loading->wash_again incubate_deester Incubate in Dye-Free Buffer (30 min, 37°C) wash_again->incubate_deester image_cells Acquire Fluorescence Images (Ex: 340/380 nm, Em: 510 nm) incubate_deester->image_cells

Caption: A generalized workflow for loading and de-esterifying this compound in cultured cells.

Troubleshooting Logic for Low Fluorescence Signal

Low_Signal_Troubleshooting start Low or No Fluorescence Signal check_loading Check Loading Conditions start->check_loading check_deester Check De-esterification start->check_deester check_extrusion Check Dye Extrusion start->check_extrusion check_instrument Check Instrument Settings start->check_instrument loading_details This compound Concentration Incubation Time/Temp Pluronic F-127 Present? check_loading->loading_details deester_details Incubation Time Temperature check_deester->deester_details extrusion_details Probenecid Used? check_extrusion->extrusion_details instrument_details Correct Filter Sets? Light Source On? check_instrument->instrument_details solution_loading Optimize Loading Parameters: - Titrate Concentration - Adjust Time/Temp - Ensure Pluronic F-127 is used loading_details->solution_loading solution_deester Ensure Adequate De-esterification: - 30 min incubation at 37°C deester_details->solution_deester solution_extrusion Inhibit Dye Extrusion: - Add Probenecid (1-2.5 mM) extrusion_details->solution_extrusion solution_instrument Correct Instrument Settings: - Verify Filters - Check Light Source instrument_details->solution_instrument

Caption: A decision-making workflow for troubleshooting low this compound fluorescence signals.

References

  • Calcium imaging protocol - brainvta. (n.d.).
  • Quantitative high-throughput assay to measure MC4R-induced intracellular calcium. (n.d.). National Institutes of Health.
  • Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific. (n.d.).
  • Fura 2-AM ester-loaded developing neocortical (A, left) and entorhinal... - ResearchGate. (n.d.).
  • Fura-10, unlike fura-2, is suitable for long-term calcium imaging in natural killer (NK) cells without compromising cytotoxicity and can be combined with target cell death analysis. - DKFZ. (n.d.).
  • Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC - NIH. (2009, January 19).
  • Loading of mt‐fura‐2‐AM in HeLa cells. A) Confocal images of HeLa cells... - ResearchGate. (n.d.).
  • A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC - NIH. (n.d.).
  • optimization of fura-2-am concentration and loading time. trpm7-heK293... - ResearchGate. (n.d.).
  • Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed. (2019).
  • I am tracing Ca2+ in endothelial cells using Fura2 AM and a fluorospectrometer. So far I have been getting a baseline higher than normal. any ideas? | ResearchGate. (2018, June 22).
  • Fluo-4,Ca2+ indicators - Interchim. (n.d.).
  • For measurement of intracellular calcium level, which calcium indicator is proper? (2016, April 29).
  • Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue. (n.d.).
  • Protocol for Neuronal Live-imaging of primary cultures v1 - ResearchGate. (2023, December 21).
  • Establishing a Protocol to Culture Primary Hippocampal Neurons - DTIC. (n.d.).
  • Protocol for Neuronal Live-imaging of primary cultures. (2023, December 13).
  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC - NIH. (n.d.).
  • A critical evaluation of resting intracellular free calcium regulation in dystrophic mdx muscle - PubMed. (n.d.).
  • Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading - PubMed. (n.d.).
  • Fura-2FF-based calcium indicator for protein labeling - PubMed. (n.d.).
  • Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader. (n.d.).

Sources

Fura-PE3/AM not responding to calcium changes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Fura-PE3/AM

This compound is a ratiometric, fluorescent indicator used for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i). As a cell-permeant acetoxymethyl (AM) ester, it passively diffuses across the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups, trapping the now active, calcium-sensitive Fura-PE3 molecule within the cytosol.[1] This process is fundamental for successful calcium imaging experiments.

A key advantage of Fura-PE3 over its predecessor, Fura-2, is its enhanced resistance to leakage from the cell and sequestration into organelles, which can be a significant source of experimental artifacts.[2] Spectrally, Fura-PE3 is nearly identical to Fura-2. Upon binding to Ca²⁺, the excitation maximum of Fura-PE3 shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while the emission maximum remains around 510 nm.[3] This ratiometric property allows for the accurate determination of intracellular calcium concentrations, largely independent of variations in dye loading, cell thickness, or photobleaching.[3][4]

Troubleshooting Guide: this compound Not Responding to Calcium Changes

This guide addresses the most common issue encountered during this compound experiments: a lack of or poor response to expected calcium changes.

Problem 1: Weak or No Fluorescence Signal

A primary indicator of a failed experiment is a weak or altogether absent fluorescent signal from the cells after loading with this compound.

Potential Causes & Solutions

Potential Cause Underlying Reason Suggested Solution
Inadequate Dye Loading The concentration of this compound may be too low, or the incubation time too short for your specific cell type.Optimize the loading conditions by performing a concentration and time course titration. Typical concentrations range from 1-5 µM with incubation times of 30-60 minutes at 37°C.[5][6]
Poor Dye Solubility This compound is hydrophobic and can precipitate out of aqueous solutions if not prepared correctly.Prepare a stock solution in high-quality, anhydrous DMSO. For the working solution, use a dispersing agent like Pluronic® F-127 (at a final concentration of 0.01-0.04%) to improve solubility in your physiological buffer.[1][6]
Compromised Cell Health Unhealthy or dead cells will not have the metabolic capacity to actively load and retain the dye.Ensure cells are healthy, within a low passage number, and not overgrown. Perform a viability test (e.g., Trypan Blue exclusion) prior to the experiment.
Incorrect Instrument Settings The microscope or plate reader may not be configured with the correct filter sets for this compound.Verify that you are using the appropriate filters for ratiometric Fura imaging (Excitation: ~340nm and ~380nm; Emission: ~510nm).
Problem 2: Fluorescence Signal is Present but Unresponsive to Stimuli

In this scenario, the cells are fluorescent, but there is no change in the 340/380 ratio upon stimulation with an agonist known to elicit a calcium response.

Potential Causes & Solutions

Potential Cause Underlying Reason Suggested Solution
Incomplete Hydrolysis of AM Ester The AM ester form of Fura-PE3 is insensitive to calcium. Intracellular esterases must cleave these groups to activate the dye. Insufficient esterase activity or inadequate time for de-esterification will result in a non-responsive dye.[7][8]After loading, incubate the cells in a dye-free buffer for an additional 30 minutes to allow for complete de-esterification.[9] The efficiency of hydrolysis can vary between cell types.
Dye Compartmentalization Although Fura-PE3 is designed to be resistant to compartmentalization, under certain conditions (e.g., very long incubation times or high concentrations), it can still accumulate in organelles like mitochondria. This sequestered dye will not be available to bind cytosolic calcium.Reduce the this compound concentration and/or the loading time. Visually inspect the cells under a microscope to ensure diffuse cytosolic staining.[10]
Calcium Store Depletion The intracellular calcium stores (e.g., endoplasmic reticulum) may have been depleted prior to the experiment, or the stimulus may not be effectively mobilizing these stores.Use a positive control such as Ionomycin, a calcium ionophore that will directly increase intracellular calcium, to confirm that the dye is functional.[3]
Phototoxicity or Photobleaching Excessive exposure to UV excitation light can damage cells and bleach the dye, rendering it unresponsive.Minimize light exposure by using the lowest possible excitation intensity and a neutral density filter. Keep exposure times as short as possible.
Workflow for Troubleshooting this compound Experiments

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of this compound over Fura-2/AM?

The main advantage of this compound is its improved intracellular retention and resistance to compartmentalization.[2] This leads to a more stable and uniform cytosolic signal, reducing artifacts that can arise from dye leakage or sequestration into organelles.

Q2: How should I prepare my this compound stock and loading solutions?

A stock solution of this compound should be prepared in high-quality, anhydrous DMSO at a concentration of 1-5 mM. This stock solution should be stored at -20°C, protected from light and moisture. For the final loading solution, dilute the stock solution in a physiological buffer (e.g., HBSS) to the desired final concentration (typically 1-5 µM). To aid in solubilization, it is highly recommended to add Pluronic® F-127 to the loading buffer at a final concentration of 0.01-0.04%.[6]

Q3: Why is a de-esterification step necessary?

The AM ester form of Fura-PE3 is not fluorescent and cannot bind calcium.[1] Intracellular esterases must cleave the AM groups to activate the dye. An additional incubation period of at least 30 minutes in dye-free buffer after loading ensures that this enzymatic process is complete, making the dye responsive to changes in intracellular calcium.[9]

Q4: My baseline 340/380 ratio is very high. What could be the cause?

A high baseline ratio suggests a high resting intracellular calcium level. This could be due to several factors:

  • Cell Stress or Damage: Unhealthy or dying cells often have compromised membranes, leading to an influx of calcium.

  • Autofluorescence: Some cell types exhibit high intrinsic fluorescence, which can interfere with the Fura signal. It is important to measure the fluorescence of an unlabeled sample of cells to determine the background autofluorescence.

  • Incomplete Hydrolysis: Partially hydrolyzed forms of the dye can be fluorescent but not calcium-sensitive, potentially contributing to a high and unresponsive baseline.[7][8]

Q5: Can I use this compound in a plate reader?

Yes, this compound is well-suited for use in fluorescence plate readers that are capable of alternating excitation wavelengths (340 nm and 380 nm) and measuring emission at 510 nm. This allows for high-throughput screening of compounds that modulate intracellular calcium.

Experimental Protocols

Protocol 1: Loading Adherent Cells with this compound

This protocol provides a general workflow for loading adherent cells. Note that optimal conditions may vary depending on the cell type.

Materials:

  • This compound

  • Anhydrous DMSO

  • Pluronic® F-127 (20% solution in DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Probenecid (optional, to inhibit dye leakage)

Procedure:

  • Cell Preparation: Plate cells on coverslips or in a multi-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare Loading Buffer:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • In a separate tube, mix an equal volume of the this compound stock with a 20% Pluronic® F-127 solution.

    • Dilute this mixture into your physiological buffer to a final this compound concentration of 1-5 µM. If using, add Probenecid to a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash and De-esterification:

    • Remove the loading buffer and wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.

    • Add fresh physiological buffer (with Probenecid, if used) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification.

  • Imaging:

    • Mount the coverslip onto the imaging chamber or place the microplate in the reader.

    • Excite the cells alternately at ~340 nm and ~380 nm and collect the fluorescence emission at ~510 nm.

Mechanism of this compound Loading and Activation

Caption: The process of this compound loading, activation, and calcium binding.

References

  • Oakes, S. G., Martin, W. J., Lisek, C. A., & Powis, G. (1988). Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells. Analytical Biochemistry, 169(1), 159-166.
  • Oakes, S. G., Martin, W. J., Lisek, C. A., & Powis, G. (1988). Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells. Sci-Hub.
  • Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638-648.
  • Švajdler, M., Kvasnička, P., & Bárta, I. (2011). Intracellular esterase activity in living cells may distinguish between metastatic and tumor-free lymph nodes.
  • ResearchGate. (n.d.). FURA-2 detection of intracellular changes and Ca 2+ binding.
  • ResearchGate. (n.d.). Hydrolysis with porcine esterase?.
  • Martínez-Pinna, J., et al. (2017).
  • Konishi, M., et al. (1991). Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2. Biophysical Journal, 60(4), 1025-1038.
  • Tutunea-Fatan, E., et al. (2007). A critical evaluation of resting intracellular free calcium regulation in dystrophic mdx muscle. American Journal of Physiology-Cell Physiology, 292(4), C1441-C1451.

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Technical Support Center: Troubleshooting Uneven Fura-PE3/AM Dye Distribution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fura-PE3/AM. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the intracellular loading of this advanced ratiometric calcium indicator. This compound, also known as Fura-2 Leakage Resistant AM, is engineered for improved intracellular retention and reduced compartmentalization compared to its predecessor, Fura-2 AM. However, achieving a uniform cytosolic distribution is paramount for accurate calcium measurements.[1] This resource provides in-depth troubleshooting advice and optimized protocols to help you achieve reliable and reproducible results.

Quick Guide: Frequently Asked Questions (FAQs)

Here are answers to the most common questions we receive regarding this compound loading.

Q1: What is this compound and how does it work? A: this compound is a cell-permeant, ratiometric fluorescent indicator for measuring intracellular calcium.[2] The "AM" (acetoxymethyl) ester groups render the molecule hydrophobic, allowing it to passively cross the cell membrane.[3][4] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant Fura-PE3 in the cytosol.[3][4] Fura-PE3 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺, allowing for the ratiometric measurement of calcium concentration by comparing the fluorescence intensity at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free) while monitoring emission around 505-510 nm.[2][5] This ratiometric property corrects for variables like uneven dye loading, cell thickness, and photobleaching.[1][5]

Q2: My Fura-PE3 fluorescence is punctate or granular, not diffuse. What's wrong? A: This typically indicates dye compartmentalization, where the indicator has accumulated in organelles such as mitochondria or lysosomes, or dye aggregation.[6][7] This can be caused by using too high a dye concentration, excessive loading temperatures, or incomplete hydrolysis of the AM ester.[4][6][7] Lowering the loading temperature to room temperature and reducing the this compound concentration can often mitigate this issue.[7][8]

Q3: Why is Pluronic® F-127 used in the loading buffer? A: Pluronic® F-127 is a non-ionic surfactant that aids in dispersing the hydrophobic this compound in your aqueous loading buffer.[8][9] This prevents the dye from aggregating and facilitates its entry into the cells, leading to more efficient and uniform loading.[8][9][10] However, its concentration must be optimized, as excessive amounts can affect membrane permeability.[7][11]

Q4: Is probenecid necessary for my experiments with this compound? A: While Fura-PE3 is designed for better retention than Fura-2, some cell types (like CHO and HeLa) actively extrude the de-esterified dye from the cytosol using organic anion transporters.[12][13][14] Probenecid is an inhibitor of these transporters and is used to prevent this leakage, thereby improving intracellular dye retention and signal stability.[12][15][16] It is recommended to test if probenecid improves your signal, especially during long-duration experiments.

Q5: The fluorescence signal is very weak. How can I improve it? A: Weak signal can result from several factors: insufficient dye loading, dye leakage, or extracellular hydrolysis of the AM ester before it enters the cells.[6][17] To improve the signal, you can try optimizing the loading time and concentration, ensuring your Pluronic® F-127 and DMSO concentrations are appropriate, and including probenecid to prevent dye extrusion.[18][19] Also, confirm that your stock solution of this compound, stored in anhydrous DMSO, has not degraded due to moisture.[4]

In-Depth Troubleshooting Guide

When uniform cytosolic staining is not achieved, a systematic approach is required to identify and solve the problem. Below are common issues, their underlying causes, and actionable solutions.

Issue 1: Punctate or Granular Staining (Compartmentalization)

Observation: Instead of a diffuse, even fluorescence throughout the cytoplasm, you observe bright, distinct puncta or a granular pattern. The dye may appear concentrated in perinuclear structures.

Causality: This is a classic sign of dye compartmentalization, where the probe is sequestered into intracellular organelles like mitochondria, lysosomes, or the endoplasmic reticulum.[6][7] This occurs when the dye is not fully hydrolyzed in the cytosol or when loading conditions are too harsh.

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} caption [label="Troubleshooting Punctate Staining", fontname="Arial", fontsize=12]; }

Troubleshooting Steps & Solutions:

  • Optimize Loading Temperature: High temperatures (e.g., 37°C) can accelerate dye uptake into organelles.[7]

    • Action: Reduce the loading temperature. Try incubating cells at room temperature (20-25°C) or even on ice (4°C) for a longer period. A common strategy is to load at room temperature and then incubate at 37°C for a shorter de-esterification period.[7]

  • Reduce Dye Concentration: High concentrations of this compound can overwhelm the cytosolic esterases, leading to the accumulation of partially hydrolyzed, lipophilic intermediates that readily enter organelles.[4][20]

    • Action: Perform a concentration titration. Start from a lower concentration (e.g., 1-2 µM) and increase incrementally to find the optimal concentration that yields a bright, uniform signal without compartmentalization.

  • Ensure Complete De-esterification: Insufficient time for intracellular esterases to cleave all the AM groups can leave the dye partially hydrophobic, facilitating its movement into lipid membranes.[6]

    • Action: After loading, wash the cells and incubate them in dye-free media for an additional 30-60 minutes at a slightly higher temperature (e.g., 37°C) to allow for complete hydrolysis.

  • Verify with Organelle-Specific Dyes: To confirm which organelles are sequestering the dye, perform a co-localization experiment.

    • Action: Co-load cells with this compound and an organelle-specific marker like MitoTracker™ (for mitochondria) or LysoTracker™ (for lysosomes). Overlap between the Fura-PE3 signal and the organelle marker will confirm the site of compartmentalization.[7]

Issue 2: Low Intracellular Signal & High Background

Observation: The fluorescence intensity inside the cells is weak, while the extracellular medium shows significant background fluorescence.

Causality: This problem often arises from two main sources: active extrusion of the hydrolyzed dye back into the medium, or premature hydrolysis of the this compound in the loading buffer by extracellular esterases.[6][17]

dot graph G { graph [fontname="Arial"]; node [shape=record, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} caption [label="Dye Loading, Activation, and Leakage Pathway", fontname="Arial", fontsize=12]; }

Troubleshooting Steps & Solutions:

  • Inhibit Organic Anion Transporters: Many cell lines actively pump out anionic dyes.

    • Action: Include an anion transporter inhibitor like probenecid in your loading and imaging buffers.[12][16] A typical working concentration is 1-2.5 mM.[13][16] Always perform a control experiment to ensure probenecid does not affect your cells' physiology or the specific pathway you are studying.[12]

  • Minimize Extracellular Hydrolysis: If your culture medium contains serum, it may have esterase activity that cleaves the AM ester before it can enter the cells.[17]

    • Action: Load cells in a serum-free buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES. Ensure the buffer is free of primary or secondary amines.[4]

  • Optimize Dispersing Agent Concentration: While Pluronic® F-127 is crucial, using too little can lead to dye aggregation, and too much can permeabilize cells.

    • Action: The final concentration of Pluronic® F-127 should typically be between 0.01% and 0.04%.[21] Studies have shown that lower concentrations of both Pluronic F-127 and DMSO can improve loading efficiency.[18][19]

Optimization & QC Protocols

To ensure robust and reliable data, follow these detailed protocols for loading and quality control.

Protocol 1: Optimized this compound Loading for Adherent Cells

This protocol is a starting point; optimal conditions may vary by cell type.[8]

Materials:

  • This compound (1 mM stock in anhydrous DMSO)

  • Pluronic® F-127 (20% w/v stock in anhydrous DMSO)

  • Probenecid (250 mM stock in 1 M NaOH or buffer)

  • Loading Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Adherent cells cultured on coverslips or in imaging plates

Procedure:

  • Prepare Loading Solution (e.g., for a final concentration of 5 µM this compound): a. In a microcentrifuge tube, mix 5 µL of 1 mM this compound stock with 5 µL of 20% Pluronic® F-127. Vortex briefly. This step is critical for preventing dye aggregation.[8] b. Add this mixture to 1 mL of pre-warmed (37°C) Loading Buffer. c. If using probenecid, add 10 µL of 250 mM stock to the 1 mL of loading solution for a final concentration of 2.5 mM. d. Vortex the final loading solution thoroughly.

  • Cell Loading: a. Aspirate the culture medium from the cells. b. Wash the cells once with warm Loading Buffer. c. Add the final loading solution to the cells. d. Incubate for 30-60 minutes at room temperature, protected from light.[21]

  • De-esterification: a. Aspirate the loading solution. b. Wash the cells twice with warm Loading Buffer (containing probenecid, if used). c. Add fresh, warm Loading Buffer (with probenecid) and incubate for an additional 30 minutes at 37°C to ensure complete hydrolysis of the AM esters.[7]

  • Imaging: a. Proceed with ratiometric imaging, exciting at ~340 nm and ~380 nm and collecting emission at ~510 nm.

Table 1: Recommended Optimization Parameters
ParameterStandard RangeOptimization StrategyRationale
This compound Conc. 2 - 10 µMTitrate from 1 µM upwards.Minimize compartmentalization and cytotoxicity.[4]
Loading Temp. Room Temp to 37°CStart at Room Temp.Lower temperatures reduce organellar sequestration.[7][8]
Loading Time 30 - 90 minTest different incubation times.Balance sufficient loading with potential cell stress.
Pluronic® F-127 0.01% - 0.04% (final)Titrate to find lowest effective dose.Aids dispersion but can be toxic at high levels.[18][21]
Probenecid 1 - 2.5 mMTest with vs. without.Prevents dye leakage in certain cell types.[13][16]
References
  • MedChemExpress. (2025, May 20). [Troubleshooting] What is the role of adding Probenecid (HY-B0545) to detect calcium ions?
  • Xia, M., et al.
  • ResearchGate. Acetoxymethyl (AM) groups. (a)
  • ResearchGate. (2025, August 5). Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells. [Link]
  • Krishnan, B., et al. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. NIH. [Link]
  • CORE.
  • PubMed. (1991, May 1).
  • PubMed Central. (2017, June 7). Pluronic F127 and D-α-Tocopheryl Polyethylene Glycol Succinate (TPGS) Mixed Micelles for Targeting Drug Delivery across The Blood Brain Barrier. [Link]
  • PubMed Central.
  • ResearchGate. (2025, August 5). Pluronic F127 as a Cell Encapsulation Material: Utilization of Membrane-Stabilizing Agents. [Link]
  • ICT. (2021, May 21). FURA-2 AM - Instructions. [Link]
  • PubMed. (2015, January 30). Improving AM ester calcium dye loading efficiency. [Link]
  • ResearchGate. Improving AM ester calcium dye loading efficiency | Request PDF. [Link]
  • Wikipedia. Fura-2. [Link]
  • Divbio Science Europe.

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Fura-PE3/AM cytotoxicity and how to avoid it

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Fura-PE3/AM, a ratiometric, fluorescent calcium indicator. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, particularly cytotoxicity, ensuring the integrity and success of your experiments. This guide is structured to move from understanding the core problem to implementing robust solutions.

Understanding this compound and Its Associated Cytotoxicity

This compound is a specialized derivative of the widely-used Fura-2 indicator, designed for improved leakage resistance and reduced compartmentalization within cells[1][2][3]. Like other acetoxymethyl (AM) ester dyes, it is cell-permeant, allowing for non-invasive loading. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, calcium-sensitive Fura-PE3 indicator in the cytoplasm[4][5][6][7].

However, the very mechanism that makes AM esters effective loading tools is also the primary source of their potential cytotoxicity.

Core Mechanisms of AM Ester Cytotoxicity:
  • Formaldehyde Release: The hydrolysis of each AM ester group by intracellular esterases releases formaldehyde, a known cytotoxic agent and carcinogen[8][9]. Formaldehyde can cause protein cross-linking and cellular stress, leading to apoptosis.

  • Proton Accumulation: The cleavage process also releases acetic acid, which can contribute to a decrease in intracellular pH, potentially affecting cellular function[8].

  • Incomplete Hydrolysis & Compartmentalization: If the AM ester is not fully hydrolyzed, these lipophilic intermediates can accumulate in organelle membranes (like mitochondria or the endoplasmic reticulum), leading to artifacts and cellular stress[10][11]. While Fura-PE3 is designed to reduce this issue, it is not entirely immune under suboptimal loading conditions[3].

  • Calcium Buffering: At high intracellular concentrations, the indicator itself can act as a significant Ca²⁺ buffer, blunting physiological calcium signals and disrupting normal cellular processes that are calcium-dependent[8][12].

  • Solvent and Surfactant Toxicity: Reagents used to solubilize this compound, such as Dimethyl Sulfoxide (DMSO) and the surfactant Pluronic™ F-127, can also be toxic to cells, especially at higher concentrations or with prolonged exposure[13][14][15].

Visualization: The Loading and Activation Pathway

The following diagram illustrates the entry and activation of this compound within a cell, highlighting the points where cytotoxic byproducts are generated.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol Fura_AM This compound (Membrane Permeant) Fura_AM_intra This compound Fura_AM->Fura_AM_intra Diffusion Esterases Cytosolic Esterases Fura_AM_intra->Esterases Fura_Active Fura-PE3 (Active, Ca²⁺ Sensitive) Esterases->Fura_Active Byproducts Cytotoxic Byproducts Esterases->Byproducts Ca_Binding Ca²⁺ Binding & Buffering Fura_Active->Ca_Binding Formaldehyde Formaldehyde Byproducts->Formaldehyde includes AceticAcid Acetic Acid Byproducts->AceticAcid includes

Caption: Workflow of this compound loading and activation, indicating cytotoxic byproducts.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered by researchers.

  • Q: What is the recommended starting concentration for this compound?

    • A: Start with the lowest possible concentration that gives a sufficient signal-to-noise ratio. A typical starting range is 1-5 µM[4][5][16]. The optimal concentration is highly cell-type dependent and must be determined empirically[5]. Overloading is a primary cause of cytotoxicity[5].

  • Q: My cells look unhealthy or are detaching after loading. What's the cause?

    • A: This is a classic sign of cytotoxicity. The most likely culprits are: 1) Dye concentration is too high, 2) Incubation time is too long, 3) The concentration of DMSO or Pluronic™ F-127 is too high, or 4) The cell line is particularly sensitive[7][14]. Refer to the Troubleshooting Guide below to systematically address these factors.

  • Q: Why is my baseline calcium signal high and noisy?

    • A: This can be due to several factors: 1) Dye leakage from the cells into the high-calcium extracellular medium[17], 2) Incomplete de-esterification , where the dye is not fully activated, or 3) Compartmentalization of the dye into organelles where calcium concentration is high (e.g., ER)[11][17].

  • Q: Should I use Pluronic™ F-127? What concentration is safe?

    • A: Pluronic™ F-127 is a non-ionic surfactant used to aid the dispersion of the hydrophobic AM ester in your aqueous loading buffer[5][6]. While helpful, it can also be cytotoxic at high concentrations by disrupting cell membranes[13][18]. It's recommended to use a final concentration of ~0.02%[5]. However, some studies suggest that lowering the Pluronic™ F-127 concentration can improve loading efficiency and viability[15][19].

  • Q: What is probenecid and why should I use it?

    • A: Probenecid is an inhibitor of organic anion transporters in the cell membrane[20][21][22]. These transporters can actively pump the cleaved (active) Fura-PE3 dye out of the cell, leading to signal loss over time[17][23]. Adding probenecid (typically 1-2.5 mM) to your loading and imaging buffers can block this leakage, improving dye retention and signal stability[4][5]. Sulfinpyrazone (0.1-0.25 mM) is another option[4][5].

Troubleshooting Guide: Diagnosing and Solving Cytotoxicity

Use this guide to systematically identify and resolve issues in your experiments.

Observation Potential Cause(s) Recommended Solution(s)
Poor cell adherence, blebbing, or significant cell death after loading. 1. Dye concentration too high.2. Incubation time too long.3. High DMSO or Pluronic™ F-127 concentration.4. Cells are over-confluent or unhealthy pre-loading.1. Titrate Down: Reduce this compound concentration (try 0.5-2 µM).2. Optimize Time/Temp: Reduce incubation time (try 20-30 min). Consider loading at a lower temperature (e.g., room temp instead of 37°C) to slow down metabolic processes and reduce stress[4].3. Check Solvents: Ensure final DMSO concentration is <0.5% and Pluronic™ F-127 is ≤0.02%[14].4. Cell Health: Use healthy, sub-confluent cells for experiments[16]. Run a parallel viability assay (e.g., Trypan Blue, Live/Dead stain) on loaded vs. unloaded cells.
Weak fluorescence signal. 1. Insufficient dye loading.2. Incomplete hydrolysis of AM esters.3. Dye leakage from cells.1. Optimize Loading: While avoiding cytotoxicity, you may need to slightly increase concentration or time. Find the optimal balance for your cell type.2. Allow De-esterification: After washing out the loading buffer, incubate cells in fresh dye-free buffer for an additional 30 minutes at the loading temperature to ensure complete cleavage of AM groups by esterases[16].3. Prevent Leakage: Add an anion transport inhibitor like probenecid (1-2.5 mM) or sulfinpyrazone to your buffers[4][5].
High background fluorescence or non-uniform cell staining. 1. Extracellular dye.2. Dye compartmentalization in organelles.3. Incomplete hydrolysis of AM esters.1. Thorough Washing: After loading, wash cells 2-3 times with dye-free buffer to remove any residual extracellular this compound[16].2. Optimize Loading Conditions: Compartmentalization is often worse with high dye concentrations and long incubation times[10][11]. Loading at a lower temperature can sometimes reduce this artifact[4].3. Check Hydrolysis: Use a cell lysis control. After loading, lyse a sample of cells with a detergent (e.g., 0.1% Triton X-100). The signal should respond robustly to the addition of Ca²⁺ and a chelator like EGTA. A poor response suggests incomplete hydrolysis[16].
Troubleshooting Workflow Diagram

Start Experiment Start: Observe Cytotoxicity Concentration Is this compound concentration > 2µM? Start->Concentration Time_Temp Is loading time > 45 min or temp = 37°C? Concentration->Time_Temp No Reduce_Conc Action: Reduce Concentration to 1-2µM Concentration->Reduce_Conc Yes Solvents Is DMSO > 0.5% or Pluronic > 0.02%? Time_Temp->Solvents No Reduce_Time_Temp Action: Reduce time to 30 min or load at Room Temp Time_Temp->Reduce_Time_Temp Yes Cell_Health Are cells healthy and sub-confluent? Solvents->Cell_Health No Adjust_Solvents Action: Reduce solvent concentrations Solvents->Adjust_Solvents Yes Improve_Culture Action: Use healthy, low-passage cells Cell_Health->Improve_Culture No Re_evaluate Re-run Experiment & Assess Viability Cell_Health->Re_evaluate Yes Reduce_Conc->Re_evaluate Reduce_Time_Temp->Re_evaluate Adjust_Solvents->Re_evaluate Improve_Culture->Re_evaluate

Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.

Optimized Protocols for Minimizing Cytotoxicity

This section provides self-validating protocols designed to maximize data quality while minimizing cell stress.

Protocol 1: Low-Toxicity this compound Loading for Adherent Cells

This protocol prioritizes cell health by using minimal effective concentrations and including steps for complete de-esterification.

Reagents:

  • This compound (Stock: 1-5 mM in anhydrous DMSO)

  • Pluronic™ F-127 (Stock: 10% w/v in dH₂O)

  • Probenecid (Stock: 250 mM in 1N NaOH/Buffer)

  • Physiological Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, HBSS)

  • Control Cells (unloaded)

  • Viability Dye (e.g., Trypan Blue or a fluorescent Live/Dead stain)

Procedure:

  • Prepare Loading Buffer (Just before use):

    • For a final concentration of 2 µM this compound, 0.02% Pluronic™, and 1 mM Probenecid in 10 mL of buffer:

    • Start with 10 mL of pre-warmed physiological buffer.

    • Add 40 µL of 250 mM Probenecid stock.

    • Add 20 µL of 10% Pluronic™ F-127 stock. Vortex gently.

    • Add 4 µL of 5 mM this compound stock. Vortex immediately and thoroughly to prevent precipitation.

    • Note: These concentrations are starting points and should be optimized.

  • Cell Preparation:

    • Plate cells on coverslips or appropriate imaging plates to be 60-80% confluent on the day of the experiment.

    • Prepare a parallel "unloaded" control plate that will be treated identically but without this compound.

  • Loading:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed physiological buffer.

    • Add the prepared loading buffer to the cells.

    • Incubate for 25-45 minutes at room temperature or 37°C, protected from light[4][14]. Start with a shorter time and lower temperature to minimize stress.

  • Wash and De-esterification:

    • Remove the loading solution.

    • Gently wash the cells two to three times with pre-warmed buffer (containing probenecid, if used) to remove all extracellular dye[16].

    • Add fresh, pre-warmed buffer (with probenecid).

    • Incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of intracellular AM esters[16].

  • Validation and Imaging:

    • Proceed with your calcium imaging experiment.

    • After the experiment, use the parallel control plates (loaded and unloaded) to perform a viability assay. Aim for >95% viability in the loaded cells compared to the unloaded control. If viability is low, reduce dye concentration or loading time in your next experiment.

Protocol 2: Assessing Cytotoxicity with a Viability Assay

Procedure:

  • Follow the loading protocol above, preparing three sets of cells:

    • Group A: Unloaded Control (incubated with buffer containing DMSO/Pluronic but no dye).

    • Group B: Loaded Cells (your experimental condition).

    • Group C: Positive Control for cell death (e.g., treat with 70% ethanol for 10 minutes).

  • After the full loading and de-esterification protocol, wash all groups.

  • Add your chosen viability stain (e.g., Trypan Blue for hemocytometer counting, or a fluorescent kit like Calcein-AM/Ethidium Homodimer-1 for imaging) according to the manufacturer's instructions.

  • Quantify the percentage of live vs. dead cells in Group A and Group B.

  • Trustworthiness Check: The viability of your loaded cells (Group B) should not be significantly lower than your unloaded control (Group A). If there is a significant drop, your loading conditions are cytotoxic and must be optimized further.

By following these guidelines and protocols, you can successfully use this compound to acquire high-quality intracellular calcium data while maintaining the health and integrity of your cells.

References

  • JaypeeDigital. (n.d.). Chapter-9.3 Drugs for Gout. JaypeeDigital eBook Reader.
  • Rothe, T., & Aggeler, R. (n.d.). Predicting and avoiding subcellular compartmentalization artifacts arising from acetoxymethyl ester calcium imaging probes. The case of fluo-3 AM and a general account of the phenomenon including a problem avoidance chart. PubMed.
  • ResearchGate. (2019, March 26). Pluronic F127 toxicity against mammalian cells?.
  • Lin, H. R., et al. (n.d.). Thermoreversible Pluronic® F127-based hydrogel containing liposomes for the controlled delivery of paclitaxel: in vitro drug release, cell cytotoxicity, and uptake studies. NIH.
  • Al-Shakarchi, W., et al. (2022). Cytotoxicity towards Breast Cancer Cells of Pluronic F-127/Hyaluronic Acid Hydrogel Containing Nitric Oxide Donor and Silica Nanoparticles Loaded with Cisplatin. PubMed.
  • ResearchGate. (n.d.). Effect of pluronic acid F-127 on the toxicity towards eukaryotic cells of CSA-13, a cationic steroid analogue of antimicrobial peptides.
  • Moran, M. T., et al. (n.d.). Pluronic F127 as a Cell Encapsulation Material: Utilization of Membrane-Stabilizing Agents. PubMed.
  • Kaschek, L., et al. (2025). Fura-10, unlike fura-2, is suitable for long-term calcium imaging in natural killer (NK) cells without compromising cytotoxicity and can be combined with target cell death analysis. PubMed.
  • ClinPGx. (n.d.). Uricosurics Pathway, Pharmacodynamics.
  • Hamad, M. I., et al. (2015). Improving AM ester calcium dye loading efficiency. PubMed.
  • Wohlfarth, C., et al. (2016). Mechanism of high affinity inhibition of the human urate transporter URAT1. PMC.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Probenecid?.
  • ResearchGate. (n.d.). Uric Acid Transport, Transporters, and their Pharmacological Targeting.
  • ResearchGate. (n.d.). Improving AM ester calcium dye loading efficiency.
  • ResearchGate. (n.d.). optimization of fura-2-am concentration and loading time.
  • ResearchGate. (2020, March 30). I'm obtaining some variable data from an intacellellular Ca2+ influx assay using Fura-2AM and require some troubleshooting help, can anyone assist?.
  • Ward, M. L., et al. (n.d.). Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes. PubMed Central.
  • Collet, J. F., et al. (n.d.). A critical evaluation of resting intracellular free calcium regulation in dystrophic mdx muscle. PubMed.
  • Brewer, T. F., & Chang, C. J. (2017). Fluorescent probes for imaging formaldehyde in biological systems. PMC - NIH.
  • ResearchGate. (2018, June 22). I am tracing Ca2+ in endothelial cells using Fura2 AM and a fluorospectrometer. So far I have been getting a baseline higher than normal. any ideas?.
  • (2021, May 21). FURA-2 AM - Instructions.
  • Flis, A., & Grzesiuk, E. (2011). Mechanism of cytotoxic action of perfluorinated acids. III. Disturbance in Ca²+ homeostasis. PubMed.
  • Li, N., et al. (2015). Investigation on formaldehyde release from preservatives in cosmetics. PubMed.
  • YouTube. (2023, March 15). Calcium Imaging of Cortical Neurons using Fura-2 AM.
  • Koch, M. J., et al. (n.d.). Formaldehyde release from root-canal sealers: influence of method. PubMed.
  • Toth, P. T., et al. (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PMC - NIH.
  • ResearchGate. (n.d.). Intracellular calcium analysis levels determined using FURA-2/AM in....
  • Holmes, W. R., et al. (2015). Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets. PMC - NIH.
  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging.
  • ResearchGate. (n.d.). Fura-10, unlike fura-2, is suitable for long-term calcium imaging in natural killer (NK) cells without compromising cytotoxicity and can be combined with target cell death analysis.
  • Uellner, R., et al. (n.d.). Perforin is activated by a proteolytic cleavage during biosynthesis which reveals a phospholipid-binding C2 domain. PMC - NIH.

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Fura-PE3/AM Technical Support Center: Navigating the Impact of pH on Fluorescence

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Fura-PE3/AM, a high-performance, leak-resistant fluorescent indicator for intracellular calcium. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for a critical, yet often overlooked, experimental variable: intracellular pH (pHi) . As Fura-PE3 shares identical fluorescence properties with its well-characterized predecessor, Fura-2, this guide leverages the extensive knowledge of Fura-2's pH sensitivity to ensure the accuracy and reliability of your Fura-PE3 experiments.[1]

Understanding the pH-Sensitivity of Fura Dyes

Fura-PE3, like Fura-2, is a ratiometric calcium indicator, meaning it exhibits a shift in its excitation spectrum upon binding to Ca²⁺.[2][3] This allows for the quantification of intracellular calcium concentration ([Ca²⁺]i) by calculating the ratio of fluorescence emission at ~510 nm when excited at two different wavelengths, typically 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free).[2][3] This ratiometric measurement ingeniously corrects for variables like dye concentration, cell thickness, and photobleaching.[3][4][5]

However, the Ca²⁺ binding affinity of the Fura chromophore is dependent on the proton concentration. The carboxyl groups in the BAPTA chelating portion of the molecule can be protonated at lower pH values, which competes with Ca²⁺ binding. This leads to a decrease in the dye's affinity for calcium, manifesting as an increase in its dissociation constant (Kd).[6][7] Consequently, a drop in intracellular pH can be misinterpreted as a decrease in intracellular calcium, leading to significant experimental artifacts.[8][9]

Core Principles Visualization

cluster_0 Fura-PE3 Activation & Ca²⁺/H⁺ Interaction Fura_AM This compound (Membrane Permeant) Esterases Intracellular Esterases Fura_AM->Esterases Hydrolysis Fura_Active Fura-PE3 (Active, Charged Form) Esterases->Fura_Active Trapped in Cytosol Ca_Ion Ca²⁺ Fura_Active->Ca_Ion Binds H_Ion H⁺ (Low pH) Fura_Active->H_Ion Competes for binding site Fura_Ca Fura-PE3-Ca²⁺ Complex (Fluorescent at 340nm excitation) Ca_Ion->Fura_Ca Fura_H Protonated Fura-PE3 (Reduced Ca²⁺ Affinity) H_Ion->Fura_H

Caption: Intracellular activation of this compound and competitive binding of Ca²⁺ and H⁺.

Troubleshooting Guide: pH-Related Artifacts

This section addresses common issues encountered during this compound experiments that may be rooted in intracellular pH fluctuations.

Q1: My baseline 340/380 ratio is unexpectedly low, or my agonist-induced calcium signal is smaller than expected.

  • Potential Cause: Cytosolic acidification. Many cellular processes, including metabolic stress or the activation of certain receptors, can lead to a decrease in intracellular pH. As explained, a lower pH reduces Fura-PE3's affinity for Ca²⁺, resulting in a lower 340/380 ratio for a given [Ca²⁺]i.[6][8]

  • Troubleshooting Steps:

    • Verify Buffer System: Ensure your extracellular buffer has adequate buffering capacity to maintain a stable extracellular pH (pHo). While HEPES-buffered media are common, physiological experiments often benefit from a CO₂/bicarbonate buffer system, which more closely mimics in vivo conditions, though it can also influence pHi.[8]

    • Monitor pHi: If possible, perform parallel experiments to measure pHi using a dedicated pH-sensitive dye like BCECF.[10] This will allow you to correlate any unexpected changes in your Fura-PE3 signal with pHi fluctuations.

    • Perform an In Situ pH Calibration: Use the protocol provided below to characterize the pH sensitivity of Fura-PE3 in your specific cell type. This will help you understand the magnitude of the effect.

Q2: I observe a slow, steady drift in my baseline 340/380 ratio over a long experiment.

  • Potential Cause: Gradual changes in cellular metabolism leading to pHi drift, or phototoxicity-induced stress causing acidification.

  • Troubleshooting Steps:

    • Minimize Phototoxicity: Reduce the intensity and duration of UV light exposure. Use neutral density filters and acquire images only as frequently as necessary.[3]

    • Ensure Healthy Cell Culture: Use cells from a healthy, sub-confluent culture. Stressed or overly confluent cells are more prone to metabolic changes and pHi instability.

    • Control Temperature: Maintain a stable and physiological temperature throughout the experiment, as temperature can also affect both pHi and the dye's Kd.[6][7][11]

Q3: The calculated [Ca²⁺]i seems incorrect after applying the standard Grynkiewicz equation.

  • Potential Cause: The dissociation constant (Kd) for Fura-PE3 is being significantly altered by the intracellular pH of your cells, rendering the standard in vitro Kd value inaccurate. The in situ Kd for Fura-2 can be significantly different from in vitro values due to factors including pH, viscosity, and protein binding.[7][12]

  • Troubleshooting Steps:

    • Perform an In Situ Calibration: The most accurate way to determine [Ca²⁺]i is to perform an in situ calibration under conditions that mimic your experiment. This involves permeabilizing the cells to clamp [Ca²⁺]i at known levels and measuring the corresponding 340/380 ratios (Rmin and Rmax).[13][14]

    • Correct for pH: If you have measured the pHi of your cells, you can use published data on the pH-dependence of Fura-2's Kd to apply a correction factor. As a reference, the apparent Kd of Fura-2 for Ca²⁺ is known to increase as pH decreases.[6][15]

Intracellular pH (pHi)Apparent Kd of Fura-2 for Ca²⁺ (in 3T3 cells)
~7.5~200 nM
~7.0~400 nM
~6.5~800 nM
(Data extrapolated from published curves for illustrative purposes)[15]

Frequently Asked Questions (FAQs)

Q: Does the leak-resistant property of this compound affect its pH sensitivity compared to Fura-2/AM?

A: Fura-PE3 was designed to have improved intracellular retention by adding a special appendage, but its fluorescence and calcium-binding properties are identical to Fura-2.[1] Therefore, it is expected to exhibit the same pH sensitivity as Fura-2.

Q: At what pH does Fura-PE3 fluorescence become significantly affected?

A: Significant changes in the Ca²⁺ affinity of Fura dyes are observed within the physiological range. Even a drop from pH 7.4 to 7.0 can cause a substantial increase in the Kd.[6] The effect becomes more pronounced as the pH drops further, for instance, during ischemia or intense metabolic activity.[6]

Q: How can I be sure that the fluorescence changes I see are due to calcium and not pH?

A: The best approach is to independently measure or control for pHi. If your experimental treatment is known to alter pHi, it is crucial to perform control experiments. For example, you can use ionophores like nigericin and monensin in a potassium-rich buffer to clamp the intracellular pH at a specific value and then re-evaluate your agonist's effect on the Fura-PE3 signal.

Q: Is there a pH-insensitive ratiometric calcium indicator I can use instead?

A: While some indicators are marketed as having lower pH sensitivity, virtually all fluorescent calcium indicators that rely on chelation by carboxyl groups will exhibit some degree of pH dependence.[7] For instance, Fura-2FF, a low-affinity version, is noted to have low pH sensitivity, but it is not completely insensitive.[16][17] It is always best practice to characterize the pH sensitivity of any indicator in your experimental system.

Experimental Protocol: In Situ pH Calibration for Fura-PE3

This protocol allows you to determine how the Fura-PE3 340/380 ratio responds to changes in pH at a constant, saturating calcium concentration in your cells.

Reagents:

  • Cells loaded with this compound as per your standard protocol.

  • Calibration Buffer: A high-potassium buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM Glucose, 20 mM HEPES or MES depending on target pH).

  • Ionophore Mix: Ionomycin (10 µM) and Nigericin (10 µM) stock solutions in DMSO or ethanol. Nigericin is a K⁺/H⁺ antiporter that, in high extracellular K⁺, will equilibrate pHi with the extracellular pH.

Procedure:

  • Load Cells: Load your cells with this compound and allow for de-esterification as you normally would.

  • Establish Baseline: Place the coverslip with loaded cells in a perfusion chamber on the microscope. Perfuse with your standard physiological saline and record a stable baseline 340/380 ratio.

  • Saturate with Calcium: Add a saturating dose of a calcium ionophore like Ionomycin (e.g., 5-10 µM) in the presence of normal extracellular calcium (1-2 mM). The 340/380 ratio should rise to a stable maximum (Rmax at physiological pH).

  • Clamp pH: Switch the perfusion to the high-K⁺ Calibration Buffer (pH 7.5) containing Ionomycin and Nigericin. Allow the ratio to stabilize. This is your Rmax at pH 7.5.

  • Titrate pH: Sequentially perfuse the cells with the high-K⁺ Calibration Buffer adjusted to different pH values (e.g., 7.0, 6.5, 6.0), each containing the ionophores. Allow the ratio to stabilize and record the value for each pH point.

  • Data Analysis: Plot the stable Rmax values (340/380 ratio) against the corresponding buffer pH. This curve represents the pH sensitivity of the Ca²⁺-saturated Fura-PE3 in your cells.

cluster_workflow In Situ pH Calibration Workflow Load 1. Load Cells with This compound Baseline 2. Record Baseline Ratio in Physiological Saline Load->Baseline Saturate_Ca 3. Add Ionomycin to Saturate with Ca²⁺ (Rmax) Baseline->Saturate_Ca Clamp_pH 4. Perfuse with High K⁺ Buffer + Ionomycin + Nigericin (e.g., pH 7.5) Saturate_Ca->Clamp_pH Titrate 5. Sequentially Perfuse with High K⁺ Buffers of Varying pH (7.0, 6.5, 6.0) Clamp_pH->Titrate Plot 6. Plot Rmax vs. pH Titrate->Plot

Caption: A stepwise workflow for determining the pH sensitivity of Fura-PE3 in situ.

References

  • Baysal, K., et al. (1994). The effects of pH and temperature on fluorescent calcium indicators as determined with Chelex-100 and EDTA buffer systems. PubMed.
  • Lode, K., et al. (1999). The effect of pH and temperature on the dissociation constant for fura-2 and their effects on Ca(2+) in enterocytes from a poikilothermic animal, Atlantic cod (Gadus morhua). Analytical Biochemistry.
  • de Wit, G., et al. (2020). PH sensitivity of Tq-Ca-FLITS, jGCaMP7c and RCaMP1h in vitro. ResearchGate.
  • Ganz, M. B., et al. (1990). Effect of buffer systems and pHi on the measurement of [Ca2+]i with fura 2. FASEB journal.
  • Hyrc, K., et al. (2000). Ionic Selectivity of Low-Affinity Ratiometric Calcium Indicators: mag-Fura-2, Fura-2FF and BTC. Cell Calcium.
  • Paredes, R. M., et al. (2008). Chemical Calcium Indicators. Methods in molecular biology.
  • Lakowicz, J. R., et al. (2000). Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing. Analytical Biochemistry.
  • Spurgeon, H. A., et al. (1990). In Situ Calibration of fura-2 and BCECF Fluorescence in Adult Rat Ventricular Myocytes. American Journal of Physiology-Heart and Circulatory Physiology.
  • Hyrc, K., et al. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC. Cell Calcium.
  • Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Andor Technology.
  • Wikipedia. (n.d.). Fura-2. Wikipedia.
  • Martinez-Zaguilan, R., et al. (1991). In situ calibration of fura-2 in 3T3 Cells. ResearchGate.
  • Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Moodle@Units.
  • Yuste, R., et al. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. Journal of visualized experiments.
  • Moreno-Domínguez, D., et al. (2019). Frequency dependence of Ca transients at normal pH. ResearchGate.
  • Yuste, R., & Konnerth, A. (2005). Calcium Imaging of Cortical Neurons using Fura-2 AM. ResearchGate.
  • Hahn, K. M., et al. (1997). Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG. Cell Calcium.
  • Leem, C. H., et al. (2002). New calibration equation for fura-2 and its application. The Journal of Physiology.
  • ResearchGate. (2025). Troubleshooting Thermal Calcium Imaging Set-up: Not seeing responses?. ResearchGate.
  • IonOptix. (n.d.). Appendix 4 - Calibration of Calcium Levels. IonOptix Website.
  • Martinez-Zaguilan, R., et al. (1991). Simultaneous measurement of intracellular pH and Ca2+ using the fluorescence of SNARF-1 and fura-2. American Journal of Physiology-Cell Physiology.
  • Burgos, M., et al. (2018). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol.
  • Charles-Messance, H., et al. (2022). Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators. Frontiers in Neuroscience.
  • Interchim. (n.d.). New generation of Near Membrane Calcium probes. Interchim Website.
  • Springer Nature. (n.d.). Calcium Imaging Protocols and Methods. Springer Nature Experiments.
  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific Website.
  • BOQU Instrument. (2024). Troubleshooting Common Issues with PH Analyzers. BOQU Instrument Website.

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Fura-PE3/AM Technical Support Center: Troubleshooting Dye Extrusion & Optimizing Calcium Measurements

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Fura-PE3/AM, a high-performance, leak-resistant ratiometric calcium indicator. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during intracellular calcium imaging experiments, with a specific focus on the pervasive issue of dye extrusion. Here, we move beyond simple protocols to explain the underlying mechanisms, empowering you to troubleshoot effectively and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered "leak-resistant"?

This compound is an acetoxymethyl (AM) ester derivative of the Fura-2 calcium indicator.[1][2][3] Like Fura-2, it allows for ratiometric measurement of intracellular calcium by shifting its fluorescence excitation maximum from ~380 nm in the absence of calcium to ~340 nm when bound to calcium, with a stable emission around 510 nm.[4] The "AM" ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.[5][6]

Once inside the cell, ubiquitous intracellular enzymes called esterases cleave off the AM groups.[7][8] This process, known as hydrolysis, traps the now active, hydrophilic Fura-PE3 molecule in the cytosol, where it can bind to calcium ions.[9][10][11]

The "PE3" modification in this compound is a structural change designed to increase the molecule's intracellular retention compared to its predecessor, Fura-2. This modification makes it less recognizable to the cellular machinery responsible for actively pumping foreign molecules out of the cell, thus earning it the "leak-resistant" designation.[12][13]

Q2: I'm observing a steady decline in my fluorescence signal over time, even in resting cells. What is happening?

This phenomenon is a classic sign of dye extrusion . After hydrolysis, Fura-PE3 is a negatively charged anion. Many cell types, particularly those from excretory tissues (like kidney or liver) or cells expressing high levels of certain transporters, can actively pump these anions out of the cell.[14][15]

This process is mediated by ATP-dependent organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs) .[16][17][18] These transporters are a natural defense mechanism for the cell, but they can significantly compromise calcium imaging experiments by reducing the intracellular dye concentration over the course of your measurement, leading to a falling baseline and a poor signal-to-noise ratio.[19][20]

Q3: How can I confirm that the signal loss I'm seeing is due to dye extrusion and not photobleaching?

While photobleaching (the photochemical destruction of the fluorophore) can contribute to signal loss, it has a different characteristic profile from dye extrusion.[19] You can differentiate between them with a simple control experiment:

  • Load two separate coverslips or wells of cells with this compound under identical conditions.

  • Image the first sample continuously, exposing it to the excitation light as you would in your experiment.

  • For the second sample, take an initial image, then leave the sample on the microscope stage without illumination for the typical duration of your experiment (e.g., 10-15 minutes). After this "dark" period, take a final image.

If the signal loss is primarily due to photobleaching , the first sample will show a significant decrease in fluorescence, while the second sample will retain most of its initial signal. If the cause is dye extrusion , both samples will show a comparable, significant loss in fluorescence intensity, as the transport process is active regardless of illumination.

Troubleshooting Guide: Combating Dye Extrusion

Q4: My signal is definitely being lost to extrusion. What is the first-line solution?

The most common and effective method to combat dye extrusion is the use of organic anion transporter inhibitors . The gold-standard inhibitor for this purpose is probenecid .[21][22]

Probenecid is a uricosuric agent that competitively inhibits OATs and MRPs, effectively closing the door through which the cell expels the Fura-PE3 dye.[14][16][23] By including probenecid in both the dye loading and final imaging buffers, you can significantly improve intracellular dye retention.[24][25]

Q5: How do I use probenecid? Are there potential downsides?

Probenecid is typically used at a final working concentration of 1-2.5 mM .[19][25] It is important to note that probenecid has low aqueous solubility and often requires initial dissolution in a small amount of 1 M NaOH before being diluted into your buffer.[25]

While highly effective, it is crucial to be aware that probenecid is not perfectly specific and can have off-target effects. It has been shown to affect other cellular processes, including pannexin 1 channels.[21] Therefore, it is essential to run parallel control experiments (e.g., assessing cell viability or key functional readouts in the presence and absence of probenecid) to ensure it is not impacting the specific biological question you are investigating.

Q6: Besides probenecid, are there other strategies to reduce dye extrusion?

Yes. Optimizing your loading protocol can also significantly minimize dye extrusion and improve overall signal quality.

  • Lower the Temperature: Performing the dye loading and even the experiment at room temperature (20-25°C) instead of 37°C can slow down the activity of the ATP-dependent transporters, which are highly temperature-sensitive.[15][26] However, this will also slow down the rate of AM ester hydrolysis, so you may need to increase the incubation time to compensate.

  • Reduce Dye Concentration: Using the lowest possible dye concentration that still provides a robust signal (typically 1-5 µM) can help.[27][28] Overloading cells can trigger a more aggressive extrusion response.

  • Minimize Incubation Time: Aim for the shortest incubation period that allows for sufficient de-esterification of the AM ester.[19][28] Typical loading times range from 30 to 60 minutes.[29] Prolonged incubation gives the cell more time to pump the dye out.

The following table summarizes these troubleshooting strategies:

Problem Primary Cause Recommended Solution Mechanism of Action
Rapid Signal Decay Dye extrusion via OATs/MRPsAdd Probenecid (1-2.5 mM) to loading and imaging buffers.[14][19]Competitively inhibits organic anion transporters.[23]
Moderate Signal Decay Temperature-dependent transporter activityPerform loading and imaging at room temperature instead of 37°C.Reduces the metabolic rate and enzymatic activity of efflux pumps.[26]
Poor Signal-to-Noise Suboptimal dye loadingOptimize dye concentration (1-5 µM) and incubation time (30-60 min).[19][27]Prevents cell stress from overloading and minimizes time for extrusion to occur.

Experimental Protocols & Visualizations

Protocol 1: Standard this compound Loading with Probenecid

This protocol is a starting point for adherent cells and should be optimized for your specific cell type.

  • Prepare Solutions:

    • 1 M Probenecid Stock: Prepare by dissolving probenecid in 1 M NaOH.[25]

    • This compound Stock: Prepare a 1-5 mM stock solution in high-quality, anhydrous DMSO.[5]

    • 20% Pluronic™ F-127: Prepare a 20% (w/v) stock in DMSO. This non-ionic detergent helps disperse the hydrophobic AM ester in your aqueous loading buffer.[5][30][31]

    • Loading Buffer: Use a buffered physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) with HEPES. For the final loading solution, add this compound (final 1-5 µM), Pluronic™ F-127 (final 0.02-0.04%), and Probenecid (final 1-2.5 mM).[5][25]

  • Cell Preparation:

    • Plate cells on coverslips or in microplates to achieve 80-90% confluency on the day of the experiment.[29]

    • Wash cells once with warm HBSS to remove serum, which contains esterases that can cleave the dye extracellularly.[24]

  • Dye Loading:

    • Remove the wash buffer and add the prepared this compound loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[19][24]

  • Wash and De-esterification:

    • Remove the loading buffer.

    • Wash the cells 2-3 times with fresh HBSS containing probenecid (1-2.5 mM) to remove extracellular dye.

    • Add the final imaging buffer (HBSS + probenecid) and incubate for an additional 20-30 minutes at your experimental temperature to ensure complete hydrolysis of the AM esters.[29]

  • Imaging:

    • Proceed with ratiometric imaging, alternating excitation between 340 nm and 380 nm and collecting emission at ~510 nm.[32][33]

Visualization 1: this compound Loading & Activation Workflow

The following diagram illustrates the process of loading the cell-permeant this compound and its subsequent activation into the calcium-sensitive form.

Fura_Loading cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol Fura_AM This compound (Membrane-Permeant) Fura_Hydrolyzing Hydrolysis by Intracellular Esterases Fura_AM->Fura_Hydrolyzing Passive Diffusion Membrane Fura_Active Fura-PE3 (Active, Ca²⁺-Sensitive) Fura_Hydrolyzing->Fura_Active AM groups cleaved Fura_Bound Fura-PE3-Ca²⁺ Complex (Fluorescent Signal) Fura_Active->Fura_Bound Calcium Ca²⁺ Calcium->Fura_Bound

Caption: Workflow of this compound cell loading and activation.

Visualization 2: Mechanism of Dye Extrusion and Inhibition

This diagram shows how the active Fura-PE3 dye is removed from the cell and how probenecid blocks this process.

Dye_Extrusion cluster_cell Intracellular cluster_membrane Cell Membrane Fura_Active Fura-PE3 Anion OAT Organic Anion Transporter (OAT/MRP) Fura_Active->OAT Binding to Transporter Probenecid Probenecid Probenecid->OAT Competitive Inhibition Extracellular Extracellular Space OAT->Extracellular ATP-dependent Efflux

Caption: Mechanism of Fura-PE3 extrusion and its inhibition by probenecid.

By understanding the principles of this compound function and the common pitfalls like dye extrusion, you can design more robust experiments, acquire higher quality data, and generate more reliable insights in your research.

References

  • Interchim.
  • Scherf, U., et al. (1996). Probenicid inhibition of fluorescence extrusion after MCB-staining of rat-1 fibroblasts. Cytometry, 23(1), 78-81. [Link]
  • Paredes, R. M., et al. (2008).
  • Hamad, M. I., et al. (2015). Improving AM ester calcium dye loading efficiency. Journal of Neuroscience Methods, 240, 48-54. [Link]
  • Oakes, S. G., et al. (1988). Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells. Analytical Biochemistry, 169(1), 159-165. [Link]
  • ResearchGate. Fura 2-AM ester-loaded developing neocortical (A, left) and entorhinal...[Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16133371, this compound. [Link]
  • Silverman, W. R., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767. [Link]
  • High, R. A., & Oakes, S. G. (1988). Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells. Sci-Hub. [Link]
  • Eraly, S. A., et al. (2014). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological Reviews, 94(1), 105–151. [Link]
  • Medicosis Perfectionalis. (2020, November 17). Unit 3, Part 23 Nephron Secretion, The Organic Anion Transporter. [Link]
  • ResearchGate. 14 questions with answers in PROBENECID | Science topic. [Link]
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020, July 10). Probenecid. LiverTox. [Link]
  • ResearchGate. Hydrolysis with porcine esterase?[Link]
  • Sun, H., et al. (2002). Effect of probenecid on fluorescein transport in the central nervous system using in vitro and in vivo models. Journal of Pharmacology and Experimental Therapeutics, 301(1), 359-366. [Link]
  • Zheng, W., et al. (2011, August 17).
  • Anzai, N., et al. (2006). Introduction of Organic Anion Transporters (SLC22A) and a Regulatory Mechanism by Caveolins. Journal of Pharmacological Sciences, 100(5), 391-400. [Link]
  • ResearchGate. I am tracing Ca2+ in endothelial cells using Fura2 AM and a fluorospectrometer. So far I have been getting a baseline higher than normal. any ideas?[Link]
  • Leuthold, S., et al. (2009). Mechanisms of pH-gradient driven transport mediated by organic anion polypeptide transporters. American Journal of Physiology-Cell Physiology, 296(3), C570-C582. [Link]
  • Yin, J., et al. (2016). Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination. Pharmacology & Therapeutics, 157, 29-43. [Link]
  • Tian, X., et al. (2015). Extracellular esterase activity as an indicator of endoplasmic reticulum calcium depletion. eLife, 4, e10107. [Link]
  • ResearchGate. I'm obtaining some variable data from an intacellellular Ca2+ influx assay using Fura-2AM and require some troubleshooting help, can anyone assist?[Link]
  • Burgos, M., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(12), e2323. [Link]
  • Walsh, R., & Waters, J. (2023, May 8).
  • Interchim. New generation of Near Membrane Calcium probes. [Link]
  • ResearchGate. hydrolysis reactions mediated by the different esterases as determined...[Link]
  • Amerigo Scientific. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. [Link]

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Fura-PE3/AM Technical Support Center: Optimizing for Long-Term Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fura-PE3/AM, your guide to mastering long-term intracellular calcium imaging. As Senior Application Scientists, we understand that successful long-duration experiments hinge on meticulous optimization and a deep understanding of the tools at hand. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and expert insights to ensure the integrity and reproducibility of your data.

The Challenge of Time: Why Long-Term Calcium Imaging is Different

Long-term imaging introduces variables that are often negligible in acute experiments. Cellular health, dye stability, and the cumulative effects of light exposure become paramount. This compound, a ratiometric calcium indicator, is an excellent choice for these demanding applications, primarily due to its design which mitigates some of the common pitfalls associated with its predecessor, Fura-2 AM.

Frequently Asked Questions (FAQs)

Here we address the most common queries and concerns regarding the use of this compound in extended imaging experiments.

Q1: What is this compound and how does it differ from Fura-2 AM?

This compound is a high-affinity, ratiometric fluorescent indicator for intracellular calcium. Like Fura-2 AM, it is cell-permeant due to the acetoxymethyl (AM) ester groups, which are cleaved by intracellular esterases to trap the active, calcium-sensitive form of the dye within the cytosol. The key advantage of this compound is that it is a derivative of Fura-2 designed to be more resistant to sequestration into organelles, a phenomenon known as compartmentalization[1]. This is a critical feature for long-term experiments where dye redistribution can lead to significant artifacts in cytosolic calcium measurements.

Q2: Why is compartmentalization a major issue in long-term imaging?

Compartmentalization is the undesirable accumulation of the calcium indicator in organelles such as mitochondria and the endoplasmic reticulum. This process can skew calcium measurements in several ways:

  • Signal Contamination: The fluorescence signal no longer exclusively represents cytosolic calcium, but a mix of cytosolic and organellar calcium concentrations.

  • Altered Cellular Function: High concentrations of the dye within organelles can interfere with their normal physiological processes.

  • Signal Loss: The sequestration of the dye from the cytosol can lead to a gradual decrease in the usable signal over time.

This compound's resistance to this process makes it a more reliable reporter of cytosolic calcium dynamics over extended periods[1].

Q3: What are phototoxicity and photobleaching, and how can I minimize them during long-term imaging?

Phototoxicity and photobleaching are two distinct but related phenomena caused by excessive light exposure.

  • Phototoxicity is cell damage or death induced by light. The excitation light can react with the fluorescent dye and molecular oxygen to produce reactive oxygen species (ROS), which are harmful to cellular components[2][3].

  • Photobleaching is the irreversible photochemical destruction of the fluorophore, leading to a loss of fluorescence signal over time[2][3].

For long-term experiments, minimizing both is crucial. Strategies include:

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.

  • Intermittent Acquisition: Instead of continuous imaging, acquire images at defined intervals.

  • Use a Shutter: Ensure the light source is only illuminating the sample during image capture[2].

Q4: What is the role of Pluronic F-127 and should I be concerned about its toxicity?

Pluronic F-127 is a non-ionic surfactant used to aid the dispersion of the water-insoluble this compound in your aqueous loading buffer, which facilitates its entry into the cells. While generally considered biocompatible, high concentrations or prolonged exposure can potentially disrupt cell membranes[4][5]. For long-term experiments, it is crucial to use the lowest effective concentration, typically in the range of 0.01% to 0.04%.

Q5: Why is probenecid often recommended in loading protocols?

Probenecid is an inhibitor of organic anion transporters in the cell membrane. These transporters can actively extrude the cleaved, active form of Fura-PE3 from the cytosol, leading to signal loss over time. By inhibiting these transporters, probenecid helps to ensure better dye retention within the cells, which is particularly important for the stability of the signal in long-term imaging experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during long-term this compound experiments.

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Fluorescence Signal 1. Incomplete De-esterification: The AM esters are not fully cleaved, so the dye is not calcium-sensitive. 2. Poor Dye Loading: Suboptimal dye concentration, incubation time, or temperature. 3. Dye Extrusion: Active transport of the dye out of the cells.1. Increase the de-esterification time (the incubation period after washing out the loading solution) to 30 minutes or more at 37°C[6]. 2. Empirically determine the optimal this compound concentration (typically 2-5 µM) and incubation time (30-60 minutes) for your specific cell type[6]. 3. Include probenecid (1-2.5 mM) in both the loading and imaging buffers to inhibit organic anion transporters.
High and Noisy Baseline Fluorescence 1. Extracellular Dye: Incomplete washing of the this compound loading solution. 2. Cellular Autofluorescence: Intrinsic fluorescence from cellular components like NADH and flavins. 3. Dye Leakage: Compromised cell membrane integrity.1. Ensure thorough but gentle washing of the cells (2-3 times) with fresh, pre-warmed buffer after loading. 2. Use a phenol red-free imaging medium. Acquire a background image from an unstained area and subtract it from your experimental images. 3. Confirm cell health and viability. Reduce dye concentration and/or Pluronic F-127 concentration if cytotoxicity is suspected.
Signal Decreases Over Time (Not due to biological response) 1. Photobleaching: Irreversible damage to the fluorophore from excessive light exposure. 2. Dye Leakage/Extrusion: Loss of the indicator from the cytoplasm. 3. Cell Death/Deterioration: Compromised cell health over the long imaging period.1. Reduce excitation light intensity and exposure time. Use neutral density filters. Acquire images less frequently[2][7]. 2. Ensure probenecid is present in the imaging medium. Confirm that cells are healthy and membranes are intact. 3. Monitor cell morphology and viability throughout the experiment. Ensure the imaging medium and environment (temperature, CO2) are optimal for long-term cell culture.
Inconsistent or Variable Results Between Experiments 1. Inconsistent Dye Loading: Variations in dye concentration, incubation time, or temperature. 2. Cell Health Variability: Differences in cell passage number, confluency, or overall health. 3. Instrumental Drift: Fluctuations in the light source intensity or detector sensitivity over time.1. Standardize the loading protocol meticulously. Prepare fresh loading solutions for each experiment. 2. Use cells within a consistent passage number range and at a similar confluency for all experiments. 3. The ratiometric nature of this compound helps to correct for these issues. However, regular calibration and maintenance of your imaging system are still crucial.

Experimental Protocols & Workflows

Protocol 1: Optimized this compound Loading for Long-Term Imaging

This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Fura-PE3, AM

  • High-quality, anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Probenecid

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES, HBSS), phenol red-free

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Aliquot into single-use volumes and store at -20°C, protected from light and moisture.

    • Prepare a 250 mM stock solution of probenecid in a suitable buffer (you may need to add NaOH to aid dissolution).

  • Loading Buffer Preparation (Prepare fresh for each experiment):

    • For a final this compound concentration of 4 µM, 0.02% Pluronic F-127, and 1 mM Probenecid in 10 mL of buffer:

      • In a conical tube, add 10 mL of your physiological buffer.

      • Add 10 µL of the 20% Pluronic F-127 solution.

      • Add 40 µL of the 250 mM probenecid stock solution.

      • Vortex briefly.

      • Add the appropriate volume of your this compound stock solution (e.g., 8 µL of a 5 mM stock).

      • Vortex thoroughly for at least 1 minute to ensure the dye is fully dispersed.

  • Cell Loading:

    • Remove the culture medium from your cells.

    • Wash the cells once gently with pre-warmed physiological buffer.

    • Add the loading buffer to the cells and incubate for 45-60 minutes at 37°C, protected from light.

  • Washing and De-esterification:

    • Remove the loading buffer.

    • Wash the cells gently two to three times with pre-warmed physiological buffer containing 1 mM probenecid.

    • Add fresh imaging buffer (containing 1 mM probenecid) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the intracellular AM esters.

  • Imaging:

    • Proceed with your long-term imaging experiment, maintaining the cells in the imaging buffer with probenecid.

    • Use dual excitation at approximately 340 nm and 380 nm, and collect the emission at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Workflow Diagrams

Fura_PE3_Loading_Workflow cluster_prep Preparation cluster_loading Cell Handling cluster_imaging Experiment prep_stocks Prepare Stock Solutions (this compound, Pluronic, Probenecid) prep_buffer Prepare Fresh Loading Buffer prep_stocks->prep_buffer wash1 Wash Cells (1x) prep_buffer->wash1 load_dye Incubate with Loading Buffer (45-60 min, 37°C) wash1->load_dye wash2 Wash Cells (2-3x) load_dye->wash2 deesterify De-esterification (30 min, 37°C) wash2->deesterify image Long-Term Imaging (Excitation: 340/380 nm Emission: ~510 nm) deesterify->image

Caption: this compound Loading and Imaging Workflow.

Troubleshooting_Logic cluster_troubleshoot Troubleshooting Path start Start Long-Term Imaging Experiment check_signal Is Signal Stable & Signal-to-Noise Ratio (SNR) Adequate? start->check_signal check_phototox Evidence of Phototoxicity (e.g., Blebbing, Cell Death)? check_signal->check_phototox No end_good Continue Experiment check_signal->end_good Yes reduce_light Decrease Excitation Intensity Increase Time Interval Between Acquisitions check_phototox->reduce_light Yes check_compart Evidence of Compartmentalization (Punctate Staining)? check_phototox->check_compart No end_bad Re-evaluate Protocol reduce_light->end_bad optimize_loading Optimize Loading: - Lower Dye Concentration - Shorter Incubation Time check_compart->optimize_loading Yes check_leakage Signal Fading Rapidly? check_compart->check_leakage No optimize_loading->end_bad add_probenecid Ensure Probenecid is in Imaging Buffer check_leakage->add_probenecid Yes check_leakage->end_bad No add_probenecid->end_bad

Caption: Troubleshooting Decision Tree for Long-Term Imaging.

References

  • Collatos, C., & Coronado, R. (1998). A critical evaluation of resting intracellular free calcium regulation in dystrophic mdx muscle. The Journal of Physiology, 510(Pt 2), 437–451.
  • Molecular Devices. (n.d.). Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader.
  • Andor. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging.
  • ResearchGate. (2018). I am tracing Ca2+ in endothelial cells using Fura2 AM and a fluorospectrometer. So far I have been getting a baseline higher than normal. any ideas?
  • Konishi, M., Olson, A., Hollingworth, S., & Baylor, S. M. (1991). Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2. Biophysical Journal, 59(5), 1041–1058.
  • ResearchGate. (2020). I'm obtaining some variable data from an intacellellular Ca2+ influx assay using Fura-2AM and require some troubleshooting help, can anyone assist?
  • ResearchGate. (2019). Pluronic F127 toxicity against mammalian cells?
  • ResearchGate. (2025). Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells.
  • Becker, K., & Fay, F. S. (1990). Photobleaching of fura-2 and its effect on determination of calcium concentrations. American Journal of Physiology-Cell Physiology, 258(3), C586-C591.
  • Gonzalez, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer. Chemistry & Biology, 4(4), 269–277.
  • Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008).
  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440–3450.
  • Roe, M. W., Lemasters, J. J., & Herman, B. (1990). Assessment of Fura-2 for measurements of cytosolic free calcium. Cell Calcium, 11(2-3), 63–73.
  • Thomas, A. P., & Delaville, F. (1991). The use of fluorescent indicators for measurements of cytosolic-free Ca2+ concentration in cell populations and single cells. In Cellular Calcium (pp. 1-54). IRL Press.
  • Kao, J. P. (1994). Practical aspects of measuring [Ca2+] with fluorescent indicators. Methods in Cell Biology, 40, 155–181.
  • Brum, G., Rios, E., & Stefani, E. (1988). Effects of extracellular calcium on calcium movements of excitation-contraction coupling in frog skeletal muscle fibres. The Journal of Physiology, 398, 441–473.
  • Williams, D. A., Fogarty, K. E., Tsien, R. Y., & Fay, F. S. (1985). Calcium gradients in single smooth muscle cells revealed by the digital imaging microscope using Fura-2.
  • Lo, Y. H., Mauleon, G., & Park, I. (2010). A microfluidic oxygenator for rodent brain slice preparation. Journal of Neuroscience Methods, 193(2), 227–233.
  • Becker, P. L., & Fay, F. S. (1987). Photobleaching of fura-2 and its effect on determination of calcium concentrations. American Journal of Physiology-Cell Physiology, 253(3), C613-C618.
  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging.
  • Molecular Probes. (n.d.).

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Fura-PE3/AM Technical Support Center: A Guide for Automated Calcium Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Fura-PE3/AM Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound for automated intracellular calcium imaging. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the integrity and reproducibility of your results.

Understanding this compound: The Ratiometric Advantage

This compound is a high-performance, ratiometric fluorescent indicator for quantifying intracellular calcium concentrations. As an acetoxymethyl (AM) ester, it is cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form, Fura-PE3, within the cytosol.[1]

The key advantage of Fura-PE3 lies in its ratiometric properties. Upon binding to Ca²⁺, the excitation maximum of Fura-PE3 shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while the emission remains constant at ~510 nm.[2][3][4] By calculating the ratio of the fluorescence intensities at these two excitation wavelengths, we can obtain a quantitative measure of intracellular calcium that is largely independent of confounding variables such as dye concentration, cell thickness, and photobleaching.[5][6] This makes ratiometric dyes like Fura-PE3 particularly robust for automated and high-throughput screening applications.[7][8] Furthermore, Fura-PE3 is a leakage-resistant derivative of Fura-2, offering improved intracellular retention over extended experimental periods.[9][10]

Fura_PE3_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) This compound This compound Fura-PE3/AM_inside This compound This compound->Fura-PE3/AM_inside Passive Diffusion Fura-PE3 Fura-PE3 Fura-PE3/AM_inside->Fura-PE3 Cleavage Esterases Esterases Esterases->Fura-PE3/AM_inside Fura-PE3_Ca2+ Fura-PE3 + Ca²⁺ Fura-PE3->Fura-PE3_Ca2+ Binding Ca2+ Ca2+ Ca2+->Fura-PE3

Caption: this compound cellular uptake and activation.

Experimental Workflow: A Step-by-Step Guide

This section provides a detailed protocol for using this compound in automated imaging systems. The rationale behind each step is explained to empower you to optimize this protocol for your specific cell type and experimental setup.

Reagent Preparation
  • This compound Stock Solution (1 mM):

    • Prepare a 1 mM stock solution by dissolving 50 µg of this compound in 50 µL of high-quality, anhydrous DMSO.[5]

    • Rationale: Anhydrous DMSO is crucial to prevent premature hydrolysis of the AM ester, which would render the dye cell-impermeable.[11]

    • Vortex thoroughly to ensure complete dissolution.

    • Store in small, single-use aliquots at -20°C, protected from light and moisture.[12] Avoid repeated freeze-thaw cycles.[12]

  • Pluronic™ F-127 Stock Solution (20% w/v):

    • Dissolve 2 g of Pluronic™ F-127 in 10 mL of DMSO.

    • Rationale: Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound in your aqueous loading buffer, preventing dye aggregation and improving loading efficiency.[13]

  • Loading Buffer:

    • Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a Tyrode's solution, pH 7.2-7.4.[14]

    • Important: Ensure the buffer is free of phenol red, as it can significantly increase background fluorescence.[5]

    • For many cell types, the addition of 1-2.5 mM probenecid to the loading and imaging buffers can be beneficial.

    • Rationale: Probenecid inhibits organic anion transporters, which can actively extrude the cleaved Fura-PE3 from the cytoplasm, thus improving dye retention.[15]

Cell Loading Protocol
  • Cell Plating: Plate cells on glass-bottom microplates or coverslips suitable for your automated imaging system and allow them to adhere overnight.[15] Healthy, sub-confluent cells are essential for optimal dye loading.[12]

  • Prepare Working Loading Solution:

    • Warm an appropriate volume of loading buffer to 37°C.

    • Add this compound stock solution to the loading buffer to achieve a final concentration of 2-5 µM.[12][16]

    • Add Pluronic™ F-127 stock solution to a final concentration of 0.02-0.04%.[15]

    • Vortex the working solution immediately before use.

  • Dye Loading:

    • Remove the culture medium from the cells and wash once with pre-warmed loading buffer.[14]

    • Add the working loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[15] The optimal loading time and temperature should be determined empirically for your specific cell type.[17]

  • Washing:

    • Remove the loading solution and wash the cells 2-3 times with pre-warmed imaging buffer (the same buffer without the dye and Pluronic™ F-127) to remove extracellular this compound.[12]

  • De-esterification:

    • Incubate the cells in fresh imaging buffer for an additional 30 minutes at 37°C (or room temperature for some cell types) to allow for complete de-esterification of the AM ester by intracellular esterases.[12]

    • Rationale: Incomplete de-esterification will result in a poor or unresponsive calcium signal, as the AM ester form of the dye does not bind calcium.[3][12]

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound, Pluronic F-127, Loading Buffer) Start->Prepare_Reagents Plate_Cells Plate Cells on Imaging-Compatible Ware Prepare_Reagents->Plate_Cells Prepare_Loading_Solution Prepare Working Loading Solution Plate_Cells->Prepare_Loading_Solution Load_Cells Load Cells with Dye (30-60 min, 37°C) Prepare_Loading_Solution->Load_Cells Wash_Cells Wash Cells (2-3x) to Remove Extracellular Dye Load_Cells->Wash_Cells De-esterification De-esterification (30 min, 37°C) Wash_Cells->De-esterification Image_Acquisition Automated Image Acquisition (Ex: 340nm & 380nm, Em: ~510nm) De-esterification->Image_Acquisition Data_Analysis Ratiometric Data Analysis (340/380 Ratio) Image_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for this compound.

Troubleshooting Guide

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Q1: My fluorescence signal is weak or non-existent. What's going on?

A weak signal is typically due to issues with dye loading or the health of the cells.

  • Inadequate Dye Concentration or Loading Time: The optimal concentration and loading time are cell-type dependent.[15] Try increasing the this compound concentration incrementally (e.g., from 2 µM up to 10 µM) or extending the loading time.[15][16]

  • Poor Dye Solubility: Ensure you are using Pluronic™ F-127 to aid in dye solubilization.[15] Aggregates of the dye in the loading buffer are a clear indicator of solubility issues.

  • Cell Health: Unhealthy or overly confluent cells will not load the dye efficiently.[12] Ensure your cells are in a logarithmic growth phase and plated at an appropriate density.

  • Incomplete De-esterification: The additional 30-minute incubation after washing is critical for allowing intracellular esterases to cleave the AM groups and activate the dye.[12]

  • Incorrect Filter Sets: Verify that your automated imaging system is equipped with the correct filters for this compound (Excitation: 340nm and 380nm; Emission: ~510nm).[2][5]

Q2: My baseline 340/380 ratio is high and/or noisy. How can I fix this?

A high and noisy baseline can obscure real calcium signals and is often due to extracellular dye, dye compartmentalization, or phototoxicity.

  • Insufficient Washing: Residual extracellular this compound will be exposed to the high calcium concentration in the buffer, leading to a high baseline ratio.[18] Ensure thorough but gentle washing after the loading step.[14]

  • Dye Extrusion: Some cell types actively pump the dye out.[11][18] The inclusion of probenecid in your buffers can mitigate this.[15]

  • Compartmentalization: At suboptimal loading temperatures (e.g., prolonged incubation at 37°C in some cell types), this compound can accumulate in organelles like mitochondria or the endoplasmic reticulum, which have different resting calcium concentrations than the cytosol.[17][18] This can lead to a high and unstable baseline. Consider loading at room temperature to minimize this, although this may require a longer incubation time.[11] You can check for compartmentalization using a confocal microscope.[17]

  • Phototoxicity: High-intensity excitation light, especially at 340 nm, can damage cells and lead to uncontrolled calcium influx.[5][15][19] Use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.[5] Employ neutral density filters if available.[5] Phototoxicity can manifest as cell blebbing or a steady, irreversible rise in the 340/380 ratio.[20][21]

Q3: The 340/380 ratio does not respond, or responds poorly, to a known stimulus.

This indicates a problem with either the dye's ability to report calcium changes or the cells' physiological response.

  • Incomplete De-esterification: As mentioned, this is a common culprit. The AM ester form of the dye is insensitive to calcium.[12]

  • Calcium Buffering: If the intracellular concentration of Fura-PE3 is too high, it can act as a calcium buffer, dampening the physiological calcium transients you are trying to measure.[14][22] If you suspect this, try reducing the loading concentration of this compound.

  • Cell Viability: Ensure your cells are healthy and responsive. The entire loading and imaging process can be stressful for cells.[15] It's good practice to have a positive control (e.g., a calcium ionophore like ionomycin) to confirm that the cells are capable of a calcium response.[14]

  • Aged this compound Stock: An old or improperly stored stock solution of this compound may have hydrolyzed, rendering it unable to enter the cells.[23] If in doubt, prepare a fresh stock.

Troubleshooting_Workflow Problem Problem: Low or Unresponsive 340/380 Ratio Check_Loading Check Dye Loading - Increase Concentration/Time - Check Cell Health - Verify De-esterification Problem->Check_Loading Check_Setup Check Imaging Setup - Correct Filter Sets? - Light Intensity Too High? (Phototoxicity) Problem->Check_Setup Check_Dye Check Dye Integrity - Fresh Stock Solution? - Proper Storage? Problem->Check_Dye Check_Physiology Check Cell Physiology - Use Positive Control (Ionomycin) - Dye Buffering? (Lower Concentration) Problem->Check_Physiology Solution Optimized Signal Check_Loading->Solution Check_Setup->Solution Check_Dye->Solution Check_Physiology->Solution

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q: What are the ideal excitation and emission wavelengths for this compound? A: Fura-PE3 has nearly identical spectral properties to Fura-2.[2] For ratiometric measurements, you should excite at 340 nm (calcium-bound) and 380 nm (calcium-free) and collect the emission at approximately 510 nm.[4][13][24]

Q: How does this compound compare to Fura-2/AM? A: The primary advantage of this compound is its improved intracellular retention.[10] It is less prone to leakage from the cell, making it more suitable for longer-term experiments.[9] Their spectral properties are nearly identical.[2]

Q: Can I use this compound for high-throughput screening (HTS)? A: Yes, this compound is well-suited for HTS applications.[25][26][27] Its ratiometric nature corrects for variations in dye loading and cell number across different wells, which is a significant advantage in HTS.[7][8] The workflow can be adapted for 96, 384, and even 1536-well plate formats.[25][28]

Q: Do I need to calibrate the 340/380 ratio to an absolute calcium concentration? A: For many applications, particularly in HTS where you are looking for hits based on a change in signal, the raw 340/380 ratio is sufficient.[29] However, if you need to determine the absolute intracellular calcium concentration, you will need to perform a calibration procedure using calcium buffers of known concentrations, along with ionomycin and EGTA to determine the maximum (Rmax) and minimum (Rmin) ratios.[30]

Quantitative Data Summary

ParameterRecommended ValueRationale & Notes
This compound Stock Conc. 1 mM in anhydrous DMSOHigh concentration for small volume additions; anhydrous DMSO prevents hydrolysis.[5][11]
Working Dye Conc. 2-5 µMOptimal for most cell lines; may require empirical optimization.[12][16]
Pluronic™ F-127 Conc. 0.02-0.04% (w/v)Aids in dye solubilization and prevents aggregation.[15]
Loading Temperature 37°C (or Room Temp)37°C for faster loading; RT may reduce compartmentalization.[11][15]
Loading Time 30-60 minutesCell-type dependent; longer times may be needed at RT.[15]
De-esterification Time 30 minutesCrucial for dye activation.[12]
Excitation Wavelengths 340 nm / 380 nmFor Ca²⁺-bound and Ca²⁺-free forms, respectively.[2][13]
Emission Wavelength ~510 nmEmission peak for both Ca²⁺-bound and Ca²⁺-free forms.[2][13]

References

  • BenchChem. (n.d.). Optimizing Fura Red AM signal-to-noise ratio.
  • ResearchGate. (n.d.). Fura 2-AM ester-loaded developing neocortical (A, left) and entorhinal...
  • BenchChem. (n.d.). Fura Red AM artifacts and how to identify them.
  • Journal of Visualized Experiments. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM.
  • Journal of Immunological Methods. (2015). Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets.
  • ResearchGate. (n.d.). Calcium ion imaging analysis by Fura red-AM ratiometric dye.
  • ResearchGate. (n.d.). optimization of fura-2-am concentration and loading time.
  • Bio-protocol. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader.
  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging.
  • BenchChem. (n.d.). Fura Red AM: A Technical Guide to its Spectral Properties and Applications in Intracellular Calcium Imaging.
  • Andor - Oxford Instruments. (n.d.). How Does Calcium Imaging Work | Calcium Indicators.
  • MPI-CBG Publications. (n.d.). Phototoxicity in live fluorescence microscopy, and how to avoid it.
  • MDPI. (2021). Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology.
  • ResearchGate. (n.d.). Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy.
  • IonOptix. (n.d.). Calcium & Contractility Best Practices.
  • ResearchGate. (2020). I'm obtaining some variable data from an intacellellular Ca2+ influx assay using Fura-2AM and require some troubleshooting help, can anyone assist?
  • PubMed. (1995). A critical evaluation of resting intracellular free calcium regulation in dystrophic mdx muscle.
  • ResearchGate. (2018). Assessing Phototoxicity in a Mammalian Cell Line: How Low Levels of Blue Light Affect Motility in PC3 Cells.
  • ResearchGate. (2018). I am tracing Ca2+ in endothelial cells using Fura2 AM and a fluorospectrometer. So far I have been getting a baseline higher than normal. any ideas?
  • brainvta. (n.d.). Calcium imaging protocol.
  • BenchChem. (n.d.). Application Notes and Protocols for Fura Red AM in Plant Cell Calcium Imaging.
  • Interchim. (n.d.). New generation of Near Membrane Calcium probes.
  • Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM.
  • ION Biosciences. (n.d.). Fura-2 AM | Ratiometric Calcium Indicator.
  • Molecular Devices. (n.d.). Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader.
  • National Institutes of Health. (2022). Ultra-high-throughput Ca2+ assay in platelets to distinguish ITAM-linked and G-protein-coupled receptor activation.
  • PubMed. (2021). Efficient High-Throughput Screening by Endoplasmic Reticulum Ca2+ Measurement to Identify Inhibitors of Ryanodine Receptor Ca2+-Release Channels.
  • PubMed. (2019). High-throughput Screening Identifies Compounds That Protect RPE Cells From Physiological Stressors Present in AMD.
  • National Institutes of Health. (2020). Advances in high throughput cell culture technologies for therapeutic screening and biological discovery applications.
  • National Institutes of Health. (2017). Quantitative high-throughput assay to measure MC4R-induced intracellular calcium.

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Validation & Comparative

A Senior Application Scientist's Guide: Fura-PE3/AM vs. Fura-2 for Calcium Leak Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Calcium Leak in Cellular Homeostasis and Disease

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger, orchestrating a vast array of cellular processes, from neurotransmission to muscle contraction.[1] While much of calcium signaling is characterized by rapid, transient spikes, the subtle, slow, and persistent influx of Ca²⁺ through "leak" channels in the plasma membrane and organellar membranes plays a crucial role in maintaining basal calcium levels and modulating cellular excitability. Dysregulation of these leak pathways is implicated in numerous pathologies, including neurodegenerative diseases, cardiac arrhythmias, and cancer, making them a key target for novel therapeutic development.

Studying calcium leak, however, presents a significant technical challenge. Unlike transient Ca²⁺ signals, leak phenomena require long-term, stable measurements of subtle changes in baseline calcium concentrations. This guide provides an in-depth comparison of two ratiometric calcium indicators, the industry-standard Fura-2 and its leakage-resistant analog, Fura-PE3/AM, in the context of calcium leak studies. We will explore the underlying principles of these dyes, provide experimental protocols, and present a logical framework for choosing the optimal tool for your research.

The Ratiometric Advantage: A Foundation for Quantitative Calcium Imaging

Both Fura-2 and Fura-PE3 belong to a class of ratiometric fluorescent indicators that offer a significant advantage for quantitative measurements.[2][3] Unlike single-wavelength dyes where fluorescence intensity is dependent on dye concentration, ratiometric dyes exhibit a shift in their excitation or emission spectra upon binding to Ca²⁺.[4] Fura-2 and Fura-PE3 are dual-excitation dyes; they are excited at two different wavelengths (typically 340 nm and 380 nm), and the ratio of the fluorescence emission at a single wavelength (around 510 nm) is directly proportional to the intracellular Ca²⁺ concentration.[5][6] This ratiometric measurement inherently corrects for variations in dye loading between cells, photobleaching, and differences in cell thickness, leading to more accurate and reproducible data.[7][8]

Figure 1: The principle of ratiometric calcium measurement with Fura dyes.

Fura-2: The Gold Standard with a Caveat for Long-Term Studies

Fura-2, since its development, has been the workhorse of intracellular calcium measurement.[3] Its acetoxymethyl (AM) ester form, Fura-2 AM, is membrane-permeant, allowing for easy loading into cells.[9] Once inside, cellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive Fura-2 molecule in the cytoplasm.

However, for long-term experiments like calcium leak studies, Fura-2 has a significant limitation: dye leakage . The negatively charged, de-esterified Fura-2 can be actively extruded from the cell by organic anion transporters.[1] This leads to a gradual decrease in the intracellular dye concentration, resulting in a declining fluorescence signal over time that can be mistaken for a physiological change in Ca²⁺ levels.

To mitigate this, researchers often use probenecid, an inhibitor of organic anion transporters.[2][10] While effective in reducing dye leakage, probenecid is not without its own set of potential issues. It can have off-target effects and may alter the very cellular processes being studied.[11]

This compound: A Leak-Resistant Alternative for Stable, Long-Term Measurements

Fura-PE3 was specifically designed to overcome the leakage problem of Fura-2.[12] It is a zwitterionic indicator that exhibits significantly improved intracellular retention.[12] This structural modification makes Fura-PE3 resistant to the rapid leakage and compartmentalization observed with Fura-2.[12] As a result, cells loaded with Fura-PE3 remain brightly fluorescent and responsive to changes in cytosolic free calcium for hours, providing a stable baseline crucial for detecting the subtle changes characteristic of calcium leak.[12]

The spectral properties of Fura-PE3 are nearly identical to those of Fura-2, allowing for its use with the same instrumentation and ratiometric principles.[6][13]

Comparative Overview: this compound vs. Fura-2

FeatureFura-2 AMThis compound
Indicator Type Ratiometric, Dual-ExcitationRatiometric, Dual-Excitation
Excitation (Ca²⁺-bound / Ca²⁺-free) ~340 nm / ~380 nm[5]~340 nm / ~380 nm[6]
Emission ~510 nm[5]~510 nm[6]
Intracellular Retention Prone to leakage via organic anion transporters[1]Highly resistant to leakage[12]
Suitability for Long-Term Studies Limited; often requires probenecid[2]Excellent; provides a stable signal over hours[12]
Potential for Artifacts Signal decay due to leakage can mimic Ca²⁺ changes. Probenecid can have off-target effects.[11]Minimal artifacts related to dye leakage.

Experimental Protocol: Measuring Calcium Leak

This protocol outlines a general procedure for a calcium leak assay, highlighting the key differences when using Fura-2 AM versus this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Dye Loading cluster_2 Measurement cluster_3 Analysis Cell_Culture 1. Culture cells on glass-bottom dishes Loading_Solution 2. Prepare dye loading solution (with Pluronic F-127) Cell_Culture->Loading_Solution Incubation 3. Incubate cells with dye solution (30-60 min) Loading_Solution->Incubation De-esterification 4. Wash and allow for dye de-esterification (30 min) Incubation->De-esterification Baseline 5. Acquire baseline fluorescence ratio (340/380 nm) De-esterification->Baseline Induce_Leak 6. Induce calcium leak (e.g., with thapsigargin or low Ca²⁺ solution) Baseline->Induce_Leak Time-lapse 7. Record fluorescence ratio over an extended period Induce_Leak->Time-lapse Calculate_Ratio 8. Calculate 340/380 ratio for each time point Time-lapse->Calculate_Ratio Plot_Data 9. Plot ratio vs. time Calculate_Ratio->Plot_Data

Figure 2: General experimental workflow for a calcium leak assay.

Materials:

  • Fura-2 AM or this compound

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • HEPES-buffered saline (HBS) or other physiological buffer

  • Probenecid (for Fura-2 AM, optional but recommended)

  • Reagents to induce calcium leak (e.g., thapsigargin, ionomycin, or Ca²⁺-free medium with EGTA)

  • Fluorescence microscope equipped for ratiometric imaging (340 nm and 380 nm excitation filters, ~510 nm emission filter)

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells on glass-bottom imaging dishes to allow for optimal imaging. Culture until they reach the desired confluency.

  • Dye Loading Solution Preparation:

    • Prepare a stock solution of Fura-2 AM or this compound in anhydrous DMSO (e.g., 1 mM).

    • On the day of the experiment, prepare the loading buffer. For a final concentration of 2-5 µM dye, dilute the stock solution in HBS.

    • Add Pluronic F-127 to the loading buffer (final concentration ~0.02%) to aid in dye solubilization and prevent aggregation.

    • For Fura-2 AM: If mitigating leakage is desired, add probenecid to the loading buffer and all subsequent solutions (final concentration 1-2.5 mM). This step is generally not necessary for this compound.

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the dye loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Optimal loading time and temperature should be determined empirically for each cell type.

  • De-esterification:

    • After incubation, wash the cells twice with HBS (containing probenecid if used for Fura-2) to remove extracellular dye.

    • Add fresh HBS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging and Data Acquisition:

    • Mount the dish on the fluorescence microscope.

    • Acquire a stable baseline ratiometric signal (340/380 nm excitation) for several minutes.

    • Initiate the calcium leak protocol. This could involve adding a pharmacological agent like thapsigargin to inhibit SERCA pumps and induce store-operated calcium entry, or switching to a Ca²⁺-free buffer to observe the rate of Ca²⁺ extrusion.

    • Record the 340/380 nm fluorescence ratio over a prolonged period (e.g., 30-60 minutes or longer) using time-lapse imaging.

Expected Experimental Data: A Comparative Illustration

While direct comparative experimental data is scarce in published literature, based on the known properties of the two dyes, we can illustrate the expected outcome of a long-term calcium leak experiment.

Time (minutes)Fura-2 AM (without Probenecid) - Normalized RatioFura-2 AM (with Probenecid) - Normalized RatioThis compound - Normalized Ratio
01.001.001.00
100.920.991.00
200.830.980.99
300.750.970.99
400.660.960.98
500.580.950.98
600.510.940.97

This table represents illustrative data based on the known properties of the dyes and is intended to demonstrate the concept of dye leakage and retention.

In this illustrative example, the signal from cells loaded with Fura-2 AM without probenecid shows a significant decay over time, which could be misinterpreted as a decrease in intracellular Ca²⁺. The addition of probenecid largely stabilizes the Fura-2 signal. This compound is expected to provide a stable signal without the need for probenecid, offering a cleaner experimental system to study the true dynamics of calcium leak.

Conclusion and Recommendations: Choosing the Right Tool for the Job

The choice between this compound and Fura-2 for calcium leak studies hinges on the requirement for long-term signal stability.

  • Fura-2 AM remains a viable and well-characterized option. However, for experiments extending beyond a few minutes, its propensity for leakage must be addressed, typically with the use of probenecid. Researchers must be mindful of the potential confounding effects of probenecid on their specific cellular model and experimental question.

  • This compound emerges as the superior choice for studies requiring prolonged, stable measurements of intracellular calcium. Its inherent leak-resistant nature obviates the need for anion transport inhibitors, providing a more direct and less artifact-prone measurement of subtle, long-term changes in Ca²⁺ concentration. For researchers in drug development and those studying the chronic effects of stimuli on calcium homeostasis, the enhanced intracellular retention of this compound offers a significant advantage in data quality and interpretation.

Decision_Tree Start Start: Choosing a Dye for Calcium Leak Studies Duration Is the experiment long-term (>15-20 min)? Start->Duration Fura2_Short Use Fura-2 AM. Leakage is minimal. Duration->Fura2_Short No Probenecid Are potential off-target effects of Probenecid a concern? Duration->Probenecid Yes FuraPE3 Use this compound. Superior retention, no Probenecid needed. Probenecid->FuraPE3 Yes Fura2_Long Use Fura-2 AM with Probenecid. Validate for off-target effects. Probenecid->Fura2_Long No

Figure 3: Decision guide for selecting between Fura-2 and this compound.

References

  • Leakage of the Fluorescent Call Indic
  • Glucose-stimulated efflux of fura-2 in pancreatic beta-cells is prevented by probenecid. PubMed.
  • A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells.
  • Fura-2. Wikipedia.
  • Measurement of Cytoplasmic Calcium Concentration in Cell Suspensions: Correction for Extracellular Fura-2 Through Use of Mn2+ and Probenecid. PubMed.
  • Chemical Calcium Indic
  • Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue. PLOS ONE.
  • effects of probenecid and pluronic f-127 on fura-2-am loading...
  • Calcium-sensitive probes for the measurement of intracellular calcium: effects of buffer system and magnesium concentr
  • New fluorescent calcium indicators designed for cytosolic retention or measuring calcium near membranes. PubMed.
  • Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities. Journal of the American Chemical Society.
  • Calcium Indic
  • A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells.
  • Genetically Encoded Calcium Indicators For Studying Long-Term Calcium Dynamics During Apoptosis. PubMed Central.
  • Comparison of intracellular calcium assays for the endogenous...
  • Fura-2 AM calcium imaging protocol. Abcam.
  • Long-term calcium imaging reveals functional development in hiPSC-derived cultures comparable to human but not r
  • Fura-2 leakage resistant AM. MedChemExpress.
  • Long-term calcium imaging reveals functional development in hiPSC-derived cultures comparable to human but not rat primary cultures.
  • This compound. MedChemExpress.
  • Fura-2 Leakage Resistant (potassium salt) (Fura-2 LR, Fura-PE3). Cayman Chemical.
  • This compound. Santa Cruz Biotechnology.
  • New generation of Near Membrane Calcium probes. Interchim.
  • Fura PE-3 potassium. MedchemExpress.com.
  • Probenecid affects muscle Ca 2+ homeostasis and contraction independently from pannexin channel block. Rockefeller University Press.
  • Assaying sarcoplasmic reticulum Ca2+-leak in mouse
  • This compound. MedchemExpress.com.
  • Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific.
  • Fura-2 Calcium Indic
  • Fura 2-AM ester-loaded developing neocortical (A, left) and entorhinal...
  • Ratiometric calcium flux measurements using Fura-2 Ca2+ indicator on the FLIPR® Tetra system. Molecular Devices.
  • Fura-2. Wikipedia.
  • Fura-2-acetoxymethyl ester. Wikipedia.
  • Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model. STAR Protocols.
  • Monitoring receptor mediated changes in [Ca2+] i using single- and dual-wavelength indicators on the FlexSt
  • Calcium Imaging of Cortical Neurons using Fura-2 AM. YouTube.
  • Fura-2 AM.
  • How Does Calcium Imaging Work | Calcium Indic
  • Calcium imaging: a technique to monitor calcium dynamics in biological systems. PubMed Central.
  • Fura-2, AM Ester - Product Inform
  • Calcium Imaging Protocols and Methods.

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The Brightness Battle: A Comparative Guide to Fura-PE3/AM and Fluo-4 for Intracellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the dynamic world of intracellular calcium ([Ca²⁺]i) signaling, the choice of fluorescent indicator is a critical decision that dictates the quality, reliability, and throughput of their experiments. Among the plethora of available tools, two dyes have remained prominent: the ratiometric workhorse, Fura-2 and its derivatives like Fura-PE3/AM, and the high-intensity powerhouse, Fluo-4.

This guide provides an in-depth, objective comparison of this compound and Fluo-4, with a specific focus on a crucial performance metric: signal brightness . We will delve into the fundamental mechanisms of each dye, present supporting experimental data, and offer practical guidance to help you select the optimal tool for your research needs.

Understanding the Core Difference: Ratiometric vs. Single-Wavelength Indicators

The primary distinction between Fura-PE3 and Fluo-4 lies in their method of reporting [Ca²⁺]i changes.

Fura-PE3 is a ratiometric indicator. Upon binding to Ca²⁺, its peak excitation wavelength shifts from approximately 363 nm (Ca²⁺-free) to 335 nm (Ca²⁺-bound), while its emission remains constant at around 510 nm.[1] By calculating the ratio of fluorescence intensity from excitation at these two wavelengths (340 nm/380 nm is commonly used), one can obtain a quantitative measure of [Ca²⁺]i that is largely independent of variables like dye concentration, cell thickness, or photobleaching.[2][3] This intrinsic self-correction is the hallmark of ratiometric dyes, providing robust and reproducible quantification of calcium concentrations.[4] Fura-PE3 is a derivative of Fura-2 designed for better retention within the cell, making it suitable for longer-term experiments.[5]

Fluo-4 , in contrast, is a single-wavelength intensity-based indicator.[6] It is excited by visible light, typically around 494 nm, and emits at about 506 nm.[7] Upon binding Ca²⁺, Fluo-4 exhibits a dramatic increase in fluorescence intensity—often over 100-fold—without a significant shift in its wavelength.[2][8] This makes it exceptionally bright and ideal for detecting even small or rapid calcium transients.[9] However, because the signal is based purely on intensity, it is more susceptible to variations in dye loading, cell health, and photobleaching.[10]

Head-to-Head Comparison: Signal Brightness

Signal brightness is a composite of two key photophysical properties: the molar extinction coefficient (ε), which measures how strongly the dye absorbs light at a given wavelength, and the quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence.[11]

Brightness = Molar Extinction Coefficient (ε) x Quantum Yield (Φ) [12]

Theoretical Brightness:

  • Fura-2 (as a proxy for Fura-PE3): The Ca²⁺-bound form has a reported extinction coefficient of approximately 35,000 M⁻¹cm⁻¹ at 335 nm and a quantum yield that increases significantly upon binding calcium, reaching about 0.49.[13][14]

  • Fluo-4: The Ca²⁺-bound form has a significantly higher extinction coefficient of around 75,000 M⁻¹cm⁻¹ at its excitation maximum (~494 nm) and a quantum yield of approximately 0.14 at saturating Ca²⁺ levels.[15][16]

Although Fluo-4 has a lower quantum yield, its much higher extinction coefficient at a more cell-friendly visible wavelength results in a substantially brighter overall signal.

Experimental Evidence of Cellular Brightness:

Direct comparisons in cellular assays consistently demonstrate the superior signal brightness of Fluo-4. In one study using CHO cells, Fluo-4 produced a basal fluorescence signal nearly three times higher than Fluo-3 (a structurally similar predecessor to Fluo-4) and a stimulated signal almost four times higher.[7] Critically, Fluo-4 achieved a greater fold-increase in signal with half the dye concentration and half the loading time compared to Fluo-3.[7][17] Another study highlights that Fluo-4 is significantly brighter than Fluo-3, attributing this to its structural modifications that make it more efficiently excitable by the common 488 nm laser line.[2][16]

The key takeaway is that for applications where maximizing signal-to-noise is paramount, Fluo-4 is the clear winner. Its intense fluorescence allows for lower dye concentrations, reducing potential cytotoxicity and making it easier to detect small or transient calcium signals.[9]

Key Performance Characteristics Summary
PropertyThis compoundFluo-4 AMAdvantage
Reporting Method Ratiometric (Dual-Excitation)Single-Wavelength (Intensity)Fura-PE3 for quantification
Excitation (Ca²⁺-bound) ~335 nm (UV)~494 nm (Visible/Argon laser)Fluo-4 for cell viability & equipment compatibility
Emission ~510 nm~506 nmN/A
Relative Brightness LowerVery HighFluo-4
Signal-to-Background Good (Ratioing corrects for background)Excellent (Large fold-increase)Fluo-4 for high-throughput screening
Quantitative Accuracy High (Internal ratio corrects for variables)Lower (Sensitive to loading/bleaching)Fura-PE3
Temporal Resolution Limited by wavelength switchingHighFluo-4
Phototoxicity Risk Higher (UV Excitation)Lower (Visible Light Excitation)Fluo-4
Typical Application Precise [Ca²⁺]i quantificationHigh-throughput screening, detecting fast transientsVaries with experimental need
K_d for Ca²⁺ ~250 nM[1]~345 nM[6]Fura-PE3 for resting/low Ca²⁺ levels

Experimental Protocols: A Guide to Best Practices

Achieving optimal results with either indicator requires careful attention to the cell loading protocol. The following provides a generalized, robust methodology.

The Chemistry of Cell Loading: AM Esters, Pluronic™ F-127, and Probenecid

Both this compound and Fluo-4 AM are delivered as acetoxymethyl (AM) esters. The lipophilic AM groups allow the dye to passively cross the cell membrane.[13] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now hydrophilic and Ca²⁺-sensitive form of the dye in the cytoplasm.[18]

  • Pluronic™ F-127: This is a non-ionic surfactant used to disperse the hydrophobic AM esters in aqueous loading buffers.[9][19] It prevents dye aggregation and facilitates more uniform cell loading.[4]

  • Probenecid: Many cell types, such as CHO and HeLa, actively pump organic anions out of the cytoplasm.[5][6] Probenecid is an inhibitor of these organic anion transporters, and its inclusion in the loading and imaging buffer can significantly improve dye retention within the cell, leading to a stronger, more stable signal.

General Cell Loading Workflow Diagram

G cluster_prep Preparation cluster_load Loading cluster_final Final Steps prep_stock Prepare 1-5 mM Dye Stock in Anhydrous DMSO mix_dye Mix Dye Stock with Pluronic F-127 (optional) prep_stock->mix_dye prep_pluronic Prepare Pluronic F-127 (e.g., 20% in DMSO) prep_pluronic->mix_dye prep_buffer Prepare Loading Buffer (e.g., HBSS with HEPES) dilute Dilute Dye/Pluronic Mix into Loading Buffer (with Probenecid) prep_buffer->dilute mix_dye->dilute incubate Incubate Cells with Dye Solution (30-60 min at 37°C or RT) dilute->incubate wash Wash Cells 2-3x with Buffer (to remove extracellular dye) incubate->wash deester De-esterification (Incubate 15-30 min at RT) wash->deester image Image Cells deester->image

Caption: General workflow for loading cells with AM ester calcium indicators.

Step-by-Step Methodology

Note: Optimal dye concentration, loading time, and temperature should be determined empirically for each cell type.

  • Stock Solution Preparation:

    • Prepare a 1-5 mM stock solution of this compound or Fluo-4 AM in high-quality, anhydrous DMSO. Aliquot and store desiccated at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Loading Solution Preparation (for one 96-well plate, 100 µL/well):

    • Allow all reagents to warm to room temperature.

    • In a conical tube, add 10 mL of your preferred physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.2-7.4).[4]

    • (Optional but Recommended) If using probenecid, add it to the buffer to a final concentration of 1-2.5 mM.[17]

    • (Optional but Recommended) To aid dye solubilization, first mix your dye stock solution with an equal volume of 20% Pluronic F-127 solution, then add this mixture to the loading buffer.[9] The final Pluronic F-127 concentration should be ~0.02-0.04%.

    • Add the dye stock solution to the loading buffer to achieve a final concentration of 1-5 µM. Vortex thoroughly.

  • Cell Loading:

    • Culture cells on a suitable imaging plate (e.g., black-walled, clear-bottom 96-well plates) to ~80-95% confluency.

    • Remove the culture medium.

    • Wash the cells once with the loading buffer.

    • Add 100 µL of the final loading solution to each well.

    • Incubate for 30-60 minutes at 37°C or room temperature.[14] Loading at room temperature may reduce dye compartmentalization into organelles.[9]

  • Washing and De-esterification:

    • Remove the dye-loading solution.

    • Wash the cells gently two to three times with fresh buffer (containing probenecid if used during loading) to remove any extracellular dye.

    • Add the final volume of imaging buffer to the wells.

    • Incubate for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • For Fura-PE3: Excite sequentially at ~340 nm and ~380 nm and collect emission at ~510 nm. Calculate the 340/380 ratio.

    • For Fluo-4: Excite at ~490 nm and collect emission at ~515 nm.

Choosing the Right Indicator: A Decision Framework

The choice between Fura-PE3 and Fluo-4 is not about which dye is "better," but which is better suited for the specific experimental question.

G cluster_fura_reasons Rationale for Fura-PE3 cluster_fluo4_reasons Rationale for Fluo-4 start What is the primary experimental goal? quant Quantitative Measurement of absolute [Ca²⁺]i start->quant Quantification qual Qualitative Detection of Ca²⁺ changes (Yes/No) start->qual Detection fura Choose this compound quant->fura fluo4 Choose Fluo-4 AM qual->fluo4 fura_r1 Ratiometric nature corrects for dye loading and bleaching artifacts. fura->fura_r1 fura_r2 Higher affinity (lower Kd) is better for measuring resting Ca²⁺ levels. fura->fura_r2 fluo4_r1 Extremely bright signal with high signal-to-noise ratio. fluo4->fluo4_r1 fluo4_r2 Ideal for High-Throughput Screening (HTS) and detecting fast, transient signals. fluo4->fluo4_r2 fluo4_r3 Visible light excitation is less phototoxic and more common on imagers. fluo4->fluo4_r3

Caption: Decision tree for selecting between this compound and Fluo-4 AM.

Choose this compound when:

  • Your primary goal is to accurately quantify absolute intracellular calcium concentrations.[6]

  • Your experiment involves comparing [Ca²⁺]i across different cells, plates, or experimental days where variations in dye loading could confound results.[4]

  • You are studying small changes around the resting calcium level, as its higher affinity (lower Kd) is more sensitive in this range.[6]

Choose Fluo-4 AM when:

  • Your application is high-throughput screening (HTS) for agonists or antagonists of GPCRs or ion channels.

  • You need to detect rapid, transient, or localized calcium signals (e.g., "calcium sparks").

  • Maximizing signal-to-noise is the most critical factor.

  • Your imaging system is not equipped with a UV light source or fast filter-switching capabilities.[10]

Conclusion

In the comparison of signal brightness, Fluo-4 is the undisputed winner . Its superior photophysical properties translate into intense cellular fluorescence, enabling high-sensitivity detection and robust performance in high-throughput applications. However, this brightness comes at the cost of quantitative accuracy.

This compound , while dimmer, remains the gold standard for quantitative ratiometric calcium measurements. Its ability to provide an internally calibrated signal makes it an invaluable tool for studies where precise concentration determination is essential. By understanding the fundamental trade-offs between these two powerful indicators, researchers can make an informed decision, ensuring their experimental design is perfectly matched to the tool at hand.

References

  • Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca²⁺ indicators for imaging local Ca²⁺ signals in cultured cells. Cell Calcium, 58(6), 638-648. [Link]
  • ResearchGate. (2013, February 9). Which Ca2+ indicator is preferred: Fluo-4 or Fura-2?
  • Multiplexing Fluo-4 NW and a GeneBLAzer transcriptional assay for high-throughput screening of G-protein-coupled receptors. PubMed. [Link]
  • Bootman, M. D., et al. (2013). Chemical Calcium Indicators. Cold Spring Harbor Protocols. [Link]
  • Andor.
  • ResearchGate. (2025). The role of probenecid in calcium ion measurement experiments.
  • Molecular Devices. (n.d.). Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR Fluorometric System. Molecular Devices. [Link]
  • ION Biosciences. (2021, January 6). FLUO-4 AM Protocol. ION Biosciences. [Link]
  • Molecular Devices. (n.d.). Monitoring receptor mediated changes in [Ca2+] i using single- and dual-wavelength indicators on the FlexStation 3 reader. Molecular Devices. [Link]
  • BD Biosciences. (n.d.). Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits. BD Biosciences. [Link]
  • Taylor & Francis Online. (n.d.). Fura-2 – Knowledge and References. Taylor & Francis Online. [Link]
  • BrainVTA. (n.d.). Calcium imaging protocol. BrainVTA. [Link]
  • ION Biosciences. (2021, May 21). FURA-2 AM Instructions. ION Biosciences. [Link]
  • FluoroFinder. STAR GREEN Dye Profile. FluoroFinder. [Link]
  • Interchim. (n.d.). Fura-PE3 AM (Fura-2 LR). Interchim. [Link]
  • Schneidereit, D., et al. (2016). Calcium Sensitive Fluorescent Dyes Fluo-4 and Fura Red under Pressure: Behaviour of Fluorescence and Buffer Properties under Hydrostatic Pressures up to 200 MPa. PLOS ONE, 11(10), e0164509. [Link]
  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Pl
  • Pluronic F127 and D-α-Tocopheryl Polyethylene Glycol Succinate (TPGS) Mixed Micelles for Targeting Drug Delivery across The Blood Brain Barrier. PubMed Central. [Link]
  • ResearchGate. (2014, September 11). Is anyone familiar with measuring intracellular Ca2+?
  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific. [Link]
  • antibodies-online.com. (n.d.). An Introduction to Fluorescence (Part 2). antibodies-online.com. [Link]

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A Senior Application Scientist's Guide to Fura-PE3/AM: Maximizing Accuracy in Long-Term Intracellular Calcium Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium ([Ca²⁺]i) is fundamental to unraveling the complexities of cellular signaling. Calcium ions are ubiquitous second messengers, orchestrating a vast array of physiological events, from neurotransmission and muscle contraction to apoptosis and gene expression.[1][2][3] The development of fluorescent indicators has been instrumental in advancing our understanding of these dynamic processes.[4][5]

Among the available tools, ratiometric indicators like Fura-2 have long been considered a gold standard for quantitative calcium measurements.[1] This guide delves into an advanced iteration, Fura-PE3/AM, a specialized derivative designed to overcome a critical limitation of its predecessor. We will objectively compare its performance against other common chemical dyes, provide actionable experimental protocols, and explain the causal science behind its advantages, empowering you to generate more robust and reliable data in your research.

The Foundation: Why Ratiometric Measurement is Critical for Scientific Integrity

Before examining this compound, it is essential to grasp the principle that underpins its power: ratiometric measurement. Unlike single-wavelength dyes (e.g., Fluo-4, Calcium Green) that simply increase or decrease in brightness, ratiometric dyes exhibit a quantifiable shift in their excitation or emission spectrum upon binding their target ion.[6]

Fura-2, and by extension Fura-PE3, are dual-excitation indicators. The core mechanism is as follows:

  • In low [Ca²⁺] conditions (Ca²⁺-free): The dye shows peak fluorescence when excited at ~380 nm.

  • In high [Ca²⁺] conditions (Ca²⁺-bound): The excitation peak shifts, and the dye is maximally excited at ~340 nm.

  • The Emission Peak: Crucially, the emission wavelength remains constant at approximately 510 nm in both states.[7][8]

By rapidly alternating the excitation wavelength between 340 nm and 380 nm and measuring the resulting 510 nm emission, we can calculate a ratio (F340/F380). This ratio is directly proportional to the intracellular calcium concentration.[9][10]

The profound advantage of this method is its intrinsic self-calibration. It effectively cancels out confounding variables that plague single-wavelength measurements, such as:

  • Uneven Dye Loading: Cells in the same population will inevitably load different amounts of dye.

  • Differences in Cell Thickness or Volume: Path length variations can alter signal intensity.

  • Photobleaching: A gradual loss of signal during the experiment.

  • Dye Leakage: The slow extrusion of the dye from the cell over time.

Ratiometric analysis mitigates these artifacts, ensuring that the measured signal is a true representation of physiological changes in [Ca²⁺]i, not experimental variability.[3][6][7][11]

Figure 1: The Principle of Ratiometric Calcium Measurement cluster_excitation Excitation Light Source cluster_cell Cell Loaded with Fura Dye cluster_detection Detection System exc340 340nm Light (Binds Ca²⁺) cell Fura-PE3 exc340->cell Excites Ca²⁺-bound dye exc380 380nm Light (Ca²⁺ Free) exc380->cell Excites Ca²⁺-free dye detector Measure Emission at 510nm cell->detector Emits light ratio Calculate Ratio (F340 / F380) detector->ratio result Quantitative [Ca²⁺]i ratio->result

Caption: The ratiometric process for Fura dyes.

This compound: Engineering Superior Cellular Retention

While Fura-2 established the benchmark for ratiometric imaging, it is susceptible to leakage from the cell, particularly during long-term experiments. This occurs as cellular organic anion transporters actively extrude the dye.[12] this compound was specifically engineered to address this limitation. It is a derivative of Fura-2 that includes a chemical appendage designed to improve its intracellular retention, making it "leak-resistant".[13][14][15]

This modification is the core advantage of this compound. By remaining compartmentalized within the cytosol for extended periods (often hours), it enables researchers to perform long-duration kinetic studies with a stable baseline and minimal signal degradation. This is invaluable for investigating slow calcium oscillations, stimulus-response coupling over time, and long-term toxicity assays. While its spectral properties are nearly identical to Fura-2, its enhanced retention provides superior data integrity for experiments that extend beyond a few minutes.[14]

Comparative Performance Analysis

The choice of a calcium indicator is dictated by the experimental question, the available equipment, and the specific cell type. Here, we compare this compound to other widely used chemical dyes.

PropertyThis compound Fura-2 AM Fluo-4 AM Indo-1 AM
Indicator Type Ratiometric (Dual-Excitation)[14]Ratiometric (Dual-Excitation)[9][16]Single-Wavelength[17][18]Ratiometric (Dual-Emission)[9][16]
Excitation (Ex) ~340 nm (Ca²⁺-bound) / ~380 nm (Ca²⁺-free)~335-340 nm (Ca²⁺-bound) / ~363-380 nm (Ca²⁺-free)[8]~494 nm~350 nm
Emission (Em) ~510 nm~510 nm~516 nm~400 nm (Ca²⁺-bound) / ~475 nm (Ca²⁺-free)[16]
Kd for Ca²⁺ ~145 nM (assumed similar to Fura-2)~145 nM~345 nM~230 nM
Key Advantage Leak-resistant for long-term quantitative imaging.[13][14]Robust quantitative data via ratiometry.[3]Bright signal, high S/N, visible light excitation (less phototoxic).[17]Ratiometric analysis ideal for flow cytometry.[9]
Primary Limitation UV excitation required (phototoxicity, equipment needs).[17]Leaks from cells over time, UV excitation required.Not ratiometric; susceptible to loading/bleaching artifacts.[3]UV excitation, less suitable for microscopy than Fura dyes.

Experimental Protocol: A Self-Validating Workflow for this compound

This protocol provides a robust methodology for measuring intracellular calcium. The inclusion of in-situ calibration steps is critical for converting fluorescence ratios into precise ion concentrations, making the system self-validating.

Figure 2: Experimental Workflow for this compound prep 1. Reagent Prep - Prepare dye stock (DMSO) - Make loading buffer with Pluronic F-127 & Probenecid load 2. Cell Loading Incubate cells with loading buffer (30-60 min) prep->load wash 3. De-esterification Wash cells and incubate in dye-free buffer (30 min) load->wash image 4. Imaging - Mount on microscope - Excite at 340/380nm - Record emission at 510nm wash->image stim 5. Stimulation Add agonist/drug to elicit Ca²⁺ response image->stim calib_max 6. Max Calibration (Rmax) Add Ionomycin + high Ca²⁺ to saturate dye stim->calib_max calib_min 7. Min Calibration (Rmin) Add EGTA/BAPTA to chelate all Ca²⁺ calib_max->calib_min analyze 8. Data Analysis Calculate F340/F380 ratio and convert to [Ca²⁺]i calib_min->analyze

Caption: Step-by-step workflow for calcium imaging.

Step 1: Reagent Preparation

  • This compound Stock Solution: Dissolve 50 µg of this compound in 50 µL of high-quality, anhydrous DMSO to make a 1 mM stock.[19] Vortex briefly. Store desiccated at -20°C, protected from light.

  • Pluronic F-127: Prepare a 20% (w/v) stock solution in DMSO. This non-ionic detergent helps disperse the lipophilic AM ester in aqueous buffer to facilitate cell loading.[10][12]

  • Probenecid Stock (Optional but Recommended): Prepare a 250 mM stock in 1 M NaOH. Probenecid is an inhibitor of organic anion transporters and can further reduce dye leakage, complementing the action of Fura-PE3.[12]

  • Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline. For a final this compound concentration of 2-5 µM, add the appropriate volume of the 1 mM stock to the buffer. Then, add Pluronic F-127 to a final concentration of ~0.02% and (if used) Probenecid to a final concentration of 1-2.5 mM. Vortex the final solution thoroughly.[20]

Step 2: Cell Loading

  • Culture cells on coverslips suitable for microscopy.

  • Aspirate the culture medium and wash the cells once with the physiological buffer.

  • Add the this compound loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically for your specific cell type.[19]

Step 3: De-esterification and Wash

  • After loading, aspirate the dye solution and wash the cells 2-3 times with fresh physiological buffer (containing Probenecid if used previously) to remove extracellular dye.[8]

  • Incubate the cells in fresh buffer for an additional 30 minutes at room temperature. This crucial step allows intracellular esterases to cleave the AM group, trapping the active, calcium-sensitive form of the dye inside the cell.[10][19]

Step 4: Imaging and Data Acquisition

  • Mount the coverslip in an imaging chamber on a fluorescence microscope equipped with a light source capable of rapidly switching between 340 nm and 380 nm excitation, and a filter set to capture emission at ~510 nm.

  • Acquire baseline fluorescence images, alternating between 340 nm and 380 nm excitation, for several minutes to ensure a stable signal.

  • Introduce your stimulus (e.g., agonist, drug compound) and continue acquiring ratiometric images to capture the resulting calcium transient.

Step 5: In-Situ Calibration (for converting ratios to concentration)

  • Determine Rmax: At the end of the experiment, perfuse the cells with a buffer containing a calcium ionophore (e.g., 5-10 µM Ionomycin) and a high concentration of extracellular calcium (e.g., 5-10 mM CaCl₂) to determine the maximum fluorescence ratio.[19]

  • Determine Rmin: Following Rmax, perfuse the cells with a calcium-free buffer containing a strong calcium chelator (e.g., 10 mM EGTA) to strip all calcium from the dye and determine the minimum fluorescence ratio.[19]

  • These Rmax and Rmin values, along with the dissociation constant (Kd) of the dye, can be used in the Grynkiewicz equation to convert your experimental ratios into absolute intracellular calcium concentrations.[19]

Figure 3: A Common Calcium Signaling Pathway cluster_membrane Plasma Membrane ligand Ligand gpcr GPCR ligand->gpcr plc PLC gpcr->plc activates pip2 PIP₂ plc->pip2 cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r binds ca_cyto Ca²⁺ ip3r->ca_cyto releases er Endoplasmic Reticulum (ER) ca_er High [Ca²⁺] fura Fura-PE3 binds Ca²⁺ (Signal Detected) ca_cyto->fura response Cellular Response fura->response leads to

Caption: Fura-PE3 acts as a detector of Ca²⁺ released in signaling cascades.

Conclusion

While single-wavelength indicators like Fluo-4 offer simplicity and bright signals, they lack the intrinsic calibration needed for robust quantitative analysis. This compound retains the powerful ratiometric advantages of its predecessor, Fura-2, while directly addressing the critical issue of dye leakage. Its superior intracellular retention makes it the indicator of choice for long-duration experiments where signal stability is paramount. By providing a stable baseline and minimizing artifacts from dye extrusion, this compound empowers researchers to confidently measure and interpret complex calcium dynamics over extended time courses, ensuring the highest degree of scientific integrity and data reliability.

References

  • Wikipedia. (n.d.). Calcium imaging.
  • iGEM. (2008, October 16). Chemical calcium indicators.
  • Grienberger, C., & Konnerth, A. (2012). Chemical Calcium Indicators. PubMed Central, NIH.
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  • Pallafacchina, G., et al. (2019). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. PubMed.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 172890-84-5.
  • brainvta. (n.d.). Calcium imaging protocol.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 172890-84-5 (French).
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  • AAT Bioquest. (2025, October 23). Ratiometric Calcium Indicators.
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  • Jo, J., et al. (2018). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PubMed Central, NIH.
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  • Abcam. (n.d.). Fura-2 AM calcium imaging protocol.
  • Suzuki, T., et al. (2025, January 31). Ratiometric Imaging for Quantification of Elevated Ca2+ in Neurons Using Synthetic Low-Affinity Fluorescent Probe. PubMed Central.
  • Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM.
  • Maino, E., et al. (2015, April 2). Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets. PubMed Central, NIH.
  • Columbia Blogs. (n.d.). A Practical Guide: Imaging Action Potentials with Calcium Indicators.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 172890-84-5 (Korean).
  • Lock, J. T., et al. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells.
  • BenchChem. (n.d.). A Comparative Guide to Fura Red AM and Calcium Orange for Intracellular Calcium Measurement.
  • ResearchGate. (2016, April 29). For measurement of intracellular calcium level, which calcium indicator is proper?.
  • Biotium. (n.d.). Fura-2, AM Ester.
  • BenchChem. (n.d.). Fura Red AM: A Comparative Guide for Red Calcium Indicators.
  • Interchim. (n.d.). New generation of Near Membrane Calcium probes.
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A Guide to Validating Fura-PE3/AM Measurements with Ionomycin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding a vast array of cellular processes.[1] Fluorescent indicators are powerful tools for these investigations, and among them, Fura-PE3/AM stands out for its specific properties. However, the data obtained from any fluorescent indicator is only as reliable as its validation. This guide provides an in-depth, experience-driven comparison of this compound and outlines a comprehensive, self-validating protocol using the calcium ionophore ionomycin to ensure the integrity of your experimental results.

The Critical Role of Intracellular Calcium

Calcium ions are ubiquitous second messengers, playing a pivotal role in signaling pathways that govern everything from muscle contraction and neurotransmission to gene expression and cell death.[2] The ability to accurately measure the spatial and temporal dynamics of [Ca²⁺]i is therefore essential for dissecting cellular function in both health and disease.[3]

This compound: An Overview

This compound is a high-affinity, ratiometric fluorescent indicator for measuring intracellular calcium. Like its predecessor, Fura-2, Fura-PE3 is a UV-excitable dye.[4] The "AM" (acetoxymethyl) ester modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane.

Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, a process that traps the now hydrophilic and calcium-sensitive Fura-PE3 molecule within the cytosol.[5][6] This enzymatic conversion is a critical step for successful measurements.[7]

The key advantage of Fura-PE3, and other ratiometric indicators, is its dual-wavelength excitation property.[8] When bound to calcium, Fura-PE3 exhibits an excitation maximum at approximately 340 nm. In its calcium-free state, the excitation maximum shifts to around 380 nm.[9] The fluorescence emission for both states is consistently around 510 nm.[10] By calculating the ratio of the fluorescence intensities at these two excitation wavelengths (340/380), one can obtain a quantitative measure of [Ca²⁺]i that is largely independent of variables like dye concentration, photobleaching, and cell thickness.[11]

Fura-PE3 was developed as a zwitterionic indicator to improve upon Fura-2 by resisting leakage and compartmentalization, thereby remaining more effectively in the cytosol.[12]

Ionomycin: The Validation Standard

Ionomycin is a potent and selective calcium ionophore, an antibiotic produced by the bacterium Streptomyces conglobatus.[13] It acts as a mobile carrier, binding to Ca²⁺ and facilitating its transport across biological membranes.[14] This action is independent of the cell's endogenous channels and receptors.[14]

The critical function of ionomycin in validating this compound measurements is to transiently equilibrate the intracellular and extracellular calcium concentrations.[15] This allows for the determination of the maximum (R_max) and minimum (R_min) fluorescence ratios, which are essential for calibrating the dye and converting the experimental ratios into absolute calcium concentrations.[16]

While other calcium ionophores like A23187 exist, ionomycin is often preferred due to its higher potency and efficiency in increasing intracellular calcium levels.[15] It's important to note that at lower concentrations, ionomycin's effects can be complex, potentially involving the activation of native calcium channels and mobilization from intracellular stores.[17] However, for calibration purposes, a saturating concentration is used to overwhelm these more subtle effects and achieve maximal calcium influx.

A Self-Validating Experimental Protocol

This protocol is designed to not only provide accurate calibration but also to inherently validate the successful loading and responsiveness of the Fura-PE3 dye within your specific cell type.

Diagram: this compound Loading and Ionomycin-Mediated Calibration Workflow

Fura_Ionomycin_Workflow cluster_loading This compound Loading cluster_measurement Measurement & Validation Fura_AM This compound (Membrane Permeant) Cell_Membrane Cell Membrane Fura_AM->Cell_Membrane Diffusion Esterases Intracellular Esterases Cell_Membrane->Esterases Fura_PE3 Fura-PE3 (Trapped, Ca²⁺-sensitive) Baseline 1. Measure Baseline Fluorescence Ratio (R) Fura_PE3->Baseline Ready for measurement Esterases->Fura_PE3 Cleavage of AM esters Ionomycin_App 2. Add Ionomycin + High [Ca²⁺]ext Baseline->Ionomycin_App R_max 3. Measure Maximum Ratio (R_max) Ionomycin_App->R_max EGTA_App 4. Add EGTA (Ca²⁺ Chelator) R_max->EGTA_App R_min 5. Measure Minimum Ratio (R_min) EGTA_App->R_min

Caption: Workflow for cell loading with this compound and subsequent validation.

Materials and Reagents
  • This compound

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS, or Tyrode's solution), free of phenol red.

  • Ionomycin

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

  • Calcium chloride (CaCl₂)

  • Probenecid (optional, to prevent dye leakage)

Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • This compound Stock: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.[18]

  • Pluronic® F-127: Use a commercially available 20% (w/v) solution in DMSO. Store at room temperature; do not refrigerate, as it may solidify.[19]

  • Ionomycin Stock: Prepare a 1-10 mM stock solution in DMSO. Store at -20°C.

  • EGTA Stock: Prepare a 0.5 M stock solution in water, adjusting the pH to ~8.0 with NaOH to dissolve.

2. Cell Preparation:

  • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy to achieve 80-95% confluency on the day of the experiment. Healthy, adherent cells are crucial for efficient dye loading.[18]

3. Dye Loading:

  • Rationale: The goal is to achieve sufficient intracellular dye concentration for a strong signal without overloading, which can buffer intracellular calcium and cause artifacts.[11] Pluronic® F-127, a non-ionic detergent, is used to aid the dispersion of the hydrophobic AM ester in the aqueous loading buffer.[19][20] Loading in serum-free media is critical as serum can contain esterase activity that cleaves the AM ester extracellularly.[21]

  • Procedure: a. Prepare a loading buffer using a phenol red-free physiological salt solution. b. For each dish, prepare the loading solution. Immediately before use, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 solution.[19] c. Dilute this mixture into the loading buffer to a final this compound concentration of 2-5 µM. The final Pluronic® F-127 concentration should be around 0.02-0.04%. d. Remove the culture medium from the cells and wash once with the loading buffer. e. Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. f. After incubation, wash the cells two to three times with fresh, pre-warmed buffer to remove extracellular dye. g. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the intracellular AM esters.[18]

4. Measurement and Validation:

  • Rationale: This sequence of additions allows for the determination of the full dynamic range of the dye within the cells.

  • Procedure: a. Mount the cells on the fluorescence imaging system. b. Acquire a baseline fluorescence ratio (R_baseline) by alternating excitation between 340 nm and 380 nm and recording the emission at ~510 nm. c. Determine R_max: To achieve the maximum fluorescence ratio, add a saturating concentration of ionomycin (typically 1-5 µM) in the presence of high extracellular calcium (e.g., 1-2 mM CaCl₂).[15] This will flood the cell with calcium, fully saturating the intracellular Fura-PE3. Record the stable, maximum ratio. d. Determine R_min: To obtain the minimum fluorescence ratio, chelate all available calcium. Add a high concentration of EGTA (typically 5-10 mM) to the buffer. This will chelate the extracellular calcium, and the ionomycin will facilitate the removal of intracellular calcium. Record the stable, minimum ratio.

Data Analysis and Interpretation

The intracellular calcium concentration can be calculated using the Grynkiewicz equation:

[Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (F_free_380 / F_bound_380)

ParameterDescriptionTypical Value/Source
[Ca²⁺]i Intracellular free calcium concentration.The calculated result.
K_d Dissociation constant of Fura-PE3 for Ca²⁺.~224 nM (can vary with cellular environment).[12]
R The experimental 340/380 fluorescence ratio.Measured from your experiment.
R_min The 340/380 ratio in zero Ca²⁺ (after EGTA).Determined experimentally.
R_max The 340/380 ratio in saturating Ca²⁺ (after ionomycin).Determined experimentally.
(F_free_380 / F_bound_380) Ratio of fluorescence intensities at 380 nm for Ca²⁺-free and Ca²⁺-bound dye.Determined from the calibration experiment.

A successful validation is indicated by a robust and stable increase in the 340/380 ratio upon addition of ionomycin, followed by a sharp and sustained decrease below the initial baseline upon addition of EGTA. This confirms that:

  • The this compound was successfully loaded into the cells.

  • Intracellular esterases were active and cleaved the AM esters, activating the dye.

  • The activated dye is responsive to changes in intracellular calcium concentration.

Diagram: Mechanism of Ionomycin Action

Ionomycin_Mechanism cluster_ionomycin Ionomycin Action Extracellular Extracellular Space (High [Ca²⁺]) Iono_Ca Ionomycin-Ca²⁺ Complex Intracellular Intracellular Space (Low [Ca²⁺]) Ca_in Ca²⁺ Membrane Cell Membrane Iono_Free Ionomycin Membrane->Iono_Free Releases Ca²⁺ Iono_Ca->Membrane Diffuses across membrane Iono_Free->Membrane Returns to extracellular space Iono_Free->Ca_in Ca_out Ca²⁺ Ca_out->Iono_Ca Binds Ca²⁺

Caption: Ionomycin acts as a mobile ionophore, transporting Ca²⁺ across the membrane.

Troubleshooting and Considerations

  • Weak Signal: This often points to poor dye loading. Verify the health of your cells, the anhydrous nature of your DMSO, and optimize the this compound concentration and incubation time.[11]

  • High Background: Ensure thorough washing after loading. Use phenol red-free media, as it can be a significant source of background fluorescence.[16][18]

  • No Response to Ionomycin: This could indicate a failure in dye loading or, more critically, inactive intracellular esterases. You can test esterase activity with other AM-ester-based probes.[22]

  • Dye Compartmentalization: AM esters can sometimes accumulate in organelles like mitochondria. Loading at room temperature instead of 37°C may help reduce this phenomenon.[19]

By following this comprehensive guide, researchers can confidently validate their this compound measurements, ensuring the accuracy and reliability of their intracellular calcium data. This rigorous approach to calibration is a cornerstone of sound scientific practice in the study of cellular signaling.

References

  • Chatton, J. Y., Liu, H., & Stucki, J. W. (2005). Mechanisms of T cell activation by the calcium ionophore ionomycin. PubMed, 1-10.
  • Che, Y., Li, Y., & Li, L. (2024). Comprehensive review of indicators and techniques for optical mapping of intracellular calcium ions. Cerebral Cortex, 34(8), bhae346.
  • Voronina, S. G., & Kryshtal, O. A. (2001). Mechanism of action of calcium ionophores on intact cells. Neuroscience, 108(2), 241-250.
  • Takahashi, A., Camacho, P., Lechleiter, J. D., & Herman, B. (1999). Measurement of Intracellular Calcium. Physiological Reviews, 79(4), 1089-1250.
  • Takahashi, A., Camacho, P., Lechleiter, J. D., & Herman, B. (1999). Measurement of intracellular calcium. Physiological reviews, 79(4), 1089-1250.
  • AAT Bioquest. (2019). What is the working mechanism of Ionomycin?
  • Voronina, S., & Kryshtal, O. (2001). Mechanism of action of calcium ionophores on intact cells.
  • Wikipedia. (n.d.). Ionomycin. Wikipedia.
  • Sharma, S. (2020). Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading. Biotium.
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  • Hamad, M. I., Jack, A., Klatt, O., Lorkowski, M., Strasdeit, T., Kott, S., ... & Wahle, P. (2015). Improving AM ester calcium dye loading efficiency.
  • Hamad, M. I., Jack, A., Klatt, O., Lorkowski, M., Strasdeit, T., Kott, S., ... & Wahle, P. (2015). Improving AM ester calcium dye loading efficiency. Journal of neuroscience methods, 240, 48-56.
  • Borle, A. B. (1987). An overview of techniques for the measurement of calcium distribution, calcium fluxes, and cytosolic free calcium in mammalian c. SciSpace.
  • Thermo Fisher Scientific. (n.d.). Loading and Calibration of Intracellular Ion Indicators—Note 19.1. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (2001). Pluronic F-127. Thermo Fisher Scientific.
  • Ellis-Davies, G. C. (1998).
  • White, A. G., Söding, K., Tudor, A., O'Flaherty, L., Lim, J., He, Y., ... & Bradley, M. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry, 95(12), 5285-5292.
  • Berthold Technologies. (n.d.). Intracellular Calcium Measurement. Berthold Technologies.
  • BenchChem. (n.d.). Fura Red AM artifacts and how to identify them. BenchChem.
  • Grigorenko, N., Fierz, B., & Distefano, M. D. (2022). Mammalian Esterase Activity: Implications for Peptide Prodrugs. Biochemistry, 61(12), 1147-1157.
  • Sun, W., Maffie, J. K., & Zylbertal, A. (2010). Fura 2-AM ester-loaded developing neocortical (A, left) and entorhinal (B, right) networks.
  • SciMedia. (n.d.).
  • Grigorenko, N. A., & Distefano, M. D. (2022). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 8(1), 1-13.
  • Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638-648.
  • Rumsey, W. L., Davis, J. M., & Wilson, D. F. (1988). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. Journal of Biological Chemistry, 263(36), 19543-19547.
  • Abcam. (n.d.). Fura-2 AM calcium imaging protocol. Abcam.
  • Tymianski, M., Wallace, M. C., Spigelman, I., Uno, M., Carlen, P. L., Tator, C. H., & Charlton, M. P. (1997). Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators. Journal of Neuroscience, 17(17), 6452-6463.
  • Fay, F. S., & Fogarty, K. E. (1996). US5576433A - Fluorescent calcium indicators targeted to specific intracellular environments.
  • Kilfeather, P., & Khoo, P. (2023).
  • ResearchGate. (2016). Why is my fluorescence intensity excited at 340 and 380 not responding to calcium?
  • JoVE. (2023). Video: Calcium Imaging in Neurons Using Fura-2. JoVE.
  • Kilfeather, P., & Khoo, P. (2023).
  • Burgos, M., Martínez, S. E., Cifuentes, F., & Imarai, M. (2016).
  • Biotium. (n.d.). Fura-2, AM Ester. Biotium.
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  • BenchChem. (n.d.). Fura Red AM: A Technical Guide to its Spectral Properties and Applications in Intracellular Calcium Imaging. BenchChem.
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  • ResearchGate. (2022). Why are our cells not responding to any stimulants using Fura-2?
  • Hyrc, K., Bownik, M., & Dempsher, D. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: Mag-Fura-2, Fura-2FF and BTC. Cell Calcium, 27(2), 75-86.
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A Comparative Guide to In Situ Calcium Calibration: Fura-PE3/AM and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise measurement of intracellular calcium ([Ca²⁺]i) is fundamental to understanding a vast array of cellular processes, from neurotransmission to apoptosis. This guide provides an in-depth technical comparison of Fura-PE3/AM, a specialized ratiometric fluorescent calcium indicator, with its commonly used alternatives. We will delve into the causality behind experimental choices, present detailed protocols for robust in situ calibration, and offer comparative data to guide the selection of the optimal indicator for your research needs.

The Foundation: Ratiometric Imaging for Quantitative Calcium Measurement

To accurately quantify intracellular calcium concentrations, it is crucial to account for experimental variables that can affect fluorescence intensity, such as fluctuations in dye concentration, cell thickness, or illumination intensity. Ratiometric calcium indicators, like the Fura family of dyes, were developed to address this challenge.[1] These dyes exhibit a shift in their excitation or emission spectra upon binding to Ca²⁺.[2] By calculating the ratio of fluorescence intensities at two different wavelengths, we can obtain a measurement that is largely independent of the aforementioned variables, allowing for more reliable and reproducible quantification of [Ca²⁺]i.[1][3]

The cornerstone of this quantification is the Grynkiewicz equation, which relates the measured fluorescence ratio to the intracellular calcium concentration[4][5][6]:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

  • [Ca²⁺] is the intracellular free calcium concentration.

  • Kd is the dissociation constant of the indicator for Ca²⁺.

  • R is the experimentally measured fluorescence ratio.

  • Rmin is the minimum fluorescence ratio in the absence of Ca²⁺.

  • Rmax is the maximum fluorescence ratio at saturating Ca²⁺ concentrations.

  • Sf2 / Sb2 is the ratio of fluorescence intensities at the second excitation wavelength for the Ca²⁺-free and Ca²⁺-bound forms of the dye, respectively.

This equation underscores the necessity of an accurate in situ calibration to determine Rmin, Rmax, and the Kd under your specific experimental conditions.

This compound: The Leakage-Resistant Ratiometric Indicator

This compound, also marketed as Fura-2 LeakRes AM, is an analog of the widely used Fura-2 AM.[7] Its key advantage lies in its improved intracellular retention.[7][8] Standard AM ester dyes can be actively extruded from the cell by organic anion transporters, leading to a decline in signal over time. Fura-PE3 is designed to be less susceptible to this leakage, making it particularly well-suited for long-term experiments or for use in cell lines with high transporter activity.[9]

Like Fura-2, Fura-PE3 is a dual-excitation ratiometric indicator. Upon binding to calcium, its excitation maximum shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), with a consistent emission peak around 510 nm.[1] The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.[2][10] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now hydrophilic and Ca²⁺-sensitive form of the dye within the cytoplasm.[10][11]

Performance Comparison of Calcium Indicators

The choice of a calcium indicator is a critical decision in experimental design. The following table summarizes the key performance characteristics of this compound and several popular alternatives.

IndicatorTypeExcitation (Ex) Max (nm)Emission (Em) Max (nm)Dissociation Constant (Kd) for Ca²⁺Key Advantages
This compound Ratiometric (Dual Excitation)~380 (Ca²⁺-free), ~340 (Ca²⁺-bound)~510~145 nM (similar to Fura-2)Leakage-resistant, suitable for long-term studies. Ratiometric for accurate quantification.[7][8]
Fura-2 AM Ratiometric (Dual Excitation)~380 (Ca²⁺-free), ~340 (Ca²⁺-bound)~510~145 nMWell-established ratiometric dye, high affinity for Ca²⁺.[2]
Fluo-4 AM Single Wavelength~494~516~345 nMLarge fluorescence intensity increase upon Ca²⁺ binding, high signal-to-noise ratio.[12]
GCaMP Single Wavelength (Genetically Encoded)~488~509Varies by version (e.g., GCaMP6s ~287 nM)Can be targeted to specific cells or organelles, suitable for in vivo and chronic imaging.
Rhod-4 AM Single Wavelength~558~581~700 nMRed-shifted spectra reduce phototoxicity and autofluorescence.[13]

Experimental Protocol: In Situ Calibration of this compound

This protocol provides a detailed methodology for the in situ calibration of this compound. The core principle is to use a calcium ionophore to permeabilize the cell membrane to Ca²⁺, allowing the equilibration of intracellular and extracellular calcium concentrations.

Reagent Preparation
  • This compound Stock Solution: Prepare a 1 mM stock solution in anhydrous DMSO.

  • Pluronic® F-127: Prepare a 20% (w/v) stock solution in anhydrous DMSO. This non-ionic surfactant helps to disperse the water-insoluble AM ester in the aqueous loading buffer, preventing dye aggregation and facilitating more uniform cell loading.[11][14]

  • Probenecid: Prepare a 250 mM stock solution in 1 M NaOH. Probenecid is an organic anion transport inhibitor that can be used to reduce the extrusion of the de-esterified dye from the cells, thereby improving signal stability.[15][16]

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with 1-2.5 mM probenecid (optional).

  • Ca²⁺-Free Buffer (for Rmin): A physiological salt solution containing no added calcium, supplemented with a high concentration of a calcium chelator (e.g., 5-10 mM EGTA).

  • High Ca²⁺ Buffer (for Rmax): The same physiological salt solution supplemented with a saturating concentration of calcium (e.g., 5-10 mM CaCl₂).

  • Calcium Ionophore (e.g., Ionomycin): Prepare a 1-10 mM stock solution in DMSO. Ionomycin forms a lipid-soluble complex with divalent cations, effectively transporting them across biological membranes and clamping the intracellular Ca²⁺ concentration to that of the extracellular medium.

Step-by-Step Methodology
  • Cell Loading: a. Culture cells to the desired confluency on coverslips suitable for microscopy. b. Prepare the loading solution by diluting the this compound stock solution in the loading buffer to a final concentration of 1-5 µM. Add Pluronic® F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.[16] c. Incubate the cells with the dye-loading solution for 30-60 minutes at 37°C. The optimal loading time and concentration may vary depending on the cell type and should be determined empirically.[14] d. After incubation, wash the cells with the loading buffer to remove extracellular dye and allow for complete de-esterification of the AM esters for at least 30 minutes at room temperature.[17]

  • In Situ Calibration (Determination of Rmin and Rmax): a. To determine the minimum ratio (Rmin ), perfuse the cells with the Ca²⁺-free buffer containing 5-10 µM ionomycin.[12] Record the fluorescence ratio at 340/380 nm excitation until a stable minimum value is reached. This represents the ratio of the indicator in a calcium-depleted state. b. To determine the maximum ratio (Rmax ), perfuse the cells with the high Ca²⁺ buffer, also containing 5-10 µM ionomycin, to saturate the intracellular dye with Ca²⁺.[18] Record the fluorescence ratio until a stable maximum value is achieved. c. During the Rmin and Rmax measurements, record the fluorescence intensity at the 380 nm excitation wavelength to determine Sf2 (from the Ca²⁺-free step) and Sb2 (from the Ca²⁺-saturating step), respectively.

  • Determination of the In Situ Dissociation Constant (Kd): The Kd of Fura-PE3 can be significantly influenced by the intracellular environment (e.g., viscosity, protein binding) and may differ from its in vitro value.[19] For the most accurate measurements, the Kd should be determined in situ. a. Prepare a series of calibration buffers with known free Ca²⁺ concentrations spanning the expected physiological range (e.g., 0 nM to >1 µM). b. Permeabilize the Fura-PE3-loaded cells with an ionophore (e.g., ionomycin) in the presence of each calibration buffer. c. Measure the fluorescence ratio (R) for each known Ca²⁺ concentration. d. Plot the [Ca²⁺] against the term (R - Rmin) / (Rmax - R) * (Sf2 / Sb2). The slope of the resulting line will be the in situ Kd.

Visualization of the Calibration Workflow

The following diagram illustrates the key steps in the in situ calibration process.

G cluster_loading Cell Loading & De-esterification cluster_calibration In Situ Calibration prep Prepare Loading Solution (this compound, Pluronic F-127) load Incubate Cells (30-60 min, 37°C) prep->load wash Wash & De-esterify (≥30 min, RT) load->wash rmin Determine Rmin (Ca²⁺-free buffer + Ionomycin + EGTA) wash->rmin Start Experiment rmax Determine Rmax (High Ca²⁺ buffer + Ionomycin) rmin->rmax calc Calculate [Ca²⁺]i (Grynkiewicz Equation) rmax->calc Apply Calibration Constants

Caption: Experimental workflow for this compound loading and in situ calibration.

Contextual Application: GPCR-Mediated Calcium Signaling

This compound is an invaluable tool for dissecting signaling pathways that involve changes in intracellular calcium. A classic example is the G-protein coupled receptor (GPCR) pathway. The diagram below illustrates how this compound can be used to monitor this process.

GPCR_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release ER->Ca_release IP3R->Ca_release Opens Fura Fura-PE3 (Ratio Change) Ca_release->Fura Detected by

Caption: GPCR-mediated calcium signaling pathway monitored by Fura-PE3.

Conclusion

The accurate quantification of intracellular calcium is achievable with ratiometric indicators like this compound, but it is critically dependent on a robust in situ calibration. By understanding the principles behind each step of the loading and calibration protocol, researchers can generate reliable and reproducible data. This compound, with its leakage-resistant properties, offers a distinct advantage for long-term imaging studies. However, the selection of the optimal indicator will always depend on the specific demands of the experimental system, including the expected calcium concentrations, the required temporal resolution, and the instrumentation available. This guide provides the foundational knowledge and practical steps to empower researchers to make informed decisions and perform high-quality intracellular calcium measurements.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to Fura Red AM: A Ratiometric Fluorescent Indicator for Intracellular Calcium.
  • BenchChem. (n.d.). Fura Red AM: An In-depth Technical Guide to Intracellular Calcium Measurement.
  • Wikipedia. (2023). Calcium imaging.
  • Andor - Oxford Instruments. (n.d.). How Does Calcium Imaging Work | Calcium Indicators.
  • IonOptix. (n.d.). Appendix 4 - Calibration of Calcium Levels.
  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450.
  • JoVE. (2023). Video: Calcium Imaging in Neurons Using Fura-2.
  • BenchChem. (n.d.). A Comparative Guide to In Situ Calcium Calibration: Fura Red AM and its Alternatives.
  • Grienberger, C., & Konnerth, A. (2012). Imaging calcium in neurons. Neuron, 73(5), 862-885.
  • Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008).
  • Interchim. (n.d.). Calcium Assays.
  • Interchim. (n.d.). New generation of Near Membrane Calcium probes.
  • Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca²⁺ indicators for imaging local Ca²⁺ signals in cultured cells. Cell Calcium, 58(6), 638-648.
  • TUTOR, J. C., & ZAMORA, F. (1993). Relationship between dissociation constant (KD) of fura 2 and pH. Clinical chemistry, 39(8), 1757-1757.
  • Vorndran, C., Minta, A., & Poenie, M. (1995). New fluorescent calcium indicators with raised dissociation constants. Biophysical journal, 69(5), 2112-2122.
  • Williams, D. A., & Fay, F. S. (1990). Intracellular calibration of the fluorescent calcium indicator Fura-2. Cell calcium, 11(2-3), 75-83.

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A Researcher's Guide to Accurate Intracellular Calcium Quantification: Determining Rmin and Rmax for Fura-PE3/AM

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium ([Ca²⁺]i) is a cornerstone of understanding cellular signaling in both health and disease. Ratiometric fluorescent indicators, such as Fura-PE3/AM, offer a robust method for quantifying these dynamic changes. This guide provides an in-depth, technically-focused comparison of this compound with its predecessors and other alternatives, grounded in the principles of scientific integrity and field-proven insights. We will delve into the critical process of determining Rmin and Rmax, the minimum and maximum fluorescence ratios essential for converting experimental data into absolute calcium concentrations.

The Ratiometric Advantage: Why this compound Stands Out

This compound, a derivative of the widely-used Fura-2 AM, is a ratiometric calcium indicator. This class of dyes exhibits a shift in their excitation or emission spectra upon binding to Ca²⁺.[1][2] This property allows for the calculation of a ratio of fluorescence intensities at two different wavelengths, which ingeniously corrects for common experimental variables that can plague single-wavelength indicators. These variables include uneven dye loading between cells, leakage of the dye from the cell, photobleaching, and variations in cell thickness.[3] The result is a more accurate and reliable quantification of intracellular calcium concentrations.

This compound shares the spectral properties of Fura-2, with an emission peak around 505 nm and a calcium-dependent excitation shift from approximately 380 nm in the absence of calcium to 340 nm when saturated with calcium.[4] However, this compound possesses a key structural modification that renders it more resistant to leakage from the cell and sequestration into intracellular organelles like mitochondria—a common artifact with traditional AM ester dyes.[4][5] This enhanced intracellular retention makes this compound particularly advantageous for long-term imaging studies and for obtaining a more accurate representation of cytosolic calcium levels.[6]

The Grynkiewicz Equation: The Foundation of Ratiometric Calcium Measurement

The conversion of the measured fluorescence ratio (R) to intracellular calcium concentration is governed by the Grynkiewicz equation:[1]

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

  • [Ca²⁺] is the intracellular free calcium concentration.

  • Kd is the dissociation constant of the indicator for Ca²⁺. For Fura-PE3, this is approximately 146 nM, indicating a high affinity for calcium.

  • R is the experimentally measured ratio of fluorescence intensities at the two excitation wavelengths (F340/F380).

  • Rmin is the fluorescence ratio in the complete absence of Ca²⁺ (zero calcium).

  • Rmax is the fluorescence ratio at saturating Ca²⁺ concentrations.

  • Sf2/Sb2 is the ratio of fluorescence intensities at the second excitation wavelength (~380 nm) under calcium-free (Sf2) and calcium-saturated (Sb2) conditions.

To ensure the accuracy of your calcium measurements, the empirical determination of Rmin and Rmax under your specific experimental conditions is paramount. These values are highly dependent on factors such as the microscope light path, filter sets, and the intracellular environment.[7]

Experimental Determination of Rmin and Rmax: A Step-by-Step In Situ Calibration Protocol

The following protocol details the in situ calibration procedure to determine Rmin and Rmax in cells loaded with this compound. This method involves manipulating the intracellular calcium concentration using a calcium ionophore and specific buffer solutions.

Reagents and Solutions:
  • This compound Stock Solution: 1 mM in anhydrous DMSO.

  • Pluronic F-127: 20% (w/v) in anhydrous DMSO.

  • Physiological Saline Solution: E.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution, phenol red-free.

  • Calcium-Free Saline: Physiological saline solution without CaCl₂ and supplemented with a calcium chelator like 10 mM EGTA.

  • High Calcium Saline: Physiological saline solution with a high concentration of CaCl₂, typically 5-10 mM.

  • Calcium Ionophore Stock Solution: E.g., 1-10 mM Ionomycin in anhydrous DMSO.

Experimental Workflow:

workflow cluster_loading Cell Loading and De-esterification cluster_calibration In Situ Calibration prep Prepare Loading Solution (this compound + Pluronic F-127 in Saline) load Incubate Cells with Loading Solution (30-60 min at 37°C) prep->load wash Wash Cells 2-3x with Saline load->wash deester Incubate in Fresh Saline (30 min at 37°C for de-esterification) wash->deester image_base Acquire Baseline Fluorescence Ratio (R) deester->image_base Proceed to Imaging add_ion_egta Add Calcium-Free Saline + Ionomycin image_base->add_ion_egta measure_rmin Record Stable Minimum Ratio (Rmin) add_ion_egta->measure_rmin wash_highca Wash and Add High Calcium Saline + Ionomycin measure_rmin->wash_highca measure_rmax Record Stable Maximum Ratio (Rmax) wash_highca->measure_rmax

Caption: this compound's resistance to compartmentalization.

Troubleshooting and Experimental Considerations

  • Incomplete De-esterification: If the AM ester groups are not fully cleaved, the dye will not be responsive to calcium. Ensure adequate incubation time after loading.

  • Dye Leakage: While this compound is leak-resistant, some leakage can still occur, especially in long-term experiments. The use of an anion transport inhibitor like probenecid can help to minimize this.

  • Phototoxicity: UV excitation can be damaging to cells. Use the lowest possible excitation light intensity and exposure times to minimize phototoxicity.

  • Autofluorescence: Cellular autofluorescence can interfere with the Fura-PE3 signal. It is important to measure and subtract the background fluorescence from a region of the coverslip that does not contain cells.

Conclusion

This compound represents a significant advancement in ratiometric calcium imaging. Its resistance to leakage and compartmentalization addresses key limitations of its predecessor, Fura-2 AM, making it an excellent choice for researchers seeking to perform accurate and reliable long-term measurements of intracellular calcium. While the initial setup for ratiometric imaging may be more complex than for single-wavelength indicators, the quality and quantitative nature of the data obtained with this compound, when properly calibrated, provide a deeper and more accurate understanding of the intricate role of calcium in cellular physiology and pathophysiology. The empirical determination of Rmin and Rmax for each experimental setup remains a critical step for ensuring the scientific rigor of your findings.

References

  • Li, Q., et al. (1995). Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading. The Journal of Physiology, 488(Pt 3), 573–588.
  • Lock, J. T., et al. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638–648.
  • Lievremont, F., et al. (2005). A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes. Cell Calcium, 38(1), 61–73.
  • Garaschuk, O., et al. (2016). Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue. PLoS One, 11(5), e0155468.
  • ResearchGate. I'm obtaining some variable data from an intacellellular Ca2+ influx assay using Fura-2AM and require some troubleshooting help, can anyone assist?.
  • Grynkiewicz, G., et al. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of Biological Chemistry, 260(6), 3440–3450.
  • ResearchGate. Comparison of in vitro calcium imaging with fura-2, fluo-4 and GCaMP3 at varying frame rates.
  • Walls, A. B., et al. (2017). Genetically Encoded Calcium Indicators For Studying Long-Term Calcium Dynamics During Apoptosis. Scientific Reports, 7, 40055.
  • ResearchGate. I am tracing Ca2+ in endothelial cells using Fura2 AM and a fluorospectrometer. So far I have been getting a baseline higher than normal. any ideas?.
  • Estevez-Pardal, E., et al. (2023). Long-term calcium imaging reveals functional development in hiPSC-derived cultures comparable to human but not rat primary cultures. Stem Cell Reports, 18(1), 135–150.
  • Stem Cell Reports. Long-term calcium imaging reveals functional development in hiPSC-derived cultures comparable to human but not rat primary cultures.
  • ResearchGate. Problem with Fura 2 Am in ionoptix. Help?.
  • ResearchGate. Fura 2-AM ester-loaded developing neocortical (A, left) and entorhinal...
  • ION Biosciences. Calcium Indicators | Calcium Assays.
  • ResearchGate. Which Ca2+ indicator is preferred: Fluo-4 or Fura-2?.
  • Paredes, R. M., et al. (2008). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Journal of Visualized Experiments, (20), 864.
  • ResearchGate. Enhanced Loading of Fura-2/AM Calcium Indicator Dye in Adult Rodent Brain Slices Via a Microfluidic Oxygenator.
  • Maravall, M., et al. (2000). Calcium imaging of cortical neurons using Fura-2 AM. Journal of Visualized Experiments, (23), e1293.
  • Tutunculer, B., et al. (2003). A critical evaluation of resting intracellular free calcium regulation in dystrophic mdx muscle. American Journal of Physiology-Cell Physiology, 285(3), C639–C648.

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A Comparative Guide to Fura-PE3/AM: Enhancing Intracellular Calcium Imaging Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of Fura-PE3/AM's performance in various cell lines, offering insights into its advantages over other calcium indicators, particularly the widely-used Fura-2/AM. This document is designed to empower researchers with the technical knowledge to make informed decisions for their specific experimental needs, ensuring data integrity and reliability in intracellular calcium studies.

The Foundation: Ratiometric Calcium Imaging with Fura Dyes

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis.[1] Fluorescent indicators are indispensable tools for visualizing and quantifying these dynamic changes in intracellular Ca²⁺ concentration ([Ca²⁺]i).

Fura-2, a widely adopted ratiometric indicator, revolutionized calcium imaging.[2] Its acetoxymethyl (AM) ester form, Fura-2/AM, is cell-permeant. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the fluorescent Fura-2 molecule.[1][3] The key feature of Fura-2 is its dual-excitation spectrum. It exhibits an excitation maximum at ~340 nm when bound to Ca²⁺ and at ~380 nm in its Ca²⁺-free form, with both states emitting at ~510 nm.[3] By calculating the ratio of the fluorescence intensities at these two excitation wavelengths, we can determine [Ca²⁺]i in a way that corrects for variations in dye concentration, cell thickness, and photobleaching, thus providing more accurate and reproducible data.[2][4]

However, a significant limitation of Fura-2/AM is its gradual leakage from the cell, which can compromise long-term experiments. This leakage occurs as the negatively charged Fura-2 is actively extruded by organic anion transporters in the cell membrane.[5]

Introducing this compound: The Leakage-Resistant Alternative

This compound, also known as Fura-2 Leakage Resistant AM, was developed to address the issue of dye leakage. It is structurally similar to Fura-2 but incorporates a chemical modification that significantly improves its intracellular retention. This key feature makes this compound the superior choice for experiments requiring prolonged imaging periods.

The spectral properties of Fura-PE3 are nearly identical to those of Fura-2, allowing for the same ratiometric measurement principles to be applied.

Performance Comparison: this compound vs. Fura-2/AM in Key Cell Lines

While direct, quantitative head-to-head comparisons of this compound and Fura-2/AM across a wide range of cell lines are not extensively documented in published literature, we can synthesize available data and infer performance based on the known properties of each indicator. The following table summarizes the expected performance characteristics.

Performance Metric This compound Fura-2/AM Key Considerations & Supporting Evidence
Intracellular Retention ExcellentModerate to PoorThis compound is specifically designed for enhanced retention, making it ideal for long-term imaging (>1 hour). Studies in neuronal tissue have shown that AM dyes can remain functional for over 24 hours.[6]
Loading Efficiency GoodGoodBoth dyes are loaded via their AM ester form. Optimal loading concentrations and times need to be empirically determined for each cell type. Typical concentrations range from 1-5 µM.[7][8]
Hydrolysis Rate Cell-type dependentCell-type dependentThe conversion of the AM ester to the active dye is catalyzed by intracellular esterases, the activity of which can vary significantly between cell lines. Incomplete hydrolysis can lead to compartmentalization and inaccurate Ca²⁺ measurements.[9][10]
Compartmentalization Low to ModerateLow to ModerateBoth indicators can potentially accumulate in organelles like mitochondria and the endoplasmic reticulum. This is more likely with high dye concentrations and prolonged loading times. Careful optimization of loading protocols is crucial.[5]
Photostability GoodGoodRatiometric measurements inherently reduce the impact of photobleaching. However, excessive exposure to excitation light can still lead to signal degradation.[11]
Signal-to-Noise Ratio (SNR) GoodGoodThe ratiometric nature of both dyes contributes to a good SNR by minimizing background fluctuations.

Experimental Deep Dive: Protocols and Causality

General Principles of AM Ester Loading

The successful use of this compound and Fura-2/AM hinges on a well-optimized loading protocol. The goal is to achieve a sufficient intracellular concentration of the active dye for a strong fluorescent signal, while minimizing cytotoxicity and artifacts.

G cluster_0 AM Ester Loading Workflow prep Prepare Loading Solution (Dye, DMSO, Pluronic F-127) load Incubate Cells with Loading Solution prep->load Add to cells wash Wash to Remove Extracellular Dye load->wash After incubation deester De-esterification (Allow time for hydrolysis) wash->deester Resuspend in buffer image Calcium Imaging deester->image Ready for experiment

Caption: A generalized workflow for loading AM ester-based calcium indicators into live cells.

Causality behind Experimental Choices:

  • DMSO and Pluronic F-127: this compound and Fura-2/AM are hydrophobic and require an organic solvent like dimethyl sulfoxide (DMSO) for initial solubilization. Pluronic F-127, a non-ionic surfactant, is often included to prevent the dye from precipitating in the aqueous loading buffer and to facilitate its dispersal.[12]

  • Loading Concentration and Time: These parameters are critical and must be optimized for each cell line. Insufficient loading results in a poor signal, while excessive loading can lead to cytotoxicity, calcium buffering by the indicator itself, and compartmentalization.[8]

  • Temperature: Loading is typically performed at 37°C to facilitate dye uptake. However, some protocols recommend room temperature to reduce compartmentalization.[12]

  • Washing and De-esterification: Thorough washing is essential to remove extracellular dye, which would otherwise contribute to background fluorescence. A subsequent incubation period allows for complete hydrolysis of the AM esters by intracellular esterases, ensuring that the measured signal is from the calcium-sensitive form of the dye.

Detailed Protocol: this compound Loading in Adherent Cells (e.g., HEK293, HeLa)

This protocol provides a starting point for optimization.

Materials:

  • This compound (or Fura-2/AM)

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with calcium and magnesium.

  • Probenecid (optional, to inhibit dye leakage)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • If using, prepare a 250 mM stock solution of Probenecid in 1 M NaOH and adjust the pH to 7.4 with HEPES.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency (typically 70-90%).

  • Prepare Loading Buffer (prepare fresh):

    • For a final concentration of 2 µM this compound, add 2 µL of the 1 mM stock solution to 1 mL of HBSS.

    • Add 1 µL of 20% Pluronic F-127 to the 1 mL of HBSS containing the dye.

    • If using, add Probenecid to a final concentration of 1-2.5 mM.

    • Vortex the solution thoroughly.

  • Cell Loading:

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Wash and De-esterify:

    • Aspirate the loading buffer and wash the cells twice with warm HBSS (containing Probenecid if used).

    • Add fresh warm HBSS (with Probenecid) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye.

  • Imaging:

    • The cells are now ready for calcium imaging. Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

G cluster_1 GPCR Signaling Pathway GPCR GPCR Gq PLC PLC GPCR:f1->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto release Ca_cyto->PKC activates

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway leading to an increase in intracellular calcium.

Cell Line-Specific Considerations

  • HEK293 and HeLa Cells: These cell lines are generally robust and load well with AM ester dyes.[13][14] However, they are known to express organic anion transporters, so the use of Probenecid is recommended to improve dye retention, especially for longer experiments with Fura-2/AM.[8]

  • Primary Neurons: Neurons can be more sensitive to loading conditions. It is crucial to use a high-quality physiological buffer and minimize exposure to excitation light to prevent phototoxicity.[4][6] this compound is particularly advantageous for studying slower calcium dynamics or for long-term monitoring of neuronal activity.[6][15]

  • Cardiomyocytes: These cells have high metabolic activity and may require different loading and de-esterification times. Spontaneous contractions can also present challenges for imaging. This compound's improved retention is beneficial for studying prolonged effects of drugs or other stimuli on cardiac calcium cycling.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and Fura-2/AM ultimately depends on the specific requirements of your experiment.

  • For short-term experiments (under 1 hour) where dye leakage is not a major concern, Fura-2/AM remains a reliable and cost-effective option.

  • For long-term imaging , studies involving slow calcium signaling, or experiments on cells with high rates of dye extrusion, This compound is the superior choice due to its enhanced intracellular retention.

By carefully considering the experimental design and optimizing the protocols for the specific cell line, researchers can leverage the power of these ratiometric indicators to obtain high-quality, reproducible data on intracellular calcium dynamics.

References

  • Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue. (2016). PLOS ONE. [Link]
  • Long-term calcium imaging reveals functional development in hiPSC-derived cultures comparable to human but not rat primary cultures. (2022). eLife. [Link]
  • Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. (2011). PLOS ONE. [Link]
  • Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. (n.d.). Amerigo Scientific. [Link]
  • Long-term calcium imaging reveals functional development in hiPSC-derived cultures comparable to human but not rat primary cultures. (2022). PubMed Central. [Link]
  • HEK Cells in Calcium Imaging and Ion Channel Activity Studies. (n.d.). Cytion. [Link]
  • Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2. (2019). PubMed. [Link]
  • Calcium imaging protocol. (n.d.). brainvta. [Link]
  • Analysis of fluorescence signals and dye stability in HEK293 cells. (A)... - ResearchGate. (n.d.).
  • Fluorogenic approach to evaluating prodrug hydrolysis and stability in live cells. (2019). PubMed. [Link]
  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. (2017). PubMed Central. [Link]
  • Calcium Imaging of Cortical Neurons using Fura-2 AM. (2009). PubMed Central. [Link]
  • Measurement of [Ca2+]i in Whole Cell Suspensions Using Fura-2. (2016).
  • Right way for Calcium imaging using Fluo-3/AM on HEK293 cells? (2016).
  • Calcium Assays. (n.d.). Interchim. [Link]
  • Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2. (2013). PubMed. [Link]
  • Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes. (2018). PubMed Central. [Link]
  • Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X. (2022). bioRxiv. [Link]
  • Large-Scale Fluorescence Calcium-Imaging Methods for Studies of Long-Term Memory in Behaving Mammals. (n.d.). Semantic Scholar. [Link]
  • I am tracing Ca2+ in endothelial cells using Fura2 AM and a fluorospectrometer. So far I have been getting a baseline higher than normal. any ideas? (2018).
  • Photobleaching of fura-2 and its effect on determination of calcium concentr
  • How Does Calcium Imaging Work | Calcium Indicators. (n.d.). Andor - Oxford Instruments. [Link]
  • Intracellular Ca2+ transients in isolated perfused rat heart: measurement using the fluorescent indic
  • Calcium Imaging of Cortical Neurons using Fura-2 AM. (2023). YouTube. [Link]
  • Calcium Imaging Of Cortical Neurons Using Fura-2 AM l Protocol Preview. (2022). YouTube. [Link]
  • A critical evaluation of resting intracellular free calcium regulation in dystrophic mdx muscle. (1997). PubMed. [Link]
  • Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems. (2024). PubMed. [Link]
  • Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes. (2021). PubMed Central. [Link]
  • Live-cell fluorescence imaging. (2010). PubMed. [Link]
  • Intracellular calcium analysis levels determined using FURA-2/AM in... (n.d.).
  • Measurement of Intracellular Ca2+ in Muscle Isolated from Rat and Human Hearts. (2025). PubMed. [Link]
  • Automated analysis of contractile force and Ca2+ transients in engineered heart tissue. (2012).

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A Senior Application Scientist's Guide to Cross-Validating Fura-PE3/AM Data for Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) is paramount to unraveling the complexities of cellular signaling. Fura-PE3/AM has emerged as a valuable tool in this endeavor, prized for its resistance to cellular leakage. However, the cornerstone of robust scientific inquiry lies in the validation of experimental data. This guide provides an in-depth, technical comparison of this compound with alternative methodologies for measuring [Ca²⁺]i, offering the necessary theoretical foundation and practical protocols to ensure the integrity of your findings.

The Central Role of Intracellular Calcium

Calcium ions are ubiquitous second messengers, orchestrating a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis.[1] The precise spatial and temporal control of [Ca²⁺]i dynamics is therefore fundamental to cellular function.[2] Dysregulation of calcium signaling is implicated in numerous pathological conditions, making its accurate measurement a critical aspect of biomedical research.[2]

This compound: The Leakage-Resistant Ratiometric Indicator

This compound is a specialized, cell-permeant fluorescent dye designed for the ratiometric measurement of [Ca²⁺]i.[3][4] It is a derivative of the widely used Fura-2, engineered to minimize leakage from the cell, a common challenge in long-term imaging experiments.[3]

Mechanism of Action

Once loaded into the cell, the acetoxymethyl (AM) ester groups of this compound are cleaved by intracellular esterases, trapping the active, calcium-sensitive form, Fura-PE3, within the cytosol.[5] Fura-PE3 is a dual-excitation indicator. When it binds to Ca²⁺, its fluorescence excitation maximum shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while the emission maximum remains around 510 nm.[3][6] This ratiometric property is a key advantage, as the ratio of fluorescence intensities at the two excitation wavelengths is directly proportional to the [Ca²⁺]i, thereby minimizing artifacts from variations in dye concentration, cell thickness, and photobleaching.[7][8]

cluster_cell Cell cluster_excitation Ratiometric Measurement Fura_PE3_AM This compound Esterases Intracellular Esterases Fura_PE3_AM->Esterases Crosses membrane Fura_PE3 Fura-PE3 (Trapped) Esterases->Fura_PE3 Cleavage of AM esters Fura_PE3_Ca2 Fura-PE3-Ca²⁺ Complex Fura_PE3->Fura_PE3_Ca2 Binds Ca2_free Free Ca²⁺ Ca2_free->Fura_PE3_Ca2 Excitation Dual Excitation (340nm / 380nm) Fura_PE3_Ca2->Excitation Emission Emission (~510nm) Excitation->Emission Ratio Ratio (340/380) ∝ [Ca²⁺]i Emission->Ratio

Mechanism of this compound for ratiometric calcium detection.

Cross-Validation: A Multi-faceted Approach

To ensure the fidelity of your this compound data, cross-validation with alternative methods is essential. This can be broadly categorized into three approaches: comparison with other fluorescent indicators, validation with non-fluorescent techniques, and assessing key performance parameters.

Comparison with Other Fluorescent Calcium Indicators

Given that Fura-PE3 is a derivative of Fura-2, a direct comparison is a logical first step. The primary advantage of Fura-PE3 is its enhanced cellular retention.[3]

Experimental Protocol: Comparative Dye Leakage Assay

  • Cell Culture: Plate adherent cells on glass-bottom dishes and culture to 70-80% confluency.

  • Dye Loading:

    • Prepare loading solutions of 2 µM this compound and 2 µM Fura-2 AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The addition of a non-ionic detergent like Pluronic F-127 (0.02%) can aid in dye solubilization.

    • Incubate one set of cells with the this compound solution and another with the Fura-2 AM solution for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells three times with fresh, dye-free buffer to remove extracellular dye.

  • Imaging:

    • Acquire initial fluorescence images using a fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm).

    • Continue to acquire images at regular intervals (e.g., every 15 minutes) for a prolonged period (e.g., 2-4 hours), maintaining the cells at 37°C.

  • Data Analysis:

    • For each time point, calculate the average fluorescence intensity of a population of cells for both the Fura-PE3 and Fura-2 loaded groups.

    • Plot the normalized fluorescence intensity over time for both indicators. A slower decline in fluorescence intensity for the Fura-PE3 group would indicate better cellular retention.

Fluo-4 AM is a popular non-ratiometric indicator known for its large fluorescence intensity increase upon Ca²⁺ binding (often >100-fold) and its excitation maximum around 494 nm, which is compatible with standard 488 nm laser lines.[9][10] However, as a single-wavelength indicator, it is more susceptible to variations in dye concentration and photobleaching.[7]

Experimental Protocol: Signal-to-Noise Ratio (SNR) Comparison

  • Cell Culture and Dye Loading: Prepare two sets of adherent cells as described above, loading one with 2 µM this compound and the other with 2 µM Fluo-4 AM.

  • Stimulation: Prepare a solution of a known calcium-mobilizing agonist (e.g., ATP, carbachol) at a concentration that elicits a robust but sub-maximal response.

  • Imaging:

    • For Fura-PE3, acquire a baseline ratiometric recording (340/380 nm excitation).

    • For Fluo-4, acquire a baseline fluorescence recording (e.g., 488 nm excitation, ~520 nm emission).

    • Add the agonist and record the resulting calcium transient for both sets of cells.

  • Data Analysis:

    • Signal: For Fura-PE3, the signal is the peak change in the 340/380 ratio. For Fluo-4, it is the peak change in fluorescence intensity (ΔF/F₀).

    • Noise: The noise is the standard deviation of the baseline fluorescence before stimulation.

    • SNR Calculation: SNR = Signal / Noise. Compare the calculated SNR for both indicators.

GECIs, such as the GCaMP family, are fluorescent proteins that can be genetically expressed in specific cell types or subcellular compartments.[11] They offer the advantage of long-term, stable expression without the need for dye loading.[12] However, their kinetics and dynamic range can differ significantly from chemical dyes.[13][14]

Considerations for Comparison:

  • Expression Levels: The expression level of GECIs can influence the measured calcium dynamics.

  • Kinetics: GECIs generally have slower on- and off-rates compared to small molecule indicators like Fura-PE3.[14] This can lead to an underestimation of the amplitude and a distortion of the temporal profile of rapid calcium transients.

  • Affinity: The Ca²⁺ affinity of GECIs varies between different versions and can impact the reporting of calcium signals in different concentration ranges.

Validation with Non-Fluorescent Techniques

This method provides a direct measure of calcium influx into cells and is not subject to the potential artifacts of fluorescent dyes. It is particularly useful for validating data on store-operated calcium entry or the activity of specific calcium channels.

Experimental Protocol: ⁴⁵Ca²⁺ Uptake in Adherent Cells

  • Cell Culture: Plate cells in 24- or 96-well plates and grow to near confluence.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., HBSS with HEPES, pH 7.4).

  • Pre-incubation: Aspirate the culture medium and replace it with the assay buffer. Add any test compounds or inhibitors and incubate for the desired time (e.g., 30 minutes).

  • Initiation of Uptake: Add the assay buffer containing ⁴⁵Ca²⁺ (typically 1-2 µCi/ml) and the desired stimulus to initiate calcium uptake.

  • Incubation: Incubate the plate for a predetermined time with gentle agitation.

  • Termination of Uptake: Rapidly wash the cells three times with ice-cold wash buffer (e.g., PBS with 2 mM EGTA) to remove extracellular ⁴⁵Ca²⁺.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

This technique provides a direct, quantitative measurement of intracellular free calcium concentration.[15] However, it is technically challenging, invasive, and generally suitable for larger, more robust cells.

General Workflow:

  • Microelectrode Fabrication: Pull glass micropipettes to a fine tip and silanize them.

  • Filling: Fill the tip with a calcium-selective liquid ion-exchanger and the shaft with a back-filling solution.

  • Calibration: Calibrate the microelectrode using a series of solutions with known free calcium concentrations.

  • Cell Impalement: Carefully impale the cell of interest with the microelectrode.

  • Measurement: Record the potential difference between the calcium-selective microelectrode and a reference electrode to determine the intracellular calcium concentration.

cluster_fluorescent Fluorescent Methods cluster_non_fluorescent Non-Fluorescent Methods Fura_PE3 This compound Data Fura_2 Fura-2 AM (Leakage Comparison) Fura_PE3->Fura_2 Fluo_4 Fluo-4 AM (SNR Comparison) Fura_PE3->Fluo_4 GCaMP GECIs (e.g., GCaMP) (Kinetics & Targeting) Fura_PE3->GCaMP Ca45 ⁴⁵Ca²⁺ Uptake Assay (Direct Influx Measurement) Fura_PE3->Ca45 Electrodes Ca²⁺-Selective Microelectrodes (Direct [Ca²⁺]i Measurement) Fura_PE3->Electrodes

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Assessing the Leak Resistance of Fura-PE3/AM: A Comparative Guide for Intracellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the precise measurement of intracellular calcium ([Ca²⁺]i), the choice of fluorescent indicator is paramount. An ideal indicator should not only exhibit a high signal-to-noise ratio and appropriate affinity for Ca²⁺ but also remain securely within the cytosol for the duration of the experiment. Dye leakage from the cell can lead to a diminishing signal, increased background fluorescence, and ultimately, inaccurate quantification of [Ca²⁺]i dynamics. This guide provides an in-depth, experimentally supported comparison of Fura-PE3/AM, a fluorescent calcium indicator engineered for enhanced leak resistance, against its widely used predecessor, Fura-2 AM.

The Critical Challenge of Dye Leakage in Calcium Imaging

Chemical calcium indicators are often introduced into cells as acetoxymethyl (AM) esters. These lipophilic molecules readily cross the cell membrane. Once inside, intracellular esterases cleave the AM groups, trapping the now hydrophilic and Ca²⁺-sensitive form of the dye within the cytosol.[1][2] However, this trapping mechanism is not always perfect. Many cell types actively extrude these dyes over time through the action of organic anion transporters.[3][4] This leakage can be a significant source of experimental artifact, particularly in long-term imaging studies.

This compound was developed to address this very issue. It is a derivative of Fura-2 that incorporates a chemical modification designed to improve its intracellular retention.[5][6] This guide will provide the experimental framework to validate this claim and empower researchers to make an informed decision for their specific applications.

Comparative Experimental Design: this compound vs. Fura-2 AM

To objectively assess the leak resistance of this compound, a direct comparison with Fura-2 AM is the most effective approach. The following experimental design allows for the quantification of dye leakage over time in a cultured cell model.

Key Experimental Parameters and Considerations:
  • Cell Line Selection: The choice of cell line is crucial, as dye leakage rates can vary significantly between cell types.[7] A cell line known for robust expression of organic anion transporters, such as CHO or HEK293 cells, can provide a stringent test for leak resistance.

  • Dye Loading Conditions: To ensure a fair comparison, it is essential to optimize and standardize the loading conditions for both dyes. This includes dye concentration, incubation time, and temperature. Overloading can lead to cytotoxicity and compartmentalization of the dye in organelles, confounding the results.[3][8]

  • Use of Probenecid: Probenecid is an inhibitor of organic anion transporters and is often used to reduce dye leakage.[3][4] Including a condition with and without probenecid can help to elucidate the mechanism of leakage and the effectiveness of this compound's modification. However, be aware that probenecid can have off-target effects, including blocking some calcium channels.[9]

  • Ratiometric Imaging: Both Fura-2 and Fura-PE3 are ratiometric indicators, meaning the concentration of intracellular calcium can be determined by the ratio of fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm).[5][10] This property is advantageous as it corrects for variations in dye concentration, cell thickness, and photobleaching, allowing for more accurate measurements.[10][11]

Experimental Workflow for Assessing Dye Leakage

The following diagram illustrates the key steps in the experimental protocol to compare the leak resistance of this compound and Fura-2 AM.

Leak_Resistance_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis cell_culture 1. Culture cells to optimal confluency plating 2. Plate cells on imaging-compatible plates cell_culture->plating prepare_loading 3. Prepare loading solutions: - Fura-2 AM - this compound - With/without Probenecid plating->prepare_loading incubation 4. Incubate cells with loading solutions prepare_loading->incubation wash 5. Wash cells to remove extracellular dye incubation->wash acquire_t0 6. Acquire initial fluorescence images (t=0) (Excitation at 340nm & 380nm) wash->acquire_t0 time_lapse 7. Acquire images at regular intervals (e.g., every 15 min for 2 hours) acquire_t0->time_lapse roi 8. Define Regions of Interest (ROIs) over individual cells time_lapse->roi measure_intensity 9. Measure mean fluorescence intensity within ROIs at each time point roi->measure_intensity calculate_ratio 10. Calculate 340/380 ratio measure_intensity->calculate_ratio normalize 11. Normalize fluorescence intensity to t=0 calculate_ratio->normalize plot 12. Plot normalized intensity vs. time normalize->plot

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A Quantitative Comparison of Fura-PE3/AM and Other Calcium Sensors: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of cellular biology and drug discovery, the precise measurement of intracellular calcium ([Ca²⁺]i) dynamics is paramount. As a second messenger, calcium ions orchestrate a vast symphony of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. The selection of an appropriate fluorescent indicator is a critical determinant of experimental success, directly impacting the accuracy, reliability, and temporal resolution of [Ca²⁺]i measurements. This guide provides a comprehensive, quantitative comparison of Fura-PE3/AM, a leakage-resistant ratiometric indicator, with other widely used chemical dyes and genetically encoded calcium indicators (GECIs). We will delve into the core principles of calcium sensing, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific applications.

The Landscape of Calcium Indicators: A Tale of Two Chemistries

The detection of intracellular calcium transients largely relies on two classes of indicators: synthetic chemical dyes and genetically encoded calcium indicators (GECIs).[1]

  • Chemical Dyes: These are small organic molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺. They are typically introduced into cells as membrane-permeant acetoxymethyl (AM) esters, which are subsequently cleaved by intracellular esterases to trap the active, calcium-sensitive form of the dye within the cytosol.[2] This class includes venerable workhorses like Fura-2 and Indo-1, as well as single-wavelength indicators such as Fluo-4.

  • Genetically Encoded Calcium Indicators (GECIs): GECIs are proteins, often derived from calmodulin and a fluorescent protein, that can be genetically expressed in specific cell types or even targeted to subcellular compartments.[3][4] This allows for long-term, non-invasive monitoring of calcium dynamics in defined cell populations, a significant advantage for in vivo studies and longitudinal experiments.[3] The GCaMP series are the most prominent examples of single-fluorophore GECIs.

The choice between these two families of sensors is dictated by the specific experimental question, the model system, and the available instrumentation. While GECIs offer unparalleled targetability and are suitable for chronic imaging, chemical dyes often provide a brighter signal and are ideal for acute experiments in primary cells or cell lines where transfection can be challenging.[5]

This compound: Engineered for Enhanced Cellular Retention

This compound is a derivative of the classical ratiometric indicator Fura-2, specifically engineered to address a common pitfall of AM ester-based dyes: cellular leakage.[6][7][8] The improved retention of Fura-PE3 within the cytosol allows for more stable, long-term imaging experiments with a higher signal-to-noise ratio over time.[6]

The Ratiometric Advantage

Like its predecessor Fura-2, this compound is a ratiometric indicator. This means that upon binding to calcium, its excitation spectrum shifts, while its emission maximum remains relatively constant.[7][9] Specifically, the excitation maximum shifts from approximately 380 nm in the Ca²⁺-free state to around 340 nm in the Ca²⁺-bound state, with an emission peak around 510 nm.[7] By measuring the ratio of fluorescence emission when excited at these two wavelengths (F340/F380), one can obtain a quantitative measure of intracellular calcium concentration that is largely independent of dye concentration, cell thickness, and photobleaching.[5][9][10] This ratiometric property provides a significant advantage in accuracy and reproducibility over single-wavelength indicators.[5]

Quantitative Performance Metrics: A Head-to-Head Comparison

The selection of a calcium indicator should be a data-driven process. The following tables summarize the key quantitative performance metrics for this compound and other commonly used calcium sensors.

Table 1: Spectral Properties and Calcium Affinity (Kd)

IndicatorTypeExcitation (Ex) max (nm)Emission (Em) max (nm)Kd for Ca²⁺ (nM)
This compound Ratiometric (Excitation)~340 (bound) / ~380 (free)~510146[7]
Fura-2, AM Ratiometric (Excitation)~340 (bound) / ~380 (free)~510145[9]
Indo-1, AM Ratiometric (Emission)~350~400 (bound) / ~475 (free)230-250[11][12]
Fluo-4, AM Single Wavelength~494~516~345[1]
Cal-520®, AM Single Wavelength~492~514~320[13]
GCaMP6s Genetically Encoded~488~510~144

Table 2: Qualitative Performance Comparison

IndicatorSignal-to-Noise RatioPhotostabilityLeakage ResistanceCompartmentalization
This compound HighGoodExcellent[6]Low
Fura-2, AM GoodGood[14]ModerateProne to compartmentalization[3][4]
Indo-1, AM GoodModerate (prone to photobleaching)[14][15]ModerateLow
Fluo-4, AM High[1]GoodModerate (Probenecid often used)[13]Moderate
Cal-520®, AM Very High[6][13]GoodHigh[6][16]Low[13]
GCaMP6s High[17]Good[17]N/A (Genetically expressed)Can be targeted

Experimental Protocols for Quantitative Sensor Characterization

To ensure scientific integrity, the performance of any calcium indicator should be validated under your specific experimental conditions. The following are detailed protocols for key characterization experiments.

General Workflow for Calcium Indicator Loading and Imaging

The following diagram illustrates the typical workflow for loading cells with AM ester-based calcium indicators and subsequent imaging.

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_deester De-esterification cluster_imaging Imaging & Analysis prep_cells 1. Seed cells on coverslips prep_dye 2. Prepare AM ester working solution prep_cells->prep_dye load_dye 3. Incubate cells with dye solution prep_dye->load_dye wash1 4. Wash to remove excess dye load_dye->wash1 deester 5. Incubate for de-esterification wash1->deester mount 6. Mount on microscope deester->mount baseline 7. Record baseline fluorescence mount->baseline stimulate 8. Add stimulus baseline->stimulate record 9. Record fluorescence changes stimulate->record analyze 10. Data analysis (e.g., ΔF/F₀, Ratio) record->analyze

Caption: General experimental workflow for calcium imaging.

Protocol for Loading Cells with AM Ester Calcium Indicators

Causality: The acetoxymethyl (AM) ester groups render the dye lipophilic, allowing it to passively diffuse across the plasma membrane. Inside the cell, ubiquitous esterases cleave these AM groups, trapping the now hydrophilic and calcium-sensitive form of the dye in the cytosol. The use of a non-ionic detergent like Pluronic® F-127 aids in the dispersion of the hydrophobic AM ester in the aqueous loading buffer, preventing aggregation and improving loading efficiency.

Materials:

  • Calcium indicator AM ester (e.g., this compound, Fura-2, AM, etc.)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • Probenecid (optional, to inhibit organic anion transporters that can extrude the dye)

Procedure:

  • Prepare a 1-10 mM stock solution of the calcium indicator AM ester in anhydrous DMSO. Store this stock solution in small aliquots at -20°C, protected from light and moisture.

  • On the day of the experiment, thaw a stock solution aliquot.

  • Prepare the loading buffer by diluting the stock solution into your physiological buffer to a final concentration of 1-10 µM. The optimal concentration must be determined empirically for each cell type.

  • To aid in solubilization, you can mix the AM ester stock solution with an equal volume of 20% Pluronic® F-127 before diluting it into the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

  • If dye leakage is a concern, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

  • Remove the culture medium from your cells and replace it with the loading buffer.

  • Incubate the cells for 30-60 minutes at room temperature or 37°C. Note that incubation at 37°C may increase dye compartmentalization into organelles.

  • After incubation, wash the cells 2-3 times with fresh, dye-free physiological buffer (containing probenecid, if used) to remove any extracellular dye.

  • Incubate the cells for an additional 30 minutes in dye-free buffer to allow for complete de-esterification of the AM ester.

  • The cells are now ready for imaging.

Protocol for Determining the Dissociation Constant (Kd) of a Calcium Indicator

Causality: The dissociation constant (Kd) is a measure of the affinity of the indicator for calcium. A lower Kd indicates a higher affinity. Determining the Kd in situ is crucial as its value can be influenced by the intracellular environment (e.g., pH, viscosity, protein binding). This protocol uses a series of calibration buffers with known free Ca²⁺ concentrations to determine the Kd.

Materials:

  • Calcium Calibration Buffer Kit (containing Ca²⁺-free and Ca²⁺-saturating buffers)

  • The calcium indicator in its salt form (not the AM ester)

  • Fluorometer or fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a series of calibration buffers with known free Ca²⁺ concentrations ranging from 0 to ~40 µM by mixing the Ca²⁺-free and Ca²⁺-saturating buffers in defined ratios.

  • Add a constant, low concentration (e.g., 1 µM) of the calcium indicator (salt form) to each calibration buffer.

  • Measure the fluorescence intensity of each sample. For ratiometric indicators like Fura-PE3, measure the fluorescence at the two excitation wavelengths (e.g., 340 nm and 380 nm) while keeping the emission wavelength constant (e.g., 510 nm). For single-wavelength indicators, measure the fluorescence at the optimal excitation and emission wavelengths.

  • Determine Fmin (fluorescence in the Ca²⁺-free buffer) and Fmax (fluorescence in the Ca²⁺-saturating buffer).

  • For a single-wavelength indicator, the free calcium concentration can be calculated using the following equation: [Ca²⁺]free = Kd * [ (F - Fmin) / (Fmax - F) ] Where F is the fluorescence at a given calcium concentration. The Kd can be determined by plotting the fluorescence intensity against the known calcium concentrations and fitting the data to a sigmoidal binding curve.

  • For a ratiometric indicator like Fura-PE3, the ratio (R) of the fluorescence intensities at the two excitation wavelengths is calculated. The free calcium concentration is then determined by the Grynkiewicz equation: [Ca²⁺]free = Kd * (Sf2/Sb2) * [ (R - Rmin) / (Rmax - R) ] Where Rmin is the ratio in the absence of calcium, Rmax is the ratio at calcium saturation, and Sf2/Sb2 is the ratio of fluorescence intensities at the second excitation wavelength (e.g., 380 nm) for the free and bound forms of the indicator, respectively.

Protocol for Quantifying Photobleaching

Causality: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This protocol measures the rate of fluorescence decay under continuous illumination to quantify the photostability of a dye.

Materials:

  • Cells loaded with the calcium indicator of interest

  • Fluorescence microscope with a stable light source and a camera capable of time-lapse imaging

Procedure:

  • Prepare cells loaded with the calcium indicator as described in protocol 4.2.

  • Mount the cells on the microscope and locate a field of view with healthy, well-loaded cells.

  • Set the microscope to continuously acquire images at a fixed frame rate (e.g., 1 frame per second) with the excitation shutter open. Use the same excitation intensity that you would use for your experiments.

  • Record a time-lapse sequence for an extended period (e.g., 5-10 minutes).

  • Select regions of interest (ROIs) within the cells and measure the mean fluorescence intensity in these ROIs for each frame of the time-lapse sequence.

  • Plot the normalized fluorescence intensity (F/F₀, where F₀ is the initial fluorescence intensity) as a function of time.

  • The rate of photobleaching can be quantified by fitting the decay curve to an exponential function (e.g., a single or double exponential decay). The time constant of the decay is a measure of the photostability; a longer time constant indicates greater photostability.

Protocol for Measuring Dye Leakage Rate

Causality: The improved retention of Fura-PE3 is a key advantage. This protocol quantifies the rate of dye leakage from loaded cells by monitoring the decrease in intracellular fluorescence over time in the absence of photobleaching.

Materials:

  • Cells loaded with the calcium indicator of interest

  • Fluorescence microscope with an automated stage and environmental chamber to maintain cell health

  • Image analysis software

Procedure:

  • Load cells with the calcium indicator as described in protocol 4.2.

  • Mount the cells on the microscope in a perfusion chamber with a continuous flow of fresh, dye-free medium to wash away any leaked dye.

  • Acquire an initial fluorescence image (t=0). To minimize photobleaching, use a low excitation intensity and a short exposure time.

  • Incubate the cells on the microscope stage for an extended period (e.g., 1-2 hours).

  • Acquire fluorescence images at regular intervals (e.g., every 15 minutes), ensuring to return to the same field of view for each time point.

  • For each time point, measure the average fluorescence intensity of a population of cells.

  • Plot the normalized fluorescence intensity as a function of time. The slope of this line represents the dye leakage rate. A flatter slope indicates better dye retention.

Selecting the Right Tool for the Job: A Decision Framework

The optimal calcium sensor is highly dependent on the specific experimental goals. The following decision tree provides a framework for selecting the most appropriate indicator.

G start Start: What is your primary experimental goal? q1 Long-term imaging (> 2 hours) or cell-type specific expression? start->q1 ans_y1 Yes q1->ans_y1 ans_n1 No q1->ans_n1 q2 Is quantitative measurement of [Ca²⁺]i essential? ans_y2 Yes q2->ans_y2 ans_n2 No q2->ans_n2 q3 Is UV excitation a concern (phototoxicity, equipment limitations)? ans_y3 Yes q3->ans_y3 ans_n3 No q3->ans_n3 res_geci Consider GECIs (e.g., GCaMP) ans_y1->res_geci ans_n1->q2 ans_y2->q3 res_fluo_4 Fluo-4 or Cal-520 are suitable for high-throughput screening or when a large signal change is needed. ans_n2->res_fluo_4 res_vis_ratiometric Consider visible-light ratiometric dyes if available. ans_y3->res_vis_ratiometric res_fura_pe3 This compound is an excellent choice ans_n3->res_fura_pe3 res_fura_2 Fura-2 or Indo-1 are standard choices res_fura_pe3->res_fura_2 If leakage is less of a concern

Caption: Decision tree for selecting a calcium sensor.

Conclusion: Empowering Your Calcium Imaging Experiments

The field of calcium imaging continues to evolve, with new and improved sensors being developed regularly. This compound represents a significant advancement in the Fura family of indicators, offering the benefits of ratiometric imaging with enhanced cellular retention for more stable and prolonged experiments. However, the ideal sensor is not a one-size-fits-all solution. By carefully considering the quantitative performance metrics, understanding the underlying principles, and validating the chosen indicator with the provided experimental protocols, researchers can ensure the acquisition of high-quality, reproducible data, ultimately leading to more profound insights into the intricate world of calcium signaling.

References

  • Rupprecht, P. (2021). Large-scale calcium imaging & noise levels. A blog about neurophysiology. [Link]
  • Flow Cytometry - The University of Iowa. CALCIUM FLUX PROTOCOL. [Link]
  • bioRxiv. (2021).
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  • YouTube. (2017). Live Technical Webinar: Measuring Calcium Flux by Flow Cytometry. [Link]
  • PubMed Central. (2012).
  • PubMed Central. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells. [Link]
  • PubMed Central. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging. [Link]
  • ResearchGate.
  • Wikipedia. Indo-1. [Link]
  • PubMed Central. Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes. [Link]
  • ResearchGate. (2013). Which Ca2+ indicator is preferred: Fluo-4 or Fura-2?. [Link]
  • PubMed Central. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. [Link]
  • Wikipedia. Indo-1. [Link]
  • ResearchGate. (2022).
  • Cold Spring Harbor Protocols. (2014). Large-Scale Fluorescence Calcium-Imaging Methods for Studies of Long-Term Memory in Behaving Mammals. [Link]
  • PubMed Central.
  • ION Biosciences.
  • PubMed Central. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. [Link]
  • Semantic Scholar. Digital Imaging Fluorescence Microscopy: Spatial Heterogeneity of Photobleaching Rate Constants in Individual Cells. [Link]
  • PubMed Central. (2018). Measurement of intracellular concentration of fluorescently-labeled targets in living cells. [Link]
  • PubMed.
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  • MDPI. (2021). Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology. [Link]
  • PubMed Central. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. [Link]
  • ResearchGate. (2018). I am tracing Ca2+ in endothelial cells using Fura2 AM and a fluorospectrometer. So far I have been getting a baseline higher than normal. any ideas?. [Link]

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A Comparative Guide to Calcium Indicators: The Limitations of Fura-PE3/AM in the Era of Advanced Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the precise measurement of intracellular calcium ([Ca²⁺]i) has been a cornerstone of research in cell signaling, neuroscience, and drug discovery. Fura-2, and its subsequent modifications like Fura-PE3, were foundational tools in this field. However, as imaging technologies and experimental demands have evolved, the limitations of these early-generation dyes have become more apparent. This guide provides a detailed comparison of Fura-PE3/AM with newer fluorescent calcium indicators, offering insights into their respective strengths and weaknesses to aid researchers in selecting the optimal tool for their experimental needs.

Fura-PE3 was developed as a zwitterionic indicator to address some of the shortcomings of its predecessor, Fura-2, notably its propensity for leakage and compartmentalization within cells.[1] While an improvement, Fura-PE3 retains several fundamental limitations inherent to its chemical structure and spectral properties. Newer dyes have since been engineered to overcome these challenges, offering superior performance in key areas.

Key Performance Metrics: A Head-to-Head Comparison

The selection of a calcium indicator is a critical experimental choice, directly impacting the quality and reliability of the data obtained. The following sections and the summary table below break down the key performance characteristics of this compound and compare them with modern alternatives like Fluo-4, Cal-520, and the Calbryte series.

Parameter Fura-PE3 Fluo-4 Cal-520 Calbryte-520
Excitation Wavelength (nm) ~340 / ~380~494~494~494
Emission Wavelength (nm) ~510~516~514~514
Indicator Type Ratiometric (UV Excitation)Single Wavelength (Visible Light)Single Wavelength (Visible Light)Single Wavelength (Visible Light)
Dissociation Constant (Kd) for Ca²⁺ ~350 nM (in situ)~345 nM~320 nM~320 nM
Signal-to-Background Ratio ModerateHighVery HighHighest
Phototoxicity High (due to UV excitation)LowLowLow
Cellular Retention Improved over Fura-2ModerateHighVery High
Brightness ModerateHighVery HighHighest

In-Depth Analysis of this compound Limitations

UV Excitation and Phototoxicity

A significant drawback of Fura-PE3, and all Fura-based dyes, is the requirement for ultraviolet (UV) light for excitation (at approximately 340 nm and 380 nm).[2][3] UV light is inherently phototoxic to cells, capable of causing DNA damage and generating reactive oxygen species, which can compromise cell health and introduce experimental artifacts, especially in long-term imaging studies.[4] Furthermore, many biological tissues exhibit significant autofluorescence in the UV range, which can interfere with the signal from the calcium indicator.

Newer dyes, such as Fluo-4, Cal-520, and Calbryte-520, are excitable by visible light (typically around 488 nm), which is significantly less damaging to cells and reduces background autofluorescence.[4][5] This shift to the visible spectrum is a major advancement, enabling longer and more reliable live-cell imaging experiments.

Ratiometric Imaging: A Double-Edged Sword

Fura-PE3 is a ratiometric indicator, meaning that upon binding calcium, its excitation spectrum shifts.[6] By measuring the ratio of fluorescence emission when excited at two different wavelengths (340 nm and 380 nm), it is possible to obtain a quantitative measurement of intracellular calcium concentration that is, in principle, independent of dye concentration, cell thickness, and photobleaching.[2][7]

While powerful, this ratiometric approach has practical limitations. It requires a specialized imaging setup capable of rapidly alternating between two excitation wavelengths, which is not standard on all fluorescence microscopes, particularly many confocal systems.[3][7] The need to acquire two images to generate one data point also limits the temporal resolution of the measurement, which can be a critical factor when studying rapid calcium transients.[8]

In contrast, single-wavelength indicators like Fluo-4 and Cal-520 report calcium changes through an increase in fluorescence intensity at a single excitation wavelength.[8][9] While not truly quantitative in the same way as ratiometric dyes, they offer a simpler experimental setup and faster image acquisition, making them well-suited for high-throughput screening and for capturing fast calcium dynamics.[8][10] The development of dyes with very high signal-to-background ratios, like Calbryte-520, has further enhanced the utility of single-wavelength indicators, providing robust and reliable signals.[11]

Subcellular Compartmentalization

Like other dyes delivered as acetoxymethyl (AM) esters, this compound is susceptible to sequestration into intracellular organelles, such as mitochondria and the endoplasmic reticulum.[12] This compartmentalization can lead to a decrease in the cytosolic signal and an inaccurate representation of cytosolic calcium levels. While Fura-PE3 was designed to be more resistant to this phenomenon than Fura-2, it is not immune.[1] Factors such as incubation time, dye concentration, and cell type can all influence the degree of compartmentalization.[12]

Newer dyes like Cal-520 and the Calbryte series have been specifically engineered for improved cytosolic retention, reducing the likelihood of compartmentalization and providing a more accurate measurement of cytosolic calcium.[5][13]

Signal-to-Background Ratio and Brightness

The dynamic range of a calcium indicator, often expressed as its signal-to-background ratio, is a critical determinant of its sensitivity. Fura-PE3, while an improvement over earlier dyes, has a more limited dynamic range compared to the latest generation of indicators. Dyes like Cal-520 and Calbryte-520 exhibit a significantly larger increase in fluorescence upon binding calcium, resulting in a much-improved signal-to-background ratio.[5][11] This allows for the detection of smaller and more subtle calcium signals that might be missed with Fura-PE3.

Experimental Workflows and Considerations

The successful use of any fluorescent calcium indicator relies on proper loading and handling. The following sections provide a generalized workflow and a visual representation of the key steps.

Generalized AM Ester Loading Protocol
  • Reagent Preparation : Prepare a stock solution of the AM ester dye in anhydrous DMSO. A 1 mM stock solution is common.

  • Loading Solution : Dilute the stock solution in a physiological buffer (e.g., HBSS) to the desired final concentration (typically 1-5 µM). The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.[14] For some cell types and dyes, an organic anion transport inhibitor such as probenecid may be added to reduce dye leakage.[7][15]

  • Cell Loading : Replace the cell culture medium with the loading solution and incubate at an appropriate temperature (room temperature or 37°C) for a specific duration (typically 30-60 minutes).[5][16]

  • De-esterification : After loading, wash the cells with fresh buffer to remove extracellular dye and allow time for intracellular esterases to cleave the AM groups, trapping the active dye in the cytosol. This de-esterification step usually takes around 30 minutes.[17]

  • Imaging : Proceed with fluorescence imaging using the appropriate excitation and emission wavelengths for the chosen indicator.

G cluster_prep Preparation cluster_loading Cell Loading cluster_final Final Steps prep_stock Prepare Dye Stock (1 mM in DMSO) prep_load Prepare Loading Solution (1-5 µM in Buffer + Pluronic F-127) prep_stock->prep_load load_cells Incubate Cells with Loading Solution (30-60 min) prep_load->load_cells wash Wash to Remove Extracellular Dye load_cells->wash deester De-esterification (30 min) wash->deester image Fluorescence Imaging deester->image

AM Ester Dye Loading Workflow

Calcium Signaling Pathway Overview

The dyes discussed here are tools to visualize the downstream effects of various signaling pathways that modulate intracellular calcium. A common example is the G-protein coupled receptor (GPCR) pathway, which leads to the release of calcium from intracellular stores.

G ligand Ligand gpcr GPCR ligand->gpcr binds plc PLC gpcr->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds er Endoplasmic Reticulum ca_release Ca²⁺ Release ip3r->ca_release opens dye Fluorescent Dye (e.g., Cal-520) ca_release->dye binds fluorescence Increased Fluorescence dye->fluorescence

GPCR-Mediated Calcium Release

Conclusion and Future Perspectives

While this compound represented a significant step forward in calcium imaging, its limitations, particularly its reliance on UV excitation and its modest signal-to-background ratio, have been surpassed by newer, visible-light excitable dyes. Indicators like Fluo-4, Cal-520, and the Calbryte series offer researchers enhanced brightness, superior signal-to-noise ratios, and improved cellular retention, all while minimizing phototoxicity.[5][8][11]

The choice of a calcium indicator should be guided by the specific requirements of the experiment. For quantitative measurements where ratiometric imaging is feasible and the limitations of UV excitation are acceptable, Fura-based dyes may still have a role. However, for the majority of live-cell imaging applications, particularly those involving sensitive cells, long-term experiments, or the need to detect subtle calcium signals, the newer generation of visible-light excitable dyes represents the superior choice. As dye chemistry continues to evolve, we can anticipate even more robust and versatile tools for unraveling the complexities of calcium signaling.

References

  • W. T. Mason (Ed.). (2012). Fluorescent and Luminescent Probes for Biological Activity. Academic Press.
  • Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca²⁺ indicators for imaging local Ca²⁺ signals in cultured cells. Cell Calcium, 58(6), 638–648.
  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450.
  • Vorndran, C., Minta, A., & Poenie, M. (1995). New fluorescent calcium indicators designed for cytosolic retention or measuring calcium near membranes. Biophysical journal, 69(5), 2112–2124.
  • Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays : news and reviews in molecular, cellular and developmental biology, 39(8), 1700003.
  • Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008).
  • Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators.
  • Lock, J. T., & Smith, I. F. (2016). Head-to-head comparison of Cal-520 versus Rhod-4 for detecting and measuring Ca 2+ puffs evoked by varying amounts of photoreleased iIP 3. Figshare.
  • ION Biosciences. (n.d.). Calcium Indicators.
  • Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. Pflügers Archiv : European journal of physiology, 456(1), 217–225.
  • Helmes, M. H. B. (2016, April 29). Re: For measurement of intracellular calcium level, which calcium indicator is proper? [Online forum post].
  • BenchChem. (2025, December). Step-by-Step Fura Red AM Loading Protocol for Neurons.
  • ResearchGate. (2022, July 17). Is it possible to use fluorescent calcium indicators to track calcium dynamics in vivo? [Online forum discussion].
  • Keeley, T. P., Jacob, R., & Mann, G. E. (2019, March). Fluorescent dyes for intracellular calcium. BMG LABTECH.
  • Stosiek, C., Garaschuk, O., Holthoff, K., & Konnerth, A. (2003). In vivo two-photon calcium imaging of neuronal networks.
  • Lo, J. F., Lee, M. E., & Lee, L. P. (2010). A microfluidic oxygenator for hyper- and hypoxic in vitro cell culture. Biomedical microdevices, 12(4), 637–645.
  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450.
  • AAT Bioquest. (2019, October 9). Protocol for Loading Fura-2, AM CAS 108964-32-5 Into Live Cells.
  • Batir, Y., Byrne, S. N., & O'Gorman, E. (2005). Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG. Analytical biochemistry, 347(1), 149–156.
  • Groden, D. L., Guan, Z., & Stokes, B. T. (1991). Determination of Fura-2 dissociation constants following adjustment of the apparent Ca-EGTA association constant for temperature and ionic strength. Cell calcium, 12(4), 279–287.
  • Povarova, O. I., et al. (2022). Calcium Indicators with Fluorescence Lifetime-Based Signal Readout: A Structure–Function Study. International Journal of Molecular Sciences, 23(23), 14695.
  • Tran, P. T., et al. (2019). Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells. Journal of visualized experiments : JoVE, (148), 10.3791/59695.
  • ION Biosciences. (2024, February 5).
  • University of Helsinki. (n.d.). Calcium.
  • SciMedia. (n.d.).
  • Wanaverbecq, N. (2013, February 9). Re: Which Ca2+ indicator is preferred: Fluo-4 or Fura-2? [Online forum post].
  • Biomol GmbH. (2021, February 21).
  • Peter, M., et al. (2015). Improving AM ester calcium dye loading efficiency. Journal of neuroscience methods, 243, 1–9.
  • Interchim. (n.d.).
  • Nagy, B., Jr, et al. (2019). Determination of apparent cellular kd values for Fluo-4 and Fura Red in platelets.
  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging.
  • MedChemExpress. (n.d.).
  • Kock, C., et al. (2016). Calcium Sensitive Fluorescent Dyes Fluo-4 and Fura Red under Pressure: Behaviour of Fluorescence and Buffer Properties under Hydrostatic Pressures up to 200 MPa. PloS one, 11(11), e0164507.
  • Peter, M., et al. (2015). Improving AM ester calcium dye loading efficiency. Journal of neuroscience methods, 243, 1–9.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fura-PE3/AM

Author: BenchChem Technical Support Team. Date: January 2026

As researchers, our focus is often on the successful execution of experiments and the valuable data we obtain. However, the lifecycle of a chemical reagent extends beyond its use at the bench. The proper disposal of sensitive fluorescent indicators like Fura-PE3/AM is not merely a regulatory formality; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive framework for the safe and compliant disposal of this compound, grounded in established chemical safety principles.

Hazard Assessment: Why a Cautious Approach is Mandated

This compound is an acetoxymethyl (AM) ester derivative of a fluorescent calcium indicator, designed for easy loading into live cells.[1][2][3] While it is an invaluable tool, its complete toxicological profile has not been exhaustively investigated.[4] The Safety Data Sheet (SDS) indicates that the material may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin, and could be harmful if inhaled, ingested, or absorbed through the skin.[4]

The fundamental principle guiding its disposal is precaution. In the absence of comprehensive toxicity and environmental fate data, this compound and any materials it contacts must be treated as hazardous chemical waste. This approach ensures the protection of both laboratory personnel and the environment.

Core Principles of this compound Waste Management

The disposal strategy for this compound is dictated by its chemical nature and potential hazards.

  • Chemical Containment: The primary goal is to prevent the release of this compound into the environment. Because its biodegradability and aquatic toxicity are unknown, it must not be disposed of down the drain.[4][5]

  • Segregation: this compound waste must be segregated from general laboratory trash and other waste streams to ensure it is handled by qualified hazardous waste professionals.[6]

  • Deactivation is Not Recommended: Attempting to chemically neutralize or deactivate this compound in the lab is not advisable without a validated protocol, as this could create unknown and potentially more hazardous byproducts. The most reliable method is collection for incineration by a licensed waste disposal facility.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any form—including its waste products—ensure you are wearing the appropriate PPE.[4]

  • Eye Protection: Safety glasses with side shields are mandatory.

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Dispose of gloves immediately after handling the chemical or its waste.

  • Body Protection: A standard laboratory coat should be worn at all times.

Step-by-Step Disposal Procedures

All waste generated from procedures involving this compound must be collected as hazardous chemical waste.[7]

Protocol for Waste Collection
  • Designate a Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The container must be compatible with all components of the waste (e.g., DMSO, aqueous buffers). Plastic containers are often preferred.[8]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag. The label must clearly state "this compound Waste" and list all chemical constituents, including solvents (e.g., DMSO) and buffers, with their approximate percentages.[7]

  • Collection of Waste Streams:

    • Unused/Expired Stock: Collect any unused or expired this compound, whether in its solid, powdered form or as a stock solution in DMSO, in the designated hazardous waste container.

    • Contaminated Labware: All disposable items that have come into direct contact with this compound must be considered contaminated. This includes pipette tips, microcentrifuge tubes, plastic cuvettes, and gloves. Collect these items in the designated solid waste container.

    • Aqueous Solutions: Collect all cell culture media, buffers, and rinse water containing this compound in a designated liquid hazardous waste container. The first rinse of any non-disposable glassware should also be collected as hazardous waste.[7]

  • Storage: Keep the hazardous waste container sealed when not in use. Store it in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials.[5][8]

  • Final Disposal: Once the container is full, arrange for a pickup by your institution's Environmental Health & Safety (EHS) office for final disposal according to local, state, and federal regulations.[4]

Summary of Waste Streams and Handling

For quick reference, the table below summarizes the proper handling for different types of this compound waste.

Waste TypeDescriptionDisposal ContainerProcedure
Solid Chemical Waste Expired/unused this compound powder.Labeled, sealed container for solid hazardous waste.Place directly into the container. Do not open outside of a fume hood or designated handling area.
Liquid Chemical Waste Unused DMSO stock solutions, experimental buffers, cell media containing this compound.Labeled, sealed container for liquid hazardous waste (e.g., carboy).Carefully pour liquid waste into the container. Ensure the container is compatible with DMSO and aqueous solutions.
Contaminated Labware Pipette tips, tubes, gloves, flasks, etc.Labeled container for solid hazardous waste.Place all contaminated disposable items directly into the waste container after use.
Contaminated Sharps Needles or glass slides used with this compound.Approved sharps container, labeled as "Hazardous Waste."Dispose of immediately in a designated sharps container to prevent punctures.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated during experiments using this compound.

Fura_PE3_AM_Disposal_Workflow cluster_experiment Experimental Phase cluster_waste_streams Waste Characterization cluster_disposal Disposal Phase start Experiment Using this compound waste_gen Waste Generation start->waste_gen is_liquid Liquid Waste? (e.g., Media, Buffer, Stock Solution) waste_gen->is_liquid is_solid Solid Waste? (e.g., Pipette Tips, Gloves, Tubes) waste_gen->is_solid is_sharp Sharps Waste? (e.g., Needles, Glass Slides) waste_gen->is_sharp liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes sharps_container Collect in Labeled Sharps Hazardous Waste Container is_sharp->sharps_container Yes ehs_pickup Store in Satellite Accumulation Area & Request EHS Pickup liquid_container->ehs_pickup solid_container->ehs_pickup sharps_container->ehs_pickup

Caption: this compound Waste Disposal Workflow.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles. A NIOSH-approved respirator may be necessary if the spill generates dust.[4]

  • Contain the Spill: For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For a solid spill, carefully cover it to avoid raising dust.

  • Collect and Clean: Collect all contaminated materials using spark-proof tools and place them in your designated hazardous waste container. Clean the spill area with a suitable detergent and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your EHS department.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable research conducted in your lab does not come at the cost of personal or environmental health.

References

  • PubChem.this compound | C55H63N5O29.
  • Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.[Link]
  • Interchim.Fura-PE3 AM (Fura-2 LR).[Link]
  • Dartmouth College.Hazardous Waste Disposal Guide.[Link]
  • University of Wollongong. (2018).
  • University of Pennsylvania.LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.[Link]
  • University of Essex.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fura-PE3/AM

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to unraveling complex cellular mechanisms, our tools must be handled with precision and an unwavering commitment to safety. Fura-PE3/AM, a ratiometric, leak-resistant fluorescent indicator, is an invaluable asset for monitoring intracellular calcium dynamics. However, like many high-performance scientific reagents, its handling demands a protocol rooted in a deep understanding of its chemical nature and potential hazards.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan, explaining the causality behind each safety recommendation to ensure that every procedure is a self-validating system of protection. Our goal is to build a foundation of trust and safety, empowering your research to proceed with confidence.

Core Hazard Assessment: Understanding the Risks

Effective protection begins with a clear-eyed assessment of the materials involved. The primary risks associated with this compound stem from two sources: the dye itself and the solvent required to make it cell-permeable.

  • This compound: This is a complex organic molecule supplied as a lyophilized powder. According to its Safety Data Sheet (SDS), the toxicological properties have not been thoroughly investigated[1]. As a standing principle in laboratory safety, compounds with unknown toxicological profiles should be treated as potentially hazardous. The SDS indicates that the material may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin, and may be harmful if inhaled, ingested, or absorbed through the skin[1].

  • Dimethyl Sulfoxide (DMSO): this compound, in its acetoxymethyl (AM) ester form, is membrane-permeant and is typically dissolved in anhydrous DMSO to create a stock solution[2]. DMSO is a combustible liquid with a unique and critical property: it rapidly penetrates the skin and can carry dissolved substances along with it[3][4]. This means any hazardous material dissolved in DMSO, such as this compound, can be quickly transported into your bloodstream upon skin contact[3]. Therefore, the solvent itself dictates a significant portion of our safety protocol.

Essential Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound in its solid form and when dissolved in DMSO.

PPE CategoryRecommended EquipmentKey Considerations & Rationale
Hand Protection Double-gloving: Inner nitrile glove, outer Butyl rubber or fluoroelastomer gloves.Standard nitrile gloves offer poor resistance to DMSO, which can degrade them quickly[3][4]. Butyl rubber gloves provide superior protection against DMSO[4][5]. Double-gloving provides an extra layer of security; the outer glove is removed immediately after handling the compound, minimizing cross-contamination.
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of the DMSO stock solution and airborne particles of the lyophilized powder[3][5]. Standard safety glasses do not provide an adequate seal against splashes[3].
Body Protection A fully-buttoned laboratory coat.A lab coat protects your skin and personal clothing from accidental spills[1][6]. Ensure it is fully fastened for complete coverage.
Respiratory Protection Not typically required if handled in an engineering control.A NIOSH-approved respirator may be warranted if there is a risk of aerosolizing the powder and engineering controls are absent[1]. All handling of the solid powder should occur within a certified chemical fume hood or similar ventilated enclosure to control airborne levels[1].

Operational Plan: From Stock Solution to Disposal

This section provides a procedural workflow that integrates safety at every step. Adherence to this plan is crucial for minimizing exposure and ensuring experimental integrity.

Workflow for Safe Handling of this compound

The following diagram illustrates the critical stages of the handling process, each requiring specific safety considerations.

Fura_PE3_AM_Workflow cluster_prep Preparation Phase cluster_use Experimental Phase cluster_cleanup Post-Experiment Phase prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Full PPE (Butyl Gloves, Goggles, Lab Coat) prep_area->don_ppe Verify Controls weigh 3. Weigh Powder in Fume Hood don_ppe->weigh Inspect PPE dissolve 4. Prepare Stock Solution (Add Anhydrous DMSO) weigh->dissolve Minimize Aerosols load_cells 5. Prepare Working Solution & Load Cells dissolve->load_cells Handle as Solution decon 6. Decontaminate Surfaces & Glassware load_cells->decon After Experiment dispose 7. Dispose of Waste (Hazardous Waste Stream) decon->dispose Segregate Waste doff_ppe 8. Doff PPE Correctly dispose->doff_ppe Final Step

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.